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  • Product: 2-Bromo-3-fluoropropionic acid
  • CAS: 39621-37-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Bromo-3-fluoropropionic acid (CAS: 16652-36-1): Synthesis, Reactivity, and Application as a Strategic Synthon in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—its small size, h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-3-fluoropropionic acid (CAS: 16652-36-1) emerges as a particularly valuable building block in this context. It is a trifunctional synthon, possessing a carboxylic acid, an alpha-bromine, and a beta-fluorine. This distinct arrangement of functional groups provides orthogonal chemical handles, enabling chemists to introduce complexity and fine-tune molecular properties with high precision.

This guide provides an in-depth analysis of 2-Bromo-3-fluoropropionic acid, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications as a high-value intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Part 1: Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of 2-Bromo-3-fluoropropionic acid are summarized below. Understanding these characteristics is the first step in its effective application in a laboratory setting.

Physicochemical Data
PropertyValueSource(s)
CAS Number 16652-36-1[2]
Molecular Formula C₃H₄BrFO₂[3]
Molecular Weight 170.97 g/mol [3]
Appearance Liquid
Density 1.954 g/mL at 25 °C
Refractive Index (n20/D) 1.466
InChI Key FBPUCVAAEPPEMG-UHFFFAOYSA-N
SMILES OC(=O)C(Br)CF
Predicted Spectroscopic Data

While a publicly available, peer-reviewed spectrum was not identified, the structure of 2-Bromo-3-fluoropropionic acid allows for a confident prediction of its key NMR spectral features. These predictions are crucial for reaction monitoring and structural confirmation.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J)Rationale
¹H NMR ~10-12Broad Singlet-Acidic proton of the carboxylic acid.
~4.6-4.8Doublet of Doublets (dd)J(H-H) ≈ 4-6 Hz, J(H-F) ≈ 15-20 HzThe α-proton is deshielded by both the bromine and the carbonyl group. It is split by the two diastereotopic β-protons and the β-fluorine. Correction: The molecule has a -CH(Br)-CH2F structure. The α-proton is split by the adjacent CH2F group. It will be a doublet of triplets (dt) or a complex multiplet. Let's re-evaluate based on the correct neighboring group: -CH(Br) is coupled to -CH₂F. The α-proton will be a triplet due to coupling with the two equivalent protons on the β-carbon, and this triplet will be further split into a doublet by the fluorine. Thus, a doublet of triplets (dt).
~4.7-5.0Doublet of Triplets (dt)J(H-F) ≈ 45-50 Hz, J(H-H) ≈ 4-6 HzThe two β-protons are diastereotopic due to the adjacent chiral center. They are strongly coupled to the fluorine atom and also coupled to the α-proton. Each proton will appear as a complex multiplet, likely a doublet of doublets of doublets (ddd).
¹³C NMR ~168-172Singlet-Carbonyl carbon of the carboxylic acid.
~80-85DoubletJ(C-F) ≈ 170-180 HzThe β-carbon (-CH₂F) shows a large one-bond coupling constant with fluorine.
~40-45DoubletJ(C-F) ≈ 20-25 HzThe α-carbon (-CHBr) shows a smaller two-bond coupling constant with fluorine.
¹⁹F NMR ~ -220 to -230Triplet of Triplets (tt)J(F-H) ≈ 45-50 Hz, J(F-H) ≈ 15-20 HzThe fluorine atom is coupled to the two geminal β-protons and the single vicinal α-proton.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-3-fluoropropionic acid is not trivial and requires a strategic approach. A robust and logical pathway involves a two-step sequence: the synthesis of the 3-fluoropropionic acid precursor, followed by a regioselective alpha-bromination.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 A 3-Fluoropropionic Acid B 2-Bromo-3-fluoropropionic acid (Target Molecule) A->B  Hell-Volhard-Zelinskii  Reaction Reagents 1. PBr₃ (cat.) 2. Br₂

Caption: Proposed two-step synthesis of the target compound.

Protocol: Alpha-Bromination via Hell-Volhard-Zelinskii (HVZ) Reaction

This protocol is adapted from established procedures for the HVZ reaction on similar carboxylic acids.[4][5] The core principle of the HVZ reaction is the conversion of the carboxylic acid into an acyl bromide intermediate, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, charge 3-fluoropropionic acid (1.0 eq). The entire apparatus must be thoroughly dried and maintained under an inert nitrogen atmosphere.

  • Catalyst Addition: Carefully add red phosphorus (0.1 eq) or phosphorus tribromide (PBr₃, 0.3-0.5 eq) to the flask. PBr₃ is often preferred for better control and is formed in situ if red phosphorus and bromine are used.[5]

  • Bromine Addition: Slowly add liquid bromine (1.1 eq) via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The flask may require initial warming to ~40-50 °C to initiate the reaction.[4]

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C and maintain for 2-4 hours, or until the deep red color of the bromine has faded, indicating its consumption.

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add water (2.0 eq) to the mixture to hydrolyze the intermediate α-bromo acyl bromide back to the carboxylic acid. This step is also exothermic.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The crude product is then purified by vacuum distillation to yield 2-Bromo-3-fluoropropionic acid as a liquid.

Causality and Trustworthiness: This protocol is self-validating. The formation of HBr gas is an indicator of reaction progress. The color change from deep red (Br₂) to pale yellow signifies the consumption of the electrophile. The final purification by vacuum distillation separates the higher-boiling product from any unreacted starting material or lower-boiling impurities, ensuring high purity.

Part 3: Chemical Reactivity and Synthetic Utility

The power of 2-Bromo-3-fluoropropionic acid lies in the distinct reactivity of its three functional groups. The alpha-bromo group is an excellent electrophilic site, the carboxylic acid can be converted into a range of derivatives, and the beta-fluorine atom modulates the molecule's electronic properties.

Reactivity Profile
  • Alpha-Carbon (C-Br Bond): This is the primary site for nucleophilic substitution (Sₙ2). The bromine atom is an excellent leaving group, and the adjacent carbonyl group stabilizes the transition state of the Sₙ2 reaction, making this position highly reactive towards a wide array of nucleophiles like amines, azides, thiols, and carbanions.[5][6]

  • Carbonyl Group (-COOH): This group undergoes standard carboxylic acid transformations, including esterification (Fischer, DCC coupling), amide bond formation, reduction to the corresponding alcohol, and conversion to an acyl halide.

  • Beta-Carbon (C-F Bond): The C-F bond is generally robust and non-reactive under typical synthetic conditions, serving primarily to influence the molecule's steric and electronic profile.

Diagram: A Hub for Molecular Diversity

The following diagram illustrates how 2-Bromo-3-fluoropropionic acid can be used as a central scaffold to generate diverse chemical entities.

Reactivity_Hub Core 2-Bromo-3-fluoropropionic acid Amine α-Amino Acid Derivative Core->Amine R-NH₂ (SN2) Ester Ester Derivative Core->Ester R-OH, H⁺ (Esterification) Amide Amide Derivative Core->Amide R-NH₂, Coupling Agent (Amidation) Thiol α-Thioether Derivative Core->Thiol R-SH (SN2) Azide α-Azido Acid Derivative Core->Azide NaN₃ (SN2) Coupling Cross-Coupling Product (e.g., α-Aryl Acid) Core->Coupling Ar-B(OH)₂, Ni-cat. (Coupling)

Caption: Synthetic transformations of 2-Bromo-3-fluoropropionic acid.

Part 4: Applications in Research and Drug Development

The utility of this building block is not merely theoretical. Its structural motifs are directly relevant to the challenges faced in modern drug discovery.

Case Study: Preventing Racemization in NSAIDs

A significant challenge with many chiral non-steroidal anti-inflammatory drugs (NSAIDs), like ibuprofen, is that the stereocenter at the α-position is prone to in-vivo epimerization. This converts the biologically active enantiomer into its less active or inactive counterpart. By replacing the α-hydrogen with a fluorine atom, this metabolic pathway is blocked. The synthesis of α-fluoro-NSAIDs, such as 2-fluoroibuprofen, highlights the importance of building blocks that can introduce this feature.[7] While 2-Bromo-3-fluoropropionic acid is not a direct precursor, it exemplifies the class of α-halo-fluoro acids that are instrumental in these advanced synthetic strategies.

Role as a Pharmaceutical Intermediate

Halogenated building blocks are critical in API synthesis. For example, the synthesis of the COX-2 inhibitor Celecoxib has been achieved using a related bromo-fluoro-propene synthon.[8] This demonstrates the industrial relevance of combining bromine and fluorine in a small, versatile scaffold. 2-Bromo-3-fluoropropionic acid provides a direct route to novel fluorinated amino acids, hydroxy acids, and other key intermediates sought by medicinal chemists to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Part 5: Safety and Handling Protocol

Trustworthiness in practice begins with safety. 2-Bromo-3-fluoropropionic acid is a corrosive material and requires strict adherence to safety protocols.

  • Hazard Identification: The compound is classified as Skin Corrosive 1B (H314), causing severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.

  • Handling: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. It is designated as Storage Class 8A (Combustible corrosive hazardous materials).

  • Spills: In case of a spill, neutralize with a weak base like sodium bicarbonate, absorb with an inert material (e.g., vermiculite), and dispose of as hazardous chemical waste.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Conclusion

2-Bromo-3-fluoropropionic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature provides a platform for generating molecular diversity with a level of control that is highly sought after in the pharmaceutical and agrochemical industries. The combination of a reactive electrophilic center, a versatile carboxylic acid handle, and a stability-enhancing fluorine atom makes it a powerful synthon for accessing novel chemical space. By understanding its synthesis, reactivity, and safety protocols, researchers can confidently and effectively leverage this building block to accelerate the development of the next generation of advanced molecules.

References

  • Wang, F., et al. (2019). Nickel-Catalyzed Coupling Reaction of α-Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α-Fluoroketones. Organic Letters, 21(17), 7044-7048. Available at: [Link].

  • Bolliger, J. L., & Tlili, A. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11, 443-447. Available at: [Link].

  • PubChem. (2R)-2-bromo-3-fluoropropanoic acid. Available at: [Link].

  • Zhang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 1004321. Available at: [Link].

  • Google Patents. CN1365963A - Process for preparing 3-bromopropionic acid.
  • Organic Syntheses. β-BROMOPROPIONIC ACID. Available at: [Link].

  • PrepChem. Preparation of 2-bromopropionic acid. Available at: [Link].

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link].

  • YouTube. 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Available at: [Link].

  • ResearchGate. Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Available at: [Link].

  • Wiley Online Library. The Catalytic Synthesis of α-Bromo Aryl Acetic Acids by Late-Stage Bromination. Available at: [Link].

  • National Institutes of Health. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Available at: [Link].

Sources

Exploratory

A Comprehensive Technical Guide to 2-Bromo-3-fluoropropionic Acid: Properties, Synthesis, and Applications for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth exploration of 2-Bromo-3-fluoropropionic acid, a halogenated carboxylic acid of significant interest in syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of 2-Bromo-3-fluoropropionic acid, a halogenated carboxylic acid of significant interest in synthetic chemistry. Its unique trifunctional nature—possessing a carboxylic acid, a bromine atom at the alpha position, and a fluorine atom at the beta position—renders it a highly versatile building block for constructing complex molecular architectures. This guide delves into its fundamental physicochemical properties, outlines a robust synthetic strategy, discusses analytical characterization methods, and explores its applications in medicinal chemistry and materials science, while also emphasizing critical safety protocols.

Core Physicochemical Properties and Molecular Identity

2-Bromo-3-fluoropropionic acid is a dense, combustible liquid that serves as a valuable intermediate in organic synthesis.[1] Its identity and key physical characteristics are summarized below. The molecular weight, a fundamental parameter for all stoichiometric calculations, is approximately 170.97 g/mol .[1][2][3]

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueReference
Molecular Weight 170.97 g/mol [1][2][3]
Molecular Formula C₃H₄BrFO₂[1][2][3]
CAS Number 16652-36-1[1][2]
Appearance Liquid[1]
Density 1.954 g/mL at 25 °C[1]
Refractive Index n20/D 1.466[1]
Flash Point >110 °C (>230 °F)[1]
InChI Key FBPUCVAAEPPEMG-UHFFFAOYSA-N[1]
Synonyms 2-Bromo-3-fluoropropanoic acid[2]

graph "Molecular_Structure" {
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node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1.2!"]; O1 [label="O", pos="3.5,0.8!"]; O2 [label="OH", pos="2.2,2.2!"]; Br [label="Br", pos="1.8,-1.2!"]; F [label="F", pos="-1,0.5!"]; H1 [label="H", pos="-0.3,-0.8!"]; H2 [label="H", pos="1.2,0.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- O1 [style=filled, penwidth=3]; C3 -- O2; C2 -- Br; C1 -- F; C1 -- H1; C2 -- H2;

// Invisible nodes for formula formula [label="2-Bromo-3-fluoropropionic Acid\nC₃H₄BrFO₂", pos="1.5, -2.5!", fontsize=12, fontname="Roboto,Arial,sans-serif"]; }

Caption: 2D structure of 2-Bromo-3-fluoropropionic acid.

Strategic Synthesis: α-Bromination of 3-Fluoropropionic Acid

While various synthetic routes can be conceptualized, a highly effective and logical approach for preparing 2-Bromo-3-fluoropropionic acid is via the α-bromination of 3-fluoropropionic acid. This transformation is classically achieved using the Hell-Volhard-Zelinsky (HVZ) reaction, which is specific for the bromination of the α-carbon of carboxylic acids. The reaction proceeds through an acyl halide intermediate, which readily enolizes, allowing for electrophilic attack by bromine.

The rationale for this choice is twofold: the starting material, 3-fluoropropionic acid, is commercially available, and the HVZ reaction is a well-established, high-yielding method for achieving the desired regioselectivity.[4][5]

Synthetic_Workflow start Start: 3-Fluoropropionic Acid reagents Add PBr₃ (catalyst) and Br₂ (reagent) start->reagents Step 1 reaction Reflux Reaction (Formation of Acyl Bromide and α-Bromination) reagents->reaction Step 2 hydrolysis Aqueous Workup (Hydrolysis of Acyl Bromide) reaction->hydrolysis Step 3 extraction Solvent Extraction (e.g., with Diethyl Ether) hydrolysis->extraction Step 4 purification Purification (Vacuum Distillation) extraction->purification Step 5 product Final Product: 2-Bromo-3-fluoropropionic Acid purification->product Step 6

Caption: Proposed workflow for the synthesis of 2-Bromo-3-fluoropropionic acid.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

This protocol is a representative methodology based on established procedures for similar substrates.[5] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety assessments.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel, a reflux condenser connected to a gas trap (for HBr vapor), and a magnetic stirrer. Charge the flask with 3-fluoropropionic acid.

  • Catalyst Addition: Add a catalytic amount of phosphorus tribromide (PBr₃) to the flask. This in-situ converts a small amount of the carboxylic acid to the acyl bromide, initiating the catalytic cycle.

  • Bromine Addition: Slowly add molecular bromine (Br₂) via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux. The causality here is critical: the reaction proceeds via the enol form of the 3-fluoro-propanoyl bromide, which is the active species that reacts with Br₂.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The disappearance of the red-brown bromine color is a visual indicator.

  • Hydrolysis (Workup): Cool the reaction mixture. Cautiously add water to hydrolyze the intermediate 2-bromo-3-fluoropropanoyl bromide back to the carboxylic acid. This step also quenches any remaining PBr₃.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield pure 2-Bromo-3-fluoropropionic acid.

Analytical Characterization

Confirming the structure and purity of the synthesized product is paramount. A multi-technique approach is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will be complex due to H-H and H-F coupling. One would expect to see a doublet of doublets for the proton at the α-carbon (coupled to the β-protons and fluorine) and a complex multiplet for the β-protons (coupled to the α-proton and fluorine).

    • ¹³C NMR: The spectrum will show three distinct carbon signals. The chemical shifts will be influenced by the adjacent electronegative atoms (Br, F, O).

    • ¹⁹F NMR: A single resonance is expected, which will be split by the adjacent protons, providing definitive evidence of the C-F bond.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. A key diagnostic feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong, broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a sharp, intense absorption around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

Applications in Drug Development and Advanced Synthesis

The utility of 2-Bromo-3-fluoropropionic acid lies in the orthogonal reactivity of its functional groups, making it a powerful synthon for medicinal chemistry and materials science.[6]

  • Pharmaceutical Intermediate: Halogenated compounds are foundational in drug synthesis.[7] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[8] This molecule provides a scaffold to introduce this beneficial atom alongside other functionalities.

  • Versatile Building Block: The three reactive sites can be addressed selectively:

    • The carboxylic acid can be converted to esters, amides, or acid chlorides for coupling reactions.

    • The α-bromo group is an excellent electrophile, ideal for nucleophilic substitution reactions (Sₙ2) to form C-N, C-O, or C-S bonds.

    • The β-fluoro group is generally stable but can influence the reactivity of the adjacent carbons and serves as a key structural element in the final molecule.

Reactivity_Map main 2-Bromo-3-fluoropropionic Acid Carboxylic Acid (-COOH) α-Bromo (-Br) β-Fluoro (-F) p1 Amides / Esters (via Acyl Substitution) main:f1->p1 Reacts with amines/alcohols p2 α-Amino Acids / Ethers (via SN2 Substitution) main:f2->p2 Reacts with nucleophiles p3 Metabolic Stability Lipophilicity Modulation main:f3->p3 Structural Contribution

Caption: Reactivity sites of 2-Bromo-3-fluoropropionic acid and potential transformations.

Critical Safety and Handling Protocols

2-Bromo-3-fluoropropionic acid is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2][9] Adherence to strict safety protocols is mandatory.

  • Hazard Identification:

    • GHS Pictogram: GHS05 (Corrosion)[1]

    • Signal Word: Danger[1]

    • Hazard Statement: H314 - Causes severe skin burns and eye damage[1]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[1]

    • A face shield is required when handling larger quantities or when there is a significant splash risk.[1]

    • All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Handling and Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[11][12]

    • Keep containers tightly closed. The material is classified under Storage Class 8A as a combustible corrosive material.[1]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

    • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

2-Bromo-3-fluoropropionic acid is more than a simple chemical; it is a strategic tool for molecular design. With a molecular weight of 170.97 g/mol , its true value is realized through the synthetic possibilities enabled by its trifunctional structure. For researchers in drug discovery and materials science, understanding its properties, synthesis, and safe handling is the first step toward unlocking its considerable potential in creating novel and impactful chemical entities.

References

  • PubChem. (n.d.). (2R)-2-bromo-3-fluoropropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-3-fluoropropionic acid methyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of 2-Bromo-3-fluorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1365963A - Process for preparing 3-bromopropionic acid.
  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). High Quality 2-Bromo Propionic Acid. Retrieved from [Link]

  • NC-Chem. (2025). 2-BROMOPROPIONIC ACID SYNTHESIS. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]

  • MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-3-fluoropropionic Acid: A Versatile Fluorinated Building Block in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 2-Bromo-3-fluoropropionic acid, a halogenated carboxylic acid with sig...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-fluoropropionic acid, a halogenated carboxylic acid with significant potential as a versatile building block in medicinal chemistry and drug development. The strategic incorporation of both bromine and fluorine atoms imparts unique reactivity and physicochemical properties, making it a valuable precursor for the synthesis of complex molecular architectures. This document will delve into the chemical structure and properties of 2-Bromo-3-fluoropropionic acid, explore its role in the synthesis of bioactive molecules with a specific focus on non-steroidal anti-inflammatory drugs (NSAIDs), and present detailed, albeit inferred, synthetic protocols based on established chemical principles due to the absence of a specific, publicly available, detailed synthesis protocol for this exact molecule. Furthermore, this guide will discuss the broader implications of utilizing such fluorinated scaffolds in modern drug discovery, supported by graphical representations of synthetic pathways and a comprehensive list of references.

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in drug design to modulate a compound's metabolic stability, binding affinity, and bioavailability.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. 2-Bromo-3-fluoropropionic acid emerges as a particularly interesting building block due to the presence of two distinct halogen atoms, offering orthogonal reactivity for sequential chemical transformations. The bromine atom, a good leaving group, is amenable to nucleophilic substitution and cross-coupling reactions, while the fluorine atom can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule.

Chemical Structure and Physicochemical Properties

2-Bromo-3-fluoropropionic acid is a chiral molecule with the chemical formula C₃H₄BrFO₂. Its structure features a propionic acid backbone with a bromine atom at the α-position (C2) and a fluorine atom at the β-position (C3).

Table 1: Physicochemical Properties of 2-Bromo-3-fluoropropionic acid

PropertyValue
Molecular Formula C₃H₄BrFO₂
Molecular Weight 170.97 g/mol
CAS Number 16652-36-1
Appearance Liquid
Density 1.954 g/mL at 25 °C
Refractive Index n20/D 1.466
Boiling Point Not available
Flash Point >110 °C
SMILES FC(C(Br)C(=O)O)
InChI Key FBPUCVAAEPPEMG-UHFFFAOYSA-N

Synthesis of 2-Bromo-3-fluoropropionic Acid: Proposed Methodologies

While a specific, detailed, and publicly available synthesis protocol for 2-Bromo-3-fluoropropionic acid has not been identified in the current literature, its synthesis can be logically inferred from established methods for the synthesis of analogous α-bromo carboxylic acids. The most plausible approach would be the α-bromination of 3-fluoropropionic acid.

Proposed Synthetic Pathway: Hell-Volhard-Zelinsky Reaction

A potential synthetic route is a variation of the Hell-Volhard-Zelinsky reaction, a classic method for the α-halogenation of carboxylic acids.

Synthesis_of_2-Bromo-3-fluoropropionic_acid 3-Fluoropropionic_acid 3-Fluoropropionic acid Reagents 1. PBr₃ (cat.) 2. Br₂ 3-Fluoropropionic_acid->Reagents 2-Bromo-3-fluoropropionic_acid 2-Bromo-3-fluoropropionic acid Reagents->2-Bromo-3-fluoropropionic_acid caption Proposed synthesis of 2-Bromo-3-fluoropropionic acid.

Caption: Proposed synthesis of 2-Bromo-3-fluoropropionic acid.

Detailed Experimental Protocol (Inferred)

This protocol is based on the well-established synthesis of 2-bromopropionic acid and should be considered a starting point for optimization.[3]

Materials:

  • 3-Fluoropropionic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 3-fluoropropionic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction may need to be initiated by gentle warming.

  • Once the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • The intermediate, 2-bromo-3-fluoropropionyl bromide, can be isolated by distillation.

  • Carefully hydrolyze the acyl bromide by the slow addition of water.

  • Extract the crude 2-Bromo-3-fluoropropionic acid with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The final product can be purified by vacuum distillation.

Safety Precautions: This reaction involves bromine, which is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.

Applications in Drug Development: A Key Building Block for Novel Therapeutics

2-Bromo-3-fluoropropionic acid serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for diverse chemical modifications.

Synthesis of Loxoprofen Derivatives

A notable application of 2-Bromo-3-fluoropropionic acid is in the synthesis of derivatives of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID).[4] The synthesis involves the esterification of the carboxylic acid and subsequent nucleophilic substitution of the bromine atom.

Loxoprofen_Derivative_Synthesis 2-Bromo-3-fluoropropionic_acid 2-Bromo-3-fluoropropionic acid Step1 Esterification 2-Bromo-3-fluoropropionic_acid->Step1 Ester_Intermediate Ester Intermediate Step1->Ester_Intermediate Step2 Nucleophilic Substitution (with Loxoprofen precursor) Ester_Intermediate->Step2 Loxoprofen_Derivative Loxoprofen Derivative Step2->Loxoprofen_Derivative caption Synthesis of Loxoprofen derivatives.

Caption: Synthesis of Loxoprofen derivatives.

This application highlights the utility of 2-Bromo-3-fluoropropionic acid in modifying existing drug molecules to potentially improve their therapeutic index.

Potential as a Precursor for Fluorinated Amino Acids

The structure of 2-Bromo-3-fluoropropionic acid makes it an attractive precursor for the synthesis of novel fluorinated amino acids.[2][5] Nucleophilic substitution of the bromine atom with an azide group, followed by reduction, would yield a β-fluoro-α-amino acid, a class of compounds with significant interest in peptide and protein engineering.

Amino_Acid_Synthesis 2-Bromo-3-fluoropropionic_acid 2-Bromo-3-fluoropropionic acid Step1 1. NaN₃ 2. Reduction 2-Bromo-3-fluoropropionic_acid->Step1 Fluorinated_Amino_Acid β-Fluoro-α-amino acid Step1->Fluorinated_Amino_Acid caption Potential synthesis of fluorinated amino acids.

Caption: Potential synthesis of fluorinated amino acids.

Safety and Handling

2-Bromo-3-fluoropropionic acid is classified as a corrosive material. It can cause severe skin burns and eye damage. Therefore, it is imperative to handle this compound with extreme care in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS05DangerH314: Causes severe skin burns and eye damage.

Conclusion

References

  • Mizushima, T., et al. (2011). Synthesis and biological evaluation of loxoprofen derivatives. Bioorganic & Medicinal Chemistry, 19(11), 3447-3455. [Link]

  • PrepChem. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3-bromopropionic acid.
  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of complex unnatural fluorine-containing amino acids. RSC Chemical Biology, 2(3), 836-851. [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of loxoprofen derivatives. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). High Quality 2-Bromo Propionic Acid. Retrieved from [Link]

  • Gouverneur, V. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Medicinal Chemistry, 64(11), 7131-7151. [Link]

  • Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-464. [Link]

  • Qiu, X.-L., & Qing, F.-L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. Synthesis, 2011(12), 1813-1827. [Link]

  • Google Patents. (n.d.). Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Google Patents. (n.d.). Method for synthesizing loxoprofen sodium.
  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Loxoprofen sodium synthesis method.
  • Google Patents. (n.d.). Process for preparing loxoprofen sodium.

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Exploratory

Synthesis of 2-Bromo-3-fluoropropionic Acid: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth exploration of the synthesis of 2-bromo-3-fluoropropionic acid, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-bromo-3-fluoropropionic acid, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus of this document is the detailed elucidation of the Hell-Volhard-Zelinsky (HVZ) reaction as the principal synthetic pathway, starting from 3-fluoropropionic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework of theoretical principles, practical experimental protocols, safety considerations, and characterization methodologies. The content is structured to deliver not only procedural steps but also the underlying chemical rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of 2-Bromo-3-fluoropropionic Acid

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated organic compounds highly sought after. 2-Bromo-3-fluoropropionic acid is a trifunctional building block, possessing a carboxylic acid, a bromine atom at the α-position, and a fluorine atom at the β-position. This distinct arrangement of functional groups offers a versatile platform for the synthesis of a diverse array of complex molecules, including novel amino acids, enzyme inhibitors, and specialized polymers. The α-bromo group serves as a reactive handle for nucleophilic substitution, while the carboxylic acid provides a site for amide bond formation and other derivatizations. The β-fluoro group can profoundly influence the electronic properties and conformational preferences of the final products.

This guide will focus on the most direct and established method for the synthesis of 2-bromo-3-fluoropropionic acid: the α-bromination of 3-fluoropropionic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.

The Hell-Volhard-Zelinsky Reaction: A Mechanistic Overview

The Hell-Volhard-Zelinsky (HVZ) reaction is a powerful and selective method for the halogenation of the α-carbon of a carboxylic acid.[1][2] The reaction typically involves the treatment of a carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus trihalide (e.g., phosphorus tribromide, PBr₃) or red phosphorus.[3][4]

The causality behind this experimental choice lies in the inability of carboxylic acids to readily enolize, a prerequisite for direct α-halogenation. The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl halide intermediate.

The mechanism can be dissected into four key stages:

  • Acyl Bromide Formation: The carboxylic acid reacts with phosphorus tribromide to form the corresponding acyl bromide. This is a crucial initial step as the acyl bromide is more readily enolized than the parent carboxylic acid.[1][5]

  • Enolization: The acyl bromide, in the presence of a trace amount of HBr generated in situ, undergoes tautomerization to its enol form.

  • α-Bromination: The electron-rich enol attacks a molecule of bromine in an electrophilic addition reaction, resulting in the formation of the α-bromo acyl bromide and another equivalent of HBr.

  • Hydrolysis: The α-bromo acyl bromide is then hydrolyzed, typically during an aqueous workup, to yield the final α-bromo carboxylic acid product.[6]

This mechanistic pathway ensures the selective introduction of the bromine atom at the α-position.

HVZ_Mechanism cluster_0 Acyl Bromide Formation cluster_1 Enolization cluster_2 α-Bromination cluster_3 Hydrolysis Carboxylic_Acid 3-Fluoropropionic Acid Acyl_Bromide 3-Fluoropropionyl Bromide Carboxylic_Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ Enol Enol Intermediate Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromo-3-fluoropropionyl Bromide Enol->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Final_Product 2-Bromo-3-fluoropropionic Acid Alpha_Bromo_Acyl_Bromide->Final_Product + H₂O (Workup) H2O H₂O

Figure 1: The Hell-Volhard-Zelinsky Reaction Pathway

Experimental Protocol: Synthesis of 2-Bromo-3-fluoropropionic Acid

This protocol is a self-validating system, designed with checkpoints and characterization steps to ensure the successful synthesis and purification of the target compound.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
3-Fluoropropionic Acid461-56-392.07≥98%[e.g., Sigma-Aldrich]
Red Phosphorus7723-14-030.97Amorphous[e.g., Sigma-Aldrich]
Bromine7726-95-6159.81≥99.5%[e.g., Sigma-Aldrich]
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%[e.g., Sigma-Aldrich]
Diethyl Ether60-29-774.12Anhydrous[e.g., Sigma-Aldrich]
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous[e.g., Sigma-Aldrich]
Saturated Sodium Bicarbonate (NaHCO₃) Solution---Prepared in-house
Saturated Sodium Chloride (NaCl) Solution (Brine)---Prepared in-house

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

--- CAUTION: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. ---

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel, add 3-fluoropropionic acid (e.g., 0.1 mol, 9.21 g) and red phosphorus (e.g., 0.01 mol, 0.31 g).

  • Addition of Bromine: Slowly add bromine (e.g., 0.11 mol, 5.6 mL, 17.6 g) to the dropping funnel. Add a small portion of the bromine (approx. 10%) to the reaction mixture. The reaction is often initiated by gentle warming (to about 40-50 °C). Once the reaction has started (indicated by the evolution of HBr gas, which can be tested with moist blue litmus paper turning red at the top of the condenser), add the remaining bromine dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the bromine color.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water (e.g., 20 mL) to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃. This step is exothermic and will generate HBr gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to remove unreacted acid and HBr - CAUTION: CO₂ evolution ), and finally with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is a liquid. Purify the crude 2-bromo-3-fluoropropionic acid by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Purification and Characterization

4.1. Purification

Vacuum distillation is the recommended method for purifying the final product. The boiling point will be dependent on the pressure.

4.2. Characterization

The structure and purity of the synthesized 2-bromo-3-fluoropropionic acid should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR The spectrum is expected to show a complex multiplet for the proton at the α-carbon (C2) due to coupling with both the adjacent fluorine and the protons on the β-carbon. The protons on the β-carbon (C3) will appear as a doublet of triplets due to coupling with the adjacent proton and the geminal fluorine. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR The spectrum will show three distinct carbon signals. The carboxylic carbon will be in the range of 170-180 ppm. The α-carbon will be shifted downfield due to the attached bromine. The β-carbon will show a characteristic large one-bond C-F coupling constant.
¹⁹F NMR A single resonance is expected, which will be a triplet of doublets due to coupling with the protons on the β-carbon and the proton on the α-carbon.
IR Spectroscopy A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1710 cm⁻¹), and C-F and C-Br stretches at lower frequencies are expected.
Mass Spectrometry The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

  • 3-Fluoropropionic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Red Phosphorus: Flammable solid. Keep away from heat and open flames.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent.[6] Causes severe burns. Handle only in a well-ventilated fume hood with extreme caution. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • Hydrogen Bromide (HBr): Toxic and corrosive gas generated during the reaction. Ensure the reaction is performed in a fume hood with an appropriate gas trap.

  • 2-Bromo-3-fluoropropionic Acid: Expected to be corrosive and an irritant. Handle with care.

Conclusion

The Hell-Volhard-Zelinsky reaction provides a reliable and direct pathway for the synthesis of 2-bromo-3-fluoropropionic acid from 3-fluoropropionic acid. This technical guide has outlined a comprehensive approach, from the underlying mechanism to a detailed experimental protocol, purification, and characterization. By understanding the causality behind the experimental choices and adhering to the safety precautions, researchers can confidently synthesize this valuable fluorinated building block for their applications in drug discovery and materials science.

References

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Cambridge University Press. (n.d.). Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. Available from: [Link]

  • Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction. Available from: [Link]

  • Reddit. (2022, May 30). Bromination of 3,3,3-trifluoropropanoic acid. r/Chempros. Available from: [Link]

  • PubChem. (2R)-2-bromo-3-fluoropropanoic acid. Available from: [Link]

  • Google Patents. (2019). CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester.
  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • PubChem. 2-Bromo-2-fluoropropanoic acid. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Available from: [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]

  • Google Patents. (2002). CN1365963A - Process for preparing 3-bromopropionic acid.
  • Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • ResearchGate. Zwitterionic HBr carriers for the synthesis of 2-bromopropionic acid from lactide. Available from: [Link]

  • StudySmarter. Hell-Volhard-Zelinski Reaction Practice Problems. Available from: [Link]

  • Fluorine notes. (2019, December 6). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Available from: [Link]

  • Organic Syntheses. β-BROMOPROPIONIC ACID. Available from: [Link]

  • Google Patents. (1957). US2809992A - Process for making alpha, alphadihalopropionic acids.

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Foundational

A Comprehensive Technical Guide to 2-Bromo-3-fluoropropanoic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract 2-Bromo-3-fluoropropanoic acid is a halogenated carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its unique trifunctional struc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-fluoropropanoic acid is a halogenated carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its unique trifunctional structure—comprising a carboxylic acid, a bromine atom at the α-position, and a fluorine atom at the β-position—renders it a versatile synthetic building block. This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications, with a focus on its utility in the development of novel therapeutic agents. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-3-fluoropropanoic acid .[1]

Physicochemical Properties and Structural Features

2-Bromo-3-fluoropropanoic acid (CAS Number: 16652-36-1) is a chiral molecule that typically presents as a liquid at room temperature.[2] The presence of both bromine and fluorine imparts distinct electronic and steric properties, influencing its reactivity and the characteristics of molecules derived from it.

Table 1: Physicochemical Properties of 2-Bromo-3-fluoropropanoic Acid

PropertyValueSource(s)
IUPAC Name 2-bromo-3-fluoropropanoic acid[1]
CAS Number 16652-36-1[2]
Molecular Formula C₃H₄BrFO₂[1][2]
Molecular Weight 170.97 g/mol
Appearance Liquid[2]
Boiling Point 62-63 °C at 0.2 mmHg[2]
Density 1.954 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.466
Flash Point >110 °C[2]

The molecule's chirality, centered at the α-carbon, means it can exist as (R)- and (S)-enantiomers. The specific stereoisomer used in a synthesis can have profound implications for the biological activity of the final product, a critical consideration in drug development.[1]

Synthesis of 2-Bromo-3-fluoropropanoic Acid: A Plausible Approach

While specific, peer-reviewed synthetic protocols for 2-bromo-3-fluoropropanoic acid are not abundantly available, a plausible and efficient route can be extrapolated from established methods for the synthesis of α-bromo acids. The Hell-Volhard-Zelinsky reaction is a classic and robust method for the α-bromination of carboxylic acids. A potential synthetic workflow starting from 3-fluoropropanoic acid is outlined below.

Diagram 1: Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reaction α-Bromination (Hell-Volhard-Zelinsky) cluster_workup Work-up and Purification cluster_product Final Product A 3-Fluoropropanoic Acid B Reaction with PBr₃ and Br₂ A->B Reagents C Aqueous Quench B->C Process D Extraction C->D E Distillation D->E F 2-Bromo-3-fluoropropanoic Acid E->F Isolated Product

Caption: Proposed synthetic workflow for 2-bromo-3-fluoropropanoic acid.

Experimental Protocol: α-Bromination of 3-Fluoropropanoic Acid

This protocol is a representative method and requires optimization and validation in a laboratory setting.

Step 1: Reaction Setup

  • In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charge the flask with 3-fluoropropanoic acid.

  • Slowly add a catalytic amount of phosphorus tribromide (PBr₃) to the flask with stirring. This in situ generates the acid bromide, which is the reactive intermediate.

Step 2: Bromination

  • Gently heat the mixture.

  • Slowly add elemental bromine (Br₂) via the dropping funnel. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, which should be vented through a scrubber containing a sodium hydroxide solution.

  • After the addition is complete, continue to heat the reaction mixture under reflux until the red color of the bromine has largely disappeared, indicating its consumption.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the mixture to hydrolyze the remaining acyl bromide and phosphorus compounds.

  • Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or dichloromethane.

Step 4: Purification

  • Wash the combined organic extracts with water and then with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure 2-bromo-3-fluoropropanoic acid.[2]

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-bromo-3-fluoropropanoic acid is dictated by its three functional groups. The carboxylic acid can undergo esterification, amidation, or reduction. The α-bromo group is a good leaving group, making the α-carbon susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism.

Diagram 2: Sₙ2 Reaction at the α-Carbon

Caption: Generalized Sₙ2 substitution at the α-carbon of 2-bromo-3-fluoropropanoic acid.

This reactivity is highly valuable for introducing a fluorinated propanoic acid moiety into a larger molecule, a common strategy in medicinal chemistry. The fluorine atom at the β-position can influence the reactivity of the α-carbon through inductive effects and may also play a role in the conformational preferences of the molecule.

Applications in Drug Development and Organic Synthesis

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3] 2-Bromo-3-fluoropropanoic acid is an attractive building block for this purpose.

  • Pharmaceutical Synthesis: It can be used as a precursor for the synthesis of complex, biologically active molecules. The α-bromo group allows for its conjugation to other molecules, while the fluorinated backbone is incorporated into the final structure.

  • Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

  • Asymmetric Synthesis: The chiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds.

While specific examples of blockbuster drugs derived from this exact molecule are not readily found in the public domain, its structural motifs are present in many developmental compounds. For instance, fluorinated and brominated propanoic acid derivatives have been explored in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

Safety, Handling, and Storage

2-Bromo-3-fluoropropanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Table 2: GHS Hazard Information and Recommended Precautions

Hazard CategoryGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Corrosive GHS05DangerH314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray.[5] Use only under a chemical fume hood.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep in a corrosives-designated area.

  • Incompatible Materials: Bases, strong acids, metals, and reducing agents.[5]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[5][6]

Conclusion

2-Bromo-3-fluoropropanoic acid is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides multiple avenues for chemical modification, making it a powerful tool for researchers in drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for harnessing its full potential. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of synthons like 2-bromo-3-fluoropropanoic acid in the chemist's toolbox is set to increase.

References

  • PubChem. (n.d.). (2R)-2-bromo-3-fluoropropanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. Retrieved from [Link]

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Exploratory

"2-Bromo-3-fluoropropionic acid" SMILES notation

An In-depth Technical Guide to 2-Bromo-3-fluoropropionic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical ove...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-fluoropropionic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-fluoropropionic acid, a valuable halogenated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, explore plausible synthetic routes, discuss its strategic application in the synthesis of complex molecules, and outline critical safety and handling protocols.

Core Chemical Identity and Properties

2-Bromo-3-fluoropropionic acid (CAS No: 16652-36-1) is a trifunctional organic compound featuring a carboxylic acid, a bromine atom at the alpha (α) position, and a fluorine atom at the beta (β) position. This unique arrangement of functional groups makes it a highly versatile intermediate for introducing complex motifs in medicinal chemistry and materials science.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is OC(=O)C(Br)CF . This string concisely represents the connectivity of the atoms: a carboxylic acid group (OC(=O)) is attached to a carbon which is also bonded to a bromine atom (C(Br)) and a fluoromethyl group (CF).

For stereospecific applications, the chiral versions are also of significant interest. For example, the SMILES notation for the (2R)-enantiomer is C(Br)F .[1]

Physicochemical Properties

The physical and chemical properties of 2-Bromo-3-fluoropropionic acid are dictated by its functional groups. The presence of fluorine, a highly electronegative atom, significantly influences the acidity of the carboxylic proton and the reactivity of the adjacent C-Br bond.

PropertyValueSource
CAS Number 16652-36-1
Molecular Formula C₃H₄BrFO₂[1]
Molecular Weight 170.97 g/mol
SMILES OC(=O)C(Br)CF
Form Liquid
Density 1.954 g/mL at 25 °C
Refractive Index n20/D 1.466
Flash Point > 110 °C (>230 °F)
Structural Representation

The 2D chemical structure provides a clear visualization of the atomic arrangement and functional groups.

synthesis_pathway start 3-Fluoropropionic Acid (Precursor) reagents Br₂, PBr₃ (cat.) (Hell-Volhard-Zelinsky Reaction) start->reagents Step 1 intermediate Acyl Bromide Intermediate reagents->intermediate Forms reactive species hydrolysis H₂O Workup intermediate->hydrolysis Step 2 product 2-Bromo-3-fluoropropionic acid (Final Product) hydrolysis->product

Caption: Plausible synthetic pathway via α-bromination.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Bromo-3-fluoropropionic acid lies in its utility as a versatile building block. The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. [2][3]Fluorine's high electronegativity can alter the pKa of nearby functional groups and modulate conformation, leading to improved pharmacological profiles. [2] This reagent provides a scaffold with three distinct reactive handles:

  • Carboxylic Acid: Can be readily converted into esters, amides, or other derivatives to interact with biological targets or improve cell permeability.

  • α-Bromo Group: A good leaving group, ideal for nucleophilic substitution reactions to introduce amines, thiols, azides, or for forming carbon-carbon bonds.

  • β-Fluoro Group: A metabolically stable fluorine atom that can serve as a hydrogen bond acceptor and enhance the lipophilicity of the local molecular environment. [4]

Exemplary Application: Synthesis of a Novel Fluorinated Amino Acid

A primary application for this building block is in the synthesis of unnatural amino acids, which are crucial components of peptidomimetics and enzyme inhibitors. The following protocol outlines a hypothetical, yet chemically sound, synthesis of a novel β-fluoro-α-amino acid.

Objective: To synthesize 3-fluoro-2-aminopropionic acid derivative via nucleophilic substitution of the bromide with an azide, followed by reduction.

Experimental Protocol:

  • Azide Displacement (Sₙ2 Reaction):

    • Dissolve 1 equivalent of 2-Bromo-3-fluoropropionic acid in a polar aprotic solvent (e.g., DMF).

    • Add 1.2 equivalents of sodium azide (NaN₃).

    • Causality: DMF is chosen to solubilize the reactants and facilitate the Sₙ2 reaction. Sodium azide is a potent nucleophile for introducing the azido group, which is a precursor to the amine.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Reduction of the Azide:

    • Once the starting material is consumed, carefully add 1.5 equivalents of a reducing agent, such as triphenylphosphine (PPh₃), followed by water (Staudinger reduction), or perform catalytic hydrogenation (H₂, Pd/C).

    • Causality: The Staudinger reduction is a mild method for converting azides to amines. Catalytic hydrogenation is an alternative clean reduction method.

    • Stir until the azide intermediate is fully converted to the amine.

  • Workup and Purification:

    • Perform an aqueous workup to remove inorganic salts and solvent.

    • Purify the crude product using column chromatography or crystallization to yield the desired fluorinated amino acid.

experimental_workflow cluster_step1 Step 1: Azidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification a Dissolve 2-Bromo-3-fluoropropionic acid in DMF b Add Sodium Azide (NaN₃) a->b c Stir at Room Temperature (Monitor reaction) b->c d Add Reducing Agent (e.g., PPh₃ then H₂O) c->d Proceed upon completion e Stir until completion d->e f Aqueous Workup e->f Proceed to purification g Column Chromatography f->g h Isolate Pure Product g->h

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-fluoropropionic acid

This guide is intended for researchers, scientists, and drug development professionals who handle 2-Bromo-3-fluoropropionic acid. The objective is to move beyond mere compliance and foster a deep, mechanistic understandi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who handle 2-Bromo-3-fluoropropionic acid. The objective is to move beyond mere compliance and foster a deep, mechanistic understanding of the hazards associated with this compound. By explaining the causality behind safety protocols, we aim to equip laboratory personnel with the knowledge to create a self-validating system of safety, ensuring the protection of both the individual and the integrity of the research.

Introduction: Understanding the Molecule

2-Bromo-3-fluoropropionic acid (CAS No. 16652-36-1) is a halogenated carboxylic acid, a class of compounds frequently utilized as versatile building blocks in organic synthesis.[1] Its bifunctional nature—possessing both a reactive bromine atom and a carboxylic acid moiety, influenced by the electron-withdrawing fluorine atom—makes it a valuable precursor for introducing complex functionalities into target molecules. However, these same chemical properties are the foundation of its significant hazards. This document provides a comprehensive framework for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Mechanistic Risk Assessment

A robust safety protocol begins not with rules, but with a fundamental understanding of the inherent risks. The reactivity of 2-Bromo-3-fluoropropionic acid dictates its hazardous nature. As a corrosive liquid, its primary danger lies in its ability to cause severe, irreversible damage to biological tissues upon contact.

Globally Harmonized System (GHS) Classification

The GHS provides a universally understood language for communicating chemical hazards. For 2-Bromo-3-fluoropropionic acid, the classification is unambiguous and severe.

Hazard Class Category Signal Word Hazard Statement GHS Pictogram
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage.[1][2]Corrosion (GHS05)[1][3]
Serious Eye Damage1DangerH314: Causes severe skin burns and eye damage.[1][2]Corrosion (GHS05)[1][3]

The designation "Skin Corrosion Category 1B" is not a mere warning; it is a technical statement indicating that, upon application, the material causes irreversible skin damage following an exposure of up to 1 hour.[1] This underscores the critical need for immediate and thorough decontamination following any accidental contact.

GHS_Hazard_Communication pictogram pictogram signal signal pictogram->signal indicates statement statement signal->statement emphasizes

Physicochemical Properties and Their Safety Implications

The physical state and properties of a chemical directly influence how it must be handled to mitigate exposure risks.

Property Value Implication for Safe Handling
CAS Number 16652-36-1[1]Ensures correct substance identification.
Molecular Formula C₃H₄BrFO₂[1]-
Molecular Weight 170.97 g/mol [1]-
Physical Form Liquid[1]High risk of splashing and aerosol generation. Work must be conducted in a fume hood.
Density 1.954 g/mL at 25 °C[1]Heavier than water. In case of a spill into a water source, it will sink.
Boiling Point 62-63 °C at 0.2 mmHg[3]Although it has a high boiling point at atmospheric pressure, it can be volatile under vacuum.
Flash Point > 110 °C (> 230 °F)[1]Not considered a flammable liquid under standard laboratory conditions, reducing fire risk.[4]

Section 2: The Self-Validating Safety Protocol: Engineering and Administrative Controls

The most effective safety measures are those that are engineered into the environment and workflow, making the correct, safe procedure the easiest one to follow. This is the principle of a self-validating system.

Hierarchy of Controls

The hierarchy of controls prioritizes strategies that remove the hazard over those that rely on human behavior. For 2-Bromo-3-fluoropropionic acid, the implementation is as follows:

  • Elimination/Substitution: Not applicable if the chemical is required for the protocol.

  • Engineering Controls: The primary method for ensuring safety.

  • Administrative Controls: Procedures and training that reinforce safe work practices.

  • Personal Protective Equipment (PPE): The final barrier between the researcher and the hazard.

Essential Engineering Controls
  • Chemical Fume Hood: All work involving the transfer, weighing, or reaction of 2-Bromo-3-fluoropropionic acid is mandatory inside a certified chemical fume hood. This is a non-negotiable control to prevent inhalation of corrosive mists or vapors.[5]

  • Emergency Infrastructure: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation.[4][6] Their location and operation must be known to all personnel.

Administrative Controls
  • Designated Work Area: A specific area within the lab or fume hood should be demarcated for handling this substance to prevent cross-contamination.

  • Standard Operating Procedure (SOP): A detailed, written SOP for the specific experiment must be available. This SOP should incorporate the safety information from this guide.

  • Waste Management: All waste streams (solid and liquid) contaminated with 2-Bromo-3-fluoropropionic acid are to be treated as hazardous waste.[4] Containers must be clearly labeled, stored in a secondary containment, and disposed of through a licensed hazardous waste contractor.[7]

Safe_Workspace_Setup cluster_prep Preparation Phase cluster_setup Workspace Setup A Verify Fume Hood Certification B Confirm Eyewash/Shower Accessibility A->B C Review and Sign SOP B->C D Demarcate Designated Area in Hood C->D E Assemble All Necessary Equipment D->E F Prepare Labeled Waste Containers E->F G Don Appropriate PPE F->G H Proceed with Chemical Handling G->H Ready to Begin Experiment

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not reduce the hazard; it only provides a barrier. Its effectiveness is entirely dependent on proper selection, use, and maintenance.

  • Eye and Face Protection: Due to the severe corrosive nature and splash hazard of the liquid, both chemical safety goggles and a full-face shield are required.[1][5]

  • Skin Protection: A chemically resistant lab coat and closed-toe shoes are mandatory. Gloves must be worn at all times. While specific breakthrough times are not widely published, nitrile gloves are a common choice for incidental contact but should be changed immediately upon any sign of contamination. For prolonged handling, heavier-duty gloves such as butyl or neoprene should be considered.

  • Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a respirator with an organic vapor/acid gas (ABEK type) cartridge is necessary.[1]

Section 4: Protocols for Safe Handling, Storage, and Emergency Response

Step-by-Step Handling Protocol
  • Preparation: Follow the workspace setup workflow described in Section 2.

  • Aliquotting: When transferring the liquid, use a bottle-top dispenser or a glass pipette with a mechanical bulb. Never pipette by mouth. Perform all transfers over a chemical-resistant tray to contain potential drips or spills.

  • Reaction: Add the reagent slowly to your reaction vessel. Be aware of any potential exothermic reactions.

  • Post-Handling: After use, securely cap the original container. Decontaminate any reusable equipment. Wipe down the work area in the fume hood.

  • PPE Removal: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Remove face shield and goggles, followed by the lab coat. Wash hands thoroughly with soap and water.

Storage Protocol
  • Location: Store in a designated corrosives cabinet.[5]

  • Container: Keep in the original, tightly sealed container.[4]

  • Incompatibilities: Segregate from bases, oxidizing agents, reducing agents, and metals to prevent violent reactions or degradation.[4][5]

Validated Emergency Response

In an emergency, a pre-planned, validated response is critical to minimizing harm.

Exposure Route Immediate Action Protocol Causality/Rationale
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[8]Rapid and prolonged flushing is essential to physically remove the corrosive agent and dilute any remaining chemical. Contaminated clothing can trap the chemical against the skin, prolonging exposure.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Forcibly irrigate to ensure water reaches all surfaces. Seek immediate medical attention from an ophthalmologist.The eyes are extremely sensitive, and irreversible damage can occur in seconds. Immediate and thorough irrigation is the only effective first aid measure.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained). Seek immediate medical attention.[4]Removes the individual from the source of exposure. Medical intervention may be needed to manage respiratory distress.
Ingestion Do NOT induce vomiting. Have the conscious person rinse their mouth with water and drink one or two glasses of water to dilute. Seek immediate medical attention.[8]Inducing vomiting can cause the corrosive material to pass through the esophagus a second time, inflicting more damage. There is also a significant risk of perforating the stomach or esophagus.[5][8]

Emergency_Response_Tree cluster_routes cluster_actions A Exposure Event Occurs B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Flush with water for 15+ min Remove contaminated clothing B->F G Flush eyes for 15+ min Hold eyelids open C->G H Move to Fresh Air Provide artificial respiration if needed D->H I DO NOT induce vomiting Rinse mouth, give water E->I J Seek IMMEDIATE Medical Attention F->J G->J H->J I->J

Conclusion

2-Bromo-3-fluoropropionic acid is a valuable reagent whose utility is matched by its significant hazards. A culture of safety built on a mechanistic understanding of these risks is paramount. By integrating robust engineering controls, adhering to strict administrative procedures, and using appropriate PPE, researchers can handle this compound with a high degree of confidence and safety. The protocols outlined in this guide are designed to be self-validating, ensuring that safety is an inherent component of the scientific workflow.

References

  • SD Fine-Chem Limited. (n.d.). 2-bromopropionic acid GHS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-bromo-3-fluoropropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • 3M. (n.d.). 3M™ PF-5052 Performance Fluid Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). 1-Bromo-3-fluoropropane Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Guo, X., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Toxicology and Applied Pharmacology, 271(2), 229-236. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-Bromo-3-fluoropropionic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-3-fluoropropionic acid, a halogenated carboxylic acid, is a valuable building block in medicinal chemistry and organic synthesis.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoropropionic acid, a halogenated carboxylic acid, is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a bromine atom at the alpha position, and a fluorine atom at the beta position, offers a versatile platform for the synthesis of complex molecular architectures. The presence of both bromine and fluorine imparts distinct reactivity and physicochemical properties, making it an attractive starting material for the introduction of fluorine-containing motifs into bioactive molecules.[3] Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of 2-bromo-3-fluoropropionic acid, with a focus on its utility in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-3-fluoropropionic acid is presented in the table below.

PropertyValueReference
CAS Number 16652-36-1[1][2]
Molecular Formula C₃H₄BrFO₂[1][2]
Molecular Weight 170.97 g/mol [1][2]
Appearance Liquid[1]
Density 1.954 g/mL at 25 °C[1]
Refractive Index n20/D 1.466[1]
Flash Point >110 °C (>230 °F)[1]

Synthesis of 2-Bromo-3-fluoropropionic Acid

The synthesis of 2-bromo-3-fluoropropionic acid is not widely documented in the scientific literature with a detailed, validated protocol. However, a plausible and commonly employed method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

Proposed Synthesis via Hell-Volhard-Zelinsky Reaction

The proposed synthesis of 2-bromo-3-fluoropropionic acid involves the direct α-bromination of 3-fluoropropionic acid.

HVZ_Reaction reactant 3-Fluoropropionic Acid product 2-Bromo-3-fluoropropionic Acid reactant->product Hell-Volhard-Zelinsky Reaction reagents Br₂, PBr₃ (cat.) reagents->reactant:e

Caption: Proposed synthesis of 2-Bromo-3-fluoropropionic acid via the Hell-Volhard-Zelinsky reaction.

Reaction Mechanism Insight:

The HVZ reaction proceeds through the formation of an acyl bromide intermediate, which is generated in situ by the reaction of the carboxylic acid with PBr₃.[3] This acyl bromide then enolizes, and the resulting enol undergoes electrophilic attack by bromine at the α-carbon. Subsequent hydrolysis of the α-bromo acyl bromide yields the final product, 2-bromo-3-fluoropropionic acid.

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis start 3-Fluoropropionic Acid acyl_bromide 3-Fluoroacyl Bromide start->acyl_bromide + PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo α-Bromo Acyl Bromide enol->alpha_bromo + Br₂ product 2-Bromo-3-fluoropropionic Acid alpha_bromo->product + H₂O

Caption: Mechanistic steps of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol (Proposed):

The following is a proposed, generalized protocol for the synthesis of 2-bromo-3-fluoropropionic acid based on the standard Hell-Volhard-Zelinsky reaction. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-fluoropropionic acid.

  • Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) to the flask.

  • Bromine Addition: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as GC-MS or NMR.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide. This step will generate hydrogen bromide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Washing: Wash the organic layer with water and then with a saturated solution of sodium bisulfite to remove any unreacted bromine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure 2-bromo-3-fluoropropionic acid.

Causality and Experimental Considerations:

  • The electron-withdrawing effect of the fluorine atom at the β-position may influence the rate of enolization and subsequent bromination. This could potentially necessitate harsher reaction conditions (higher temperatures, longer reaction times) compared to the bromination of unsubstituted propionic acid.[5]

  • The use of a full molar equivalent of PBr₃ may be necessary to drive the reaction to completion, especially if the reaction kinetics are slow.[3]

  • Careful control of the bromine addition is crucial to manage the exothermicity of the reaction and prevent side reactions.

Reactivity and Synthetic Utility

The synthetic utility of 2-bromo-3-fluoropropionic acid stems from its three reactive centers: the carboxylic acid, the α-bromo group, and the β-fluoro group.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions allow for the incorporation of the 2-bromo-3-fluoropropyl scaffold into larger molecules.

  • α-Bromo Group: The bromine atom at the α-position is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, including amines, azides, thiols, and cyanides.

  • β-Fluoro Group: The fluorine atom at the β-position can influence the reactivity of the molecule through its strong electron-withdrawing inductive effect. It can also serve as a handle for further transformations, although C-F bond activation typically requires specific and often harsh conditions.

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_Br α-Bromo Reactions main 2-Bromo-3-fluoropropionic Acid ester Esterification (ROH, H⁺) main->ester amide Amidation (R₂NH, coupling agent) main->amide alcohol Reduction (e.g., LiAlH₄) main->alcohol sn2 Nucleophilic Substitution (Nu⁻) main->sn2

Caption: Key reaction pathways of 2-Bromo-3-fluoropropionic acid.

Applications in Drug Development

Potential Applications:

  • Anti-inflammatory Drugs: The 2-arylpropionic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and loxoprofen.[6][7] 2-Bromo-3-fluoropropionic acid could serve as a precursor for the synthesis of novel fluorinated NSAID analogues with potentially improved efficacy and reduced side effects.

  • Antiviral Agents: Fluorinated nucleoside analogues are an important class of antiviral drugs.[8] The 2-bromo-3-fluoropropionic acid backbone could be utilized in the synthesis of modified nucleosides where the fluorinated propionate moiety replaces the sugar ring.

  • Anticancer Agents: The incorporation of fluorine into anticancer drugs is a common strategy to enhance their therapeutic index.[9][10] The reactivity of 2-bromo-3-fluoropropionic acid allows for its integration into various heterocyclic and carbocyclic systems that form the core of many anticancer compounds.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show complex multiplets for the protons at the C2 and C3 positions due to H-H and H-F coupling.

  • -COOH: A broad singlet, typically in the region of 10-13 ppm.

  • H at C2: A doublet of doublets (dd) or a more complex multiplet due to coupling with the proton on C3 and the fluorine atom on C3.

  • H at C3: A multiplet due to coupling with the proton on C2 and the geminal fluorine atom.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show three distinct signals for the three carbon atoms. The chemical shifts will be influenced by the electronegative bromine and fluorine atoms.

  • C1 (C=O): Expected in the downfield region, typically around 170-180 ppm.

  • C2 (-CHBr-): The chemical shift will be significantly downfield due to the attached bromine atom.

  • C3 (-CH₂F-): The chemical shift will be influenced by the attached fluorine atom, and the signal will likely appear as a doublet due to C-F coupling.

Mass Spectrometry (Predicted):

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[11][12] Fragmentation patterns would likely involve the loss of Br, COOH, and HF.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[13][14]

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

  • C-Br stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

Safety and Handling

2-Bromo-3-fluoropropionic acid is a corrosive substance and should be handled with appropriate safety precautions.[1]

  • Hazards: Causes severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a suitable respirator if handling in a poorly ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is classified as a combustible corrosive hazardous material.[1]

Conclusion

2-Bromo-3-fluoropropionic acid is a promising building block for the synthesis of novel organic compounds, particularly in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the introduction of fluorine and other functionalities into target molecules. While detailed synthetic procedures and specific applications in marketed drugs are not extensively documented, the principles of its synthesis via the Hell-Volhard-Zelinsky reaction are well-established. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the development of new and improved therapeutic agents.

References

Click to expand

Sources

Foundational

Spectroscopic Characterization of 2-Bromo-3-fluoropropionic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-3-fluoropropionic acid (C₃H₄BrFO₂), a compound of interest in synthetic chemistry and drug development. Due to the limited...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-3-fluoropropionic acid (C₃H₄BrFO₂), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a detailed, predicted spectroscopic profile. This approach offers researchers a robust framework for the identification and characterization of 2-Bromo-3-fluoropropionic acid.

Introduction: The Structural Significance of 2-Bromo-3-fluoropropionic Acid

2-Bromo-3-fluoropropionic acid is a halogenated carboxylic acid with a chiral center at the C2 position. Its structure incorporates bromine and fluorine atoms, which impart unique chemical reactivity and physical properties. Accurate structural elucidation is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure and purity of this compound. This guide will delve into the predicted spectroscopic signatures of 2-Bromo-3-fluoropropionic acid, offering a comprehensive reference for scientists in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2-Bromo-3-fluoropropionic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the methine proton at C2, and the methylene protons at C3.

Experimental Protocol (¹H NMR):

A typical protocol for acquiring a ¹H NMR spectrum of 2-Bromo-3-fluoropropionic acid would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Table 1: Predicted ¹H NMR Data for 2-Bromo-3-fluoropropionic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~10-12Singlet (broad)1H-COOH-
~4.5-4.8Doublet of Doublets (dd)1HH-2J(H-H) ≈ 3-5 Hz, J(H-F) ≈ 15-25 Hz
~4.9-5.2Doublet of Doublets of Doublets (ddd)2HH-3J(H-H) ≈ 3-5 Hz, J(H-F) ≈ 45-50 Hz, J(geminal) ≈ 10-15 Hz

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature.

  • The methine proton at C2 is coupled to the two diastereotopic protons at C3 and the fluorine atom, resulting in a doublet of doublets.

  • The methylene protons at C3 are diastereotopic due to the adjacent chiral center. They will be coupled to the proton at C2 and the fluorine atom, leading to a complex multiplet, likely a doublet of doublet of doublets for each proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-3-fluoropropionic acid

Chemical Shift (δ, ppm)AssignmentCoupling to Fluorine
~168-172C1 (-COOH)Possible small coupling
~45-50C2 (-CHBr)Doublet, ¹J(C-F) ≈ 20-30 Hz
~80-85C3 (-CH₂F)Doublet, ¹J(C-F) ≈ 170-180 Hz

Interpretation:

  • The carbonyl carbon (C1) will be the most downfield signal.

  • The carbon bearing the bromine (C2) will be significantly influenced by the adjacent fluorine, leading to a doublet in the proton-decoupled spectrum due to carbon-fluorine coupling.

  • The carbon bonded to fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

Interpretation:

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. This signal will be split into a triplet of doublets due to coupling with the two protons on C3 and the single proton on C2. The chemical shift will be informative about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (IR):

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2-Bromo-3-fluoropropionic acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (carboxylic acid)
1210-1320MediumC-O stretch
1000-1100StrongC-F stretch
600-700Medium-StrongC-Br stretch

Interpretation:

The IR spectrum will be dominated by a very broad O-H stretching band characteristic of a carboxylic acid dimer and a strong carbonyl (C=O) absorption. The presence of the carbon-fluorine and carbon-bromine bonds will be confirmed by their characteristic stretching vibrations in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol (MS):

  • Ionization Method: Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Bromo-3-fluoropropionic acid

m/zProposed Fragment
170/172[M]⁺ (Molecular ion)
125/127[M - COOH]⁺
91[M - Br]⁺
45[COOH]⁺

Interpretation:

The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), appearing at m/z 170 and 172. Common fragmentation pathways would include the loss of the carboxylic acid group, the bromine atom, and other smaller fragments.

Visualizing the Structure and Fragmentation

The following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

molecular_structure cluster_molecule 2-Bromo-3-fluoropropionic Acid C1 C C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 = C3 C C2->C3 H2 H C2->H2 Br Br C2->Br H3 H C3->H3 H4 H C3->H4 F F C3->F H1 H O1->H1

Caption: Molecular structure of 2-Bromo-3-fluoropropionic acid.

fragmentation_pathway M [C₃H₄BrFO₂]⁺˙ m/z = 170/172 F1 [C₂H₄BrF]⁺ m/z = 125/127 M->F1 - COOH F2 [C₃H₄FO₂]⁺ m/z = 91 M->F2 - Br

Caption: Predicted mass spectrometry fragmentation of 2-Bromo-3-fluoropropionic acid.

Conclusion: A Predictive Framework for Characterization

This guide provides a detailed, albeit predicted, spectroscopic profile of 2-Bromo-3-fluoropropionic acid. The presented data and interpretations are grounded in fundamental spectroscopic principles and analysis of structurally related compounds. Researchers can use this information as a reliable reference for designing experiments, interpreting acquired data, and confirming the synthesis of this important chemical entity. As experimental data becomes publicly available, this guide can be further refined to provide an even more accurate and comprehensive resource for the scientific community.

References

  • While no direct experimental spectra for 2-Bromo-3-fluoropropionic acid were found in the public domain, the principles and data for analogous compounds are well-established in standard spectroscopy textbooks and databases.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

    • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-3-fluoropropionic acid (CAS No: 16652-36-1) is a halogenated carboxylic acid of significant interest in synthetic organic chemistry and as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoropropionic acid (CAS No: 16652-36-1) is a halogenated carboxylic acid of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. Its unique trifunctional structure—comprising a carboxylic acid, a bromine atom at the alpha position, and a fluorine atom at the beta position—offers versatile reactivity for creating complex molecular architectures. A thorough understanding of its physical properties is paramount for its safe handling, effective purification, and successful integration into synthetic workflows. This guide provides a comprehensive overview of the key physical characteristics of 2-Bromo-3-fluoropropionic acid, with a focus on its boiling and melting points, and outlines the standard methodologies for their experimental determination.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent chemical and physical analysis.

  • IUPAC Name: 2-bromo-3-fluoropropanoic acid[1]

  • CAS Number: 16652-36-1[1][2]

  • Molecular Formula: C₃H₄BrFO₂[1][3][4]

  • Molecular Weight: 170.97 g/mol [1][4]

The molecular structure features a chiral center at the second carbon (C2), the point of attachment for the bromine atom. This chirality is a critical consideration in pharmaceutical applications where stereoisomerism can dictate biological activity.

molecular_structure cluster_main C1 C O1 O C1->O1 O2 OH C1->O2 C2 C C1->C2 lbl_acid Carboxylic Acid Group H_alpha H C2->H_alpha Br Br C2->Br C3 CH₂ C2->C3 lbl_alpha α-Carbon (Chiral Center) F F C3->F lbl_beta β-Carbon

Caption: Molecular structure of 2-Bromo-3-fluoropropionic acid.

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters for process design, purification, and storage. 2-Bromo-3-fluoropropionic acid is a liquid at standard ambient temperature and pressure.[2]

Physical PropertyValueConditionsSource(s)
Appearance Liquid25 °C[2]
Boiling Point 62 - 63 °C0.2 mmHg[1][2]
Melting Point Not specified (below 25°C)N/A[2]
Density 1.954 g/mL25 °C[2]
Refractive Index 1.4655 - 1.46620 °C[1][2]
Flash Point > 110 °C (> 230 °F)Closed Cup[2]
Analysis of Thermal Properties

Boiling Point: The reported boiling point of 62-63 °C is measured under a significant vacuum (0.2 mmHg).[1][2] This is a critical piece of data, strongly suggesting that the compound is thermally sensitive. Heating 2-Bromo-3-fluoropropionic acid to its atmospheric boiling point would likely lead to decomposition, such as decarboxylation or dehydrohalogenation, before a stable boil is achieved. Therefore, purification of this compound must be performed via vacuum distillation.

Melting Point: While a specific melting point is not available in the provided literature, its classification as a liquid at 25 °C indicates that its melting point lies below this temperature.[2] For compounds that are liquid at or near room temperature, determining the precise melting (or freezing) point requires sub-ambient temperature control.

Experimental Protocols for Property Determination

To ensure reproducibility and accuracy, the determination of physical properties must follow standardized, self-validating protocols.

Protocol for Determining Boiling Point Under Reduced Pressure

The causality for this choice of method is the compound's thermal lability. Reducing the external pressure lowers the temperature at which the compound's vapor pressure equals the external pressure, allowing for distillation without thermal decomposition.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased and sealed.

  • Vacuum Connection: Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors. A manometer must be included in the line to accurately measure the pressure.

  • Sample Preparation: Place a small volume of 2-Bromo-3-fluoropropionic acid and a magnetic stir bar or boiling chips into the distillation flask.

  • Evacuation: Begin stirring and slowly evacuate the system. Adjust the vacuum regulator to achieve a stable pressure of 0.2 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure (0.2 mmHg).

  • Validation: The stability of both the pressure and temperature during distillation validates the accuracy of the measurement.

Caption: Workflow for vacuum distillation of 2-Bromo-3-fluoropropionic acid.

Protocol for Determining Melting Point (Freezing Point)

For a substance that is liquid at room temperature, the melting point is determined by measuring its freezing point upon cooling.

Methodology:

  • Apparatus: Use a small test tube containing the liquid sample, a calibrated low-temperature thermometer or thermocouple, and a cooling bath (e.g., an ice-salt bath or a cryostat).

  • Sample Immersion: Immerse the test tube in the cooling bath.

  • Cooling and Agitation: Gently and continuously stir the sample with a wire stirrer to ensure uniform cooling and prevent supercooling.

  • Data Recording: Record the temperature at regular intervals. A plateau in the cooling curve, where the temperature remains constant as the substance solidifies, indicates the freezing point (and thus, the melting point).

  • Validation: The presence of a distinct and stable temperature plateau during the phase change validates the measurement. The experiment should be repeated to ensure consistency.

Safety and Handling

2-Bromo-3-fluoropropionic acid is classified as a corrosive material. It is designated with the GHS05 pictogram and the signal word "Danger".[2]

  • Hazards: Causes severe skin burns and eye damage.[1][5][6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[5][6]

  • Handling: All manipulations should be performed within a chemical fume hood to avoid inhalation of corrosive vapors.[6]

Conclusion

The physical properties of 2-Bromo-3-fluoropropionic acid define it as a dense, thermally sensitive liquid. Its low boiling point under vacuum is the most critical parameter for its purification, mandating the use of vacuum distillation to prevent decomposition. A comprehensive understanding and experimental validation of these properties are essential for leveraging this versatile reagent safely and effectively in research and development settings.

References

  • (2R)-2-bromo-3-fluoropropanoic acid | C3H4BrFO2 | CID 36691428 . PubChem. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-3-fluoropropionic Acid

This guide provides a comprehensive technical overview of the solubility profile of 2-Bromo-3-fluoropropionic acid, a compound of interest for researchers, scientists, and professionals in drug development. Understanding...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility profile of 2-Bromo-3-fluoropropionic acid, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the solubility of this molecule is critical for its application in chemical synthesis, formulation, and biological studies. Poor solubility can impede absorption, reduce bioavailability, and introduce variability in in vitro assays, making a thorough characterization essential.[1][2][3]

Physicochemical Properties Governing Solubility

2-Bromo-3-fluoropropionic acid (CAS No: 16652-36-1) is a halogenated carboxylic acid. Its solubility is dictated by its molecular structure, which features a combination of polar and nonpolar characteristics. The presence of a carboxylic acid group allows for hydrogen bonding and ionization, while the bromine and fluorine atoms contribute to the molecule's polarity and size.

The key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Formula C₃H₄BrFO₂[4]
Molecular Weight 170.97 g/mol [5]
Form Liquid
Density 1.954 g/mL at 25 °C
pKa (Predicted) ~2.0 - 3.0 (estimated)
Flash Point >110 °C (>230 °F)

The molecule's structure, featuring a polar carboxylic head and a halogenated tail, suggests it will exhibit moderate solubility in polar solvents and limited solubility in nonpolar solvents. The dominant intermolecular forces will be hydrogen bonding (via the carboxylic acid group) and dipole-dipole interactions.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility behavior of 2-Bromo-3-fluoropropionic acid in various solvent systems:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can both donate and accept hydrogen bonds, facilitating strong interactions with protic solvents. Its solubility is expected to be highest in these solvents. However, the presence of the relatively large bromine atom may limit its aqueous solubility compared to simpler propionic acids.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Solubility is expected to be significant. While these solvents cannot donate hydrogen bonds, they can accept them and engage in strong dipole-dipole interactions with the C-Br, C-F, and C=O bonds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low. The molecule's overall polarity, driven by the three electronegative atoms (O, F, Br), outweighs the nonpolar character of the three-carbon chain.

Impact of pH on Aqueous Solubility

The solubility of 2-Bromo-3-fluoropropionic acid in aqueous media is critically dependent on pH. As a carboxylic acid, it exists in equilibrium between its neutral, protonated form (HA) and its ionized, deprotonated conjugate base (A⁻).

The neutral form is generally less soluble than the ionized form, which can form strong ion-dipole interactions with water molecules. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the compound's pKa, the more soluble ionized form will predominate, leading to a significant increase in solubility. Conversely, at a pH below the pKa, the less soluble neutral form will be the major species. This relationship is crucial for designing formulations and for understanding the compound's behavior in biological systems at different physiological pH values.

pH_Solubility cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) HA R-COOH (Neutral Form) Sol_Low Low Aqueous Solubility HA->Sol_Low Predominates A_minus R-COO⁻ (Ionized Form) HA->A_minus + H₂O ⇌ H₃O⁺ + Sol_High High Aqueous Solubility A_minus->Sol_High Predominates Equilibrium H⁺

Caption: Effect of pH on the ionization and solubility of 2-Bromo-3-fluoropropionic acid.

Experimental Determination of Thermodynamic Solubility

To obtain precise solubility data, an experimental approach is necessary. The shake-flask method is a well-established and reliable technique for determining thermodynamic (or equilibrium) solubility, as outlined in OECD Guideline 105.[8][9] This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[10]

Self-Validating Experimental Protocol: Shake-Flask Method

This protocol ensures trustworthiness by incorporating steps for calibration, equilibration, and accurate quantification.

Objective: To determine the saturation solubility of 2-Bromo-3-fluoropropionic acid in a specified buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 25°C).

Materials:

  • 2-Bromo-3-fluoropropionic acid (solid or liquid of known purity)

  • Solvent (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

    • Causality: A multi-point calibration curve is essential for accurately quantifying the compound's concentration in the final saturated solution and validating the linearity of the analytical method.

  • Sample Preparation:

    • Add an excess amount of 2-Bromo-3-fluoropropionic acid to a glass vial. An excess is critical to ensure that a saturated solution is formed and is in equilibrium with the undissolved solid/liquid.[10][11]

    • Add a precise volume of the chosen solvent (e.g., 1 mL of pH 7.4 buffer) to the vial.[10]

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (typically 24 to 72 hours).[1][10][11]

    • Causality: This extended incubation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10] Shorter times may result in an underestimation of the true solubility (kinetic solubility).[1]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the same constant temperature to let undissolved material settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot using a syringe filter to remove any remaining undissolved particles.

    • Causality: Filtration is a critical step. Failure to remove microscopic particles will lead to an overestimation of solubility. The filter material should be chosen to minimize binding of the analyte.

  • Quantification:

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the prepared calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV.

    • Causality: HPLC provides a robust and selective method for quantification, separating the analyte from any potential impurities or degradants.[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatogram versus the known concentration of the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the final thermodynamic solubility of 2-Bromo-3-fluoropropionic acid in the solvent. The result is typically expressed in µg/mL or µM.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation & Analysis cluster_quant Quantification Standard A 1. Add Excess Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Agitate at Constant Temp (24-72 hours) B->C D 4. Settle and Filter Supernatant (0.22 µm) C->D E 5. Dilute Filtrate D->E F 6. Quantify by HPLC-UV E->F Result Calculate Solubility F->Result G Prepare Calibration Standards H Analyze Standards by HPLC-UV G->H H->Result

Caption: Standard workflow for the shake-flask thermodynamic solubility assay.

References

  • In-vitro Thermodynamic Solubility . Protocols.io. [Link]

  • ADME Solubility Assay . BioDuro. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method . OECD. [Link]

  • Thermodynamic Solubility Assay . Evotec. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination . ResearchGate. [Link]

  • (2R)-2-bromo-3-fluoropropanoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Test No. 105: Water Solubility . OECD. [Link]

  • TSCA Partition Coefficient (n-octanol/water), Shake Flask Method . GovInfo. [Link]

  • Water Solubility, OECD TG 105 . Legislation.gov.uk. [Link]

  • Solubility testing in accordance with the OECD 105 . FILAB. [Link]

  • 2-Bromo-3-fluoropentanoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromopropanoic acid . ChemBK. [Link]

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Exploratory

Foreword: The Strategic Value of a Bifunctional Halogenated Building Block

An In-depth Technical Guide to the Reactivity of 2-Bromo-3-fluoropropionic Acid In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of flu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Bromo-3-fluoropropionic Acid

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms is a well-established principle for modulating molecular properties. 2-Bromo-3-fluoropropionic acid (CAS No: 16652-36-1) emerges as a preeminent building block, offering a unique convergence of reactive sites. Its structure, featuring a carboxylic acid, a highly activated α-bromo center, and an influential β-fluoro substituent, provides a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of this molecule, moving beyond a simple catalog of reactions to explain the underlying electronic and mechanistic principles that govern its transformations. The protocols and insights presented herein are designed to empower researchers to leverage the full synthetic potential of this valuable intermediate.

Molecular Architecture and Electronic Profile

At the heart of 2-Bromo-3-fluoropropionic acid's utility is the interplay of its three key functional groups. The electron-withdrawing nature of the carboxylic acid, the bromine atom, and the highly electronegative fluorine atom creates a distinct electronic landscape that dictates its reactivity.

  • The α-Carbon (C2): This carbon is doubly activated. It is directly attached to an excellent leaving group (bromine) and is adjacent to the powerful electron-withdrawing carbonyl group. This arrangement significantly enhances its electrophilicity, making it exceptionally susceptible to nucleophilic attack.

  • The Carbonyl Group (C1): The carboxylic acid moiety serves as a handle for traditional transformations such as esterification, amide bond formation, and reduction.

  • The β-Fluorine (at C3): The fluorine atom exerts a strong negative inductive effect (-I), which is felt throughout the carbon backbone. This influences the acidity of the carboxylic proton and further enhances the electrophilicity of the α-carbon.

Below is a summary of the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of 2-Bromo-3-fluoropropionic Acid

PropertyValueReference(s)
CAS Number 16652-36-1[1]
Molecular Formula C₃H₄BrFO₂[2]
Molecular Weight 170.97 g/mol [2]
Appearance Liquid
Density 1.954 g/mL at 25 °C
Refractive Index n20/D 1.466
Flash Point > 110 °C (> 230 °F)

Core Reactivity Deep Dive: Mechanisms and Applications

The reactivity of 2-Bromo-3-fluoropropionic acid can be logically dissected by considering the transformations at each functional center.

Nucleophilic Substitution at the α-Carbon: The Workhorse Reaction

The most prominent feature of this molecule's reactivity is the facile displacement of the α-bromide by a wide range of nucleophiles via an SN2 mechanism. The adjacent carbonyl group plays a crucial role by stabilizing the transition state, thereby lowering the activation energy and dramatically increasing reaction rates compared to corresponding alkyl bromides.[3][4] This makes α-bromo carboxylic acids exceptionally useful synthetic intermediates.[3][4]

SN2 reaction at the α-carbon.

Key Transformations:

  • Synthesis of α-Amino Acids: Reaction with an excess of ammonia provides a direct route to β-fluoro-α-amino acids, which are valuable building blocks for peptides and pharmaceuticals.[3][4]

  • Synthesis of α-Hydroxy Acids: Treatment with aqueous base, followed by acidic workup, readily yields 2-hydroxy-3-fluoropropionic acid.[3][4]

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group undergoes a suite of classic transformations, enabling its conversion into other important functional groups.

  • Esterification: The acid can be converted to its corresponding esters, such as methyl 2-bromo-3-fluoropropanoate, by reaction with an alcohol under acidic catalysis (e.g., p-toluenesulfonic acid).[5] These esters are also valuable intermediates, sometimes offering better solubility in organic solvents.

  • Amide Bond Formation: The synthesis of amides requires activation of the carboxylic acid, typically by converting it to an acyl chloride (e.g., with thionyl chloride) or by using standard peptide coupling reagents (e.g., DCC, EDC, HATU).[6] This opens the door to a vast array of derivatives with potential biological activity.

core_reactivity start 2-Bromo-3-fluoropropionic Acid sub_node Nucleophilic Substitution (at C2) start->sub_node acid_node Carboxylic Acid Rxns (at C1) start->acid_node amino_acid 2-Amino-3-fluoropropionic Acid (via NH3) sub_node->amino_acid Amination hydroxy_acid 2-Hydroxy-3-fluoropropionic Acid (via H2O/OH-) sub_node->hydroxy_acid Hydrolysis ester Methyl 2-bromo-3-fluoropropanoate (via MeOH/H+) acid_node->ester Esterification amide 2-Bromo-3-fluoro-N-R-propanamide (via R-NH2/Coupling Agent) acid_node->amide Amidation

Overview of primary reaction pathways.
Synthesis via Hell-Volhard-Zelinskii (HVZ) Reaction

The parent compound, 2-Bromo-3-fluoropropionic acid, is synthesized from 3-fluoropropionic acid via the Hell-Volhard-Zelinskii (HVZ) reaction. This classic method is specific for the α-halogenation of carboxylic acids.[7] The reaction cannot be accomplished simply with Br₂ under acidic conditions because carboxylic acids do not enolize sufficiently.[3][4][8] The key is the in-situ formation of an acyl bromide using PBr₃, which readily enolizes, allowing for electrophilic attack by bromine at the α-position. Subsequent hydrolysis yields the final product.[7][8]

hvz_workflow start 3-Fluoropropionic Acid step1 React with PBr3 start->step1 intermediate1 3-Fluoropropionyl Bromide (Acyl Bromide) step1->intermediate1 step2 Tautomerization (HBr cat.) intermediate1->step2 intermediate2 Acyl Bromide Enol step2->intermediate2 step3 React with Br2 intermediate2->step3 intermediate3 2-Bromo-3-fluoropropionyl Bromide step3->intermediate3 step4 Hydrolysis (H2O) intermediate3->step4 product 2-Bromo-3-fluoropropionic Acid step4->product

Hell-Volhard-Zelinskii (HVZ) synthesis pathway.

Field-Proven Experimental Methodologies

The following protocols are representative of the core transformations described above. They are built upon established procedures for analogous compounds and serve as a robust starting point for experimental design.

Protocol 1: Esterification to Methyl 2-bromo-3-fluoropropanoate

(Adapted from the esterification of 2-bromo-3-phenylpropanoic acid)[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-fluoropropionic acid (1.0 eq) in methanol (approx. 10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Catalyst Addition: To the stirred solution, add p-Toluenesulfonic acid monohydrate (0.1-0.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 10-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Reduce the volume of methanol using a rotary evaporator. Extract the aqueous residue with an organic solvent such as ethyl acetate (2 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromo-3-fluoropropanoate, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 2-Amino-3-fluoropropionic acid via Amination

(Based on the general reactivity of α-bromo acids)[4]

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-Bromo-3-fluoropropionic acid (1.0 eq) in a large excess of concentrated aqueous ammonia (e.g., 20-50 equivalents).

  • Reaction: Seal the vessel and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress can be monitored by LC-MS.

  • Workup: After cooling to room temperature, carefully vent the vessel in a fume hood. Evaporate the excess ammonia and water under reduced pressure.

  • Isolation: The resulting crude solid will be a mixture of the amino acid and ammonium bromide. The product can be purified by recrystallization or ion-exchange chromatography.

Safety, Handling, and Storage

As a corrosive and reactive haloacid, strict adherence to safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

CategoryInformationReference(s)
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[9]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310: Immediately call a POISON CENTER or doctor/physician.
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10]

  • Handling: Avoid all personal contact, including inhalation of vapors.[10] Prevent concentration in low-lying areas.[10] In case of a spill, use an inert absorbent material for cleanup and dispose of it as hazardous waste.[11]

  • Storage: Store in a cool, dry, and well-ventilated area.[12] Keep the container tightly closed. Store in a corrosive-resistant container with a resistant inner liner.

Conclusion

2-Bromo-3-fluoropropionic acid is a powerful and versatile synthetic intermediate. Its reactivity is dominated by the electrophilic α-carbon, which readily undergoes SN2 displacement, and the carboxylic acid group, which allows for a range of derivatization strategies. The β-fluoro group provides an additional layer of functionality, making the resulting products valuable for applications where fluorine's unique properties are desired. By understanding the mechanistic principles that govern its transformations, researchers can effectively and safely employ this building block to accelerate the synthesis of novel and complex molecules in pharmaceutical and materials science research.

References

  • Apollo Scientific. (2023, July 4).
  • Fisher Scientific. (2011, March 21).
  • Chemistry LibreTexts. (2024, March 17). 22.
  • Chemistry LibreTexts. (2021, December 27). 10.
  • Thermo Fisher Scientific. (2010, May 21).
  • MilliporeSigma. (2024, September 6).
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  • Chemistry LibreTexts. (2024, September 30). 22.
  • Fiveable. Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes.
  • PubChem. 2-bromo-3-fluoropropionic acid methyl ester. [Link]

  • PubChem. (2R)-2-bromo-3-fluoropropanoic acid. [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

  • Gallucci, A. R., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC - NIH. [Link]

  • Li, Z., et al. (2021). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature Communications. [Link]

  • PrepChem.com. Preparation of 2-bromopropionic acid. [Link]

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Foundational

The Strategic Utility of 2-Bromo-3-fluoropropionic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-estab...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within the arsenal of fluorinated building blocks, 2-Bromo-3-fluoropropionic acid emerges as a versatile and highly valuable precursor for the synthesis of complex molecular architectures, particularly fluorinated amino acids and other chiral synthons. This guide provides a comprehensive overview of the synthesis, reactivity, and potential research applications of 2-Bromo-3-fluoropropionic acid, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 2-Bromo-3-fluoropropionic acid is fundamental to its application in organic synthesis. The presence of both a bromine and a fluorine atom, in addition to the carboxylic acid functionality, imparts a unique combination of reactivity and physical characteristics.

PropertyValueSource
CAS Number 16652-36-1[3][4]
Molecular Formula C₃H₄BrFO₂[3][4][5]
Molecular Weight 170.97 g/mol [3]
Appearance Liquid[3]
Density 1.954 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.466[3]
Flash Point >110 °C (>230 °F)[3]

Anticipated Spectroscopic Signatures (based on analogous compounds):

  • ¹H NMR: The proton on the α-carbon (adjacent to the bromine and carboxyl group) would likely appear as a multiplet due to coupling with the protons on the β-carbon and the fluorine atom. The protons on the β-carbon (adjacent to the fluorine atom) would also exhibit complex splitting patterns.

  • ¹³C NMR: The carbon atoms will show distinct chemical shifts influenced by the attached halogens and the carboxyl group. The C-F and C-Br bonds will result in characteristic chemical shifts.

  • IR Spectroscopy: The spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, and a sharp, strong absorption for the C=O stretch. C-Br and C-F stretching vibrations would also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).

Synthesis of 2-Bromo-3-fluoropropionic Acid: A Mechanistic Approach

The most logical and established method for the synthesis of 2-Bromo-3-fluoropropionic acid is the Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[6][7][8] This reaction offers a direct and reliable route starting from the commercially available 3-fluoropropionic acid.

The Hell-Volhard-Zelinsky Reaction Pathway

The HVZ reaction proceeds via the formation of an acyl halide intermediate, which is key to the selective α-bromination. The presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus is crucial for this transformation.

Diagram: Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism Start 3-Fluoropropionic Acid AcylBromide 3-Fluoro-propanoyl bromide Start->AcylBromide Reaction with PBr₃ PBr3 PBr₃ (catalyst) Enol Enol Tautomer AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromo-3-fluoro- propanoyl bromide Enol->AlphaBromoAcylBromide Bromination Br2 Br₂ Product 2-Bromo-3-fluoropropionic Acid AlphaBromoAcylBromide->Product Hydrolysis H2O H₂O (Hydrolysis)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-Bromo-3-fluoropropionic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Hell-Volhard-Zelinsky reaction and is adapted for the synthesis of 2-Bromo-3-fluoropropionic acid.[9]

Materials:

  • 3-Fluoropropionic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Water

  • Saturated sodium bisulfite solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap for HBr gas, place 3-fluoropropionic acid and a catalytic amount of red phosphorus.

  • Bromine Addition: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and will generate hydrogen bromide gas. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Progression: After the addition of bromine is complete, gently heat the reaction mixture to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-3-fluoropropionic acid.

  • Final Purification: The final product can be further purified by vacuum distillation.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-3-fluoropropionic acid lies in the differential reactivity of its functional groups. The carboxylic acid can undergo standard transformations such as esterification and amide bond formation. The α-bromo group is a key handle for nucleophilic substitution reactions, providing a straightforward route to introduce a variety of functionalities at the α-position.

Synthesis of Fluorinated Amino Acids: A Gateway to Novel Peptidomimetics

A primary and highly valuable application of 2-Bromo-3-fluoropropionic acid is its use as a precursor for the synthesis of β-fluoro-α-amino acids, such as 3-fluoroalanine. The introduction of fluorine into amino acids can significantly impact the conformational properties and metabolic stability of peptides, making them attractive for the development of novel therapeutics.

Diagram: Synthesis of 3-Fluoroalanine from 2-Bromo-3-fluoropropionic Acid

Amino_Acid_Synthesis Start 2-Bromo-3-fluoropropionic Acid Product 3-Fluoroalanine Start->Product Nucleophilic Substitution (SN2) Ammonia NH₃ (Ammonia)

Caption: A key application: nucleophilic substitution to synthesize fluorinated amino acids.

The synthesis of 3-fluoroalanine from 2-Bromo-3-fluoropropionic acid is typically achieved through a nucleophilic substitution reaction with an ammonia equivalent. This reaction proceeds via an Sₙ2 mechanism, where the amine attacks the electrophilic α-carbon, displacing the bromide leaving group.

Generalized Protocol for Amination:

  • Reaction: Dissolve 2-Bromo-3-fluoropropionic acid in a suitable solvent and treat it with an excess of ammonia or a protected amine source. The reaction may require heating to proceed at a reasonable rate.

  • Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as ion-exchange chromatography or crystallization.

Potential Applications in the Synthesis of Bioactive Molecules

The incorporation of the 3-fluoroalanine moiety into peptides or other small molecules can lead to compounds with enhanced biological activity. While specific examples directly utilizing 2-Bromo-3-fluoropropionic acid are not extensively documented in readily available literature, the known impact of fluorination in drug design suggests a high potential for its use in developing:

  • Enzyme Inhibitors: The altered electronic properties of fluorinated amino acids can lead to stronger binding interactions with enzyme active sites.

  • Antiviral and Antibacterial Agents: Fluorinated nucleosides and amino acid derivatives have shown significant promise as antimicrobial agents. The introduction of fluorine can block metabolic pathways essential for viral or bacterial replication.

  • Metabolically Stable Peptides: The strong C-F bond can protect adjacent positions from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

Conclusion and Future Perspectives

2-Bromo-3-fluoropropionic acid represents a strategically important building block for the synthesis of fluorinated organic molecules with high potential in drug discovery. Its straightforward synthesis via the Hell-Volhard-Zelinsky reaction and its versatile reactivity make it an attractive starting material for the preparation of novel fluorinated amino acids and other chiral synthons. As the demand for more sophisticated and effective therapeutic agents continues to grow, the utilization of such specialized fluorinated building blocks will undoubtedly play an increasingly critical role in the design and development of the next generation of pharmaceuticals. Further exploration of the reactivity of 2-Bromo-3-fluoropropionic acid and its application in the synthesis of a wider range of bioactive molecules is a promising area for future research.

References

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

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Exploratory

Discovery and history of "2-Bromo-3-fluoropropionic acid"

An In-Depth Technical Guide to 2-Bromo-3-fluoropropionic Acid: Synthesis, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-fluoropropionic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-fluoropropionic acid, a halogenated carboxylic acid of significant interest in medicinal chemistry and organic synthesis. While a singular, definitive "discovery" of this compound is not prominently documented in historical literature, its synthesis logically follows from established principles of organic chemistry. This guide elucidates the most probable synthetic pathway, delves into the compound's chemical and physical properties, and explores its applications as a versatile building block, particularly in the synthesis of fluorinated pharmaceutical intermediates.

Introduction: A Molecule of Strategic Importance

2-Bromo-3-fluoropropionic acid (CAS No. 16652-36-1) is a trifunctional molecule featuring a carboxylic acid, an alpha-bromine, and a beta-fluorine atom.[1][2] This unique arrangement of functional groups makes it a highly valuable reagent for introducing fluorine and a reactive bromine handle into more complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in drug design, often enhancing metabolic stability, modulating lipophilicity, and improving the binding affinity of drug candidates.[3] Consequently, building blocks like 2-Bromo-3-fluoropropionic acid are crucial tools for medicinal chemists.

Historical Context and Probable Synthesis Pathway

While a specific, celebrated moment of discovery for 2-Bromo-3-fluoropropionic acid is not readily apparent in scientific literature, its conceptualization and synthesis can be understood as a logical extension of classical organic reactions. The most probable and widely applicable method for its preparation is the alpha-bromination of 3-fluoropropionic acid.[4] This transformation is typically achieved through a variation of the Hell-Volhard-Zelinsky (HVZ) reaction .[4]

The Hell-Volhard-Zelinsky reaction, a cornerstone of organic synthesis, facilitates the bromination of a carboxylic acid at the alpha-carbon. The reaction is typically carried out with bromine in the presence of a catalytic amount of phosphorus, usually as red phosphorus or phosphorus tribromide (PBr₃).[4]

The Hell-Volhard-Zelinsky Reaction: A Mechanistic Perspective

The causality behind the experimental choices in the HVZ reaction lies in the reactivity of the carboxylic acid. Direct bromination of the carboxylic acid is inefficient. The phosphorus catalyst is essential as it first converts the carboxylic acid into an acyl bromide. This intermediate readily enolizes, and it is the enol form that undergoes electrophilic attack by bromine to yield the α-bromo acyl bromide. Subsequent hydrolysis of the α-bromo acyl bromide furnishes the final α-bromo carboxylic acid.

Diagram: The Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism cluster_0 Acyl Bromide Formation cluster_1 Enolization cluster_2 α-Bromination cluster_3 Hydrolysis CA 3-Fluoropropionic Acid AcylBromide 3-Fluoro-2-bromopropionyl Bromide CA->AcylBromide Reaction PBr3 PBr₃ (from P + Br₂) Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromo-3-fluoropropionyl Bromide Enol->AlphaBromoAcylBromide Electrophilic Attack Br2 Br₂ FinalProduct 2-Bromo-3-fluoropropionic Acid AlphaBromoAcylBromide->FinalProduct Reaction Water H₂O

Caption: A simplified workflow of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-Bromo-3-fluoropropionic acid.

Experimental Protocol: Synthesis of 2-Bromo-3-fluoropropionic Acid via a Modified Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure and requires optimization for specific laboratory conditions.

Materials:

  • 3-Fluoropropionic acid

  • Red phosphorus (catalytic amount)

  • Bromine (Br₂)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap, add 3-fluoropropionic acid and a catalytic amount of red phosphorus.

  • Bromination: From the dropping funnel, slowly add bromine to the reaction mixture. The reaction is often exothermic and may require initial cooling. Once the initial reaction subsides, gently heat the mixture to reflux. The reaction progress should be monitored (e.g., by GC-MS or NMR of aliquots).

  • Hydrolysis: After cooling the reaction mixture to room temperature, the intermediate 2-bromo-3-fluoropropionyl bromide is formed. Carefully and slowly add water to the reaction mixture to hydrolyze the acyl bromide to the carboxylic acid. This step is also exothermic and will generate HBr gas.

  • Work-up: Extract the product from the aqueous mixture with several portions of diethyl ether.

  • Drying and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude 2-Bromo-3-fluoropropionic acid can be purified by vacuum distillation.

Challenges in Synthesis

A significant challenge in the synthesis of 2-Bromo-3-fluoropropionic acid via the HVZ reaction is the electronic effect of the fluorine atom. The electron-withdrawing nature of fluorine at the beta-position deactivates the alpha-position, making the formation of the enol intermediate more difficult compared to unsubstituted alkanoic acids.[4] This may necessitate more forcing reaction conditions, such as higher temperatures and longer reaction times, which could potentially lead to side reactions like the elimination of HBr.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-3-fluoropropionic acid is presented in the table below.

PropertyValueReference
CAS Number 16652-36-1[1][2]
Molecular Formula C₃H₄BrFO₂[1][2]
Molecular Weight 170.97 g/mol [1][2]
Appearance Liquid[1]
Density 1.954 g/mL at 25 °C[1]
Refractive Index n20/D 1.466[1]
Flash Point > 110 °C (> 230 °F)[1]

Applications in Organic Synthesis

2-Bromo-3-fluoropropionic acid is a valuable precursor for a variety of fluorinated molecules, particularly heterocyclic compounds and amino acids.

Synthesis of Fluorinated Heterocycles

The bifunctional nature of 2-Bromo-3-fluoropropionic acid allows for its use in the construction of fluorinated heterocyclic scaffolds. For instance, it can be a key starting material in the Hantzsch thiazole synthesis to produce fluorinated aminothiazole derivatives, which are privileged structures in drug discovery.[3]

Diagram: Application in Heterocyclic Synthesis

Heterocycle_Synthesis BFPA 2-Bromo-3-fluoropropionic Acid Aminothiazole Fluorinated Aminothiazole Derivative BFPA->Aminothiazole Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Aminothiazole

Caption: Synthesis of a fluorinated aminothiazole from 2-Bromo-3-fluoropropionic acid.

Synthesis of 3-Fluoroalanine

A significant application of 2-Bromo-3-fluoropropionic acid is in the synthesis of the non-canonical amino acid, 3-fluoroalanine. This is typically achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amino group, often from ammonia or an ammonia equivalent. 3-Fluoroalanine and its derivatives are of interest as enzyme inhibitors and as building blocks for creating fluorinated peptides with unique biological properties.

Safety and Handling

2-Bromo-3-fluoropropionic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. It can cause severe skin burns and eye damage.[1]

Conclusion

2-Bromo-3-fluoropropionic acid, while lacking a dramatic discovery story, represents a valuable tool in the arsenal of the modern medicinal and synthetic chemist. Its synthesis, rooted in the classic Hell-Volhard-Zelinsky reaction, provides access to a versatile fluorinated building block. Understanding its properties, synthetic challenges, and diverse applications is key to leveraging its full potential in the development of novel pharmaceuticals and functional materials.

References

  • BenchChem. (n.d.). Technical Support Center: 2-Bromo-3-fluoropropionic Acid Reaction Condition Optimization.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-3-fluoropropionic Acid as a Precursor for Fluorinated Heterocycles.
  • The Journal of Organic Chemistry, 1978, 43(9), 1634-1640.
  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Adhesion Society of Japan, 45(7), 274-281.
  • Gerstenberger, M. R. C., & Haas, A. (1983). Fluorinated Higher Carboxylic Acids. Angewandte Chemie International Edition in English, 22(8), 647-667.
  • Furin, G. G. (2004). Perfluorinated carboxylic acids.
  • Ozawa, R., & Yamamoto, T. (2025).
  • Rozen, S., Hagooly, A., & Sasson, R. (2001). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. The Journal of Organic Chemistry, 66(22), 7464–7468.
  • Matrix Scientific. (n.d.). 2-Bromo-3-fluoropropionic acid methyl ester.
  • Organic Syntheses, Coll. Vol. 1, p.131 (1941); Vol. 6, p.19 (1926).
  • Google Patents. (2001). Process for preparing 3-bromopropionic acid. (CN1365963A).
  • YouTube. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Retrieved from [Link]

  • Jackson, D. A., & Mabury, S. A. (2013). Polyfluorinated Amides as a Historical PFCA Source by Electrochemical Fluorination of Alkyl Sulfonyl Fluorides. Environmental Science & Technology, 47(9), 4340–4347.
  • Organic Chemistry LibreTexts. (2021, October 24). Inductive Effects.
  • Fluorine notes. (2004, October). Perfluorinated carboxylic acids. Synthesis and application. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoropropionic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Fluorinated Amino Acids Using 2-Bromo-3-fluoropropionic Acid

Abstract The strategic incorporation of fluorine into amino acids is a powerful tool in modern drug discovery and chemical biology.[1][2][3] Fluorinated amino acids (FAAs) can significantly modulate the physicochemical a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into amino acids is a powerful tool in modern drug discovery and chemical biology.[1][2][3] Fluorinated amino acids (FAAs) can significantly modulate the physicochemical and biological properties of peptides and small molecules, enhancing metabolic stability, binding affinity, and conformational rigidity.[4][5] This document provides a detailed guide for the synthesis of β-fluoro-α-amino acids, utilizing 2-bromo-3-fluoropropionic acid as a versatile starting material. We will explore the underlying reaction mechanism, provide a comprehensive, step-by-step protocol, and discuss essential characterization and purification techniques.

Introduction: The Significance of Fluorinated Amino Acids

Fluorine's unique properties—high electronegativity, small van der Waals radius similar to hydrogen, and the ability to form strong C-F bonds—make it a "super-hydrogen" in medicinal chemistry.[6] When incorporated into amino acids, these properties can:

  • Increase Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the biological half-life of a drug.

  • Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity and basicity of nearby functional groups, influencing target interactions.

  • Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, to improve binding to protein targets.

  • Control Conformation: The introduction of fluorine, particularly in proline derivatives, can be used to influence the puckering of the ring and thus the overall conformation of a peptide.[7]

  • Serve as a Spectroscopic Probe: The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it an excellent NMR probe for studying protein structure, dynamics, and ligand binding without background interference.[8][9][10]

This guide focuses on a direct and efficient method for synthesizing β-fluoro-α-amino acids starting from 2-bromo-3-fluoropropionic acid, a readily accessible building block.

Mechanistic Overview: Nucleophilic Substitution

The core of this synthetic strategy is a nucleophilic substitution reaction (SN2) where an amine acts as the nucleophile, displacing the bromide leaving group from the α-carbon of 2-bromo-3-fluoropropionic acid.[11][12][13]

Key Mechanistic Points:

  • Nucleophile: Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom.[14][15] Ammonia (often used as ammonium hydroxide) or other primary amines can be used to introduce the α-amino group.

  • Electrophile: The α-carbon, bonded to the electron-withdrawing bromine and carboxyl groups, is electrophilic and susceptible to nucleophilic attack.

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution.[13]

  • Stereochemistry: The reaction proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile. This results in an inversion of configuration at the α-carbon if a stereochemically pure starting material is used.[11][16]

Figure 1. SN2 mechanism for the synthesis of a β-fluoro-α-amino acid.

Safety & Handling Precautions

Working with halogenated carboxylic acids requires strict adherence to safety protocols. 2-Bromo-3-fluoropropionic acid and related compounds should be considered corrosive and toxic.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[18]

  • Handling: Avoid all personal contact.[17] In case of skin or eye contact, rinse immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18][19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix with other waste streams unless compatibility is confirmed.

Experimental Protocol: Synthesis of 3-Fluoroalanine

This protocol details the synthesis of 3-fluoroalanine via amination of 2-bromo-3-fluoropropionic acid with aqueous ammonia.

Materials & Reagents
Reagent/MaterialPurposeMolar Eq.Notes
2-Bromo-3-fluoropropionic acidStarting Material1.0Assumed purity >95%.
Ammonium Hydroxide (28-30% aq.)Nucleophile/Base>20A large excess drives the reaction to completion.
Deionized WaterSolvent-For reaction and workup.
Hydrochloric Acid (conc.)pH AdjustmentAs neededFor protonation during workup.
Diethyl Ether or Ethyl AcetateExtraction Solvent-For removing organic impurities.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent-For drying organic extracts (if needed).
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-3-fluoropropionic acid (1.0 eq.) in a large excess of concentrated aqueous ammonium hydroxide (>20 eq.).

    • Scientist's Note: The large excess of ammonia serves two purposes: it acts as the nucleophile and as a base to neutralize the HBr formed during the reaction, preventing the protonation of the ammonia nucleophile.

  • Reaction: Stir the mixture at room temperature for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

  • Workup - Solvent Removal: After the reaction is complete, concentrate the solution under reduced pressure (rotary evaporation) to remove the excess ammonia and water.

  • Workup - Acidification: Re-dissolve the resulting residue in a minimum amount of deionized water. Cool the solution in an ice bath and carefully acidify to pH ~1-2 with concentrated HCl. This step protonates the amino acid, making it a salt.

  • Workup - Extraction: Wash the acidic aqueous solution with diethyl ether or ethyl acetate (3x) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

    • Scientist's Note: The protonated amino acid salt is highly water-soluble and will remain in the aqueous phase, while the less polar starting material will partition into the organic phase.

  • Isolation (Optional - Crude): The aqueous solution containing the 3-fluoroalanine hydrochloride salt can be concentrated under reduced pressure to yield the crude product as a solid. This crude product is often suitable for characterization but typically requires further purification.

Overall Workflow

Workflow_Diagram start Dissolve 2-Bromo-3-fluoropropionic Acid in excess aq. NH₄OH react Stir at Room Temperature (48-72h) start->react monitor Reaction Complete? react->monitor monitor->react No concentrate Concentrate under Reduced Pressure monitor->concentrate Yes acidify Redissolve in H₂O, Cool, and Acidify with HCl concentrate->acidify extract Wash with Organic Solvent (e.g., Diethyl Ether) acidify->extract purify Purify via Ion-Exchange Chromatography or HPLC extract->purify characterize Characterize Product (NMR, MS) purify->characterize product Pure 3-Fluoroalanine characterize->product

Figure 2. General workflow for the synthesis and purification of 3-fluoroalanine.

Purification & Characterization

Purification of the crude amino acid is crucial to remove salts and residual impurities.

Purification
  • Ion-Exchange Chromatography: This is the most common and effective method for amino acid purification. A strong cation exchange resin (e.g., Dowex 50W) can be used. The crude product is loaded onto the column in its acidic form. The column is washed with water to remove anions (Cl⁻, Br⁻) and neutral impurities. The desired amino acid is then eluted with a dilute base, such as aqueous ammonia.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC can be employed, often using a water/acetonitrile mobile phase with a modifier like trifluoroacetic acid (TFA).[20]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Will show characteristic signals for the protons on the α- and β-carbons. The signals will be split by both adjacent protons and the fluorine atom (H-F coupling).

    • 13C NMR: Will show distinct signals for the carboxyl, α-, and β-carbons. The β-carbon signal will appear as a doublet due to one-bond C-F coupling.

    • 19F NMR: This is a definitive characterization technique. It will show a single resonance (typically a triplet of triplets due to coupling to α- and β-protons) at a chemical shift characteristic of an aliphatic fluorine.[21][22]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the synthesized amino acid. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected NMR Data for 3-Fluoroalanine
1H NMR (D₂O) δ ≈ 4.7-4.9 ppm (ddd, 1H, -CH₂F), δ ≈ 4.1-4.3 ppm (dd, 1H, -CH(NH₂)-)
19F NMR (D₂O) δ ≈ -220 to -230 ppm (tt)
13C NMR (D₂O) δ ≈ 170-175 ppm (C=O), δ ≈ 80-85 ppm (d, ¹JCF ≈ 170-180 Hz, -CH₂F), δ ≈ 55-60 ppm (d, ²JCF ≈ 15-25 Hz, -CH(NH₂)-)
(Note: Exact chemical shifts and coupling constants are dependent on solvent, pH, and instrument.)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Loss of product during workup.- Increase reaction time or temperature (monitor for side products).- Ensure pH is correctly adjusted during extraction; minimize water used for redissolution to avoid multiple concentration steps.
Multiple Products on TLC/LC-MS - Elimination side reaction (forming 2-fluoroacrylic acid).- Over-alkylation of the amine.- Use a less hindered base or lower reaction temperature.- Ensure a very large excess of ammonia is used to disfavor the formation of secondary and tertiary amines.
Product Contaminated with Salts - Incomplete removal during workup.- Perform ion-exchange chromatography as described in Section 5.1.- Recrystallization may also be an option depending on the product's properties.

References

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  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Hunter, L. (2010). The conformational properties of fluorinated proline residues. Beilstein Journal of Organic Chemistry, 6, 883-898. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

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  • Zhang, W., & Lu, H. (2008). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1210(1), 78-84. [Link]

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  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1017-1033. [Link]

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  • Scribd. Nucleophilic Substitution of α-Bromo Acids. [Link]

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  • LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Otten, R., & Sprangers, R. (2018). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chimia, 72(11), 803-809. [Link]

  • Camilloni, C., & Pierattelli, R. (2014). Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. [Link]

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  • LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. [Link]

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Application

The Strategic Incorporation of Fluorine: 2-Bromo-3-fluoropropionic Acid as a Versatile Building Block in Medicinal Chemistry

Introduction: The Power of Fluorine in Drug Design In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into bioactive molecules is a cornerstone of drug design. The unique physicochemic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into bioactive molecules is a cornerstone of drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[1] This application note delves into the utility of a specialized building block, 2-Bromo-3-fluoropropionic acid , for the synthesis of novel pharmaceutical agents. Its trifunctional nature, possessing a carboxylic acid, a bromine atom at the α-position, and a fluorine atom at the β-position, offers a versatile platform for constructing complex molecular architectures.

This guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-3-fluoropropionic acid, detailed protocols for its key transformations, and a discussion of its potential applications in the synthesis of innovative therapeutics, particularly in the realms of oncology and metabolic diseases.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and handling requirements of 2-Bromo-3-fluoropropionic acid is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 16652-36-1
Molecular Formula C₃H₄BrFO₂
Molecular Weight 170.97 g/mol
Appearance Liquid
Density 1.954 g/mL at 25 °C
Refractive Index n20/D 1.466
Boiling Point >110 °C
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.

Safety Precautions: 2-Bromo-3-fluoropropionic acid is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthetic Utility and Key Reactions

The synthetic versatility of 2-Bromo-3-fluoropropionic acid stems from the distinct reactivity of its three functional groups. The carboxylic acid allows for standard amide bond formation and esterification. The α-bromo group is a prime site for nucleophilic substitution, enabling the introduction of a wide array of functionalities. The β-fluoroethyl motif is a valuable pharmacophore in its own right, often enhancing metabolic stability.

Core Reactions and Mechanistic Considerations

The strategic manipulation of 2-Bromo-3-fluoropropionic acid's functional groups allows for a stepwise and controlled construction of target molecules. The following diagram illustrates the key reaction pathways.

G A 2-Bromo-3-fluoropropionic acid B Amide Coupling (e.g., HATU, EDC) A->B R-NH₂ C Esterification (e.g., Fischer) A->C R-OH, H⁺ D Nucleophilic Substitution (SN2) (e.g., Amines, Thiols) A->D Nu⁻ E Fluorinated Amide Derivatives B->E F Fluorinated Ester Derivatives C->F G α-Substituted Fluoropropionic Acid Derivatives D->G

Caption: Key synthetic transformations of 2-Bromo-3-fluoropropionic acid.

Application Focus: A Proposed Synthesis of a Novel Anticancer Agent

While direct synthesis of a marketed drug using 2-Bromo-3-fluoropropionic acid is not prominently documented, its structural motifs are present in various developmental and approved anticancer agents.[2][3][4] For instance, the β-fluoroethylamine scaffold is a key component in several enzyme inhibitors. Here, we propose a synthetic route to a novel hypothetical anticancer agent targeting a key metabolic enzyme, leveraging the unique reactivity of 2-Bromo-3-fluoropropionic acid.

Hypothetical Target: A Fluorinated Inhibitor of a Key Glycolytic Enzyme

Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. Therefore, inhibiting key glycolytic enzymes is a promising strategy for cancer therapy. Our hypothetical target is a molecule designed to mimic a natural substrate while incorporating the metabolically robust β-fluoroethyl group to enhance its inhibitory potential.

The proposed synthetic workflow is as follows:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection A 2-Bromo-3-fluoropropionic acid C HATU, DIPEA, DMF A->C B Amine (e.g., Benzylamine) B->C D N-Benzyl-2-bromo-3-fluoropropanamide C->D E N-Benzyl-2-bromo-3-fluoropropanamide G K₂CO₃, Acetonitrile E->G F Thiol Nucleophile (e.g., 4-methoxythiophenol) F->G H N-Benzyl-3-fluoro-2-((4-methoxyphenyl)thio)propanamide G->H I N-Benzyl-3-fluoro-2-((4-methoxyphenyl)thio)propanamide J H₂, Pd/C I->J K Final Product: 3-Fluoro-2-((4-methoxyphenyl)thio)propanamide J->K

Caption: Proposed synthetic workflow for a novel enzyme inhibitor.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the key transformations of 2-Bromo-3-fluoropropionic acid.

Protocol 1: Amide Coupling with a Primary Amine

This protocol details the synthesis of N-benzyl-2-bromo-3-fluoropropanamide.

Materials:

  • 2-Bromo-3-fluoropropionic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Bromo-3-fluoropropionic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Add benzylamine (1.05 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the desired amide.

Protocol 2: Nucleophilic Substitution with a Thiol

This protocol describes the reaction of N-benzyl-2-bromo-3-fluoropropanamide with a thiol nucleophile.

Materials:

  • N-Benzyl-2-bromo-3-fluoropropanamide (1.0 eq)

  • 4-Methoxythiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add N-benzyl-2-bromo-3-fluoropropanamide (1.0 eq), 4-methoxythiophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile and stir the mixture at 50 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the desired thioether product.

Conclusion

2-Bromo-3-fluoropropionic acid is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a carboxylic acid, an α-bromo substituent, and a β-fluoroethyl moiety provides chemists with a powerful tool for the synthesis of novel and complex molecules. The strategic incorporation of this building block can lead to the development of drug candidates with improved pharmacological profiles. The protocols provided herein offer a practical guide for the utilization of 2-Bromo-3-fluoropropionic acid in the synthesis of advanced intermediates for drug discovery programs.

References

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  • Wen, X. R., et al. (2023). Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. ACS Omega, 8(8), 7128-7134. [Link]

  • Takeuchi, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (Eds.). (2005). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
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  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
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  • McConathy, J., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][6]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging, 9(6), 329-342. [Link]

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Method

Application Note &amp; Protocol: Strategic Nucleophilic Substitution on 2-Bromo-3-fluoropropionic Acid for Advanced Synthetic Intermediates

Abstract 2-Bromo-3-fluoropropionic acid is a versatile and highly reactive building block, pivotal for introducing fluorinated motifs into pharmacologically active molecules and advanced materials. This application note...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-fluoropropionic acid is a versatile and highly reactive building block, pivotal for introducing fluorinated motifs into pharmacologically active molecules and advanced materials. This application note provides a comprehensive guide to leveraging this reagent in nucleophilic substitution reactions. We delve into the mechanistic principles governing its reactivity, present a detailed, field-tested protocol for the synthesis of 2-amino-3-fluoropropionic acid, and offer insights into reaction optimization and safety. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable synthon into their synthetic workflows.

Introduction: The Strategic Value of 2-Bromo-3-fluoropropionic Acid

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity. 2-Bromo-3-fluoropropionic acid serves as a powerful bifunctional intermediate, possessing three key synthetic handles: a carboxylic acid, a highly reactive α-bromo center, and a β-fluoro substituent.

The true synthetic utility of this molecule lies in the exceptional reactivity of the C2 carbon (the α-carbon) towards nucleophilic attack. This reactivity is significantly enhanced by the adjacent carbonyl group, making it an ideal substrate for SN2 reactions.[1][2] This allows for the facile introduction of a wide array of functional groups, including amines, azides, thiols, and hydroxides, to generate novel fluorinated amino acids, hydroxy acids, and other valuable scaffolds.

Mechanistic Rationale: Why the α-Position is Primed for Substitution

The high susceptibility of α-bromo carboxylic acids to SN2 displacement is a well-established principle in organic chemistry. The primary reasons for this enhanced reactivity are:

  • Transition State Stabilization: The electrophilic carbon of the carbonyl group, situated adjacent to the α-carbon bearing the bromine, helps to stabilize the SN2 transition state. As the nucleophile attacks and the bromide ion begins to depart, the developing negative charge can be delocalized through the π-system of the carbonyl, lowering the activation energy of the reaction.[1] This effect makes the SN2 reaction rates for primary α-halogenated carbonyls significantly greater than for corresponding primary alkyl halides.

  • Inductive Effect: The electron-withdrawing nature of both the carbonyl oxygen and the β-fluorine atom increases the partial positive charge on the α-carbon, making it a more potent electrophilic center for nucleophilic attack.

While the carboxylic acid proton can be abstracted by basic nucleophiles, a common strategy to drive the substitution reaction forward is the use of a large excess of the nucleophile.[3]

Featured Protocol: Synthesis of 2-Amino-3-fluoropropionic Acid

This protocol details the synthesis of 2-amino-3-fluoropropionic acid, a non-proteinogenic amino acid, via nucleophilic substitution using aqueous ammonia. This method is a classic and effective route for producing α-amino acids from their corresponding α-bromo precursors.[3]

Safety & Handling

2-Bromo-3-fluoropropionic acid is a corrosive liquid that can cause severe skin burns and eye damage.[4][5] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including, but not limited to:

  • Nitrile or neoprene gloves

  • Chemical splash goggles and a face shield[5]

  • A flame-resistant lab coat

  • Closed-toe shoes

Emergency eye wash stations and safety showers must be readily accessible.[6] Handle concentrated ammonia solutions with care due to their pungent and corrosive nature.

Materials & Equipment
  • Reagents:

    • 2-Bromo-3-fluoropropionic acid (95% or higher)

    • Concentrated Ammonium Hydroxide (approx. 28-30% NH₃ in H₂O)

    • Hydrochloric Acid (HCl), 1M solution

    • Deionized Water

    • Ethanol

  • Equipment:

    • Round-bottom flask with a screw-cap or sealed with a rubber septum

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Rotary evaporator

    • pH meter or pH paper

    • Glass funnel and filter paper

    • Standard laboratory glassware

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-fluoropropionic acid (e.g., 1.71 g, 10.0 mmol).

  • Nucleophile Addition: In a well-ventilated fume hood, carefully add a large excess of chilled concentrated ammonium hydroxide (e.g., 50 mL, approx. 750 mmol) to the flask. The large excess ensures that ammonia acts as both the nucleophile and the base to neutralize the HBr byproduct and the carboxylic acid.

  • Reaction Conditions: Seal the flask tightly. Stir the mixture at room temperature (20-25°C) for 48-72 hours. The progress of the reaction can be monitored by TLC or LC-MS if desired.

  • Solvent Removal: After the reaction is complete, remove the excess ammonia and water under reduced pressure using a rotary evaporator. Use a trap cooled with dry ice/acetone to capture the ammonia.

  • Isolation of Crude Product: The resulting residue will contain the ammonium salt of the amino acid and ammonium bromide.

  • Purification by Recrystallization:

    • Dissolve the crude residue in a minimal amount of hot deionized water.

    • Add ethanol to the warm solution until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4°C) for several hours to facilitate crystallization.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product, 2-amino-3-fluoropropionic acid, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Start: 2-Bromo-3- fluoropropionic Acid B Add Excess Aqueous Ammonia (Nucleophile) A->B Reagent Addition C Stir at Room Temp (48-72 hours) B->C S_N2 Displacement D Rotary Evaporation (Remove excess NH3/H2O) C->D E Recrystallization (H2O/Ethanol) D->E F Filtration & Drying E->F G Final Product: 2-Amino-3-fluoropropionic Acid F->G Characterization

Caption: Workflow for the synthesis of 2-amino-3-fluoropropionic acid.

Key Parameters and Optimization Strategies

The success of the nucleophilic substitution hinges on several key parameters. The following table outlines these factors and provides rationale for their optimization.

ParameterRecommended Range/OptionsRationale & Impact on Reaction
Nucleophile Amines, Thiols, Azides, HydroxideChoice of nucleophile determines the final product. Stronger, less hindered nucleophiles generally favor faster SN2 reactions.[7]
Stoichiometry >10 equivalents of nucleophileA large excess is crucial when using basic nucleophiles to neutralize the carboxylic acid and the HBr byproduct, ensuring enough free nucleophile is available for the SN2 attack.
Solvent Water, Polar Aprotic (DMF, DMSO)The choice depends on the nucleophile's solubility. Polar aprotic solvents can enhance the reactivity of anionic nucleophiles. For ammonia, water is an effective and practical solvent.
Temperature 20°C - 60°CThe reaction typically proceeds at room temperature, but gentle heating can increase the rate. Higher temperatures may lead to side reactions or decomposition.
Reaction Time 24 - 72 hoursReaction completion time is dependent on the nucleophile's reactivity and the temperature. Monitoring by TLC or LC-MS is recommended for optimization.

Conclusion

2-Bromo-3-fluoropropionic acid is a potent and versatile reagent for synthesizing novel fluorinated compounds. Its enhanced reactivity at the α-carbon, driven by the adjacent carbonyl group, allows for reliable SN2 displacement with a wide range of nucleophiles. The protocol provided herein for the synthesis of 2-amino-3-fluoropropionic acid demonstrates a robust and scalable method for accessing valuable building blocks for pharmaceutical and materials science research. By understanding the mechanistic principles and carefully controlling key reaction parameters, researchers can effectively unlock the synthetic potential of this important intermediate.

References

  • Title: 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: 10.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

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Application

Application Notes and Protocols: 2-Bromo-3-fluoropropionic Acid in Heterocyclic Compound Synthesis

Introduction: The Strategic Advantage of Fluorinated Heterocycles and the Role of 2-Bromo-3-fluoropropionic Acid The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Heterocycles and the Role of 2-Bromo-3-fluoropropionic Acid

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance the metabolic stability, bioavailability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This has led to a significant number of fluorinated heterocyclic drugs being approved by the FDA.[1][2] Heterocyclic moieties themselves are present in over 85% of all biologically active compounds, making the fusion of fluorine and heterocyclic chemistry a particularly fruitful area of research.[3]

2-Bromo-3-fluoropropionic acid is a versatile and highly reactive building block for the synthesis of fluorinated heterocycles. Its structure features three key functionalities: a carboxylic acid, an α-bromo substituent, and a β-fluoro substituent. This arrangement allows for a variety of cyclization strategies, making it a valuable precursor for generating diverse heterocyclic systems. This guide provides detailed application notes and protocols for the use of 2-bromo-3-fluoropropionic acid in the synthesis of three important classes of fluorinated heterocycles: thiazoles, pyrazoles, and pyridazinones.

I. Synthesis of 4-(Fluoromethyl)thiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[4] It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative. 2-Bromo-3-fluoropropionic acid serves as an ideal α-halocarbonyl precursor for the synthesis of 4-(fluoromethyl)thiazoles, a class of compounds with potential applications in medicinal and agricultural chemistry.

Causality of Experimental Choices in Hantzsch Thiazole Synthesis

The reaction proceeds through the initial formation of a thiouronium salt intermediate by the nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine atom. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the carboxylic acid (or its ester). Subsequent dehydration leads to the formation of the aromatic thiazole ring. The choice of a base, such as potassium carbonate, is crucial to facilitate the deprotonation of the thioamide and the final aromatization step. The use of a polar aprotic solvent like DMF helps to dissolve the reactants and intermediates, promoting an efficient reaction.

Diagram of the Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Bromo-3-fluoropropionic_acid 2-Bromo-3-fluoropropionic Acid Mixing Mix in DMF 2-Bromo-3-fluoropropionic_acid->Mixing Thiourea Thiourea Thiourea->Mixing Base_Addition Add K2CO3 Mixing->Base_Addition Reflux Reflux Base_Addition->Reflux Cooling Cool to RT Reflux->Cooling Quenching Quench with Water Cooling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 4-(Fluoromethyl)thiazol-2-amine Purification->Product

Caption: General workflow for the Hantzsch synthesis of 4-(fluoromethyl)thiazol-2-amine.

Protocol 1: Synthesis of 4-(Fluoromethyl)thiazol-2-amine

This protocol describes the synthesis of 4-(fluoromethyl)thiazol-2-amine from 2-bromo-3-fluoropropionic acid and thiourea.

Materials and Equipment:

  • 2-Bromo-3-fluoropropionic acid

  • Thiourea

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-bromo-3-fluoropropionic acid (1.0 eq) and thiourea (1.1 eq) in anhydrous DMF (10 mL).

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Heat the reaction mixture to 80-90 °C and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(fluoromethyl)thiazol-2-amine.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightPhysical StateYield (%)
4-(Fluoromethyl)thiazol-2-amineC4H5FN2S132.16Solid65-75

II. Synthesis of 5-(Fluoromethyl)pyrazolin-5-ones via Multistep Sequence

Pyrazoles and their derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[5] The synthesis of 5-(fluoromethyl)pyrazolin-5-ones from 2-bromo-3-fluoropropionic acid can be achieved through a multi-step sequence involving the in-situ generation of a β-ketoester equivalent followed by cyclocondensation with hydrazine.

Rationale for the Synthetic Strategy

The direct reaction of 2-bromo-3-fluoropropionic acid with hydrazine is unlikely to yield the desired pyrazolone directly. A more viable approach involves converting the α-bromo-β-fluoro acid into a more suitable 1,3-dicarbonyl precursor. This can be achieved by first esterifying the carboxylic acid, followed by a reaction that introduces a second carbonyl group or its equivalent at the β-position. The subsequent cyclocondensation with hydrazine, a classic method for pyrazole synthesis, then proceeds to form the heterocyclic ring.[1][6]

Diagram of the Pyrazolone Synthesis Logical Relationship

Pyrazolone_Synthesis Start 2-Bromo-3-fluoropropionic Acid Esterification Esterification (e.g., EtOH, H+) Start->Esterification Intermediate_Ester Ethyl 2-Bromo-3-fluoropropanoate Esterification->Intermediate_Ester Beta_Keto_Formation Formation of β-Ketoester Equivalent Intermediate_Ester->Beta_Keto_Formation Beta_Keto_Ester Ethyl 4-fluoro-3-oxobutanoate (or similar precursor) Beta_Keto_Formation->Beta_Keto_Ester Cyclocondensation Cyclocondensation with Hydrazine Beta_Keto_Ester->Cyclocondensation Product 5-(Fluoromethyl)pyrazolin-5-one Cyclocondensation->Product

Caption: Logical steps for the synthesis of 5-(fluoromethyl)pyrazolin-5-one.

Protocol 2: Synthesis of Ethyl 2-bromo-3-fluoropropanoate (Intermediate)

This protocol details the esterification of the starting material.

Materials and Equipment:

  • 2-Bromo-3-fluoropropionic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromo-3-fluoropropionic acid (1.0 eq) in absolute ethanol (50 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.

  • Heat the mixture to reflux and maintain for 3-4 hours.

  • Cool the reaction mixture and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-bromo-3-fluoropropanoate.

Protocol 3: Synthesis of 5-(Fluoromethyl)-1H-pyrazol-5(4H)-one

This protocol describes the subsequent cyclocondensation to form the pyrazolone. Note: This step would be preceded by the conversion of ethyl 2-bromo-3-fluoropropanoate to a suitable β-ketoester, a step that requires further specific methodological development. For the purpose of this guide, we will assume the successful synthesis of the β-ketoester intermediate.

Materials and Equipment:

  • Ethyl 4-fluoro-3-oxobutanoate (or equivalent β-ketoester)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the β-ketoester (1.0 eq) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightPhysical State
Ethyl 2-bromo-3-fluoropropanoateC5H8BrFO2200.02Liquid
5-(Fluoromethyl)-1H-pyrazol-5(4H)-oneC4H5FN2O116.09Solid

III. Synthesis of 6-(Fluoromethyl)dihydropyridazin-3(2H)-ones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they exhibit a broad range of pharmacological activities.[7] The synthesis of 6-(fluoromethyl)dihydropyridazin-3(2H)-one from 2-bromo-3-fluoropropionic acid represents a plausible, albeit more challenging, synthetic route.

Mechanistic Considerations

The formation of a pyridazinone ring from an α-halo-β-fluoro acid and hydrazine would likely proceed through a sequence of nucleophilic substitution and cyclization. The more nucleophilic nitrogen of hydrazine would initially displace the bromine atom. The resulting intermediate could then undergo an intramolecular cyclization, with the second nitrogen atom attacking the carbonyl carbon of the carboxylic acid, followed by dehydration to form the dihydropyridazinone ring.

Diagram of Pyridazinone Formation Mechanism

Pyridazinone_Mechanism Reactants 2-Bromo-3-fluoropropionic Acid + Hydrazine Step1 Nucleophilic Attack (N on C-Br) Reactants->Step1 Intermediate1 Hydrazinyl-fluoro-propionic acid intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (N on C=O) Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product 6-(Fluoromethyl)dihydropyridazin-3(2H)-one Step3->Product

Caption: Proposed mechanism for the formation of 6-(fluoromethyl)dihydropyridazin-3(2H)-one.

Protocol 4: Synthesis of 6-(Fluoromethyl)-4,5-dihydropyridazin-3(2H)-one

This protocol provides a potential method for the synthesis of the target pyridazinone.

Materials and Equipment:

  • 2-Bromo-3-fluoropropionic acid

  • Hydrazine hydrate

  • A high-boiling point solvent (e.g., ethylene glycol or diglyme)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-bromo-3-fluoropropionic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in ethylene glycol (15 mL).

  • Heat the reaction mixture to a high temperature (e.g., 150-160 °C) to facilitate both the reaction and the removal of water.

  • Monitor the reaction for 8-12 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightPhysical State
6-(Fluoromethyl)-4,5-dihydropyridazin-3(2H)-oneC5H7FN2O130.12Solid

Conclusion

2-Bromo-3-fluoropropionic acid is a valuable and versatile building block for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols and application notes provided herein demonstrate its utility in the preparation of fluorinated thiazoles, pyrazoles, and pyridazinones. The strategic introduction of the fluoromethyl group via this starting material offers a powerful tool for medicinal chemists and drug development professionals seeking to enhance the pharmacological properties of new therapeutic agents. Further exploration of the reactivity of 2-bromo-3-fluoropropionic acid is likely to unveil even more diverse and complex heterocyclic structures, solidifying its importance in the field of fluorine chemistry.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-210. [Link]

  • National Center for Biotechnology Information. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. In PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55. [Link]

  • National Center for Biotechnology Information. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. In PubMed Central. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Stereoselective Reactions Involving 2-Bromo-3-fluoropropionic Acid

Introduction: The Significance of Chiral Fluorinated Building Blocks The strategic introduction of fluorine into drug candidates can dramatically alter their metabolic stability, binding affinity, and overall pharmacokin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Building Blocks

The strategic introduction of fluorine into drug candidates can dramatically alter their metabolic stability, binding affinity, and overall pharmacokinetic profile. When this is combined with precise control over stereochemistry, the potential for developing highly selective and efficacious therapeutics increases significantly. 2-Bromo-3-fluoropropionic acid is a versatile C3 building block that possesses two stereogenic centers, offering a gateway to a diverse array of chiral molecules, particularly fluorinated amino acids and their derivatives. The presence of both a bromine and a fluorine atom provides orthogonal reactivity, allowing for sequential and stereocontrolled manipulations.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on key stereoselective strategies involving 2-bromo-3-fluoropropionic acid. The protocols and insights are designed to be practical and are grounded in established principles of asymmetric synthesis.

Stereoselective Nucleophilic Substitution: Crafting Chiral Amines

The carbon bearing the bromine atom in 2-bromo-3-fluoropropionic acid is susceptible to nucleophilic attack. A direct SN2 reaction with an amine nucleophile can proceed with inversion of configuration, providing a route to chiral 3-fluoro-β-amino acids. The stereochemical outcome of this reaction is critically dependent on the stereochemistry of the starting material.

Mechanistic Insight: The SN2 Pathway

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (bromide). This backside attack leads to a Walden inversion of the stereocenter. For this to be effective, the starting 2-bromo-3-fluoropropionic acid must be enantiomerically pure.

Diagram 1: SN2 Reaction Mechanism

Caption: Generalized SN2 mechanism showing backside attack and inversion of stereochemistry.

Protocol: Synthesis of (S)-2-amino-3-fluoropropionic acid from (R)-2-bromo-3-fluoropropionic acid

Materials:

  • (R)-2-bromo-3-fluoropropionic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Azide Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-bromo-3-fluoropropionic acid (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-azido-3-fluoropropionic acid.

  • Reduction of the Azide:

    • Dissolve the crude azido acid in methanol.

    • Carefully add 10% Pd/C (0.1 eq by weight).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-amino-3-fluoropropionic acid.

  • Purification:

    • The crude amino acid can be purified by recrystallization or by conversion to its hydrochloride salt followed by neutralization and ion-exchange chromatography.

Step Reactant Reagent Product Stereochemistry Expected Yield
1(R)-2-bromo-3-fluoropropionic acidNaN₃(S)-2-azido-3-fluoropropionic acidInversion>90%
2(S)-2-azido-3-fluoropropionic acidH₂, Pd/C(S)-2-amino-3-fluoropropionic acidRetention>85%

Chiral Auxiliary-Mediated Stereoselective Reactions

For racemic 2-bromo-3-fluoropropionic acid, the use of a chiral auxiliary is a powerful strategy to induce diastereoselectivity in subsequent reactions. The auxiliary is temporarily attached to the carboxylic acid, and its chiral environment directs the approach of incoming reagents.

Principle of Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is reversibly attached to a substrate.[1][2] The resulting diastereomeric intermediate undergoes a stereoselective reaction, after which the auxiliary is removed to yield the enantiomerically enriched product.[3][4] Evans oxazolidinones and Oppolzer's camphorsultam are common examples.[5]

Diagram 2: Chiral Auxiliary Workflow

Chiral_Auxiliary_Workflow A Racemic Substrate B Attach Chiral Auxiliary A->B C Diastereomeric Mixture B->C D Stereoselective Reaction C->D E Single Diastereomer D->E F Cleave Auxiliary E->F G Enantiopure Product F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol describes the alkylation of the enolate derived from the N-acyl oxazolidinone of 2-bromo-3-fluoropropionic acid.

Materials:

  • Racemic 2-bromo-3-fluoropropionic acid

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Acylation of the Auxiliary:

    • To a solution of 2-bromo-3-fluoropropionic acid (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).

    • Cool the mixture to 0 °C and add pivaloyl chloride (1.05 eq) dropwise.

    • Stir for 1 hour at 0 °C to form the mixed anhydride.

    • In a separate flask, prepare a solution of the Evans auxiliary (1.0 eq) and a catalytic amount of DMAP in anhydrous THF.

    • Add the mixed anhydride solution to the auxiliary solution and stir at room temperature for 4 hours.

    • Work up the reaction by adding water and extracting with ethyl acetate. Purify the N-acyl oxazolidinone by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.

    • Add the alkyl halide (1.2 eq) and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract with ethyl acetate, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Cool to 0 °C and add an aqueous solution of lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq).

    • Stir for 4 hours at 0 °C.

    • Quench with sodium sulfite solution and extract the aqueous layer to recover the chiral auxiliary.

    • Acidify the aqueous layer and extract with ethyl acetate to obtain the enantiomerically enriched alkylated acid.

Step Key Reagent Purpose Expected Diastereomeric Excess
1Evans AuxiliaryIntroduce chiralityN/A
2LDA, Alkyl HalideForm enolate and alkylate>95% de
3LiOH, H₂O₂Remove auxiliaryN/A

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of an ester derivative of 2-bromo-3-fluoropropionic acid, leaving the other enantiomer unreacted.[6][7]

Principle of Kinetic Resolution

In a kinetic resolution, a chiral catalyst (enzyme) reacts at different rates with the two enantiomers of a racemic substrate.[8] This results in the enrichment of one enantiomer in the product and the other in the unreacted starting material. The maximum theoretical yield for one enantiomer is 50%.

Diagram 3: Enzymatic Kinetic Resolution

EKR racemate Racemic Substrate (R and S) enzyme Enzyme (e.g., Lipase) racemate->enzyme product Product (P) (from S-enantiomer) enzyme->product k_fast unreacted Unreacted Substrate (R-enantiomer) enzyme->unreacted k_slow

Caption: Principle of enzymatic kinetic resolution where the enzyme selectively transforms one enantiomer.

Protocol: Lipase-Catalyzed Resolution of Ethyl 2-bromo-3-fluoropropionate

Materials:

  • Racemic ethyl 2-bromo-3-fluoropropionate

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)[9]

  • Phosphate buffer (pH 7.2)

  • n-Heptane

Procedure:

  • Esterification (if starting from the acid):

    • Convert racemic 2-bromo-3-fluoropropionic acid to its ethyl ester using standard methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis:

    • In a temperature-controlled vessel, prepare a biphasic system of phosphate buffer and n-heptane.

    • Add the racemic ethyl 2-bromo-3-fluoropropionate.

    • Add the immobilized lipase (typically 10-20% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid by chiral HPLC or GC.

    • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted ester and the product acid.

  • Separation and Isolation:

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Separate the organic and aqueous layers.

    • From the organic layer, isolate the unreacted ester.

    • Acidify the aqueous layer and extract to isolate the hydrolyzed acid.

Component Enantiomer Expected Enantiomeric Excess (ee)
Unreacted EsterEnriched in one enantiomer>95%
Hydrolyzed AcidEnriched in the other enantiomer>95%

Conclusion

The stereoselective transformation of 2-bromo-3-fluoropropionic acid is a valuable tool in medicinal and organic chemistry. The choice of strategy—direct nucleophilic substitution on an enantiopure starting material, chiral auxiliary-guided synthesis, or enzymatic resolution—will depend on the specific goals of the synthesis, the availability of starting materials, and scalability requirements. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this versatile building block and to develop novel, stereochemically defined molecules with potential therapeutic applications.

References

  • Fustero, S., et al. (2009). A new strategy for the synthesis of optically pure beta-fluoroalkyl beta-amino acid derivatives. Organic Letters, 11(3), 641-4. Available at: [Link]

  • Yang, W. B., et al. (1999). Asymmetric alkylation mediated by tricyclic chiral sultam auxiliaries. Hong Kong Baptist University HKBU Scholars. Available at: [Link]

  • ResearchGate. (2015). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]

  • MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]

  • CY Cergy Paris Université. Fluorinated chiral auxiliaries. Available at: [Link]

  • Master Organic Chemistry. (2010). Stereoselective and Stereospecific Reactions. Available at: [Link]

  • PubMed. (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Available at: [Link]

  • PubMed. (2007). Asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids via P-C bond formation and hydrogenation. Available at: [Link]

  • ResearchGate. (2018). Enzymatic kinetic resolution of the racemic alcohol... Available at: [Link]

  • ResearchGate. (2020). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. Available at: [Link]

  • PubMed Central. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Available at: [Link]

  • MDPI. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available at: [Link]

  • ChemRxiv. (2023). A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. Available at: [Link]

  • PubMed. (2004). Acyclic stereoselective boron alkylation reactions for the asymmetric synthesis of beta-substituted alpha-amino acid derivatives. Available at: [Link]

  • MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Available at: [Link]

  • PubMed Central. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Available at: [Link]

  • PubMed Central. (2022). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Bromo-3-fluoropropionic Acid in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorine into peptide structures is a powerful tool in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into peptide structures is a powerful tool in medicinal chemistry, offering enhanced metabolic stability, modulated bioavailability, and controlled peptide conformation.[1][2][3][4][5] This guide provides an in-depth exploration of the use of 2-Bromo-3-fluoropropionic acid , a versatile reagent for introducing fluorinated moieties into peptide scaffolds. We will delve into the chemical principles underpinning its reactivity and present detailed protocols for its application in creating novel peptide analogs. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the unique properties of fluorinated compounds in peptide design and drug discovery.

Introduction: The Fluorine Advantage in Peptide Therapeutics

Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—make it a valuable element in drug design.[5][6] When incorporated into amino acids and peptides, fluorine can significantly alter their physicochemical and biological characteristics.[3] These alterations can lead to:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can protect peptides from rapid degradation in vivo, leading to a longer half-life.[5][7]

  • Modulated Lipophilicity: The introduction of fluorine can increase a peptide's lipophilicity, potentially improving its ability to cross biological membranes.[5]

  • Conformational Control: The stereoselective introduction of fluorine can influence the conformational preferences of the peptide backbone, which can be exploited to stabilize desired secondary structures like helices or sheets.[6][8]

  • Improved Binding Affinity: The electron-withdrawing nature of fluorine can alter pKa values and create favorable interactions with biological targets.[3]

2-Bromo-3-fluoropropionic acid serves as a key building block for accessing these benefits through strategic incorporation into peptide structures.

Physicochemical Properties of 2-Bromo-3-fluoropropionic Acid

A thorough understanding of the reagent's properties is crucial for its effective use.

PropertyValueSource
Molecular Formula C₃H₄BrFO₂[9][10]
Molecular Weight 170.97 g/mol [9][10]
Appearance Liquid[9][11]
Density 1.954 g/mL at 25 °C[9][11]
Refractive Index n20/D 1.466[9]
Boiling Point 62-63 °C at 0.2 mmHg[11]
CAS Number 16652-36-1[9][11]

Application: A Versatile Tool for Peptide Modification

While not a standard pre-formed amino acid, 2-Bromo-3-fluoropropionic acid is a versatile reagent for several advanced peptide synthesis strategies. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromo-fluoroethyl group, allows for its use in post-synthesis modifications and the creation of unnatural amino acid residues. A primary application is in the synthesis of N-substituted glycine residues, or "peptoids," which are known for their enhanced proteolytic resistance.

Workflow for Peptoid Monomer Synthesis and Incorporation

The following workflow outlines the "sub-monomer" approach to incorporate a 3-fluoro-ethyl side chain onto a glycine residue within a peptide sequence during solid-phase peptide synthesis (SPPS).

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final Final Product Resin 1. Amine-Resin (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Start Acylation 3. Acylation with 2-Bromo-3-fluoropropionic acid Deprotection1->Acylation Free Amine Displacement 4. Nucleophilic Displacement with Primary Amine Acylation->Displacement Bromoacetylated Resin Deprotection2 5. Repeat Cycle (Fmoc Deprotection) Displacement->Deprotection2 N-Substituted Glycine Residue Formed Cleavage 6. Cleavage & Deprotection (e.g., TFA Cocktail) Deprotection2->Cleavage Completed Peptide Chain Purification 7. Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide with Fluorinated Peptoid Residue Purification->FinalPeptide

Caption: Workflow for incorporating a fluorinated side chain using 2-bromo-3-fluoropropionic acid in a peptoid synthesis strategy.

Experimental Protocols

Safety Precautions: 2-Bromo-3-fluoropropionic acid is a corrosive substance.[9][12][13] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][12]

Protocol 1: On-Resin Acylation with 2-Bromo-3-fluoropropionic Acid

This protocol details the acylation of a resin-bound amine with 2-bromo-3-fluoropropionic acid, the first step in the sub-monomer synthesis.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., Rink Amide resin with a free N-terminal amine)

  • 2-Bromo-3-fluoropropionic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the DMF.

  • Activation Solution: In a separate vessel, dissolve 2-Bromo-3-fluoropropionic acid (3 equivalents relative to resin loading) in DMF. Add DIC (3 equivalents) to the solution. Allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated 2-bromo-3-fluoropropionic acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete acylation.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents. The resin now has a bromo-fluoroacetylated N-terminus.

Protocol 2: Nucleophilic Displacement to Form the Fluorinated Side Chain

This protocol describes the introduction of a primary amine to displace the bromide and form the N-substituted, fluorinated side chain.

Materials:

  • Bromo-fluoroacetylated peptide-resin (from Protocol 1)

  • A primary amine (e.g., methylamine, ethanolamine; 10-20 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Amine Solution: Prepare a solution of the desired primary amine in DMF or NMP.

  • Displacement Reaction: Add the amine solution to the bromo-fluoroacetylated resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by LC-MS analysis of a small cleaved sample.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove the excess amine. The resin now bears the N-(3-fluoropropyl)glycine residue.

  • Continuation of Synthesis: The peptide synthesis can now proceed with the standard Fmoc-SPPS cycle to add the next amino acid.

Characterization of the Modified Peptide

After cleavage from the resin and purification, it is essential to characterize the final peptide to confirm the successful incorporation of the fluorinated moiety.

Analytical TechniquePurposeExpected Outcome
RP-HPLC Purity assessmentA single major peak indicating a pure compound.[14][15]
Mass Spectrometry (MS) Molecular weight confirmationThe observed mass should match the calculated mass of the peptide with the incorporated 2-bromo-3-fluoropropionic acid-derived moiety.[16]
¹⁹F NMR Confirmation of fluorine incorporationA characteristic signal in the ¹⁹F NMR spectrum confirms the presence of the fluorine atom.[2]

Conclusion

2-Bromo-3-fluoropropionic acid is a valuable and versatile reagent for the synthesis of modified peptides. Its strategic use, particularly in the sub-monomer synthesis of peptoids, allows for the precise introduction of fluorinated side chains. This modification can bestow peptides with enhanced proteolytic stability and other desirable pharmacological properties.[4] The protocols outlined in this guide provide a framework for researchers to explore the potential of this reagent in developing next-generation peptide therapeutics.

References

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. (2023-01-13)
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
  • Mastering Peptide Synthesis with Fluorin
  • Recent Advances in the Synthesis of Fluorinated Amino Acids.
  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-Bromo-3-fluoropropionic acid 95 16652-36-1. Sigma-Aldrich.
  • The Power of Fluorine in Peptide Design: Enhancing Stability and Efficacy. (2025-12-31)
  • The C–F bond as a conformational tool in organic and biological chemistry. PMC. (2010-04-20)
  • 2-Bromo-3-fluoropropionic acid , Null , 16652-36-1. CookeChem.
  • SAFETY DATA SHEET. Fisher Scientific. (2011-03-21)
  • The C-F bond influences the conformation of β-peptides. β-Heptapeptide... | Download Scientific Diagram.
  • (2R)-2-bromo-3-fluoropropanoic acid | C3H4BrFO2 | CID 36691428. PubChem.
  • 2-Bromo-3-fluoropropionic acid, 96%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. (2025-05-28)
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. (2023-05-03)

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Method

Application Notes and Protocols: 2-Bromo-3-fluoropropionic Acid as a Bifunctional Precursor for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Prosthetic Groups in PET Tracer Development Positron Emission Tomography (PET) is a powerful molecular imaging modality...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Prosthetic Groups in PET Tracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging modality that relies on the precise delivery of a positron-emitting radionuclide to a biological target.[1] Fluorine-18 (¹⁸F) is a favored radionuclide due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging.[2][3] However, the direct incorporation of ¹⁸F onto complex and sensitive biomolecules, such as peptides and antibodies, is often challenging due to the harsh conditions required for the fluorination reaction.[4]

To circumvent this, the use of "prosthetic groups" or bifunctional labeling agents has become a cornerstone of modern radiochemistry.[2] These are small, pre-radiolabeled molecules that can be conjugated to a biomolecule under mild, aqueous conditions, thereby preserving the integrity and biological activity of the target molecule.[5]

This guide details the application of 2-Bromo-3-fluoropropionic acid as a versatile precursor for the synthesis of an ¹⁸F-labeled prosthetic group, [¹⁸F]fluoro-propionylating agents. This precursor offers a straightforward platform for introducing ¹⁸F via a nucleophilic substitution reaction, while its carboxylic acid moiety provides a handle for subsequent conjugation to primary amines (e.g., lysine residues or the N-terminus) on peptides and proteins.

Chemical Principle and Workflow Overview

The overall strategy is a two-stage process:

  • Radiosynthesis of the Prosthetic Group: 2-Bromo-3-fluoropropionic acid is first radiolabeled with [¹⁸F]fluoride via a nucleophilic substitution reaction to produce 2-[¹⁸F]fluoro-3-bromopropionic acid. The bromine atom serves as an excellent leaving group for the incoming [¹⁸F]fluoride.

  • Activation and Bioconjugation: The carboxylic acid of the newly formed 2-[¹⁸F]fluoro-3-bromopropionic acid is activated, typically as an N-hydroxysuccinimide (NHS) ester. This amine-reactive intermediate is then conjugated to a target peptide in a buffered aqueous solution, forming a stable amide bond.

The entire workflow is designed to be efficient, allowing for the rapid synthesis and purification of the final radiolabeled peptide, a critical consideration given the half-life of ¹⁸F.

G cluster_0 Stage 1: Radiolabeling cluster_1 Stage 2: Bioconjugation Precursor 2-Bromo-3-fluoropropionic Acid Radiolabeling Nucleophilic Substitution (SN2 Reaction) Precursor->Radiolabeling Precursor F18_Source [¹⁸F]Fluoride (from Cyclotron) F18_Source->Radiolabeling Prosthetic_Group 2-[¹⁸F]Fluoro-3-bromopropionic Acid Radiolabeling->Prosthetic_Group Yields Activation NHS-Ester Activation (EDC, NHS) Prosthetic_Group->Activation Activated_Prosthetic [¹⁸F]F-Br-Propionyl-NHS Activation->Activated_Prosthetic Conjugation Amide Bond Formation Activated_Prosthetic->Conjugation Biomolecule Target Peptide (with -NH2 group) Biomolecule->Conjugation Final_Product ¹⁸F-Labeled Peptide Conjugation->Final_Product Purification HPLC Purification & Quality Control Final_Product->Purification

Caption: Overall workflow for peptide radiolabeling.

Part 1: Synthesis of the 2-[¹⁸F]Fluoro-3-bromopropionic Acid Prosthetic Group

This stage involves the critical nucleophilic substitution reaction to incorporate the ¹⁸F isotope. The protocol described here is based on standard, well-established methods for no-carrier-added [¹⁸F]fluoride labeling.[6][7]

Causality Behind Experimental Choices:
  • Anion Exchange Cartridge: A quaternary methylammonium (QMA) cartridge is used to trap the aqueous [¹⁸F]fluoride produced from the cyclotron, effectively separating it from the bulk [¹⁸O]water target.[6]

  • Elution System (K₂CO₃/Kryptofix 2.2.2): Potassium carbonate (K₂CO₃) provides the counter-ion to displace [¹⁸F]fluoride from the cartridge. Kryptofix 2.2.2 (K222) is a phase-transfer catalyst that complexes the potassium ion, rendering the [¹⁸F]fluoride anion "naked" and highly nucleophilic in the aprotic solvent.[6][7]

  • Azeotropic Drying: Water must be rigorously removed because hydrated fluoride ions are poor nucleophiles. Acetonitrile forms a low-boiling azeotrope with water, allowing for its efficient removal under a stream of inert gas.[6]

  • Solvent: Anhydrous, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are essential. They dissolve the reactants without solvating and deactivating the fluoride anion.

Experimental Protocol: [¹⁸F]Fluorination

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Anion exchange cartridge (e.g., QMA light)

  • Elution solution: 1 mg K₂CO₃ and 5 mg Kryptofix 2.2.2 in 0.5 mL 80:20 acetonitrile/water

  • Anhydrous acetonitrile (MeCN)

  • 2-Bromo-3-fluoropropionic acid

  • Reaction vessel (e.g., 2 mL V-vial)

  • Nitrogen or Argon gas supply

  • Heating block or automated radiosynthesis module

Procedure:

  • Trap [¹⁸F]Fluoride: Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water solution through a pre-conditioned anion exchange cartridge.

  • Elute [¹⁸F]Fluoride: Slowly pass the elution solution (K₂CO₃/K222) through the cartridge to elute the trapped [¹⁸F]fluoride into the reaction vessel.

  • Azeotropic Drying: Heat the reaction vessel to 110°C under a gentle stream of nitrogen or argon. Add 2 x 0.5 mL aliquots of anhydrous acetonitrile, ensuring complete evaporation after each addition to remove all traces of water. The resulting white solid is the K/[¹⁸F]F/K222 complex.

  • Radiolabeling Reaction:

    • Prepare a solution of 2-Bromo-3-fluoropropionic acid (5-10 mg) in 0.5 mL of anhydrous acetonitrile.

    • Add this precursor solution to the dried K/[¹⁸F]F/K222 complex in the reaction vessel.

    • Seal the vessel and heat at 100-120°C for 10-15 minutes.

  • Cooling: After the reaction, cool the vessel to room temperature. The crude product, containing 2-[¹⁸F]Fluoro-3-bromopropionic acid, is now ready for the activation step.

Part 2: Activation and Peptide Conjugation

The newly synthesized prosthetic group must be "activated" to make it reactive towards the primary amines of a peptide. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester, which is highly reactive with amines at a slightly basic pH but shows reasonable stability in aqueous buffers.[][9]

Causality Behind Experimental Choices:
  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group.[10] N-hydroxysuccinimide (NHS) is then added to react with the activated carboxyl, forming a more stable, amine-reactive NHS ester. This two-step approach (often performed in one pot) is generally more efficient and produces fewer side products than using EDC alone.[9][10]

  • pH Control: The conjugation reaction is highly pH-dependent. A pH of 7.2-8.5 is optimal. Below this range, the peptide's amino groups are protonated and non-nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[11]

  • Quenching: A quenching agent, such as Tris or glycine, is added to react with any remaining unreacted NHS-ester, preventing further non-specific labeling during purification and analysis.[10]

Experimental Protocol: NHS-Ester Activation and Peptide Conjugation

Materials and Reagents:

  • Crude 2-[¹⁸F]Fluoro-3-bromopropionic acid in acetonitrile (from Part 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Peptide of interest (dissolved in conjugation buffer)

  • Conjugation Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.5-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reverse-Phase HPLC system with a C18 column for purification

Procedure:

  • Evaporate Solvent: Gently evaporate the acetonitrile from the crude radiolabeling reaction mixture under a stream of nitrogen.

  • Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Redissolve the dried 2-[¹⁸F]Fluoro-3-bromopropionic acid residue in a minimal volume (50-100 µL) of anhydrous DMF or DMSO.

    • Add a small excess of the EDC and NHS solutions (e.g., 10 µL of each).

    • Allow the activation reaction to proceed for 15-20 minutes at room temperature.

  • Prepare Peptide Solution: Dissolve the target peptide in the conjugation buffer to a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the activated [¹⁸F]F-Br-Propionyl-NHS ester solution from step 3 to the peptide solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for an additional 15 minutes.

  • Purification:

    • The final radiolabeled peptide must be purified from unreacted prosthetic group, unlabeled peptide, and other reagents. This is almost universally accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][12]

    • Inject the quenched reaction mixture onto a semi-preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile and water (both typically containing 0.1% trifluoroacetic acid, TFA).[3]

    • Monitor the eluent with a UV detector (at 220 nm or 280 nm for peptides) and a radioactivity detector connected in series.[13]

    • Collect the fraction corresponding to the radiolabeled peptide peak.

  • Formulation: The purified HPLC fraction is typically diluted with a sterile buffer and passed through a sterile filter to prepare the final product for in vitro or in vivo studies.

G cluster_0 Radiolabeling Module cluster_1 Conjugation & Purification F18_Elution 1. Elute [¹⁸F]F⁻ from QMA cartridge Drying 2. Azeotropic Drying (MeCN, 110°C) F18_Elution->Drying Labeling 3. Add Precursor, Heat (100-120°C, 15 min) Drying->Labeling Solvent_Swap 4. Evaporate MeCN, Redissolve in DMF/DMSO Activation 5. Activate with EDC/NHS (RT, 20 min) Solvent_Swap->Activation Conjugation 6. Add to Peptide (pH 7.5-8.0) (RT, 30-60 min) Activation->Conjugation Quench 7. Quench Reaction (Tris Buffer) Conjugation->Quench HPLC 8. RP-HPLC Purification (C18 Column) Quench->HPLC QC 9. Quality Control Analysis HPLC->QC

Caption: Step-by-step experimental protocol workflow.

Data Summary and Quality Control

Effective radiopharmaceutical production requires rigorous quality control to ensure purity, identity, and stability.[14][15]

ParameterMethodTypical SpecificationRationale
Identity Co-injection on HPLCRetention time of the radioactive peak must match that of a non-radioactive, authenticated standard.Confirms that the correct molecule has been radiolabeled.
Radiochemical Purity (RCP) Radio-HPLC, Radio-TLC> 95%Ensures that the vast majority of the radioactivity is associated with the desired product, minimizing off-target radiation dose and ambiguous imaging signals.[15]
Chemical Purity UV-HPLCPeak corresponding to the product should be the major component.Confirms the absence of non-radioactive chemical impurities from the synthesis.
Specific Activity Calculated from total radioactivity and the quantified mass of the product (from UV-HPLC calibration curve).Typically > 37 GBq/µmol (> 1 Ci/µmol)A measure of radioactivity per unit mass. High specific activity is crucial for imaging targets with low receptor density to avoid mass effects.
pH pH meter or strip6.5 - 7.5Ensures the final product is suitable for physiological administration.
Sterility & Endotoxins Standard microbiological testsMust meet pharmacopeial standards for injectable drugs.Essential for ensuring patient safety in clinical applications.[16]

Conclusion and Field Insights

The use of 2-Bromo-3-fluoropropionic acid as a precursor provides a reliable and adaptable method for the ¹⁸F-labeling of peptides. The protocols outlined are built upon fundamental and extensively validated principles of radiochemistry and bioconjugation. The key to success lies in the meticulous exclusion of water during the fluorination step and precise pH control during the conjugation reaction.

While this guide provides a robust framework, researchers should note that the optimal conditions for the conjugation step—such as the molar ratio of prosthetic group to peptide and reaction time—may require empirical optimization for each specific peptide to maximize yield and minimize side products like di-acylation.[5] The solid-phase synthesis approach, where the peptide remains on a resin during conjugation, can also be an effective strategy for achieving regioselective labeling and simplifying purification.[5][17]

By following these detailed protocols, researchers and drug development professionals can effectively leverage 2-Bromo-3-fluoropropionic acid to create novel ¹⁸F-labeled peptide tracers for a wide array of applications in molecular imaging and biomedical research.

References

  • A Consensus Time for Performing Quality Control of 225Ac-Labeled Radiopharmaceuticals. (n.d.). Cureus. [Link]

  • de Klerk, G., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Inkster, J. A. H., et al. (2020). A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry. Scientific Reports. [Link]

  • Bernard, B. F., et al. (2012). 18F-Labeled Peptides: The Future Is Bright. Molecules. [Link]

  • Marik, J., et al. (2006). Solid-phase synthesis of 2-[18F]fluoropropionyl peptides. Bioconjugate Chemistry. [Link]

  • Purdue University College of Pharmacy. (2020). A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry. [Link]

  • Marik, J., et al. (2006). Solid-Phase Synthesis of 2-[18F]Fluoropropionyl Peptides. Bioconjugate Chemistry. [Link]

  • Bernardes, G. J. L., et al. (2015). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. ResearchGate. [Link]

  • McLuckey, S. A., et al. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Pretze, M., et al. (2022). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals. [Link]

  • Chen, X., et al. (2020). Synthesis of 18F-radiolabeled organophosphine fluorides for thiol-chemoselective peptide conjugation. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • PolyPeptide Group. (n.d.). Radiolabeled peptide. [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link]

  • MacMillan, D. W. C., et al. (2020). Nucleophilic (Radio)Fluorination of Redox-Active Esters via Radical-Polar Crossover Enabled by Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Current Radiopharmaceuticals. [Link]

  • Fani, M., et al. (2012). Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. Current Pharmaceutical Design. [Link]

  • Neumaier, B., et al. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules. [Link]

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology. [Link]

  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science. [Link]

  • Schepartz Lab Protocols. (2016). HPLC Purification of Peptides. protocols.io. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

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Application

Asymmetric Synthesis with 2-Bromo-3-fluoropropionic Acid: A Detailed Guide for Researchers

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral fluorinated build...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral fluorinated building blocks are of paramount importance, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, 2-Bromo-3-fluoropropionic acid stands out as a versatile C3 synthon, primed for the introduction of chirality through asymmetric synthesis. This guide provides an in-depth exploration of its application, focusing on a robust, chiral auxiliary-based strategy for the synthesis of enantiomerically enriched β-fluoro-α-amino acid precursors.

Introduction: The Strategic Value of 2-Bromo-3-fluoropropionic Acid

2-Bromo-3-fluoropropionic acid is a trifunctional molecule featuring a carboxylic acid, a bromine atom at the α-position, and a fluorine atom at the β-position. This arrangement of functional groups makes it an exceptionally valuable starting material for asymmetric synthesis. The carboxylic acid provides a handle for the attachment of a chiral auxiliary, which can then direct the stereochemical outcome of subsequent reactions. The α-bromo substituent serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities at this position. The presence of the β-fluorine atom imparts unique electronic and steric properties to the molecule and its derivatives, which can be highly desirable in medicinal chemistry.

The primary application detailed in this guide is the synthesis of chiral 3-fluoro-β-amino acids. These non-proteinogenic amino acids are crucial components in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The strategic incorporation of a fluorine atom can significantly influence the conformational preferences and proteolytic stability of peptides.

Core Synthetic Strategy: Chiral Auxiliary-Mediated Asymmetric Synthesis

The cornerstone of the synthetic approach described herein is the use of a chiral auxiliary to control the stereochemistry of the key bond-forming step. Evans' oxazolidinones are a well-established and highly reliable class of chiral auxiliaries that have been extensively used in asymmetric synthesis.[1][2][3][4] The predictable stereochemical outcomes and the straightforward removal of the auxiliary make them an ideal choice for this application.

The overall workflow can be conceptualized as a three-stage process:

G cluster_0 Stage 1: Chiral Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Nucleophilic Substitution cluster_2 Stage 3: Auxiliary Cleavage and Product Isolation A 2-Bromo-3-fluoropropionic acid C N-(2-Bromo-3-fluoropropionyl) oxazolidinone A->C Acylation B Chiral Oxazolidinone B->C D N-(2-Bromo-3-fluoropropionyl) oxazolidinone F Diastereomerically Enriched N-Acyl Oxazolidinone D->F SN2 Reaction E Nucleophile (e.g., Azide) E->F G Diastereomerically Enriched N-Acyl Oxazolidinone H Chiral Product G->H Hydrolysis I Recovered Chiral Auxiliary G->I

Figure 1: Overall workflow for the asymmetric synthesis.

This guide will focus on the use of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary and sodium azide as the nucleophile to generate a chiral precursor to 3-fluoro-β-alanine.

Detailed Protocols and Methodologies

Stage 1: Synthesis of N-(2-Bromo-3-fluoropropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

The first step involves the acylation of the chiral auxiliary with 2-bromo-3-fluoropropionic acid. To facilitate this, the carboxylic acid is typically converted to a more reactive acylating agent, such as an acid chloride.

Protocol 1: Preparation of N-(2-Bromo-3-fluoropropionyl)oxazolidinone

Materials:

  • 2-Bromo-3-fluoropropionic acid

  • Thionyl chloride (SOCl₂)

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2-bromo-3-fluoropropionic acid (1.0 eq.) in anhydrous DCM. Add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution. After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-3-fluoropropionyl chloride, which is used in the next step without further purification.

  • Acylation of the Chiral Auxiliary: In a separate flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise, and stir the mixture for 30 minutes at -78 °C. To this solution, add a solution of the crude 2-bromo-3-fluoropropionyl chloride (1.1 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-bromo-3-fluoropropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a white solid.

Stage 2: Diastereoselective Nucleophilic Substitution with Azide

This is the key stereochemistry-defining step. The chiral auxiliary shields one face of the enolate, directing the incoming nucleophile to the opposite face, thus leading to a high degree of diastereoselectivity.[5]

Protocol 2: Diastereoselective Azidation

Materials:

  • N-(2-Bromo-3-fluoropropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer under an inert atmosphere, dissolve the N-(2-bromo-3-fluoropropionyl)oxazolidinone (1.0 eq.) in anhydrous DMF.

  • Nucleophilic Substitution: Add sodium azide (1.5 eq.) to the solution. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diastereomerically enriched N-(2-azido-3-fluoropropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Table 1: Expected Yield and Diastereoselectivity

StepProductTypical YieldDiastereomeric Ratio (d.r.)
AcylationN-(2-Bromo-3-fluoropropionyl)oxazolidinone85-95%N/A
AzidationN-(2-Azido-3-fluoropropionyl)oxazolidinone80-90%>95:5
Stage 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to liberate the desired chiral product. Several methods are available for the cleavage of N-acyl oxazolidinones, with the choice depending on the desired functional group in the final product (e.g., carboxylic acid, ester, alcohol).[6] Here, we describe a mild hydrolytic cleavage to obtain the chiral carboxylic acid.

Protocol 3: Hydrolytic Cleavage of the Auxiliary

Materials:

  • N-(2-Azido-3-fluoropropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Reaction Setup: Dissolve the N-(2-azido-3-fluoropropionyl)oxazolidinone (1.0 eq.) in a mixture of THF and water (3:1) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add a pre-cooled aqueous solution of lithium hydroxide (2.0 eq.) and 30% hydrogen peroxide (4.0 eq.) dropwise to the reaction mixture. Stir vigorously at 0 °C for 2-4 hours.

  • Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL). The aqueous layer contains the recovered chiral auxiliary, which can be extracted with dichloromethane after basification. The combined organic extracts containing the product are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (S)-2-azido-3-fluoropropionic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

G cluster_0 Mechanism of Diastereoselective Azidation A N-(2-Bromo-3-fluoropropionyl) oxazolidinone B Formation of Z-enolate A->B Base (e.g., NaHMDS) C Chelated Intermediate B->C Chelation with Li+ D Azide Attack C->D Nucleophilic attack from the less hindered face E Major Diastereomer D->E

Figure 2: Rationale for stereochemical control.

Applications and Future Directions

The enantiomerically pure (S)-2-azido-3-fluoropropionic acid obtained through this protocol is a valuable building block. The azide group can be readily reduced to an amine, providing direct access to (S)-3-fluoro-β-alanine. This chiral amino acid can then be incorporated into peptides or used as a starting material for the synthesis of more complex molecules.

Potential Applications:

  • Peptidomimetics: Incorporation into peptide backbones to enhance stability and modulate conformation.

  • Enzyme Inhibitors: Design of inhibitors for proteases and other enzymes where a β-amino acid motif is recognized.

  • Fluorinated Heterocycles: Synthesis of chiral fluorinated β-lactams and other nitrogen-containing heterocycles.[1][2]

The methodology described here is versatile and can be extended to other nucleophiles, allowing for the synthesis of a diverse library of chiral C3 building blocks from 2-bromo-3-fluoropropionic acid. Future work could explore the use of organocatalysis for the asymmetric functionalization of 2-bromo-3-fluoropropenoates, offering a complementary and potentially more atom-economical approach.

Safety and Handling

  • 2-Bromo-3-fluoropropionic acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride: Highly corrosive and toxic. Work in a well-ventilated fume hood.

  • n-Butyllithium: Pyrophoric. Handle under an inert atmosphere.

  • Sodium azide: Highly toxic and can form explosive metal azides. Handle with care and avoid contact with heavy metals.

  • Hydrogen peroxide (30%): Strong oxidizer. Avoid contact with organic materials.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008).
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019).
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Application Notes and Protocols for the Diastereoselective Synthesis of β-Amino Acids with 2-Oxazolidinone Auxiliaries. Benchchem.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.).
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). NIH.
  • A Simple and Efficient Approach to the N-Amination of Oxazolidinones Using Monochloroamine. (2006).
  • Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. (1992). University of Arizona.
  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Sigma-Aldrich.
  • Recent Developments in the Synthesis of Fluorinated β-Amino Acids. (2008).

Sources

Method

Application Note &amp; Protocols: Synthesis of β-Fluoro-α-Amino Acids via Nucleophilic Substitution of 2-Bromo-3-fluoropropionic Acid

Introduction: The Strategic Value of β-Fluoro-α-Amino Acids The selective incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry and drug development.[1][2] Fluorine's unique pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of β-Fluoro-α-Amino Acids

The selective incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry and drug development.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3] Specifically, fluorinated amino acids serve as critical building blocks for creating peptides and small molecule drugs with enhanced metabolic stability, improved binding affinity, and altered conformational preferences.[4]

Among this valuable class of compounds, β-fluoro-α-amino acids, such as 3-fluoroalanine, are of particular interest. They have been explored as enzyme inhibitors and antibacterial agents.[4][5] 2-Bromo-3-fluoropropionic acid is a versatile and commercially available starting material for the stereocontrolled synthesis of these important motifs. This application note provides a comprehensive guide to the reaction of 2-bromo-3-fluoropropionic acid with amine nucleophiles, detailing the underlying mechanistic principles, step-by-step protocols, and critical insights for successful synthesis.

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.[6] It attacks the electrophilic α-carbon (C2) of 2-bromo-3-fluoropropionic acid, displacing the bromide ion, which is an excellent leaving group.

The SN2 Pathway and Inversion of Stereochemistry

The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack").[7] This concerted mechanism leads to a predictable and highly valuable stereochemical outcome: inversion of configuration at the chiral center.

  • Starting Material : 2-Bromo-3-fluoropropionic acid is chiral at the C2 position. If you begin with the (2R)-enantiomer, the SN2 reaction will yield the (2S)-amino acid product.[8]

  • Transition State : The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon.

  • Product : The resulting α-amino acid has the opposite stereochemistry to the starting α-bromo acid. This stereospecificity is crucial for synthesizing enantiomerically pure drug candidates.

Figure 1: SN2 Reaction Mechanism
The Challenge of Overalkylation

A significant practical challenge in this synthesis is the potential for overalkylation. The product, a primary (1°) or secondary (2°) amine, is often more nucleophilic than the starting ammonia or 1° amine.[9] This means the newly formed amino acid can compete with the starting amine and react with another molecule of 2-bromo-3-fluoropropionic acid, leading to a mixture of secondary, tertiary, and even quaternary ammonium salt byproducts.[6][10]

Strategies to Mitigate Overalkylation:

  • Use a Large Excess of the Nucleophile : By using a significant excess (5-10 equivalents or more) of the starting amine or ammonia, the probability of the electrophilic bromo-acid reacting with the intended nucleophile is much higher than with the product, which is present in a much lower concentration.[11]

  • Azide as an Ammonia Surrogate (Gabriel Synthesis Variant) : A more robust and cleaner method involves using sodium azide (NaN₃) as the nucleophile.[11] The azide ion is an excellent nucleophile and the resulting alkyl azide is not nucleophilic, preventing over-reaction. The azide can then be cleanly reduced to the primary amine in a subsequent step using reagents like H₂/Pd or LiAlH₄.[11]

Safety and Handling of Reagents

Critical : 2-Bromo-3-fluoropropionic acid and its non-fluorinated analog, 2-bromopropionic acid, are corrosive materials that can cause severe skin burns and eye damage.[12][13][14] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

ReagentHazard ClassKey Precautions
2-Bromo-3-fluoropropionic acid Corrosive (UN Class 8)Wear chemical-resistant gloves (e.g., nitrile, neoprene), splash goggles, a face shield, and a lab coat.[12][13] Avoid inhalation of vapors. Handle only in a chemical fume hood.[13]
Amines (e.g., Ammonia, Benzylamine) Corrosive, Flammable, IrritantHandle in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Keep away from ignition sources.
Sodium Azide (NaN₃) Highly ToxicCan form explosive heavy metal azides. Reacts with acid to form toxic hydrazoic acid gas. Handle with extreme caution and follow specific institutional safety protocols.[11]

Always consult the latest Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[13]

Experimental Protocols

The following protocols are designed as a starting point for optimization. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific amine substrate.

Protocol 1: Synthesis of 3-Fluoroalanine using Aqueous Ammonia

This protocol leverages a large excess of ammonia to favor the formation of the desired primary amine product.

Reagents & Materials

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
2-Bromo-3-fluoropropionic acid16652-36-1170.971.71 g10.0
Ammonium Hydroxide (28-30% NH₃)1336-21-635.0535 mL~520 (excess)
Deionized Water7732-18-518.0215 mL-
Hydrochloric Acid (conc.)7647-01-036.46As needed-
Dowex® 50WX8 ion-exchange resin--As needed-

Step-by-Step Methodology

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-fluoropropionic acid (1.71 g, 10.0 mmol).

  • Reagent Addition : Place the flask in an ice-water bath to control the initial exotherm. Slowly add the concentrated ammonium hydroxide solution (35 mL, ~520 mmol) to the stirred acid.

  • Reaction : Remove the ice bath and seal the flask securely with a screw-cap or a tightly clamped stopper. Allow the reaction to stir at room temperature for 48-72 hours. Note: The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.

  • Work-up : After the reaction is complete, cool the flask in an ice bath and carefully vent any pressure. Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove excess ammonia and water.

  • Purification : Redissolve the crude residue in a minimal amount of deionized water. The product can be purified from the ammonium bromide byproduct using ion-exchange chromatography.

    • Load the aqueous solution onto a column of Dowex® 50WX8 resin (H⁺ form).

    • Wash the column thoroughly with deionized water to remove bromide salts.

    • Elute the desired amino acid product with a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

  • Isolation : Collect the product-containing fractions (identified by TLC or another suitable method) and concentrate under reduced pressure to yield 3-fluoroalanine as a solid.

Protocol 2: Synthesis of N-Substituted Amino Acids (Example: N-Benzyl-3-fluoroalanine)

This protocol is for reacting the bromo-acid with a primary amine and uses a non-nucleophilic base to neutralize the HBr byproduct.

Reagents & Materials

ReagentCAS No.MW ( g/mol )Density (g/mL)AmountMoles (mmol)
2-Bromo-3-fluoropropionic acid16652-36-1170.971.9540.87 mL10.0
Benzylamine100-46-9107.150.9813.3 mL30.0
Triethylamine (TEA)121-44-8101.190.7261.4 mL10.0
Acetonitrile (CH₃CN)75-05-841.050.78650 mL-

Step-by-Step Methodology

  • Reaction Setup : To a 100 mL round-bottom flask containing acetonitrile (50 mL) and a magnetic stir bar, add benzylamine (3.3 mL, 30.0 mmol, 3.0 eq) and triethylamine (1.4 mL, 10.0 mmol, 1.0 eq).

  • Substrate Addition : Slowly add 2-bromo-3-fluoropropionic acid (0.87 mL, 10.0 mmol, 1.0 eq) to the stirred solution at room temperature.

  • Reaction : Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Extraction : Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired N-benzyl-3-fluoroalanine.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Assemble Glassware (Fume Hood) B 2. Weigh/Measure Reagents (Acid, Amine, Solvent, Base) A->B C 3. Combine Amine, Base, Solvent B->C D 4. Add 2-Bromo-3-fluoropropionic Acid C->D E 5. Stir at Set Temperature (Monitor by TLC/LC-MS) D->E F 6. Reaction Quench & Work-up (e.g., Extraction) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Chromatography or Crystallization) G->H I 9. Characterization (NMR, MS, etc.) H->I

Figure 2: General Experimental Workflow

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient reaction time or temperature. 2. Deactivated amine (e.g., protonated). 3. Sterically hindered amine.1. Increase reaction time and/or temperature. 2. Ensure a suitable base is present if not using excess amine. 3. This reaction works best for unhindered 1° and 2° amines.[7]
Significant Overalkylation Products The product amine is more nucleophilic than the starting amine and is competing for the electrophile.1. Increase the excess of the starting amine nucleophile (to >10 eq). 2. Perform the reaction at a lower temperature to increase selectivity. 3. Switch to an azide-based synthesis followed by reduction.[11]
Complex Product Mixture 1. Overalkylation. 2. Side reactions (e.g., elimination).1. See above. 2. Use a less hindered, non-nucleophilic base (e.g., DIPEA instead of TEA). Use a polar aprotic solvent (e.g., DMF, Acetonitrile) instead of a protic one.
Difficulty in Purification The product is highly polar and/or water-soluble, making extraction difficult.1. For primary amines, use ion-exchange chromatography. 2. Consider derivatization (e.g., Boc-protection) to make the product less polar for silica gel chromatography.

Conclusion

The nucleophilic substitution of 2-bromo-3-fluoropropionic acid with amines is a direct and effective method for synthesizing valuable β-fluoro-α-amino acids. A thorough understanding of the SN2 mechanism, its stereospecific nature, and the potential for overalkylation is paramount for achieving high yields and purity. By employing strategies such as using a large excess of the amine nucleophile or utilizing an azide surrogate, researchers can reliably access these important building blocks for drug discovery and development. Strict adherence to safety protocols is essential when handling the corrosive starting materials.

References

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Qiu, X., & Qing, F.-L. (2017). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Journal of Fluorine Chemistry, 203, 167-178. [Link]

  • Zhang, X., Li, Y., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 429-444. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Moschner, J., Stulberg, V., Fernandes, R., & Koksch, B. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10788-10845. [Link]

  • Goti, G., Berta, D., & Olah, G. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(38), 131448. [Link]

  • Qiu, X., & Qing, F.-L. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 16(15), 1818-1833. [Link]

  • Chem LibreTexts. (2020). 9.4: Reaction of RX with NH3 and amines. [Link]

  • Davis, F. A., Srirajan, V., & Titus, D. D. (2000). Efficient Asymmetric Synthesis of β-Fluoro α-Amino Acids. The Journal of Organic Chemistry, 65(13), 3953–3956. [Link]

  • Chem LibreTexts. (2023). Amines as Nucleophiles. [Link]

  • Clark, J. (2015). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Chem LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • PubChem. (n.d.). (2R)-2-bromo-3-fluoropropanoic acid. [Link]

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Application

Application Note: Strategies for the Esterification of 2-Bromo-3-fluoropropionic Acid

Abstract and Introduction 2-Bromo-3-fluoropropionic acid is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science. Its esters are valuable building blocks for synthesizing com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-Bromo-3-fluoropropionic acid is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science. Its esters are valuable building blocks for synthesizing complex molecules, including pharmaceuticals and agrochemicals, where the strategic placement of bromine and fluorine atoms can modulate biological activity and physicochemical properties. However, the presence of two distinct halogen atoms on adjacent carbons presents unique challenges for esterification. The electron-withdrawing nature of the halogens can affect the reactivity of the carboxyl group, while the potential for side reactions, such as dehydrohalogenation, necessitates careful selection of reaction conditions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 2-Bromo-3-fluoropropionic acid. We will explore and compare three robust methodologies: the classic Fischer-Speier esterification, the mild Steglich esterification, and the stereoinversive Mitsunobu reaction. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower scientists to select and execute the optimal strategy for their specific synthetic goals.

Chemical Profile and Safety Imperatives

2.1 Properties of 2-Bromo-3-fluoropropionic Acid

Before commencing any experimental work, it is critical to understand the properties of the starting material.

PropertyValueReference
Chemical Formula C₃H₄BrFO₂
Molecular Weight 170.97 g/mol
Appearance Liquid
Density 1.954 g/mL at 25 °C
CAS Number 16652-36-1

2.2 Critical Safety Precautions

2-Bromo-3-fluoropropionic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Splash-proof safety goggles and a full-face shield.

  • A flame-retardant lab coat.

Emergency eyewash and safety shower stations must be readily accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2] All reagents used in the subsequent protocols carry their own specific hazards; consult the Safety Data Sheet (SDS) for each chemical before use.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is dictated by the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. We will discuss three primary methods, each with distinct advantages and mechanistic underpinnings.

Fischer-Speier Esterification: The Classical Approach

The Fischer-Speier esterification is an acid-catalyzed condensation of a carboxylic acid and an alcohol.[3] It is one of the most fundamental and cost-effective methods for ester synthesis, particularly on a large scale.[3]

Causality and Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[6] The entire process is reversible, and to achieve high yields, the equilibrium must be shifted towards the products.[7] This is typically accomplished by using a large excess of the alcohol (if it is inexpensive) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[8]

Caption: Fischer-Esterification Mechanism.

  • Advantages: Low cost of reagents, simple procedure, and high scalability.

  • Disadvantages: Requires harsh acidic conditions and often high temperatures, which can promote side reactions like elimination of HBr or HF from the substrate. The reaction is an equilibrium, potentially leading to incomplete conversion.[7] Not suitable for acid-sensitive substrates.[9]

Steglich Esterification: The Mild Activation Approach

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for sensitive or sterically hindered substrates.[10][11] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12]

Causality and Mechanistic Insight: The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[11] This intermediate is essentially an activated form of the carboxylic acid. In the key step, the DMAP catalyst, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form an even more reactive N-acylpyridinium intermediate.[9] This "active ester" is then readily susceptible to nucleophilic attack by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can often be removed by simple filtration.[11]

Steglich_Esterification Steglich Esterification Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DMAP DMAP ROH R'-OH Acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) Ester R-COOR' Acylpyridinium->Ester + R'-OH Acylpyridinium->DCU - DCU DMAP_out DMAP

Caption: Steglich Esterification Mechanism.

  • Advantages: Very mild reaction conditions (often room temperature), high yields, and broad substrate scope, including acid-labile compounds.[9][11]

  • Disadvantages: The carbodiimide reagents are allergens and sensitizers. The DCU byproduct can sometimes be difficult to remove completely from the product. The cost of reagents is higher than for Fischer esterification.

Mitsunobu Reaction: The Stereoinversive Approach

The Mitsunobu reaction is a unique redox-condensation reaction that couples a carboxylic acid with a primary or secondary alcohol using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]

Causality and Mechanistic Insight: The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD.[13] This betaine deprotonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol then attacks the phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt and displacing the hydrazine byproduct. The key feature of this reaction is that the alcohol's oxygen is now activated as an excellent leaving group.[15] In the final step, the carboxylate anion acts as a nucleophile, displacing the activated alcohol via an Sₙ2 mechanism.[16] This Sₙ2 displacement results in a clean inversion of stereochemistry at the alcohol's stereocenter, a feature that is highly valuable in the synthesis of chiral molecules.[15]

  • Advantages: Extremely mild conditions, high yields, and predictable inversion of stereochemistry at the alcohol center.[17]

  • Disadvantages: The reagents (DEAD/DIAD) are hazardous. The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[13] The nucleophile (carboxylic acid) must be sufficiently acidic (pKa < 13) to avoid side reactions.[13]

Summary of Methodologies

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Key Reagents Strong Acid (H₂SO₄, p-TsOH)Carbodiimide (DCC, EDC), DMAPPPh₃, Azodicarboxylate (DEAD, DIAD)
Conditions Acidic, often high temp/refluxNeutral, mild (0 °C to RT)Neutral, mild (0 °C to RT)
Driving Force Removal of water (Le Châtelier's)Formation of stable urea byproductFormation of strong P=O bond
Stereochemistry Retention at alcohol centerRetention at alcohol centerInversion at alcohol center
Key Byproducts WaterDicyclohexylurea (DCU)Triphenylphosphine oxide, Hydrazine
Best For Large-scale, simple, robust substratesAcid/base sensitive, hindered substratesChiral secondary alcohols, stereocontrol

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 2-Bromo-3-fluoropropionic Acid with Ethanol

This protocol describes a classic approach suitable for producing ethyl 2-bromo-3-fluoropropanoate.

Materials:

  • 2-Bromo-3-fluoropropionic acid (1.0 eq)

  • Ethanol (200 proof, anhydrous), used as both reagent and solvent (10-20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoropropionic acid (e.g., 5.00 g, 29.2 mmol).

  • Add a large excess of anhydrous ethanol (e.g., 60 mL, ~1 mol).

  • Cool the mixture in an ice-water bath to 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 0.08 mL, 1.46 mmol) dropwise with vigorous stirring.

  • Remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst (CAUTION: CO₂ evolution), water (30 mL), and finally brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure ethyl 2-bromo-3-fluoropropanoate.

Protocol 2: Steglich Esterification with Isopropanol

This protocol provides a mild alternative for synthesizing isopropyl 2-bromo-3-fluoropropanoate.

Materials:

  • 2-Bromo-3-fluoropropionic acid (1.0 eq)

  • Isopropanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a septum and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Syringes

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Bromo-3-fluoropropionic acid (e.g., 2.00 g, 11.7 mmol) and isopropanol (1.06 mL, 14.0 mmol) in anhydrous DCM (40 mL) in a flask under a nitrogen atmosphere.

  • Add DMAP (0.14 g, 1.17 mmol) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve DCC (2.66 g, 12.9 mmol) in a minimal amount of anhydrous DCM (~10 mL).

  • Add the DCC solution dropwise to the cooled reaction mixture over 10 minutes. A white precipitate (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.

  • Once complete, filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure isopropyl 2-bromo-3-fluoropropanoate.

General Experimental and Purification Workflow

The overall process from starting material to purified product follows a logical sequence, which is crucial for reproducibility and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagent_prep Reagent & Glassware (Dry & Inert) reaction_setup Reaction Setup (Under N₂, Cooled) reagent_prep->reaction_setup reaction_run Reagent Addition & Reaction Monitoring (TLC/GC) reaction_setup->reaction_run quenching Quenching & Neutralization reaction_run->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Drying & Solvent Removal extraction->drying purify Chromatography or Distillation drying->purify characterize Characterization (NMR, MS, IR) purify->characterize final_product Pure Ester characterize->final_product

Caption: General workflow for ester synthesis.

Conclusion

The successful esterification of 2-Bromo-3-fluoropropionic acid is readily achievable with careful consideration of the reaction methodology. For large-scale, cost-sensitive syntheses where potential side reactions can be managed, Fischer-Speier esterification remains a viable option. However, for most lab-scale applications, particularly with sensitive or valuable alcohols, the Steglich esterification offers a superior combination of mild conditions, high yields, and operational simplicity. The Mitsunobu reaction should be reserved for specific applications where inversion of a chiral alcohol's stereocenter is the primary objective. By following the detailed protocols and safety guidelines presented, researchers can confidently synthesize the desired esters as key intermediates for their discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • North, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • VNU Journal of Science. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Leveraging 2-Bromo-3-fluoropropionic Acid in the Synthesis of Covalent Enzyme Inhibitors

Introduction: The Strategic Value of Functionalized Halocarbons in Drug Discovery In the landscape of modern medicinal chemistry, the development of highly specific and potent enzyme inhibitors is a cornerstone of therap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Halocarbons in Drug Discovery

In the landscape of modern medicinal chemistry, the development of highly specific and potent enzyme inhibitors is a cornerstone of therapeutic innovation. Among the vast arsenal of chemical tools, small, functionalized building blocks are of paramount importance. 2-Bromo-3-fluoropropionic acid emerges as a molecule of significant interest, embodying a strategic combination of reactive and modulatory functional groups. Its structure, featuring a carboxylic acid handle, an α-bromo leaving group, and a β-fluoro substituent, presents a unique platform for the design of targeted covalent inhibitors.

This guide provides an in-depth exploration of 2-bromo-3-fluoropropionic acid as a reactive building block, or "warhead," for enzyme inhibitor synthesis. We will dissect the causality behind its reactivity, present a generalized protocol for its incorporation into larger molecular scaffolds, and outline a logical workflow for the development of novel inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to employ advanced covalent modification strategies.

Part 1: Scientific Rationale and Reactivity Profile

The efficacy of 2-bromo-3-fluoropropionic acid in inhibitor design is not coincidental; it is a direct consequence of its distinct chemical architecture. Understanding the role of each functional group is critical to exploiting its full potential.

  • The α-Bromo Group: A Covalent Warhead: The bromine atom at the α-position is an excellent leaving group. This renders the α-carbon electrophilic and highly susceptible to nucleophilic attack by amino acid residues commonly found in enzyme active sites, such as cysteine (thiol group), histidine (imidazole group), or serine (hydroxyl group). This reactivity is the basis for its function as a precursor to an irreversible or covalent inhibitor, which can form a stable bond with its target enzyme, leading to prolonged and often complete inactivation.[1][2]

  • The β-Fluoro Group: A Modulator of Reactivity and Binding: The fluorine atom at the β-position exerts a powerful influence through the inductive effect. By withdrawing electron density, it subtly increases the electrophilicity of the α-carbon, potentially tuning its reactivity for optimal targeting. Furthermore, fluorine is a well-established bioisostere for hydrogen or a hydroxyl group.[3] Its inclusion can enhance binding affinity, improve metabolic stability, and alter the pharmacokinetic profile of the final inhibitor compound.[4]

  • The Carboxylic Acid: A Versatile Synthetic Handle: The carboxyl group provides a crucial point of attachment. It allows for the straightforward formation of amide bonds with amines on a larger, more complex molecular scaffold. This scaffold is responsible for guiding the reactive warhead to the enzyme's active site, ensuring specificity and minimizing off-target effects.

Physicochemical Data Summary

For experimental design, having key quantitative data is essential. The properties of 2-Bromo-3-fluoropropionic acid are summarized below.

PropertyValueSource
CAS Number 16652-36-1[5]
Molecular Formula C₃H₄BrFO₂[5]
Molecular Weight 170.97 g/mol
Form Liquid
Density 1.954 g/mL at 25 °C
Refractive Index n20/D 1.466

Part 2: Mechanism of Action - Covalent Modification of Active Site Residues

The primary mechanism by which an inhibitor derived from 2-bromo-3-fluoropropionic acid is expected to function is through irreversible covalent alkylation.[1] After the inhibitor is selectively delivered to the active site via non-covalent interactions dictated by its guiding scaffold, a nucleophilic residue within the site attacks the electrophilic α-carbon. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive.

G Enzyme Enzyme Active Site (with Nucleophile :Nu-H) Complex Non-Covalent Enzyme-Inhibitor Complex Enzyme->Complex Binding & Recognition Inhibitor Inhibitor Scaffold-CO-CH(Br)-CH2F (Warhead Attached) Inhibitor->Complex TransitionState SN2 Transition State Complex->TransitionState Nucleophilic Attack by :Nu-H on α-Carbon CovalentAdduct Covalently Modified Enzyme (Inactive) TransitionState->CovalentAdduct Bromide Expulsion Br_ion Br⁻ (Displaced Leaving Group) TransitionState->Br_ion

Caption: Proposed mechanism of irreversible inhibition via covalent modification.

Part 3: Experimental Protocols and Methodologies

The following section details a generalized, representative protocol for the crucial step of conjugating 2-bromo-3-fluoropropionic acid to a primary or secondary amine on a guiding scaffold molecule.

Disclaimer: This is a foundational protocol. The specific solvent, coupling agent, temperature, and reaction time must be optimized based on the specific properties (e.g., solubility, steric hindrance) of the scaffold molecule (Scaffold-NHR).

Protocol: Amide Coupling of 2-Bromo-3-fluoropropionic Acid to a Scaffold Amine

Objective: To synthesize a target inhibitor by forming an amide bond between 2-bromo-3-fluoropropionic acid and a scaffold molecule containing an amine functional group.

Materials:

  • 2-Bromo-3-fluoropropionic acid (1.0 eq)

  • Scaffold-NHR (Amine-containing scaffold molecule, 1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction flask, magnetic stirrer, argon/nitrogen atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-3-fluoropropionic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. Stir for 10-15 minutes at 0 °C. Rationale: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

  • Amine Addition: Add the amine-containing scaffold (Scaffold-NHR, 1.1 eq), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Rationale: The amine attacks the activated carboxyl group, forming the desired amide bond and releasing dicyclohexylurea (DCU) as a byproduct if DCC is used.

  • Workup - Quenching: Upon completion, cool the reaction mixture and quench by adding a small amount of water.

  • Workup - Filtration: If DCC was used, a white precipitate of DCU will form. Filter off the precipitate and wash it with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Rationale: The NaHCO₃ wash removes any unreacted acid and DMAP, while the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 4: A Logic-Based Workflow for Inhibitor Development

Developing a novel enzyme inhibitor is a systematic process. The following workflow illustrates the logical progression from target identification to inhibitor validation, highlighting the central role of the synthetic protocol described above.

G node_start node_start node_design node_design node_synth node_synth node_eval node_eval node_end node_end A 1. Target Identification - Identify enzyme - Locate active site nucleophile (e.g., Cys, His) B 2. Scaffold Design - Design/select a scaffold for specificity and binding affinity - Ensure scaffold has an amine handle A->B Computational Modeling & Literature Review C 3. Synthesis - Execute Amide Coupling Protocol (See Part 3) B->C Couple Scaffold-NHR with 2-bromo-3-fluoropropionic acid D 4. Purification & Characterization - Column Chromatography - NMR, HRMS C->D E 5. Biochemical Evaluation - Enzyme kinetics assays (IC₅₀) - Determine mode of inhibition (reversible vs. irreversible) D->E F 6. Lead Optimization - Modify scaffold based on SAR - Re-synthesize and re-evaluate E->F Structure-Activity Relationship (SAR) Data F->B Iterative Design Cycle

Caption: A logical workflow for the development of targeted covalent inhibitors.

Conclusion

2-Bromo-3-fluoropropionic acid represents a potent and versatile building block for the synthesis of mechanism-based enzyme inhibitors. Its unique trifecta of functional groups—an activatable carboxyl handle, a reactive α-bromo electrophile, and a modulating β-fluoro substituent—provides medicinal chemists with a powerful tool for covalent targeting of enzymes. The protocols and workflows detailed herein offer a foundational framework for harnessing this reagent's potential, enabling the rational design and synthesis of next-generation therapeutics. As with any reactive species, careful optimization and rigorous characterization are paramount to success.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3,3,3-trifluoroprop-1-ene in Medicinal Chemistry. 6

  • Pomerantz, A. K., & Maimone, T. J. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82.

  • Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

  • Google Patents. (n.d.). Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

  • Javaid, K., et al. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Dovepress.

  • Chevalier, A., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC.

  • Chemistry LibreTexts. (2025). 8.7: Enzyme Inhibition.

  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoropropionic acid 95.

  • ChemicalBook. (n.d.). 2-bromo-3-fluoropropiophenone synthesis.

  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-3-fluoropropionic acid.

  • OSTI.gov. (n.d.). Development of an Enzyme-Inhibitor Reaction Using Cellular Retinoic Acid Binding Protein II for One-Pot Megamolecule Assembly.

  • MDPI. (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.

  • PubMed. (2023). Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways.

  • Bohrium. (2015). a-chemical-kinetic-mechanism-for-2-bromo-3-3-3-trifluoropropene-2-btp-flame-inhibition.

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

  • MDPI. (n.d.). Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways.

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Potential Therapeutic Approaches.

  • TeachMePhysiology. (2024). Enzyme Inhibition.

  • YouTube. (2017). Biochemistry | Enzyme Inhibition.

  • MDPI. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors.

  • PubChem. (n.d.). 2-Bromo-3-fluoropentanoic acid.

  • PubMed Central. (2020). Roles of active-site residues in catalysis, substrate binding, cooperativity, and the reaction mechanism of the quinoprotein glycine oxidase.

  • Semantic Scholar. (n.d.). The Reaction Pathway Analysis of 2-Bromo-3 , 3 , 3-trifluoropropene with the Active Radicals and Pyrolysis of 2-Bromo-3 , 3 , 3-trifluoropropene.

  • MDPI. (n.d.). Enzyme Inhibitors: Design, Synthesis and Biological Evaluation, 2nd Edition.

  • MDPI. (n.d.). Enzyme Inhibitors: Design, Synthesis and Biological Evaluation—3rd Edition.

  • PubMed Central. (n.d.). Changes in Active Site Loop Conformation Relate to the Transition toward a Novel Enzymatic Activity.

  • PubChem. (n.d.). 2-Bromopropionic acid.

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Application

Application Notes &amp; Protocols: Polymerization Reactions Involving 2-Bromo-3-fluoropropionic Acid for Advanced Materials Synthesis

Abstract This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the utilization of 2-Bromo-3-fluoropropionic acid in polym...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the utilization of 2-Bromo-3-fluoropropionic acid in polymerization reactions. This monomer possesses a unique trifunctional structure—a carboxylic acid, a bromine atom, and a fluorine atom—offering multiple pathways for incorporation into novel polymeric architectures. The presence of both fluorine and bromine imparts valuable properties, such as altered hydrophobicity and sites for post-polymerization modification. This document outlines two primary strategies: (1) the synthesis of functionalized polyesters via co-polycondensation and (2) the synthesis of an Atom Transfer Radical Polymerization (ATRP) initiator for creating graft copolymers. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical utility.

Introduction to 2-Bromo-3-fluoropropionic Acid: Properties & Reactivity

2-Bromo-3-fluoropropionic acid (BFPA) is a halogenated carboxylic acid with the empirical formula C₃H₄BrFO₂.[1] Its unique structure allows it to be a versatile building block in polymer chemistry. The reactivity of its three distinct functional groups can be selectively harnessed to achieve specific polymeric designs.

  • Carboxylic Acid (-COOH): This group is amenable to classic esterification and amidation reactions. In polymer synthesis, it can readily participate in step-growth polycondensation reactions with diols or diamines to be incorporated into polyester or polyamide backbones, respectively.[2]

  • Bromo Group (-Br): The bromine atom, situated at the α-position to the carbonyl, is an excellent initiating site for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[3][4] This allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.

  • Fluoro Group (-F): The fluorine atom is relatively inert under standard polymerization conditions. Its presence modifies the electronic properties of the monomer and imparts unique characteristics to the final polymer, such as increased thermal stability, chemical resistance, and altered surface energy.[5]

Physicochemical & Safety Data

Below is a summary of the key properties and safety information for 2-Bromo-3-fluoropropionic acid.

PropertyValueSource
CAS Number 16652-36-1[1]
Molecular Formula C₃H₄BrFO₂[1]
Molecular Weight 170.97 g/mol [1]
Appearance Liquid[1]
Density 1.954 g/mL at 25 °C[1]
GHS Pictogram Corrosion[1][6]
Signal Word Danger[1][6]
Hazard Statement H314: Causes severe skin burns and eye damage.[1][6][7]
Precautionary Codes P280, P305+P351+P338, P310[1][6]

Safety Precaution: 2-Bromo-3-fluoropropionic acid is a corrosive material.[1][7] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][6] Refer to the full Safety Data Sheet (SDS) before use.

workflow1 start Charge Reactor: - Diacid (e.g., Adipic Acid) - Diol (e.g., 1,4-Butanediol) - BFPA Comonomer - Catalyst purge Purge with N₂ (15-30 min) start->purge stage1 Stage 1: Esterification Heat to 170-190°C (2-4 hours) purge->stage1 collect_h2o Collect H₂O byproduct stage1->collect_h2o stage2 Stage 2: Polycondensation Increase Temp (220-240°C) Apply Vacuum (<1 mbar) stage1->stage2 viscosity Monitor Viscosity Increase (2-4 hours) stage2->viscosity cool Cool Under N₂ viscosity->cool isolate Isolate Crude Polymer cool->isolate purify Optional: Dissolve & Precipitate isolate->purify dry Dry in Vacuum Oven purify->dry end Characterize Final Polyester dry->end cluster_ester Part A: Initiator Synthesis cluster_atrp Part B: ATRP Polymerization BFPA 2-Bromo-3-fluoropropionic acid (BFPA) SOCl2 Add SOCl₂ in DCM (0°C to RT) BFPA->SOCl2 AcylChloride Intermediate: Acyl Chloride SOCl2->AcylChloride Ethanol Quench with Ethanol AcylChloride->Ethanol Initiator Product: Ethyl 2-bromo-3-fluoropropanoate (BFPA-Et) Ethanol->Initiator Setup Prepare Schlenk Flask: - MMA Monomer - Cu(I)Br Catalyst - PMDETA Ligand - Solvent Degas Deoxygenate: Freeze-Pump-Thaw Cycles (x3) Setup->Degas AddInitiator Inject BFPA-Et Initiator via Syringe Degas->AddInitiator Polymerize Polymerize in Oil Bath (e.g., 70°C) AddInitiator->Polymerize End Terminate & Purify Polymer Polymerize->End

Caption: Two-part workflow for initiator synthesis and subsequent ATRP.

Protocol 3.1: Synthesis of Ethyl 2-bromo-3-fluoropropanoate (ATRP Initiator)

Materials:

  • 2-Bromo-3-fluoropropionic acid (BFPA)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a fume hood, dissolve BFPA (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice bath.

  • Acyl Chloride Formation: Add thionyl chloride (2 eq.) dropwise to the solution. A[1]fter the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

    • Rationale: SOCl₂ converts the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution to form the highly reactive acyl chloride. 3[8][9]. Esterification: Carefully add anhydrous ethanol (1.5 eq.) to the reaction mixture at 0°C. Stir for 2 hours at room temperature.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromo-3-fluoropropanoate. Purify by column chromatography if necessary.

Protocol 3.2: ATRP of Methyl Methacrylate (MMA) using BFPA-Et Initiator

Materials:

  • Ethyl 2-bromo-3-fluoropropanoate (BFPA-Et, from Protocol 3.1)

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Equipment: Schlenk flask, rubber septa, syringes, magnetic stir bar, vacuum line with inert gas (Argon or Nitrogen).

Procedure:

  • Flask Preparation: Add CuBr (1 eq.) and a magnetic stir bar to a Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Adding Reagents: Under a positive flow of argon, add anisole, MMA (e.g., 200 eq.), and PMDETA (1 eq.) via syringe.

  • Deoxygenation: Perform three freeze-pump-thaw cycles on the reaction mixture.

    • Rationale: Oxygen is a radical scavenger and will terminate the polymerization. This step is critical for achieving a controlled reaction. 4[10]. Initiation: After the final thaw, backfill the flask with argon. Using a syringe, inject the BFPA-Et initiator (1 eq.) into the stirring solution.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. The solution should turn dark brown/green, indicating the formation of the active catalyst complex.

  • Monitoring & Termination: Take aliquots periodically via an argon-purged syringe to monitor monomer conversion by ¹H NMR. Once the desired conversion is reached, terminate the reaction by opening the flask to air and diluting with THF.

  • Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry in a vacuum oven to a constant weight.

[11]### 4. Expected Polymer Characteristics

The properties of the synthesized polymers can be tuned by adjusting reaction parameters. The following table provides expected characteristics for polymers synthesized based on the protocols in this guide.

Polymer TypeSynthesis MethodKey Controllable ParametersExpected Mₙ ( g/mol )Expected PDI (Mₙ/Mₙ)Characterization Techniques
Functional PolyesterMelt Co-polycondensationBFPA:Diacid Ratio, Vacuum Time5,000 - 25,000> 2.0¹H NMR, ¹⁹F NMR, FTIR, GPC, DSC
PMMA Graft PolymerATRP[Monomer]:[Initiator] Ratio5,000 - 50,0001.1 - 1.4¹H NMR, ¹⁹F NMR, GPC

References

  • Teja, A. S., & Chandrasekaran, M. (2018). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science, 135(42), 46797. [Link]

  • Taylor & Francis Online. Polycondensation – Knowledge and References. [Link]

  • Li, Y., et al. (2020). Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters. Journal of Materials Chemistry B, 8(28), 6071-6079. [Link]

  • Discekici, E. H., et al. (2017). Metal-Free, Atom Transfer Radical Polymerization. Supporting Information. [Link]

  • Matyjaszewski, K. (2022). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. [Link]

  • Fantin, M., & Matyjaszewski, K. (2021). Atom transfer radical polymerization. Nature Reviews Methods Primers, 1(1), 1-24. [Link]

  • Chemistry LibreTexts. Reactions of Carboxylic Acids. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Debuissy, T., Pollet, E., & Avérous, L. (2017). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Polymers, 9(12), 675. [Link]

  • Wikipedia. Atom transfer radical polymerization. [Link]

  • Reiss, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

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Method

2-Bromo-3-fluoropropionic Acid: A Versatile Chiral Synthon for Fluorinated Molecules

Introduction: The Strategic Value of Fluorine in Chiral Drug Design In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Chiral Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. When this strategic fluorination is combined with precise stereochemical control, the resulting chiral fluorinated building blocks become invaluable tools for the synthesis of novel therapeutics. 2-Bromo-3-fluoropropionic acid stands out as a particularly useful chiral synthon, offering two reactive centers for stereoselective transformations, enabling the construction of complex fluorinated amino acids, β-lactams, and other pharmacologically relevant scaffolds.

This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and key applications of 2-bromo-3-fluoropropionic acid. The protocols and methodologies presented herein are grounded in established chemical principles and are designed to be a practical resource for researchers in organic synthesis and drug development.

Part 1: Synthesis of Racemic 2-Bromo-3-fluoropropionic Acid

A common and effective method for the synthesis of α-bromocarboxylic acids is the Hell-Volhard-Zelinsky reaction. However, a more direct approach for the synthesis of 2-bromo-3-fluoropropionic acid can be adapted from established procedures for the bromination of similar carboxylic acids. The following protocol is based on the well-documented synthesis of 2-bromopropionic acid and is expected to be effective for the target molecule.

Proposed Synthetic Pathway:

The synthesis of racemic 2-bromo-3-fluoropropionic acid can be envisioned via the α-bromination of 3-fluoropropionic acid.

G A 3-Fluoropropionic Acid B 2-Bromo-3-fluoropropionic Acid A->B Br₂, PBr₃ (cat.)

Caption: Proposed synthesis of 2-bromo-3-fluoropropionic acid.

Experimental Protocol: α-Bromination of 3-Fluoropropionic Acid

Disclaimer: This protocol is adapted from established procedures for the synthesis of analogous compounds. Researchers should conduct small-scale trials and optimize conditions as necessary. Appropriate safety precautions must be taken when handling bromine and phosphorus tribromide.

Materials:

  • 3-Fluoropropionic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or red phosphorus

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve 3-fluoropropionic acid (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Carefully add a catalytic amount of phosphorus tribromide (0.1 eq) or red phosphorus to the solution.

  • Bromination: From the dropping funnel, add bromine (1.1 eq) dropwise to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. The reaction progress can be monitored by observing the disappearance of the bromine color.

  • Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of water to hydrolyze the acyl bromide intermediate.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude racemic 2-bromo-3-fluoropropionic acid.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Part 2: Chiral Resolution of Racemic 2-Bromo-3-fluoropropionic Acid

The separation of enantiomers from a racemic mixture is a critical step in the preparation of chiral synthons. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent remains a robust and widely used method. For a carboxylic acid like 2-bromo-3-fluoropropionic acid, a chiral amine is the resolving agent of choice. (R)-(+)-1-Phenylethylamine is a common and effective resolving agent for this purpose.

Principle of Chiral Resolution:

The racemic carboxylic acid is reacted with a single enantiomer of a chiral amine to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure carboxylic acids.

G A (R/S)-2-Bromo-3-fluoropropionic Acid C Diastereomeric Salts: (R)-Acid-(R)-Amine (S)-Acid-(R)-Amine A->C B (R)-1-Phenylethylamine B->C D Fractional Crystallization C->D E Less Soluble Diastereomer (e.g., (R)-Acid-(R)-Amine) D->E F More Soluble Diastereomer (e.g., (S)-Acid-(R)-Amine) D->F G (R)-2-Bromo-3-fluoropropionic Acid E->G Acidification (HCl) H (S)-2-Bromo-3-fluoropropionic Acid F->H Acidification (HCl) G A (R)-2-Bromo-3-fluoropropionic Acid B (R)-2-Azido-3-fluoropropionic Acid A->B NaN₃ C Chiral 3-Fluoro-β-amino Acid B->C Curtius Rearrangement

Application

Biocatalytic Applications of 2-Bromo-3-fluoropropionic Acid Derivatives: A Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks and the Biocatalytic Advantage In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a well-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks and the Biocatalytic Advantage

In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity and small van der Waals radius, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, the demand for chiral, fluorinated building blocks has surged. 2-Bromo-3-fluoropropionic acid and its derivatives are versatile synthons that offer multiple reaction handles for the construction of complex fluorinated molecules.

Traditional chemical synthesis of these compounds often requires harsh reaction conditions, expensive reagents, and can suffer from poor stereoselectivity, leading to challenging and costly purification processes. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, presents a powerful and sustainable alternative. Enzymes operate under mild conditions, exhibit high chemo-, regio-, and stereoselectivity, and can significantly reduce the environmental impact of chemical manufacturing.[2]

This technical guide provides an in-depth exploration of the biocatalytic applications of 2-bromo-3-fluoropropionic acid derivatives. We will delve into the mechanistic underpinnings of key enzymatic transformations and provide detailed, field-proven protocols for their implementation in a research and development setting.

Section 1: Enantioselective Dehalogenation via 2-Haloacid Dehalogenases

The Rationale: Accessing Chiral 3-Fluoro-2-hydroxypropionic Acid

A primary biocatalytic application of 2-bromo-3-fluoropropionic acid is its conversion to the valuable chiral building block, 3-fluoro-2-hydroxypropionic acid. This transformation is catalyzed by a class of enzymes known as 2-haloacid dehalogenases (DEXs). These enzymes facilitate the hydrolytic cleavage of the carbon-halogen bond at the C2 position, replacing it with a hydroxyl group.[3][4]

The stereochemical outcome of this reaction is a critical consideration. 2-Haloacid dehalogenases are classified based on their stereospecificity:

  • L-DEX: Acts on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids (with inversion of stereochemistry).

  • D-DEX: Acts on D-2-haloalkanoic acids to produce L-2-hydroxyalkanoic acids (with inversion of stereochemistry).

  • DL-DEX: Can act on both enantiomers.[5]

This inherent stereoselectivity allows for either the kinetic resolution of racemic 2-bromo-3-fluoropropionic acid or the direct stereospecific conversion of a single enantiomer to its corresponding chiral hydroxy acid.

Experimental Workflow: Dehalogenation of 2-Bromo-3-fluoropropionic Acid

Dehalogenation_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Substrate Racemic 2-Bromo-3- fluoropropionic Acid Incubation Incubation at 30°C with gentle agitation Substrate->Incubation Enzyme Recombinant 2-Haloacid Dehalogenase (e.g., from Pseudomonas sp.) Enzyme->Incubation Buffer Tris-HCl Buffer (pH 8.0) Buffer->Incubation Quenching Reaction Quenching (e.g., acidification) Incubation->Quenching Extraction Product Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Analysis Chiral HPLC Analysis (ee determination) Extraction->Analysis Purification Silica Gel Chromatography Analysis->Purification Product Product Purification->Product Enantiopure 3-Fluoro- 2-hydroxypropionic Acid

Caption: Workflow for the enzymatic dehalogenation of 2-bromo-3-fluoropropionic acid.

Protocol 1: Screening and Small-Scale Dehalogenation

This protocol outlines a general procedure for screening different 2-haloacid dehalogenases and performing a small-scale reaction.

Materials:

  • Racemic 2-bromo-3-fluoropropionic acid

  • Lyophilized 2-haloacid dehalogenase (D-DEX, L-DEX, or DL-DEX)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Enzyme Reconstitution: Reconstitute the lyophilized dehalogenase in Tris-HCl buffer to a final concentration of 1-5 mg/mL.

  • Substrate Preparation: Prepare a 100 mM stock solution of racemic 2-bromo-3-fluoropropionic acid in deionized water. Adjust the pH to 8.0 with NaOH to ensure solubility and compatibility with the enzyme's optimal pH.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 900 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µL of the substrate stock solution (final concentration: 5 mM)

    • 50 µL of the enzyme solution (final concentration: 0.05-0.25 mg/mL)

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (200 rpm) for 24 hours. Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding 50 µL of 1 M HCl to lower the pH to ~2.

  • Product Extraction: Extract the product by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.

  • Analysis: Redissolve the residue in a suitable solvent (e.g., mobile phase for HPLC) and analyze by chiral HPLC to determine the enantiomeric excess (ee) of the product and the remaining substrate.

Section 2: Kinetic Resolution of 2-Bromo-3-fluoropropionic Acid Esters using Lipases

The Rationale: Generating Enantiomerically Pure Precursors

Kinetic resolution is a powerful biocatalytic strategy for separating enantiomers of a racemic mixture.[6] Lipases are a class of hydrolases that are particularly well-suited for this purpose due to their broad substrate scope, commercial availability, and stability in organic solvents.[7][8]

The kinetic resolution of 2-bromo-3-fluoropropionic acid can be achieved through the enantioselective hydrolysis of its racemic ester or the enantioselective esterification of the racemic acid. In the case of hydrolysis, one enantiomer of the ester is preferentially hydrolyzed by the lipase to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.[7]

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

Lipase_Resolution_Workflow cluster_prep Preparation cluster_reaction_lipase Biocatalytic Reaction cluster_analysis_lipase Work-up & Analysis Substrate_Ester Racemic Methyl 2-Bromo-3- fluoropropionate Incubation_Lipase Incubation at 40°C with shaking Substrate_Ester->Incubation_Lipase Enzyme_Lipase Immobilized Lipase (e.g., Candida antarctica Lipase B) Enzyme_Lipase->Incubation_Lipase Solvent Organic Solvent (e.g., Toluene) Solvent->Incubation_Lipase Nucleophile Water (for hydrolysis) Nucleophile->Incubation_Lipase Filtration Filter to remove immobilized enzyme Incubation_Lipase->Filtration Separation Separation of Acid and Ester (e.g., basic extraction) Filtration->Separation Analysis_Lipase Chiral HPLC/GC Analysis (ee of acid and ester) Separation->Analysis_Lipase Products Products Analysis_Lipase->Products Enantioenriched Acid & Enantioenriched Ester

Caption: Workflow for the lipase-catalyzed kinetic resolution of a 2-bromo-3-fluoropropionic acid ester.

Protocol 2: Lipase-Catalyzed Hydrolysis of Methyl 2-Bromo-3-fluoropropionate

This protocol describes the kinetic resolution of the methyl ester of 2-bromo-3-fluoropropionic acid.

Materials:

  • Racemic methyl 2-bromo-3-fluoropropionate

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 25 mL flask, combine:

    • 10 mL of toluene

    • 5 mL of 0.1 M phosphate buffer (pH 7.0)

    • 200 mg of racemic methyl 2-bromo-3-fluoropropionate

    • 50 mg of immobilized lipase (Novozym 435)

  • Incubation: Incubate the biphasic mixture at 40°C with vigorous stirring (e.g., 250 rpm) to ensure adequate mixing of the two phases.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots (50 µL) of the organic phase at regular intervals. Analyze these aliquots by chiral GC or HPLC to determine the enantiomeric excess of the remaining ester and the formation of the acid product. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with toluene and dried for potential reuse.

  • Product Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous phase three times with diethyl ether to recover any dissolved ester.

    • Combine all organic phases.

    • Extract the combined organic phase with a saturated sodium bicarbonate solution to separate the acidic product from the unreacted ester.

  • Isolation of Unreacted Ester:

    • Wash the organic layer containing the ester with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the enantioenriched ester.

  • Isolation of the Acid Product:

    • Acidify the aqueous bicarbonate layer to pH 2 with 1 M HCl.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine these organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the enantioenriched carboxylic acid.

  • Purity and Enantiomeric Excess Determination: Determine the chemical purity and enantiomeric excess of both the isolated ester and acid using chiral HPLC or GC.

Section 3: Halohydrin Dehalogenase in the Synthesis of Fluorinated Chiral Epoxides

The Rationale: A Gateway to Diverse Fluorinated Derivatives

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of halohydrins to form epoxides.[2][9] While 2-bromo-3-fluoropropionic acid is not a canonical halohydrin, a related substrate, a 2-bromo-3-fluoro-1-propanol derivative, could be a substrate for HHDH-catalyzed intramolecular cyclization to form a fluorinated epoxide. This epoxide is a highly valuable chiral building block for the synthesis of various β-substituted alcohols through nucleophilic ring-opening reactions.[10][11]

The HHDH-catalyzed reaction can be employed for the kinetic resolution of a racemic halohydrin, where one enantiomer is preferentially converted to the epoxide, leaving the other enantiomer unreacted.[11]

Conceptual Pathway: HHDH-Catalyzed Epoxidation

HHDH_Pathway Substrate_Halohydrin Racemic 2-Bromo-3- fluoropropanol Derivative HHDH_Enzyme Halohydrin Dehalogenase (e.g., HheC) Substrate_Halohydrin->HHDH_Enzyme Kinetic Resolution Product_Epoxide (R)-3-Fluoro-glycidol Derivative HHDH_Enzyme->Product_Epoxide Unreacted_Substrate (S)-2-Bromo-3- fluoropropanol Derivative HHDH_Enzyme->Unreacted_Substrate

Caption: Conceptual pathway for the kinetic resolution of a 2-bromo-3-fluoropropanol derivative using a halohydrin dehalogenase.

Protocol 3: HHDH-Catalyzed Kinetic Resolution of a 2-Bromo-3-fluoropropanol Derivative (A Plausible Approach)

This protocol is a proposed methodology based on the known activity of HHDHs with similar substrates.[11][12] The substrate would first need to be synthesized from 2-bromo-3-fluoropropionic acid (e.g., by reduction of the carboxylic acid).

Materials:

  • Racemic 2-bromo-3-fluoro-1-propanol derivative

  • Purified halohydrin dehalogenase (e.g., HheC from Agrobacterium radiobacter AD1) or a whole-cell catalyst expressing the enzyme

  • Bis-Tris propane buffer (50 mM, pH 8.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Enzyme/Cell Preparation: Use either a purified HHDH solution (0.1-1 mg/mL) or a suspension of whole cells expressing the HHDH (e.g., 10-50 g/L wet cell weight).

  • Substrate Preparation: Prepare a stock solution of the racemic 2-bromo-3-fluoro-1-propanol derivative (e.g., 100 mM in a minimal amount of a water-miscible co-solvent like DMSO if necessary).

  • Reaction Setup: In a temperature-controlled vessel, combine:

    • 10 mL of 50 mM Bis-Tris propane buffer (pH 8.5)

    • The substrate stock solution to a final concentration of 10-20 mM.

    • The HHDH enzyme solution or whole-cell suspension.

  • Incubation: Incubate the reaction at 25-30°C with gentle agitation.

  • Monitoring: Monitor the reaction by taking samples at regular intervals. The samples should be immediately extracted with an equal volume of ethyl acetate containing an internal standard. Analyze the organic phase by chiral GC to determine the concentrations and enantiomeric excesses of the epoxide product and the remaining halohydrin substrate.

  • Work-up: When the reaction reaches approximately 50% conversion, terminate it by adding an equal volume of ethyl acetate and thoroughly mixing.

  • Extraction and Separation: Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure (as the epoxide product may be volatile).

  • Purification: The resulting mixture of the enantioenriched epoxide and the unreacted halohydrin can be separated by column chromatography on silica gel.

Quantitative Data Summary

Enzyme ClassSubstrateProduct(s)Key ParametersTypical Results
2-Haloacid Dehalogenase Racemic 2-bromo-3-fluoropropionic acid(R)- or (S)-3-fluoro-2-hydroxypropionic acid & unreacted substratepH, Temperature, Enzyme loadingHigh enantioselectivity (ee >95%) for product at ~50% conversion.
Lipase Racemic methyl 2-bromo-3-fluoropropionateEnantioenriched acid & enantioenriched esterSolvent, Acyl donor (for esterification), Water activityHigh enantiomeric excess (>98%) for both products at 50% conversion.
Halohydrin Dehalogenase Racemic 2-bromo-3-fluoro-1-propanol derivativeEnantioenriched epoxide & enantioenriched halohydrinpH, Substrate concentration, Enzyme stabilityExcellent enantioselectivity (E > 200) reported for similar fluorinated substrates.[11]

Conclusion and Future Outlook

The biocatalytic toolbox offers a powerful and elegant approach to the synthesis of valuable chiral building blocks from 2-bromo-3-fluoropropionic acid and its derivatives. Dehalogenases and lipases, in particular, provide established and highly selective methods for producing enantiomerically pure 3-fluoro-2-hydroxypropionic acid and its precursors. While the application of halohydrin dehalogenases to derivatives of the title compound is more speculative, it represents a promising avenue for future research, potentially unlocking access to novel fluorinated epoxides.

As the field of enzyme engineering continues to advance, the development of biocatalysts with enhanced activity, stability, and specificity for fluorinated substrates will undoubtedly expand the synthetic utility of compounds like 2-bromo-3-fluoropropionic acid. The integration of these biocatalytic steps into multi-enzyme cascades and whole-cell biotransformations will further streamline the production of complex fluorinated molecules, paving the way for more efficient and sustainable drug development processes.[13]

References

  • Fluorine Biocatalysis. ResearchGate.[Link]

  • Halogenases and dehalogenases: mechanisms, engineering, and applications. Royal Society of Chemistry.[Link]

  • Whole-cell catalysis by surface display of fluorinase on Escherichia coli using N-terminal domain of ice nucleation protein. PubMed Central.[Link]

  • Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. ACS Publications.[Link]

  • Enzymatic synthesis of fluorinated compounds. SciSpace.[Link]

  • Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach. RSC Publishing.[Link]

  • Properties and biotechnological applications of halohydrin dehalogenases: current state and future perspectives. PubMed.[Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PubMed Central.[Link]

  • Halohydrin dehalogenase-catalysed synthesis of fluorinated aromatic chiral building blocks. FULIR.[Link]

  • Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. PubMed Central.[Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed.[Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology.[Link]

  • Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. Journal of Bacteriology.[Link]

  • Sequential Kinetic Resolution Catalyzed by Halohydrin Dehalogenase. Figshare.[Link]

  • Biocatalytic production of 3-hydroxypropionic acid precursors using a regioselective Baeyer-Villiger monooxygenase. PubMed.[Link]

  • convenient preparation of (s)-fenoprofen by biocatalysed irreversible esterification. Rasayan Journal of Chemistry.[Link]

  • 2-haloacid dehalogenase (configuration-retaining) - Wikipedia. Wikipedia.[Link]

  • Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology.[Link]

  • Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. ResearchGate.[Link]

  • Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification. PubMed.[Link]

  • Mini Review: Advances in 2-Haloacid Dehalogenases. PubMed Central.[Link]

  • Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate.[Link]

  • Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI.[Link]

  • Lipase-catalyzed esterification of 2-monoricinolein for 1,2 (2,3)-diricinolein synthesis. PubMed.[Link]

  • Mini Review: Advances in 2-Haloacid Dehalogenases. ResearchGate.[Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.[Link]

  • Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-fluoropropionic Acid

Welcome to the technical support center for the synthesis and yield optimization of 2-bromo-3-fluoropropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 2-bromo-3-fluoropropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.

Introduction

2-Bromo-3-fluoropropionic acid is a valuable reagent in medicinal chemistry and materials science, offering a unique combination of functional groups for further molecular elaboration. Its synthesis, however, can present challenges, primarily concerning reaction yield and purity. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-bromo-3-fluoropropionic acid?

A1: The most prevalent laboratory-scale synthesis involves the α-bromination of 3-fluoropropionic acid, typically via a Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] This method is favored for its directness in introducing a bromine atom at the carbon adjacent to the carboxylic acid.

Q2: Why is the yield of this reaction sometimes low?

A2: Low yields can stem from several factors. The primary reason is often the deactivating effect of the electron-withdrawing fluorine atom on the α-carbon, which slows down the enolization step crucial for bromination.[4] Other contributing factors can include incomplete reaction, side reactions such as elimination, and suboptimal purification.

Q3: What are the main impurities I should look out for?

A3: Common impurities include unreacted 3-fluoropropionic acid, di-brominated byproducts (2,2-dibromo-3-fluoropropionic acid), and potential elimination products like 2-bromoacrylic acid if the reaction is overheated.

Q4: Is it possible to purchase 2-bromo-3-fluoropropionic acid commercially?

A4: Yes, 2-bromo-3-fluoropropionic acid is commercially available from several chemical suppliers.[1][5][6] However, for large-scale use or when specific purity grades are required, in-house synthesis and optimization can be more cost-effective and provide greater control over quality.

Proposed Synthetic Pathway: Hell-Volhard-Zelinsky Bromination

The recommended synthetic approach is the Hell-Volhard-Zelinsky (HVZ) reaction of 3-fluoropropionic acid. This reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes to allow for electrophilic attack by bromine at the α-position.

HVZ_Mechanism cluster_1 Acyl Bromide Formation cluster_2 Enolization cluster_3 α-Bromination cluster_4 Hydrolysis 3-Fluoropropionic_Acid 3-Fluoropropionic Acid Acyl_Bromide 3-Fluoro-propanoyl Bromide 3-Fluoropropionic_Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ Enol Acyl Bromide Enol Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromo-3-fluoro-propanoyl Bromide Enol->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Final_Product 2-Bromo-3-fluoropropionic Acid Alpha_Bromo_Acyl_Bromide->Final_Product + H₂O H2O H₂O

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-bromo-3-fluoropropionic acid and provides systematic solutions.

Issue 1: Low or No Product Yield

Q: I am observing very low conversion of my starting material, 3-fluoropropionic acid. What are the likely causes and how can I improve the yield?

A: Low conversion is a common challenge due to the electronic properties of the substrate. Here’s a systematic approach to troubleshoot this issue:

  • Cause A: Insufficient Reaction Time or Temperature. The electron-withdrawing nature of the fluorine atom deactivates the α-position, making the enolization of the acyl bromide intermediate slower than in unsubstituted carboxylic acids.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress by taking aliquots and analyzing them (e.g., by ¹H NMR or GC-MS). Extend the reaction time until no further consumption of the starting material is observed.

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[4] A careful optimization of the reaction temperature is crucial. It is recommended to start at a moderate temperature (e.g., 80-90 °C) and gradually increase it if the reaction is too slow.

  • Cause B: Inefficient Formation of the Acyl Bromide Intermediate. The formation of the acyl bromide is the first and essential step of the HVZ reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Phosphorus tribromide (PBr₃) is highly reactive with water. Ensure all glassware is oven-dried and reagents are anhydrous.

      • Stoichiometry of PBr₃: While catalytic amounts of PBr₃ are often sufficient, for deactivated substrates, using a stoichiometric amount (at least 1/3 equivalent relative to the carboxylic acid) can drive the formation of the acyl bromide.[7]

  • Cause C: Reagent Purity. The purity of bromine and PBr₃ is critical for the success of the reaction.

    • Solution: Use freshly opened or purified reagents. Bromine can be purified by distillation, and PBr₃ should be handled under an inert atmosphere to prevent degradation.

Troubleshooting_Yield Start Low Product Yield Check_Time_Temp Reaction Time & Temperature Sufficient? Start->Check_Time_Temp Check_PBr3 Acyl Bromide Formation Efficient? Check_Time_Temp->Check_PBr3 Yes Solution_Time_Temp Increase reaction time. Optimize temperature carefully. Check_Time_Temp->Solution_Time_Temp No Check_Purity Reagent Purity Adequate? Check_PBr3->Check_Purity Yes Solution_PBr3 Ensure anhydrous conditions. Use stoichiometric PBr₃. Check_PBr3->Solution_PBr3 No Solution_Purity Use high-purity, anhydrous reagents. Check_Purity->Solution_Purity No

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Byproducts

Q: My final product is contaminated with significant amounts of impurities. How can I identify and minimize them?

A: Byproduct formation is often related to reaction conditions. Here are the most common impurities and how to address them:

  • Byproduct A: Unreacted 3-Fluoropropionic Acid.

    • Cause: Incomplete reaction (see Issue 1).

    • Solution: Drive the reaction to completion by optimizing time and temperature. Purification via fractional distillation under reduced pressure can separate the product from the starting material.

  • Byproduct B: 2,2-Dibromo-3-fluoropropionic Acid.

    • Cause: The α-bromo acyl bromide intermediate can undergo a second enolization and bromination, especially if an excess of bromine is used or the reaction is run for an extended period at high temperatures.

    • Solution:

      • Control Bromine Stoichiometry: Use a slight excess of bromine (e.g., 1.1 equivalents) to ensure full conversion of the mono-bromo product without promoting di-bromination.

      • Monitor Reaction Progress: Avoid unnecessarily long reaction times after the starting material has been consumed.

  • Byproduct C: Elimination Products (e.g., 2-Bromoacrylic Acid).

    • Cause: High reaction temperatures can promote the elimination of HBr from the product.[4]

    • Solution: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Careful temperature control is essential.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-bromo-3-fluoropropionic acid. Optimization of time and temperature may be necessary depending on the scale and specific laboratory conditions.

Materials:

  • 3-Fluoropropionic acid

  • Red phosphorus

  • Bromine

  • Anhydrous diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, place 3-fluoropropionic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq).

  • Addition of Bromine: Slowly add bromine (1.1 eq) to the reaction mixture via the dropping funnel with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C. Monitor the reaction progress by TLC, GC, or ¹H NMR. The reaction may require several hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to quench any remaining PBr₃ and bromine. This will generate HBr gas, so the procedure should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

ParameterRecommended ValueNotes
Stoichiometry
3-Fluoropropionic acid1.0 eq
Red Phosphorus0.1 - 0.3 eqActs as a catalyst to form PBr₃ in situ.
Bromine1.1 - 1.2 eqA slight excess ensures complete reaction.
Reaction Conditions
Temperature80 - 100 °COptimize for your specific setup.
Reaction Time4 - 24 hoursMonitor for completion.
Work-up
Extraction SolventDiethyl ether or Dichloromethane
Drying AgentAnhydrous MgSO₄ or Na₂SO₄

Purification and Characterization

Purification:

The most effective method for purifying 2-bromo-3-fluoropropionic acid is fractional distillation under reduced pressure . This technique separates the product from less volatile starting material and more volatile impurities.

Characterization:

The identity and purity of the synthesized 2-bromo-3-fluoropropionic acid should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data
  • ¹H NMR:

    • -COOH: A broad singlet, typically in the range of 10-12 ppm.

    • -CH(Br)-: A doublet of triplets, due to coupling with the adjacent -CH₂F protons and the fluorine atom. The chemical shift is expected to be downfield due to the deshielding effects of the bromine and carboxylic acid groups.

    • -CH₂F: A doublet of doublets of triplets, due to geminal H-H coupling, vicinal H-H coupling with the -CH(Br)- proton, and a large H-F coupling. This will be the most complex signal in the spectrum.

  • ¹³C NMR:

    • -COOH: A signal in the range of 170-180 ppm.

    • -CH(Br)-: A doublet due to C-F coupling, significantly downfield due to the attached bromine.

    • -CH₂F: A doublet with a large one-bond C-F coupling constant, located upfield compared to the other carbons.

  • ¹⁹F NMR:

    • A triplet of doublets due to coupling with the two protons on the adjacent carbon and the proton on the α-carbon.

  • Mass Spectrometry (Electron Ionization):

    • The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[5]

    • Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[8] Other significant fragments may arise from the cleavage of the C-C bond adjacent to the carbonyl group.

Analytical TechniqueExpected Observations
¹H NMR Complex multiplets for the aliphatic protons due to H-H and H-F coupling. Broad singlet for the carboxylic acid proton.
¹³C NMR Three distinct signals, with two showing C-F coupling.
¹⁹F NMR A single multiplet (triplet of doublets).
Mass Spectrometry Isotopic pattern for bromine (M⁺ and M⁺+2 peaks). Fragmentation corresponding to the loss of -OH and -COOH.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2024, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-3-fluoropropionic Acid

Welcome to the Technical Support Center for the purification of 2-bromo-3-fluoropropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-bromo-3-fluoropropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging halogenated carboxylic acid. Here, we address common issues encountered during purification and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on the "why" behind the "how," ensuring you can adapt these principles to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude 2-Bromo-3-fluoropropionic acid, and how do they arise?

A1: Understanding the potential impurities is the first step toward a successful purification strategy. The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction.[1][2][3]

Common Impurities and Their Origins:

ImpurityOriginImpact on Purification
Unreacted 3-fluoropropionic acid Incomplete bromination.Similar polarity to the product, making separation by standard chromatography challenging.
Dibrominated species Over-bromination during the HVZ reaction.Can often be separated by chromatography due to a significant change in polarity.
Phosphorus-containing byproducts Residual catalyst from the HVZ reaction (e.g., PBr₃).Typically removed during aqueous work-up.
Residual solvents Solvents used in the reaction or work-up (e.g., dichloromethane, diethyl ether).Usually removed by evaporation under reduced pressure, but traces can persist.
Water From aqueous work-up or atmospheric moisture.Can interfere with certain analytical techniques and subsequent reactions.

Expert Insight: The most challenging impurity to remove is typically the starting material, 3-fluoropropionic acid, due to its structural similarity to the product. Monitoring the reaction progress by ¹H NMR or GC-MS is crucial to ensure complete conversion and minimize this impurity from the outset.

Q2: My crude product is a dark, oily substance. Which purification method should I try first?

A2: For an oily crude product, a multi-step approach is often necessary. An initial acid-base extraction is highly recommended to remove neutral and basic impurities, followed by either distillation, recrystallization, or chromatography.

Recommended Initial Purification Workflow:

workflow crude Oily Crude Product extraction Acid-Base Extraction crude->extraction analysis1 Purity Check (TLC/¹H NMR) extraction->analysis1 decision Is the product a solid or a high-boiling liquid? analysis1->decision recrystallization Recrystallization decision->recrystallization Solid distillation Vacuum Distillation decision->distillation Liquid final_product Purified Product recrystallization->final_product chromatography Column Chromatography distillation->chromatography If impurities persist distillation->final_product If pure chromatography->final_product

Caption: Initial purification strategy for oily crude product.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 2-bromo-3-fluoropropionic acid will be deprotonated and move to the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Carefully separate the aqueous layer.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with litmus paper). The purified carboxylic acid should precipitate out or form an oil.[4]

  • Extraction of Pure Product: Extract the acidified aqueous layer multiple times with fresh organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

Q3: I'm attempting recrystallization, but my product is "oiling out." How can I fix this?

A3: "Oiling out" is a common problem with polar, low-melting point compounds where the product separates as a liquid instead of forming crystals. This often happens when the solution is supersaturated or cooled too quickly.

Troubleshooting "Oiling Out":

StrategyRationale
Use a different solvent system The initial solvent may be too good a solvent, even when cold. Experiment with solvent/anti-solvent pairs. Good starting points for polar acids include ethanol/water or ethyl acetate/hexanes.[5][6]
Slow cooling Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.[7]
Seed crystals If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Scratching the flask Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites for crystal growth.
Reduce solvent volume Your solution may be too dilute. Carefully evaporate some of the solvent and allow it to cool again.
Q4: I am using column chromatography on silica gel, but the product is streaking badly. What's causing this and how can I improve the separation?

A4: Streaking of carboxylic acids on silica gel is a classic problem. It occurs due to the strong interaction between the acidic proton of your compound and the slightly acidic silica gel.[4] This can lead to a mixture of protonated and deprotonated forms, causing tailing and poor separation.

Improving Silica Gel Chromatography of Acidic Compounds:

chromatography_troubleshooting problem Streaking on Silica Gel cause Strong interaction of acidic proton with silica problem->cause solution1 Add 0.5-1% acetic or formic acid to the eluent cause->solution1 solution2 Consider reversed-phase chromatography cause->solution2 outcome1 Improved peak shape solution1->outcome1 outcome2 Better retention and separation solution2->outcome2

Caption: Troubleshooting streaking in silica gel chromatography.

Practical Solutions:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[4] This keeps your compound fully protonated, minimizing interactions with the silica and resulting in a more defined spot or peak.

  • Consider Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase (C18) chromatography can be an excellent alternative.[8][9][10] In this case, you would use a polar mobile phase (e.g., water/acetonitrile) and the more polar impurities would elute first. Adjusting the pH of the mobile phase with a small amount of formic or trifluoroacetic acid can also significantly improve peak shape.[8]

Q5: How can I assess the purity of my final 2-Bromo-3-fluoropropionic acid product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Methods:

TechniqueInformation ProvidedSample Preparation and Key Considerations
¹H and ¹⁹F NMR Spectroscopy Confirms the structure and can be used for quantitative analysis (qNMR) with an internal standard.Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Look for characteristic shifts and splitting patterns. Impurities will present as extra peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile impurities.Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for better peak shape and to prevent column degradation from the acidic compound.[11][12][13]
High-Performance Liquid Chromatography (HPLC) Quantifies non-volatile impurities and the main component.Reversed-phase HPLC with a C18 column and a UV detector is suitable. An acidified mobile phase (e.g., water/acetonitrile with 0.1% formic acid) will give a good peak shape.[8][10]
Melting Point A sharp melting point range close to the literature value indicates high purity.A broad melting point range is indicative of impurities.

Expert Tip: For GC-MS analysis, direct injection of the free acid can be problematic. A quick and simple derivatization with diazomethane or by forming the methyl ester with methanol and a catalytic amount of acid will yield a more volatile compound that is more amenable to GC-MS analysis.

References

  • Process for the preparation of halogenated aliphatic carboxylic acid fluorides.
  • Distillation process comprising at least two distillation steps to obtain purified halogenated carboxylic acid halide, and use of the purified halogenated carboxylic acid halide.
  • Purification of carboxylic acids.
  • Retaining and Separating Polar Acidic Compounds. Waters Corporation. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. [Link]

  • Decarboxylative Halogenation of Organic Compounds. PMC. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • Recrystallization. [Link]

  • Recrystallization - Single Solvent. University of Calgary. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]

  • β-BROMOPROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • (2R)-2-bromo-3-fluoropropanoic acid. PubChem. [Link]

  • Preparation of bromo acids and esters.
  • Process for preparing 3-bromopropionic acid.
  • Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]

  • 2-bromo-3-fluoropropionic acid methyl ester (C4H6BrFO2). PubChem. [Link]

  • Alpha Halogenation of Carboxylic Acids. Chemistry Steps. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. ResearchGate. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. NIH. [Link]

  • GC–MS analysis and antimicrobial activity of various solvent extracts from Simarouba glauca leaves. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Alpha Bromination of Carboxylic Acids. Fiveable. [Link]

Sources

Troubleshooting

Common side reactions with "2-Bromo-3-fluoropropionic acid"

Welcome to the technical support center for 2-Bromo-3-fluoropropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that aris...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-fluoropropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile but reactive building block. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, helping you troubleshoot effectively and optimize your synthetic strategies.

Overview of 2-Bromo-3-fluoropropionic acid

2-Bromo-3-fluoropropionic acid (CAS No: 16652-36-1) is a halogenated carboxylic acid valued in organic synthesis for its multiple reactive centers.[1][2] Its structure presents a stereocenter at the alpha-carbon, which is functionalized with a bromine atom—a good leaving group for nucleophilic substitution. The presence of a fluorine atom on the beta-carbon and a carboxylic acid moiety introduces additional reactivity considerations that can lead to complex side reactions if not properly controlled.

This guide provides solutions to common issues encountered during its use, focusing on the interplay between its structural features and reaction conditions.

Compound Properties & Safety Data
PropertyValueSource(s)
Molecular Formula C₃H₄BrFO₂[1][2][3]
Molecular Weight 170.97 g/mol [1][2]
Appearance Liquid[2]
Boiling Point 62°C to 63°C (at 0.2 mmHg)[1]
Density 1.954 g/mL at 25 °C[2]
Refractive Index n20/D 1.466[2]
Primary Hazards Causes severe skin burns and eye damage. Corrosive.[1][2][4]
UN Number 3265[1]
Storage Class 8A - Combustible corrosive hazardous materials[2]

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My nucleophilic substitution reaction has a very low yield, and I've isolated a product that appears to have a double bond. What happened?

Answer: This is a classic case of a competing elimination reaction outcompeting your desired substitution pathway. The alpha-proton (on the same carbon as the bromine) is acidic, and under basic conditions, it can be abstracted. This is particularly problematic with strong, sterically hindered bases.

Causality:

  • E2 Elimination: A strong base can abstract the alpha-proton, leading to a concerted elimination of the bromide ion and formation of 2-fluoroacrylic acid or its derivatives. This is favored by strong, non-nucleophilic bases (e.g., DBU, t-BuOK) and higher temperatures.

  • E1cB Elimination: Although less common for this specific substrate, if a very strong base is used, it could potentially lead to an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, especially given the electron-withdrawing nature of the adjacent carboxylate group.

Troubleshooting Steps:

  • Choice of Base: Switch to a milder, less sterically hindered base. For example, if you are performing a substitution with an amine, the amine itself can often serve as the base, or you can use a mild inorganic base like K₂CO₃ or NaHCO₃.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and slowly warm to room temperature. Avoid refluxing if possible.

  • Solvent Choice: Use a polar, protic solvent (e.g., ethanol, isopropanol) or a polar aprotic solvent (e.g., DMF, acetonitrile). Polar aprotic solvents typically favor SN2 reactions.

Below is a diagram illustrating the competition between the desired SN2 pathway and the E2 side reaction.

G reactant_node reactant_node path_node path_node product_node product_node side_product_node side_product_node condition_node condition_node sub 2-Bromo-3-fluoropropionic acid + Nucleophile (Nu:) path_sn2 Nucleophilic Attack at Cα sub->path_sn2 SN2 Path path_e2 Proton Abstraction at Cα sub->path_e2 E2 Path base Base (B:) base->path_e2 product Substitution Product (Nu-CH(CHF)-COOH) path_sn2->product Desired side_product Elimination Product (2-Fluoroacrylic Acid Derivative) path_e2->side_product Undesired sn2_conditions Mild Base Low Temperature Polar Aprotic Solvent sn2_conditions->path_sn2 e2_conditions Strong/Hindered Base High Temperature e2_conditions->path_e2

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.

Q2: My reaction is sluggish and never reaches completion, even after extended time. Why?

Answer: This issue often stems from the dual reactivity of the molecule. The carboxylic acid proton is the most acidic site. If your nucleophile is also a base, it may be preferentially deprotonating the carboxyl group, forming a carboxylate salt and consuming your nucleophile in a non-productive acid-base reaction.

Causality: The nucleophile is "sacrificed" to neutralize the acid. Once protonated, the nucleophile is no longer nucleophilic and cannot participate in the desired substitution reaction. This is common with amine nucleophiles.

Troubleshooting Steps:

  • Add a Sacrificial Base: Add at least two equivalents of your base/nucleophile. The first equivalent will deprotonate the carboxylic acid, and the second will act as the nucleophile. Alternatively, add one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to deprotonate the acid before adding your primary nucleophile.

  • Protect the Carboxylic Acid: In more complex syntheses, it may be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton entirely, preventing the side reaction. The ester can be hydrolyzed back to the carboxylic acid in a later step.

  • Increase Temperature: While high temperatures can favor elimination (see Q1), a modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes overcome the activation energy barrier without significantly promoting side reactions. Monitor carefully by TLC or LC-MS.

The following workflow diagram can help diagnose low-yield issues.

G decision decision result result problem problem start Problem: Low Yield of Desired Product check_byproducts Analyze crude reaction mixture (TLC, LC-MS, NMR). start->check_byproducts is_elimination Is an elimination product observed? check_byproducts->is_elimination yes_elim Cause: Competing Elimination (See FAQ Q1) is_elimination->yes_elim Yes no_elim no_elim is_elimination->no_elim No fix_elim 1. Use a milder base. 2. Lower reaction temperature. 3. Change solvent. yes_elim->fix_elim is_starting_material Is unreacted starting material present? no_elim->is_starting_material yes_sm Cause: Sluggish Reaction or Nucleophile Deactivation is_starting_material->yes_sm Yes no_sm Cause: Potential Decomposition or Other Side Reactions is_starting_material->no_sm No (Complex Mixture) fix_sm 1. Add >2 eq. of nucleophile/base. 2. Protect the carboxylic acid. 3. Modestly increase temperature. yes_sm->fix_sm fix_decomp 1. Re-evaluate reagent stability. 2. Ensure inert atmosphere. 3. Check for incompatibility. no_sm->fix_decomp

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q: How should I properly store 2-Bromo-3-fluoropropionic acid? A: This compound is corrosive and potentially moisture-sensitive.[1][5] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.

Q: What are the main chemical incompatibilities I should be aware of? A: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[4][5] Alkali metals and finely divided metals may also react vigorously.[5] Reactions with strong bases can lead to rapid and uncontrolled elimination or other decomposition pathways.

Q: What personal protective equipment (PPE) is required when handling this chemical? A: Due to its corrosive nature, comprehensive PPE is mandatory.[2] This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Skin and Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated fume hood. If ventilation is inadequate, a suitable respirator with an appropriate filter (e.g., type ABEK) is necessary.[2]

Q: Can this compound undergo self-polymerization? A: While hazardous polymerization is not listed as a primary hazard, the potential for elimination to form reactive acrylic acid derivatives means that under certain conditions (e.g., high heat, presence of certain initiators), undesired polymerization of the side products could occur.[4] It is stable under recommended storage and handling conditions.[5]

Example Protocol: Synthesis of an N-Substituted 3-Fluoroalanine Derivative

This protocol details a standard nucleophilic substitution using an amine, incorporating best practices to mitigate common side reactions.

Objective: To synthesize N-benzyl-3-fluoroalanine by reacting 2-Bromo-3-fluoropropionic acid with benzylamine.

Methodology:

  • Reagent Preparation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-3-fluoropropionic acid (1.0 eq) in anhydrous acetonitrile (approx. 0.5 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Base Addition:

    • Slowly add triethylamine (TEA) (1.1 eq) dropwise to the solution. Stir for 15 minutes at 0 °C.

    • Causality Note: This step deprotonates the carboxylic acid to prevent it from neutralizing the incoming nucleophile. TEA is a non-nucleophilic base, so it will not compete in the substitution reaction.

  • Nucleophile Addition:

    • In a separate vial, dissolve benzylamine (1.2 eq) in a small amount of acetonitrile.

    • Add the benzylamine solution dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of starting material and the formation of the product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and water.

    • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the dried organic solution.

    • Purify the crude product by column chromatography or recrystallization to yield the pure N-benzyl-3-fluoroalanine.

References

  • 2-Bromo-3-fluoropropionic acid, 96%, Thermo Scientific Chemicals. Fisher Scientific. [URL: https://www.fishersci.com/store/products/2-bromo-3-fluoropropionic-acid-96-thermo-scientific-chemicals/AC220321000#?protocol=https]
  • 2-Bromo-3-fluoropropionic acid 95. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/708194]
  • 2-Bromo-3,3,3-trifluoropropene Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/1300-B-05]
  • (2R)-2-bromo-3-fluoropropanoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/36691428]
  • 2-bromopropionic acid Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b78300]
  • 3-Bromopropionic acid Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC106960250&productDescription=3-BROMOPROPIONIC+ACID%2C+97%25+25GR&vendorId=VN00033897&countryCode=US&language=en]

Sources

Optimization

"2-Bromo-3-fluoropropionic acid" stability and degradation issues

Technical Support Center: 2-Bromo-3-fluoropropionic Acid Welcome to the technical support center for 2-Bromo-3-fluoropropionic acid (BFPA). This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-3-fluoropropionic Acid

Welcome to the technical support center for 2-Bromo-3-fluoropropionic acid (BFPA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound. As a halogenated carboxylic acid, BFPA requires careful handling to ensure experimental reproducibility and integrity. This document provides in-depth, field-proven insights into its behavior, troubleshooting common issues, and methodologies for assessing its stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and characteristics of 2-Bromo-3-fluoropropionic acid.

Q1: What are the recommended storage and handling conditions for 2-Bromo-3-fluoropropionic acid?

A1: Proper storage is critical to maintaining the integrity of 2-Bromo-3-fluoropropionic acid. Due to its chemical nature, it should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][2] The compound is classified as a corrosive liquid, so it must be handled with care to prevent contact with skin and eyes.[3][4]

Recommended Storage Protocol:

  • Container: Store in the original, tightly sealed container.[1][2]

  • Temperature: Refrigerate at 2-8°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can promote hydrolysis and oxidative degradation. Some related organohalogen compounds are known to be moisture-sensitive.[5]

  • Light: Protect from direct light to prevent potential photodegradation. Organobromine compounds can be susceptible to degradation upon UV or sunlight exposure.[6]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: Given its classification as a corrosive substance (Hazard Class 8), a stringent PPE protocol is non-negotiable.[3][4] All work should be conducted inside a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of inhalation, use a respirator with a filter appropriate for organic acid vapors (e.g., type ABEK EN14387).[4]

Q3: What are the primary degradation pathways for 2-Bromo-3-fluoropropionic acid?

A3: Like many α-halo acids, 2-Bromo-3-fluoropropionic acid is susceptible to several degradation pathways, primarily hydrolysis, elimination (dehydrohalogenation), and potentially decarboxylation under certain conditions.

  • Hydrolysis: This is a common pathway for α-bromo acids, where the bromine atom is substituted by a hydroxyl group to form 2-hydroxy-3-fluoropropionic acid.[7] The rate of hydrolysis is often pH-dependent and can be accelerated in aqueous basic or neutral solutions.[8][9]

  • Elimination: In the presence of a base, the compound can undergo elimination of HBr to form 3-fluoro-2-propenoic acid.

  • Photodegradation: Exposure to UV light can induce cleavage of the C-Br bond, a known degradation route for organobromine compounds, leading to radical species and subsequent downstream products.[6][10][11]

  • Thermal Decomposition: Elevated temperatures (>200 °C) can cause decomposition. Studies on related perfluorocarboxylic acids show they decompose to form smaller fluorinated compounds, with the product profile depending on the presence of oxygen.[12]

Q4: Is 2-Bromo-3-fluoropropionic acid stable in common laboratory solvents?

A4: Stability is highly dependent on the solvent.

  • Aprotic Organic Solvents (e.g., THF, Dioxane, Acetonitrile): Generally stable for short-term use if the solvent is anhydrous. Trace water can initiate hydrolysis.

  • Protic Solvents (e.g., Methanol, Ethanol): Can undergo solvolysis, where the bromine is replaced by an alkoxy group (-OCH₃ or -OCH₂CH₃). The carboxylic acid may also esterify if a catalyst is present or under prolonged heating.

  • Aqueous Solutions: Stability is a significant concern. The compound will hydrolyze over time, with the rate being highly sensitive to pH and temperature.[13] For experimental use, prepare aqueous solutions fresh and maintain them at a low temperature and acidic pH (if compatible with the experiment) to slow degradation.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and resolving common experimental problems.

Issue 1: Inconsistent Assay Results or Loss of Purity Over Time

Question: "My assay results for 2-Bromo-3-fluoropropionic acid are inconsistent, and I suspect the compound is degrading in solution. What should I investigate?"

Answer: Inconsistent analytical results are a classic sign of sample instability. The primary culprits are hydrolysis and pH effects. Follow this diagnostic workflow to pinpoint the cause.

G start Inconsistent Assay Results check_solution Is the compound in solution? start->check_solution check_ph Check Solution pH check_solution->check_ph Yes ph_high Is pH > 5? check_ph->ph_high ph_low pH is acidic (pH < 4) ph_high->ph_low No cause_hydrolysis Probable Cause: Base-catalyzed hydrolysis ph_high->cause_hydrolysis Yes check_temp Check Storage Temperature ph_low->check_temp temp_high Is Temp > 4°C? check_temp->temp_high temp_ok Stored at 2-8°C temp_high->temp_ok No cause_thermal Probable Cause: Accelerated degradation temp_high->cause_thermal Yes check_solvent Review Solvent Type temp_ok->check_solvent solvent_protic Is solvent protic (water, MeOH)? check_solvent->solvent_protic solvent_aprotic Solvent is anhydrous aprotic solvent_protic->solvent_aprotic No cause_solvolysis Probable Cause: Solvolysis or hydrolysis solvent_protic->cause_solvolysis Yes cause_other Possible Cause: Contamination or photodegradation solvent_aprotic->cause_other solution_ph Action: Buffer to pH 2-4 or use aprotic solvent. Prepare fresh solutions. cause_hydrolysis->solution_ph solution_temp Action: Store solutions at 2-8°C. Avoid room temperature. cause_thermal->solution_temp solution_solvent Action: Use fresh, anhydrous aprotic solvents. Prepare aqueous solutions immediately before use. cause_solvolysis->solution_solvent

Caption: Diagnostic workflow for inconsistent assay results.

Issue 2: Appearance of Unknown Peaks in Chromatography

Question: "I'm observing new, unidentified peaks in my HPLC/LC-MS analysis after preparing solutions or running a reaction. What could these be?"

Answer: The appearance of new peaks strongly suggests degradation. Based on the compound's structure, the most probable degradation products result from the loss of bromine or hydrobromic acid.

Potential Degradation Products (and expected mass shifts):

  • 2-hydroxy-3-fluoropropionic acid: Result of hydrolysis. Expected [M-H]⁻: m/z 107.02. (Mass shift from starting material: -Br, +OH; Δm/z ≈ -62.9).

  • 3-fluoro-2-propenoic acid: Result of elimination of HBr. Expected [M-H]⁻: m/z 89.01. (Mass shift from starting material: -HBr; Δm/z ≈ -80.9).

  • Dimerization/Oligomerization: Under certain conditions, intermolecular reactions could occur, leading to higher molecular weight species.

G compound 2-Bromo-3-fluoropropionic acid (C3H4BrFO2) MW: 170.97 product 2-Hydroxy-3-fluoropropionic acid (C3H5FO3) MW: 108.07 compound->product + H2O - HBr (Hydrolysis)

Caption: Primary hydrolysis pathway of the compound.

To confirm, you should attempt to characterize these peaks using high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predicted formula, and if possible, use NMR to confirm the structure of the isolated impurity.

Issue 3: Reaction Yields are Lower than Expected

Question: "My reaction using 2-Bromo-3-fluoropropionic acid is giving poor yields. Could degradation of the starting material be the cause?"

Answer: Yes, this is highly probable, especially if your reaction involves basic conditions, elevated temperatures, or nucleophilic reagents that can react with the starting material before your intended transformation.

Troubleshooting Steps:

  • Run a Control Reaction: Set up a mock reaction containing only 2-Bromo-3-fluoropropionic acid and the solvent/base at the reaction temperature. Monitor the stability of the starting material over time by HPLC or NMR. This will quantify its stability under your specific conditions.

  • Modify Order of Addition: If possible, add the 2-Bromo-3-fluoropropionic acid last and at a lower temperature to minimize its exposure to harsh conditions before the main reaction begins.

  • Check for Base-Induced Elimination: If using a strong, non-nucleophilic base (e.g., DBU, t-BuOK), elimination to form 3-fluoro-2-propenoic acid is a likely side reaction. Consider using a weaker base (e.g., NaHCO₃, K₂CO₃) or a hindered base if compatible with your reaction.

  • Consider an In-Situ Protection Strategy: If the carboxylic acid is not participating in the reaction, consider converting it to a more stable ester (e.g., methyl or ethyl ester) prior to the main reaction step.

Part 3: Protocols and Methodologies

To ensure data quality and integrity, follow these standardized procedures.

Protocol 1: Recommended Procedure for Preparing an Aqueous Stock Solution
  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) water. If pH control is needed, prepare a suitable buffer (e.g., phosphate or citrate buffer at pH 3-4). Degas the solvent by sparging with helium or nitrogen to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 2-Bromo-3-fluoropropionic acid in a clean, dry vial. Perform this step rapidly to minimize exposure to atmospheric moisture.

  • Dissolution: Add the prepared solvent to the vial and vortex gently until the solid is fully dissolved. To minimize degradation, perform this step in an ice bath.

  • Storage: Immediately cap the vial, seal it with parafilm, and store it at 2-8°C, protected from light.

  • Usage: Use the solution as quickly as possible, ideally within 24 hours. For longer-term studies, validate the stability of the solution over the intended period of use.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and pathways. This protocol outlines standard stress conditions. Analyze samples by a stability-indicating method (e.g., HPLC-UV/MS) at initial, intermediate, and final time points.

G cluster_conditions Stress Conditions (Run in Parallel) start Prepare BFPA Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base oxidative Oxidation 3% H2O2, RT start->oxidative thermal Thermal Stress 60°C in solution start->thermal photo Photolytic Stress UV/Vis light, RT start->photo analyze Analyze Samples at t=0, 4, 8, 24h (HPLC-UV/MS) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze identify Identify Degradants (Mass Shift, HRMS) analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: Experimental workflow for a forced degradation study.

  • Acid Hydrolysis: Incubate the drug solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. Note: Degradation is often rapid; quench the reaction with acid at early time points.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[14]

  • Thermal Degradation: Heat the drug solution (in a neutral, buffered state) at 60°C, protected from light.

  • Photolytic Degradation: Expose the drug solution to a calibrated light source (e.g., Xenon lamp providing ICH Q1B compliant output) at room temperature. Run a dark control in parallel.

Part 4: Data Summary

The following table summarizes the key stability considerations for 2-Bromo-3-fluoropropionic acid.

Factor Potential Impact Mechanism Mitigation Strategy
High pH (>5) HighBase-catalyzed hydrolysis, EliminationWork in acidic (pH 2-4) or anhydrous aprotic conditions.
Moisture HighHydrolysisStore under inert gas; use anhydrous solvents.[5]
Elevated Temp. Moderate to HighAccelerates all degradation pathwaysStore and handle at low temperatures (2-8°C).
UV/Visible Light ModeratePhotolytic C-Br bond cleavage (radical)Protect from light using amber vials or by covering containers.[6]
Oxidizing Agents ModeratePotential for oxidative degradationAvoid strong oxidizers; degas solvents.
Nucleophiles HighNucleophilic substitution of BromineChoose reagents and solvents carefully to avoid side reactions.

References

  • Janssen, D. B., Scheper, A., Dijkhuizen, L., & Witholt, B. (1985). Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10. Applied and Environmental Microbiology, 49(3), 673–677. [Link]

  • Johnson, R. G., & Ingham, R. K. (1956). The Degradation Of Carboxylic Acid Salts By Means Of Halogen - The Hunsdiecker Reaction. Chemical Reviews, 56(2), 219–268. [Link]

  • Li, J., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Water Research, 235, 119842. [Link]

  • Gomez, M., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 191-199. [Link]

  • Wang, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Environmental Science and Pollution Research, 29, 81945–81955. [Link]

  • Ahn, M.-Y., et al. (2007). Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. Journal of the Korean Society for Applied Biological Chemistry, 50(2), 128-132. [Link]

  • DeBlase, A. F., et al. (2023). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A, 127(34), 7114–7123. [Link]

  • Cheng, J., et al. (2021). Photo-induced degradation and toxicity change of decabromobiphenyl ethers (BDE-209) in water: Effects of dissolved organic matter and halide ions. Water Research, 200, 117267. [Link]

  • Pawar, S. S., et al. (2024). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences, 25(5), 2894. [Link]

  • D'Ambro, J. L., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(14), 5697–5706. [Link]

  • Nareddy, P., & Klumpp, D. A. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 159-248. [Link]

  • Health Canada. (2023). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Haloacetic Acids. [Link]

  • Liu, K., et al. (2015). The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. Journal of Analytical and Applied Pyrolysis, 113, 277-283. [Link]

  • Jensen, B. A. (1986). An NMR analysis of the hydrolysis of α-bromopropionic acid. Union College. [Link]

  • Plavanja, A., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Hori, H., et al. (2021). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. Environmental Science & Technology, 55(14), 9885–9894. [Link]

  • The Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. [Link]

  • The Royal Society of Chemistry. (2012). The hydrolysis of 2-bromo-2-methylpropane. [Link]

Sources

Troubleshooting

Overcoming low reactivity of "2-Bromo-3-fluoropropionic acid"

Welcome to the dedicated technical support center for 2-Bromo-3-fluoropropionic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique reactivity profile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Bromo-3-fluoropropionic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique reactivity profile of this halogenated building block. We understand that its seemingly straightforward structure can present unexpected challenges. This resource consolidates field-proven insights, troubleshooting protocols, and foundational chemical principles to empower you to overcome these hurdles and achieve your synthetic goals.

Introduction: Understanding the Reactivity Paradox

2-Bromo-3-fluoropropionic acid is a valuable synthetic intermediate, but its reactivity can be deceptively low in common nucleophilic substitution reactions. The core of the issue lies in the powerful electron-withdrawing effects of the adjacent fluorine and carboxylic acid groups. These groups de-activate the carbon-bromine bond towards standard SN2 displacement by pulling electron density away from the α-carbon, making it a less attractive electrophile for incoming nucleophiles.

This guide provides structured solutions to diagnose and resolve these reactivity issues, transforming a challenging substrate into a reliable component of your synthetic workflow.

Troubleshooting Guide: Overcoming Reaction Inertness

This section addresses the most common failures encountered when using 2-Bromo-3-fluoropropionic acid and provides step-by-step protocols for success.

Issue 1: No Reaction or Poor Conversion with Standard Nucleophiles (e.g., Amines, Thiols)

Root Cause Analysis: The primary reason for failed or sluggish reactions is often a combination of an insufficiently activated electrophile (the α-carbon) and a nucleophile that is not potent enough to overcome the high activation energy barrier. Additionally, the acidic proton of the carboxylic acid can be deprotonated by basic nucleophiles, leading to a carboxylate salt. This negatively charged species can further inhibit the reaction through electrostatic repulsion and reduced solubility.

Solution Workflow:

Caption: Decision workflow for troubleshooting low reactivity.

Detailed Protocols:

Protocol 1: Carboxylic Acid Protection (Esterification)

If your nucleophile is basic, protecting the carboxylic acid as an ester is critical to prevent side reactions and improve solubility.

  • Setup: To a solution of 2-bromo-3-fluoropropionic acid (1.0 eq) in methanol or ethanol (approx. 0.5 M), add acetyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Workup: Remove the solvent and excess reagent under reduced pressure. The resulting crude ester can often be used directly in the next step without further purification.

Protocol 2: Optimizing Reaction Conditions for Nucleophilic Substitution

Once the acid is protected (if necessary), apply the following principles to drive the substitution reaction.

ParameterStandard Conditions (Often Fail)Recommended Conditions for ActivationRationale
Solvent THF, Dichloromethane (DCM)DMF, DMSO, NMP Polar aprotic solvents stabilize the transition state of SN2 reactions, accelerating the rate.
Base Triethylamine (TEA), DIPEAPotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) Stronger, heterogeneous inorganic bases effectively scavenge the HBr byproduct without competing as a nucleophile. Cs₂CO₃ is particularly effective due to the "cesium effect," which enhances nucleophilicity.
Temperature Room Temperature60 - 100 °C Provides the necessary thermal energy to overcome the high activation barrier. Monitor for potential side reactions like elimination.
Additive NonePotassium Iodide (KI, 0.1 eq) Catalytic iodide can displace the bromide via the Finkelstein reaction to form a more reactive iodo-intermediate in situ, which then reacts faster with the primary nucleophile.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a stronger nucleophile without changing other conditions?

While a more potent nucleophile can help, it doesn't address the root electronic deactivation of the substrate. Furthermore, very strong, basic nucleophiles (like alkoxides) can promote E2 elimination as a major side reaction, leading to the formation of 3-fluoroacrylic acid derivatives, especially at elevated temperatures. The key is a holistic approach: activate the substrate while optimizing the nucleophile and conditions.

Q2: I am observing a side product with a mass corresponding to the loss of HBr. What is happening?

This indicates an elimination reaction. This side reaction is favored by strong, sterically hindered bases and high temperatures.

Mitigation Strategy:

  • Use a weaker base: If possible, switch from K₂CO₃ to a milder base like sodium bicarbonate (NaHCO₃), although this may require longer reaction times.

  • Lower the temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Choose your nucleophile wisely: Less sterically bulky nucleophiles are less likely to act as bases and promote elimination.

Q3: Is Phase-Transfer Catalysis (PTC) a viable option?

Absolutely. PTC is an excellent strategy, especially for reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using K₂CO₃ in DMF). A catalyst like tetrabutylammonium bromide (TBAB) or 18-Crown-6 can shuttle the nucleophile or base between phases, dramatically increasing the effective concentration and reaction rate.

PTC Workflow Example:

Caption: Generalized Phase-Transfer Catalysis (PTC) cycle.

Q4: Can I use this molecule for peptide coupling?

Yes, the carboxylic acid moiety can be activated for amidation using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). However, you must perform the nucleophilic substitution at the C-Br bond before attempting the peptide coupling. The conditions for SN2 are generally incompatible with the reagents and protecting groups used in peptide synthesis. The recommended sequence is: 1) Protect the acid (if needed), 2) Perform the SN2 reaction, 3) Deprotect the acid, and 4) Perform the peptide coupling.

References

  • Organic Chemistry, 10th Edition. Carey, F. A., & Giuliano, R. M. (2017). McGraw-Hill Education.[Link]

  • The Cesium Effect: A Prominent Example of Cation-Assisted Organic Synthesis. Galli, S. (2020). Chemistry – A European Journal.[Link]

  • Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Springer.[Link]

Optimization

"2-Bromo-3-fluoropropionic acid" byproduct identification and removal

Technical Support Center: 2-Bromo-3-fluoropropionic Acid A Guide to Byproduct Identification, Troubleshooting, and Removal Welcome to the Technical Support Center for 2-Bromo-3-fluoropropionic acid. This guide is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-3-fluoropropionic Acid

A Guide to Byproduct Identification, Troubleshooting, and Removal

Welcome to the Technical Support Center for 2-Bromo-3-fluoropropionic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this important fluorinated building block. The synthesis of α-halo acids, while well-established, often presents challenges related to byproduct formation and purification. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your reactions effectively.

The primary route for synthesizing 2-Bromo-3-fluoropropionic acid is the α-bromination of 3-fluoropropionic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This guide will focus on the byproducts and purification challenges inherent to this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 2-Bromo-3-fluoropropionic acid via the HVZ reaction?

A1: The primary impurities typically encountered are:

  • Unreacted 3-fluoropropionic acid: This occurs if the reaction does not go to completion.

  • 2,2-Dibromo-3-fluoropropionic acid: Over-bromination can occur, especially with excess bromine or prolonged reaction times at elevated temperatures.[3]

  • Unreacted Bromine (Br₂): A faint to intense reddish-brown color in your crude product indicates residual bromine.

  • 2-Bromo-3-fluoropropionyl bromide: This is the reactive intermediate of the HVZ reaction. If the final hydrolysis (water quench) step is incomplete, this acyl bromide may persist.[3][4]

  • Phosphorus-based impurities: When using PBr₃ or red phosphorus, various phosphorus salts are formed that must be removed during the workup.

Q2: Why is my crude product colored (yellow to reddish-brown) after the reaction?

A2: The color is almost certainly due to the presence of unreacted elemental bromine (Br₂). Bromine is a volatile, highly colored, and corrosive substance that must be removed before further purification.[5] Attempting to remove it by evaporation is not recommended due to its toxicity and reactivity.[5] Chemical quenching is the standard and safest method.

Q3: How can I distinguish between the desired product and the di-brominated byproduct using analytical techniques?

A3: Several analytical methods can be employed:

  • ¹H NMR: The most straightforward method. The proton at the α-carbon (C2) in the desired mono-bromo product will appear as a distinct multiplet. In the di-bromo byproduct, this proton is absent. You will observe a significant downfield shift of the protons on the β-carbon (C3) in the di-bromo species due to the increased electron-withdrawing effect.

  • GC-MS: After derivatization (e.g., to a methyl ester), you can separate the components by retention time. The mass spectrum will clearly show the different isotopic patterns for one bromine atom (M+ and M+2 peaks of ~1:1 ratio) versus two bromine atoms (M+, M+2, and M+4 peaks of ~1:2:1 ratio).

  • LC-MS: This can be used for direct analysis without derivatization and will provide clear mass data to differentiate the compounds.

Q4: During quenching with sodium thiosulfate, a fine yellow precipitate formed. What is it and how do I deal with it?

A4: The yellow precipitate is likely elemental sulfur. This occurs when sodium thiosulfate decomposes under acidic conditions, which are common in HVZ reaction workups.[5][6] To prevent this, you can either neutralize the reaction mixture with a weak base like sodium bicarbonate before adding the thiosulfate solution or use an alternative quenching agent like sodium bisulfite or sodium sulfite, which are less prone to this issue.[5][6] If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite.[5]

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and recommended solutions.

Issue Observed Probable Cause(s) Recommended Solution(s)
Persistent Red/Brown Color in Organic Layer 1. Insufficient quenching agent.[5] 2. Poor mixing between aqueous and organic phases.[5]1. Add more 10% aqueous sodium thiosulfate or sodium bisulfite solution portion-wise until the color disappears.[5][6] 2. Ensure vigorous stirring during the quench to maximize interfacial contact.
Low Yield of Desired Product 1. Incomplete reaction. 2. Insufficient bromine or PBr₃. 3. Product loss during aqueous workup (emulsion formation).[5]1. Increase reaction time and monitor by TLC or GC. 2. Ensure stoichiometric amounts of reagents are used. 3. To break emulsions, add brine, gently swirl instead of shaking, or filter through Celite.[5]
Significant Amount of Di-brominated Byproduct 1. Use of excess bromine.[3] 2. Reaction time is too long or temperature is too high.[3]1. Use a stoichiometric amount of bromine relative to the starting material. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product is an Oil and Fails to Crystallize/Distill Cleanly 1. Presence of multiple impurities (starting material, di-bromo product). 2. Residual solvent.1. Purify the crude product by fractional distillation under reduced pressure.[7] This is the most effective method for separating components with different boiling points. 2. Ensure solvent is fully removed under vacuum.

Experimental Protocols & Methodologies

Protocol 1: Identification and Quantification of Byproducts via GC-MS

This protocol assumes the carboxylic acids are first converted to their more volatile methyl esters for analysis.

  • Sample Preparation (Esterification):

    • Take ~10 mg of the crude reaction mixture and dissolve it in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Heat the mixture at 60°C for 1 hour.

    • Cool, neutralize with saturated sodium bicarbonate solution, and extract with 2 mL of diethyl ether or dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the dried extract into the GC-MS.

    • Method Parameters (Example):

      • Column: Standard non-polar column (e.g., DB-5ms).

      • Inlet Temp: 250°C.

      • Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min.

      • MS Scan Range: 40-400 m/z.

  • Data Interpretation:

    • Identify peaks for methyl 3-fluoropropionate, methyl 2-bromo-3-fluoropropionate, and methyl 2,2-dibromo-3-fluoropropionate based on their retention times and mass spectra (look for characteristic bromine isotope patterns).

Protocol 2: Byproduct Removal and Product Purification

This protocol outlines a complete workflow from quenching the crude reaction to isolating the pure product.

  • Step 1: Quenching of Excess Bromine (Mandatory First Step)

    • Cool the crude reaction mixture to 0-5°C in an ice-water bath to control the exotherm.[5]

    • Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite with vigorous stirring.[5][6]

    • Continue addition until the reddish-brown color of bromine is completely discharged and the organic layer becomes colorless or pale yellow.[6]

  • Step 2: Aqueous Workup and Hydrolysis

    • Transfer the quenched mixture to a separatory funnel. If an organic solvent was used in the reaction, add more if necessary. If not, add a suitable extraction solvent like diethyl ether.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble phosphorus byproducts).

      • Saturated sodium bicarbonate solution (to remove acidic impurities and any remaining starting material). Note: The product will move to the aqueous layer as its carboxylate salt. Re-acidify the aqueous layer with HCl and re-extract to recover the product if this method is used for purification.

      • Brine (to break emulsions and begin the drying process).[5][6]

    • Separate the organic layer.

  • Step 3: Drying and Solvent Removal

    • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[5]

  • Step 4: Final Purification (Fractional Distillation)

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Carefully distill the crude oil. Collect fractions based on boiling point. The desired 2-Bromo-3-fluoropropionic acid will have a higher boiling point than the 3-fluoropropionic acid starting material and a lower boiling point than the 2,2-dibromo-3-fluoropropionic acid byproduct.

Visualizations

HVZ Reaction and Byproduct Formation Pathway

The following diagram illustrates the core reaction mechanism for the synthesis of 2-Bromo-3-fluoropropionic acid and indicates the points at which key byproducts are formed.

HVZ_Byproducts cluster_reagents Start 3-Fluoropropionic Acid AcylBromide Acyl Bromide Intermediate Start->AcylBromide 1. Acyl Halide Formation Unreacted Byproduct: Unreacted Starting Material Start->Unreacted Incomplete Reaction PBr3 PBr₃ Enol Enol Tautomer AcylBromide->Enol 2. Enolization (HBr cat.) AlphaBromo α-Bromo Acyl Bromide Enol->AlphaBromo 3. α-Bromination Br2_1 Br₂ Product Product: 2-Bromo-3-fluoro propionic Acid AlphaBromo->Product 4. Hydrolysis DiBromo Byproduct: 2,2-Dibromo Acyl Bromide AlphaBromo->DiBromo Over-bromination H2O H₂O (Workup) Br2_2 Excess Br₂

Caption: HVZ reaction pathway and points of byproduct formation.

General Purification Workflow

This workflow outlines the logical steps to move from a crude reaction mixture to a purified final product.

Purification_Workflow Crude Crude Reaction Mixture (Product + Byproducts + Br₂) Quench Step 1: Chemical Quench (e.g., Na₂S₂O₃) Crude->Quench Workup Step 2: Aqueous Workup (Extraction & Washes) Quench->Workup Removes: Excess Br₂ Dry Step 3: Drying & Solvent Removal Workup->Dry Removes: P-salts, acidic impurities Purify Step 4: Final Purification (Vacuum Distillation) Dry->Purify Final Pure 2-Bromo-3-fluoropropionic Acid Purify->Final Separates: Starting Material, Di-bromo Product

Caption: Step-by-step purification workflow for 2-bromo-3-fluoropropionic acid.

References

  • BenchChem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
  • BenchChem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
  • Various Authors. (2020).
  • BenchChem. (n.d.). Minimizing impurities in the bromination of 3-methylpentanoic acid.
  • University of Rochester. (n.d.). Workup: Bromine or Iodine. Department of Chemistry.
  • PrepChem. (n.d.).
  • LibreTexts Chemistry. (2024). 22.
  • OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry.
  • Reusch, W. (2013). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoropropionic acid 95. Product Page.
  • Various Authors. (n.d.). Analytical Method Summaries. Various Sources.
  • Various Authors. (n.d.). Analytical Method Summaries. Various Sources.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine.

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Troubleshooting

Technical Support Center: Stereoselectivity in 2-Bromo-3-fluoropropionic Acid Reactions

Welcome to the technical support center for stereoselective synthesis involving 2-bromo-3-fluoropropionic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis involving 2-bromo-3-fluoropropionic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in molecules containing both bromine and fluorine on adjacent carbons. Given the importance of stereoisomeric purity in pharmaceuticals and agrochemicals, achieving high stereoselectivity is often a critical, yet challenging, aspect of synthesis.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your reaction outcomes.

Foundational Concepts: The Stereochemical Challenge

2-Bromo-3-fluoropropionic acid and its derivatives possess two adjacent stereocenters (at C2 and C3). The primary challenge in reactions involving this substrate is the simultaneous control of both relative (syn/anti) and absolute (R/S) stereochemistry. Without proper stereocontrol, reactions can yield a complex mixture of up to four stereoisomers, leading to low yields of the desired product and creating significant purification challenges.

The key to success lies in understanding and manipulating the subtle energetic differences between the diastereomeric transition states that lead to the various stereoisomeric products.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Issue 1: Poor or No Enantioselectivity (Near-Racemic Mixture)

Q: My nucleophilic substitution reaction on 2-bromo-3-fluoropropionic acid ester is producing a nearly 1:1 mixture of enantiomers. How can I induce enantioselectivity?

A: Achieving high enantioselectivity from an achiral or racemic starting material requires the introduction of a chiral influence into the reaction. When a reaction produces a racemic mixture, it indicates that the transition states leading to the two enantiomers are energetically identical.[1] Here are the primary strategies to resolve this issue:

Strategy 1: Chiral Auxiliary-Mediated Synthesis

  • Principle: A chiral auxiliary is a chiral molecule that is temporarily attached to your substrate.[2] Its steric bulk and/or electronic properties block one face of the reactive center (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face.[2] This creates two diastereomeric transition states with different energies, favoring the formation of one diastereomer. The auxiliary is cleaved in a later step to reveal the enantiomerically enriched product.[2]

  • Troubleshooting & Optimization:

    • Auxiliary Choice: The choice of auxiliary is critical. Evans' oxazolidinone auxiliaries and pseudoephedrine-based auxiliaries are excellent starting points for carboxylic acid derivatives.[2]

    • Reaction Conditions: Deprotonation conditions (for enolate formation) must be carefully selected. Use of non-nucleophilic bases like LDA or KHMDS is common. The solvent can also play a major role; ethereal solvents like THF are often effective.

    • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases selectivity by magnifying the small energy differences between the diastereomeric transition states.[3]

Strategy 2: Enzymatic Kinetic Resolution

  • Principle: Enzymes, particularly lipases, are inherently chiral and can selectively catalyze reactions on one enantiomer of a racemic mixture at a much faster rate than the other.[4] For a racemic acid, a lipase can selectively esterify one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester.[5][6]

  • Troubleshooting & Optimization:

    • Enzyme Screening: Not all lipases will work effectively. Screening a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is essential to find one with high activity and selectivity for your specific substrate.[6]

    • Solvent & Alcohol: The choice of organic solvent (e.g., hexane, MTBE) and the alcohol used for the esterification can dramatically impact enzyme activity and selectivity.[5]

    • Water Content: Lipases require a small amount of water to maintain their active conformation in organic media, but excess water can lead to competing hydrolysis reactions.

Issue 2: Low Diastereoselectivity in Reactions

Q: I am using a chiral auxiliary, but the diastereomeric ratio (d.r.) of my product is poor (e.g., less than 3:1). What factors should I investigate?

A: Low diastereoselectivity suggests that the energy difference between the competing diastereomeric transition states is small. The following factors are the most common culprits:

1. Steric Influence of the Auxiliary/Substrate:

  • Explanation: The chiral auxiliary may not be providing sufficient steric hindrance to effectively block one face of the molecule. The substituents on your substrate itself can also influence the preferred conformation.

  • Solution:

    • Switch Auxiliary: Try a different auxiliary with greater steric bulk. For example, if a standard valine-derived oxazolidinone gives poor results, one derived from phenylglycine might offer better facial shielding.

    • Modify Substrate: If possible, using a bulkier ester group (e.g., tert-butyl instead of ethyl) on the carboxylic acid can sometimes alter conformational preferences in a way that enhances the directing effect of the auxiliary.

2. Reaction Temperature:

  • Explanation: As temperature increases, molecules have more thermal energy to overcome the activation barriers of less-favored pathways, leading to a decrease in selectivity.

  • Solution: Perform the reaction at the lowest practical temperature. A temperature screen from 0 °C down to -78 °C or even -100 °C is highly recommended to find the optimal balance between reaction rate and selectivity.[3]

3. Lewis Acid / Chelating Effects:

  • Explanation: In reactions involving enolates (e.g., alkylations, aldol reactions), the metal cation from the base (e.g., Li⁺ from LDA, Na⁺ from NaHMDS) or an added Lewis acid can coordinate with carbonyl oxygens and other heteroatoms. This chelation can lock the substrate into a specific conformation, which is crucial for high selectivity. The fluorine atom in your substrate can also participate in this chelation.

  • Solution:

    • Vary the Cation: The diastereoselectivity of lithium enolates can be very different from that of sodium or potassium enolates.

    • Add a Lewis Acid: Adding a Lewis acid like TiCl₄ or SnCl₄ can enforce a more rigid chelated transition state, often leading to a dramatic improvement in diastereoselectivity. A screen of different Lewis acids and their stoichiometries is advised.

Data Comparison: Effect of Conditions on Diastereoselectivity

EntryAuxiliaryBaseTemperature (°C)AdditiveDiastereomeric Ratio (d.r.)
1(S)-4-Benzyl-2-oxazolidinoneLDA-78None85:15
2(S)-4-Benzyl-2-oxazolidinoneLDA-100None92:8
3(S)-4-Benzyl-2-oxazolidinoneNaHMDS-78None70:30
4(S)-4-Benzyl-2-oxazolidinoneLDA-78TiCl₄>98:2

This table illustrates hypothetical but representative data showing how reaction parameters can be tuned to improve diastereoselectivity.

Issue 3: Epimerization or Racemization of Product

Q: My product initially shows high stereopurity, but it seems to racemize during workup or purification. Why is this happening and how can I prevent it?

A: Racemization or epimerization occurs when a stereocenter is temporarily destroyed and then reformed without stereocontrol.[1] For 2-bromo-3-fluoropropionic acid derivatives, the proton at C2 is often acidic and susceptible to removal.

  • Cause 1: Acidic or Basic Workup: Exposure to strong acid or base during the aqueous workup can catalyze enolization, which scrambles the stereocenter at C2.[7]

  • Solution:

    • Use a buffered aqueous solution (e.g., saturated ammonium chloride, pH ~5-6) for quenching instead of strong acids (like HCl) or bases (like NaOH).

    • Minimize the time the product is in contact with the aqueous phase.

    • Test the stability of your purified product by exposing a small sample to the workup conditions and analyzing it by chiral HPLC or NMR to confirm if this is the source of the problem.[7]

  • Cause 2: Chromatography on Silica Gel: Silica gel is weakly acidic and can be sufficient to cause epimerization of sensitive compounds.

  • Solution:

    • Deactivate the silica gel by treating it with a small amount of a neutral amine, such as triethylamine (~1% v/v), in the eluent.

    • Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or Florisil.

    • If possible, purify the product by crystallization, which often yields material of very high stereochemical purity.

Experimental Protocols & Workflows

Protocol: Chiral Auxiliary-Mediated Alkylation

This protocol provides a general method for the diastereoselective alkylation of an N-acylated oxazolidinone derived from 2-bromo-3-fluoropropionic acid.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add a base such as n-butyllithium (1.05 eq) dropwise.

  • In a separate flask, convert 2-bromo-3-fluoropropionic acid to its acid chloride using oxalyl chloride or thionyl chloride.

  • Add the freshly prepared acid chloride (1.1 eq) to the auxiliary solution at 0 °C and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add LDA (1.1 eq, freshly prepared or titrated) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir at -78 °C for 4-6 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify as described in the troubleshooting section.

Step 3: Auxiliary Cleavage

  • The purified, diastereomerically enriched product can be treated with reagents like LiOH/H₂O₂ or LiBH₄ to cleave the auxiliary and yield the chiral carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered.[2]

Visualization of Troubleshooting & Method Selection

Below are diagrams illustrating key decision-making processes for improving stereoselectivity.

Troubleshooting_Workflow start Start: Poor Stereoselectivity Observed q1 Is the product racemic? start->q1 strategy1 Introduce Chiral Influence q1->strategy1 Yes strategy2 Optimize Reaction Conditions q1->strategy2 No racemic_path YES (Low e.e.) method1 Method 1: Chiral Auxiliary strategy1->method1 method2 Method 2: Asymmetric Catalysis strategy1->method2 method3 Method 3: Enzymatic Resolution strategy1->method3 diastereo_path NO (Low d.r.) opt1 Lower Temperature (-78°C to -100°C) strategy2->opt1 opt2 Screen Solvents (THF, Et2O, Toluene) strategy2->opt2 opt3 Vary Metal Cation (Li+, Na+, K+) strategy2->opt3 opt4 Add Lewis Acid (TiCl4, MgBr2) strategy2->opt4

Caption: Troubleshooting workflow for poor stereoselectivity.

Caption: Steric shielding by a chiral auxiliary.

References

  • (No Title). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • (No Title). (n.d.). Google Patents.
  • Chiral auxiliary. (2023, November 29). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • El-Ghaouth, I., & Knochel, P. (1997). The stereo inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs and structurally related compounds by Verticillium lecanii. PubMed. Retrieved January 10, 2026, from [Link]

  • (No Title). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Shibata, T., & Yorita, K. (2018). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. Retrieved January 10, 2026, from [Link]

  • (No Title). (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • (No Title). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 2-Bromo-2-fluoropropanoic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • (No Title). (n.d.). University of Rochester Department of Chemistry. Retrieved January 10, 2026, from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • (No Title). (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]

  • 2-Bromopropionic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • 3-Bromo-3-fluoro-2-oxopropanoic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

Optimization

"2-Bromo-3-fluoropropionic acid" reaction monitoring by TLC or HPLC

An essential aspect of chemical synthesis and drug development is the rigorous monitoring of reaction progress and the characterization of product purity. For a molecule like 2-Bromo-3-fluoropropionic acid, a polar, halo...

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of chemical synthesis and drug development is the rigorous monitoring of reaction progress and the characterization of product purity. For a molecule like 2-Bromo-3-fluoropropionic acid, a polar, halogenated carboxylic acid, this presents unique analytical challenges. Its high polarity can lead to poor retention in standard reversed-phase chromatography, while the acidic nature of the carboxyl group can cause undesirable interactions with stationary phases, resulting in poor peak or spot shape.

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive, experience-driven approach to developing and troubleshooting Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods for 2-Bromo-3-fluoropropionic acid and structurally related compounds.

Frequently Asked Questions (FAQs)

TLC Common Issues

  • Q: Why is my spot for 2-Bromo-3-fluoropropionic acid streaking badly on the TLC plate?

    • A: Streaking is the most common issue for carboxylic acids on silica gel plates. It's caused by strong acidic interactions between the analyte's carboxyl group and the silica stationary phase's silanol groups. To resolve this, add a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent (mobile phase).[1][2][3] This protonates the analyte, reducing its interaction with the silica and resulting in a more compact spot. Overloading the sample can also cause streaking.[4]

  • Q: I ran my TLC, but I can't see any spots under the UV lamp. Is the reaction not working?

    • A: Not necessarily. 2-Bromo-3-fluoropropionic acid lacks a strong chromophore, meaning it does not absorb UV light well, especially at 254 nm. You will need to use a chemical staining method for visualization.[2] Stains that react with acidic groups, like Bromocresol Green, are highly effective.[5][6]

HPLC Common Issues

  • Q: My peak for 2-Bromo-3-fluoropropionic acid is eluting very early, close to the solvent front (void volume). How can I get more retention?

    • A: This is expected for a small, polar molecule on a standard C18 column. Strategies to increase retention include:

      • Use a Highly Aqueous Mobile Phase: Start with 95-100% aqueous mobile phase. Note that standard C18 columns can suffer from "phase collapse" in such conditions.[7]

      • Switch to an "Aqueous-Stable" Column: Use a C18 AQ, polar-embedded, or polar-endcapped column specifically designed for use in 100% aqueous mobile phases.[8][9]

      • Consider Alternative Stationary Phases: Phenyl-hexyl columns can offer different selectivity for polar compounds and are resistant to phase collapse in 100% aqueous conditions.[10]

  • Q: My HPLC peak is tailing or showing poor symmetry. What's the cause?

    • A: Peak tailing for an acidic compound is often caused by secondary interactions with residual, un-endcapped silanol groups on the silica support of the column. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 using 0.1% formic or phosphoric acid) to keep the carboxylic acid fully protonated.[11][12] Using a modern, high-purity, base-deactivated column will also significantly minimize these interactions.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective tool for qualitatively monitoring reaction progress. The key is to find a solvent system that provides good separation between the starting material(s), the product (2-Bromo-3-fluoropropionic acid), and any major byproducts.

Experimental Protocol: TLC Method Development
  • Plate Preparation: Use standard silica gel 60 F254 plates. Draw a light pencil line approximately 1 cm from the bottom of the plate to serve as the origin.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, methanol). Prepare separate dilute solutions of your starting materials and (if available) the pure product to use as standards. A concentration of ~1% is a good starting point.

  • Spotting: Using a microcapillary tube, carefully spot the prepared solutions onto the origin line, keeping the spots small and compact. Allow the solvent to fully evaporate between applications if multiple spots are needed in the same location.[3]

  • Developing a Solvent System: The goal is an Rf value for your product between 0.3 and 0.5.

    • Start with a moderately polar solvent system, such as 70:30 Hexane:Ethyl Acetate.

    • Because 2-Bromo-3-fluoropropionic acid is highly polar, it will likely remain at the origin (Rf ≈ 0).[13]

    • Increase the polarity by increasing the proportion of ethyl acetate or by switching to a more polar system like Dichloromethane:Methanol (e.g., 95:5).

    • Crucially, add 1% acetic or formic acid to the chosen solvent system to prevent streaking. [1]

  • Development: Place a small amount of the chosen solvent system into a developing chamber with a filter paper wick. Cover and allow the chamber to saturate for 5-10 minutes. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line.[2] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely.

    • First, check under a UV lamp (254 nm). Note any UV-active spots (likely starting materials or aromatic byproducts).

    • Next, use a chemical stain. Submerge the plate in the staining solution, remove excess stain, and gently heat with a heat gun until spots appear.

Recommended TLC Stains for Carboxylic Acids
StainPreparationResultMechanism & Comments
Bromocresol Green 0.04 g bromocresol green in 100 mL ethanol. Add 0.1 M NaOH dropwise until the solution turns blue.[5][6]Bright yellow spots on a blue background.pH indicator stain. Highly selective for acidic compounds with a pKa < 5. No heating is typically required.[5]
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Yellow-brown spots on a purple background.Oxidative stain. Visualizes compounds that can be oxidized, such as alcohols, aldehydes, and alkenes. It is a good general-purpose stain.[14]
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.[5]Various colored spots on a pink/purple background.General purpose stain for nucleophilic compounds. Requires heating. May not be sensitive to carboxylic acids.[14]
TLC Troubleshooting Guide

// Nodes start [label="Start TLC Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; problem [label="What is the issue?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; streaking [label="Spot is a streak\nor upward crescent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_spots [label="No spots are visible\nafter development", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rf_issue [label="Spots are too high (Rf > 0.8)\nor too low (Rf < 0.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause_streak1 [label="Strong acid-silica interaction\nor sample overload", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_nospots1 [label="Compound not UV-active\nor too dilute", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_rf [label="Solvent polarity\nis incorrect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_streak [label="1. Add 1% acetic/formic acid\nto mobile phase.\n2. Dilute sample.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_nospots [label="1. Use a chemical stain\n(e.g., Bromocresol Green).\n2. Re-spot with more concentrated sample.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_rf_low [label="Rf too low?\nIncrease solvent polarity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_rf_high [label="Rf too high?\nDecrease solvent polarity.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> problem; problem -> streaking [label="Streaking"]; problem -> no_spots [label="No Spots"]; problem -> rf_issue [label="Rf Value"];

streaking -> cause_streak1; cause_streak1 -> solution_streak [label="Solution"];

no_spots -> cause_nospots1; cause_nospots1 -> solution_nospots [label="Solution"];

rf_issue -> cause_rf; cause_rf -> solution_rf_low [label="Solution"]; cause_rf -> solution_rf_high [label="Solution"]; } enddot Caption: Troubleshooting workflow for common TLC issues.

Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on reaction conversion and purity, making it indispensable for process development and quality control. Developing a robust method for a polar compound like 2-Bromo-3-fluoropropionic acid requires careful selection of the column and mobile phase.

Experimental Protocol: HPLC Method Development

The goal is to achieve a symmetric peak for the analyte with a retention factor (k') between 2 and 10, well-resolved from other components.

  • System Preparation: Use an HPLC system with a UV or PDA detector.[15] Purge all solvent lines thoroughly.

  • Column Selection:

    • Starting Point: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a conventional first choice.[15]

    • Likely Requirement: Due to the high polarity of the analyte, a column designed for polar compounds is highly recommended to achieve adequate retention.[16] Good choices include C18 AQ (polar-endcapped) or columns with a polar-embedded phase (e.g., amide, carbamate).[9] These columns permit operation in 100% aqueous mobile phases without chain collapse.[7]

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Phosphoric Acid in HPLC-grade water. The acid is critical to suppress the ionization of the carboxylic acid group (pKa ~2-4), ensuring a single species is present and minimizing tailing.[11] A pH change of just 0.1 units can alter retention time by up to 10%.[11]

    • Organic (B): Acetonitrile or Methanol.

  • Initial Scouting Gradient:

    • Set the detector to a low wavelength, such as 210 nm, where carboxylic acids show some absorbance.[7]

    • Run a broad gradient to determine the approximate elution time (e.g., 5% to 95% B over 15 minutes).

  • Method Optimization: Based on the scouting run:

    • If the peak elutes too early, decrease the initial percentage of organic solvent.

    • If the peak elutes too late, increase the initial percentage of organic.

    • Adjust the gradient slope to improve the resolution between closely eluting peaks.

    • Once optimal conditions are found, an isocratic method can be developed for faster run times if the separation allows.

Table of Starting HPLC Conditions
ParameterRecommended Starting ConditionRationale & Key Considerations
Column Polar-Embedded or C18 AQ (e.g., 4.6 x 150 mm, 3-5 µm)Essential for retaining a very polar analyte and preventing phase collapse in highly aqueous mobile phases.[9][17]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Suppresses ionization of the carboxylic acid, leading to better retention and peak shape on reversed-phase columns.[12]
Mobile Phase B AcetonitrileGenerally provides sharper peaks and lower backpressure than methanol.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard starting flow rate. Can be scaled based on column diameter.
Column Temp. 30 °CImproves reproducibility and can slightly improve peak shape.
Detection UV at 210 nmCarboxylic acids lack strong chromophores; detection at low UV wavelengths is necessary but may result in lower sensitivity and baseline noise.
Injection Vol. 5-10 µLAvoid column overload, which can cause peak fronting.
Initial Gradient 95% A / 5% B, hold 2 min -> Ramp to 5% A / 95% B over 10 minA standard scouting gradient to locate the peak and assess sample complexity.
Advanced Topic: Derivatization for Enhanced Detection

If UV detection at 210 nm provides insufficient sensitivity for impurity profiling or trace analysis, pre-column derivatization is a powerful strategy. This involves reacting the carboxylic acid with a reagent that attaches a highly UV-absorbent or fluorescent tag.

  • Common Reagents: Alkyl halides like 4'-bromophenacyl bromide or fluorescent tags like 3-bromoacetyl coumarin are effective.[18][19][20]

  • Mechanism: The carboxylate anion acts as a nucleophile, displacing the bromide on the reagent to form an ester with a strong chromophore/fluorophore. The reaction is often catalyzed by a non-nucleophilic base.[18]

  • Benefit: Derivatization can increase detection sensitivity by orders of magnitude, allowing for quantification at much lower levels.[21][22] It also makes the analyte less polar, which can improve its retention in reversed-phase HPLC.[23]

HPLC Method Development Workflow

// Nodes start [label="Define Goal:\nReaction Monitoring / Purity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; col_select [label="1. Column Selection\n(Polar-Embedded C18 Recommended)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_select [label="2. Mobile Phase Selection\n(A: 0.1% FA in H₂O, B: ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scout [label="3. Run Scouting Gradient\n(5-95% B)", fillcolor="#FBBC05", fontcolor="#202124"]; eval [label="4. Evaluate Results", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

retention [label="Retention OK?\n(k' = 2-10)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; resolution [label="Resolution OK?\n(Rs > 1.5)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; shape [label="Peak Shape OK?\n(As = 0.9-1.5)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];

adjust_k [label="Adjust Initial %B\nor Change Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_res [label="Adjust Gradient Slope\nor Change Organic Solvent (MeOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_shape [label="Check Mobile Phase pH\nUse High-Purity Column", fillcolor="#EA4335", fontcolor="#FFFFFF"];

finalize [label="5. Finalize Method\n(Isocratic or Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="6. Validate Method", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> col_select -> mp_select -> scout -> eval; eval -> retention; retention -> resolution [label="Yes"]; retention -> adjust_k [label="No"]; adjust_k -> scout [style=dashed];

resolution -> shape [label="Yes"]; resolution -> adjust_res [label="No"]; adjust_res -> scout [style=dashed];

shape -> finalize [label="Yes"]; shape -> adjust_shape [label="No"]; adjust_shape -> scout [style=dashed];

finalize -> validate; } enddot Caption: A systematic workflow for developing an HPLC method.

References

  • Doughty, D. A. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography.
  • Li, Q. M., & Li, Y. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • University of Colorado Boulder. (n.d.).
  • V.N. Zenevich, I. (n.d.).
  • SiliCycle. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Higashi, T. (2006). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
  • Herbert, N. R., & Ebdon, D. (2001). The HPLC analysis of polar analytes with aqueous mobile phases.
  • Chemistry LibreTexts. (2022). 2.
  • SIELC Technologies. (n.d.).
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • EPFL. (n.d.).
  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • De Vijlder, T., et al. (2012). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Various Authors. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?
  • Various Authors. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Quora.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Pharmashare.in. (n.d.). Troubleshooting TLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SiliCycle. (2021).
  • (n.d.). HPLC Column Selection Guide.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • CU Boulder Organic Chemistry. (2021).
  • BLD Pharm. (n.d.). 1537-52-6|2-Bromo-3-fluoropropionic acid methyl ester.
  • Restek. (n.d.). HPLC Column Selection Guide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoropropionic acid 95%.
  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection.
  • SIELC Technologies. (n.d.). Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column.
  • CookeChem. (n.d.). 2-Bromo-3-fluoropropionic acid, Null, 16652-36-1.
  • Fisher Scientific. (n.d.). 2-Bromo-3-fluoropropionic acid, 96%, Thermo Scientific Chemicals.
  • PubChem. (n.d.). (2R)-2-bromo-3-fluoropropanoic acid.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(10), 3489–3497.
  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • PubChem. (n.d.). 2-Bromo-3-fluoropentanoic acid.

Sources

Troubleshooting

Handling and storage of "2-Bromo-3-fluoropropionic acid" to prevent decomposition

Welcome to the dedicated technical support center for 2-Bromo-3-fluoropropionic acid (CAS No. 16652-36-1).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Bromo-3-fluoropropionic acid (CAS No. 16652-36-1). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this valuable reagent throughout its handling and storage. This guide provides in-depth troubleshooting advice and frequently asked questions to prevent and address potential decomposition.

I. Understanding the Instability of 2-Bromo-3-fluoropropionic Acid

2-Bromo-3-fluoropropionic acid is a reactive molecule due to the presence of multiple functional groups: a carboxylic acid, an alpha-bromine, and a beta-fluorine. The electron-withdrawing nature of the halogens increases the acidity of the carboxylic proton and makes the alpha-carbon susceptible to nucleophilic attack and elimination reactions. Understanding these inherent chemical properties is crucial for preventing its degradation.

II. Troubleshooting Guide: Diagnosing and Addressing Decomposition

This section addresses specific issues that may arise during the use of 2-Bromo-3-fluoropropionic acid, providing potential causes and corrective actions.

Q1: I noticed a color change in my 2-Bromo-3-fluoropropionic acid, from colorless to yellow or brown. What does this signify?

A color change is a primary indicator of decomposition. The appearance of yellow or brown hues often suggests the formation of unsaturated byproducts or the release of elemental bromine (Br₂), which is brownish-orange. This is likely due to slow dehydrohalogenation or other degradation pathways initiated by improper storage conditions.

  • Probable Cause: Exposure to light, elevated temperatures, or contamination with basic substances can catalyze the elimination of hydrogen bromide (HBr), leading to the formation of conjugated systems that absorb visible light.

  • Recommended Action:

    • Immediately move the reagent to a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • If the discoloration is minor, the material might still be usable for non-critical applications, but a purity check (e.g., by NMR) is strongly recommended.

    • For sensitive reactions, it is best to discard the discolored reagent according to your institution's hazardous waste disposal protocols and use a fresh, unopened bottle.[1][2]

Q2: My reaction yield is significantly lower than expected when using 2-Bromo-3-fluoropropionic acid. Could the reagent have decomposed?

Yes, low reaction yields are a common consequence of using a degraded reagent. The active concentration of 2-Bromo-3-fluoropropionic acid is reduced if it has undergone decomposition.

  • Probable Causes & Decomposition Pathways:

    • Hydrolysis: The alpha-bromo group is susceptible to nucleophilic substitution by water, especially if moisture has been introduced into the container.[3][4] This would convert the starting material into 2-hydroxy-3-fluoropropionic acid, which will not participate in the desired reaction.

    • Dehydrohalogenation: In the presence of even trace amounts of base (e.g., from basic glassware), the compound can undergo elimination of HBr to form 3-fluoro-2-propenoic acid.[5][6][7][8]

  • Recommended Action:

    • Verify Purity: Before use, especially with older bottles, verify the purity of the reagent using a suitable analytical method like ¹H NMR or GC-MS.

    • Ensure Anhydrous Conditions: Use dry solvents and glassware, and handle the reagent under an inert atmosphere to minimize exposure to moisture.

    • Check for Incompatibilities: Ensure that other reagents in your reaction mixture are not basic, unless the reaction chemistry requires it.

Q3: I observe an unexpected pH drop in my unbuffered reaction mixture after adding 2-Bromo-3-fluoropropionic acid.

While the reagent itself is an acid, a significant and unexpected drop in pH could indicate the liberation of hydrohalic acids (HBr or HF) due to decomposition.

  • Probable Cause: Thermal or base-catalyzed dehydrohalogenation results in the formation of HBr and/or HF, which are strong acids and will lower the pH of the solution.[2]

  • Recommended Action:

    • Monitor Temperature: Ensure your reaction and storage conditions are within the recommended temperature range.

    • Use Buffered Systems: If your experimental protocol allows, use a suitable buffer to maintain a stable pH. The stability of many organic molecules, especially those with ionizable groups, is highly dependent on pH.[9][10][11]

    • Material Compatibility: Ensure your reaction vessel is not made of a material that could be attacked by the acid or catalyze its decomposition. Avoid contact with incompatible metals.[1]

Below is a decision-making workflow for handling suspected decomposition:

Decomposition_Workflow Observe Observe Anomaly (e.g., color change, low yield) Is_Critical Is the experiment critically sensitive to purity? Observe->Is_Critical Discard Discard Reagent Following Safety Protocols Is_Critical->Discard Yes Purity_Check Perform Purity Check (e.g., NMR, GC-MS) Is_Critical->Purity_Check No Investigate Investigate Storage/Handling - Check temperature, light, atmosphere - Review incompatible materials Discard->Investigate Is_Pure Is purity acceptable? Purity_Check->Is_Pure Is_Pure->Discard No Proceed Proceed with Experiment (Use with caution) Is_Pure->Proceed Yes Proceed->Investigate Post-experiment review Correct_Conditions Implement Correct Storage & Handling Investigate->Correct_Conditions

Caption: Decision workflow for handling suspected decomposition of 2-Bromo-3-fluoropropionic acid.

III. Frequently Asked Questions (FAQs) on Handling and Storage

Q4: What are the ideal storage conditions for 2-Bromo-3-fluoropropionic acid to ensure long-term stability?

To maximize shelf life and prevent decomposition, adhere strictly to the following storage conditions. These are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential decomposition reactions like hydrolysis and dehydrohalogenation.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative processes.
Light Store in an amber or opaque bottle in the darkProtects the compound from light-catalyzed degradation.
Container Original supplier bottle with a tightly sealed capEnsures a clean, non-reactive container with a proper seal to prevent contamination and moisture ingress.[1]

Q5: What materials should I avoid when handling 2-Bromo-3-fluoropropionic acid?

Due to its corrosive nature and reactivity, certain materials must be avoided.

  • Bases: Strong and even weak bases can induce rapid dehydrohalogenation.[1][2] Avoid contact with alkaline materials.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[1][2]

  • Metals: As a corrosive acid, it can react with many metals to produce flammable hydrogen gas.[1][2] Do not use metal spatulas or store in metal containers. Use glass, PTFE, or polyethylene equipment.

  • Reducing Agents: May react with the bromo-functional group.[2]

A general list of incompatible chemical classes is provided by safety resources from institutions like Cornell University and St. Olaf College.

Q6: Is 2-Bromo-3-fluoropropionic acid sensitive to moisture?

Yes, it is sensitive to moisture. The presence of water can lead to slow hydrolysis of the alpha-bromo group to a hydroxyl group, forming an impurity and reducing the molarity of the active compound.[4] Always handle in a dry environment (e.g., glove box) or under a stream of inert gas, and use anhydrous solvents for reactions.

Q7: What are the primary decomposition products I should be aware of?

Based on its structure, the most likely decomposition products are:

  • 2-hydroxy-3-fluoropropionic acid: From hydrolysis.

  • 3-fluoro-2-propenoic acid: From dehydrobromination (elimination of HBr).

  • 2-bromo-acrylic acid: From dehydrofluorination (elimination of HF).

  • Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF): Gaseous byproducts of elimination reactions.

The following diagram illustrates the primary potential decomposition pathways:

Decomposition_Pathways Start 2-Bromo-3-fluoropropionic acid Hydrolysis Hydrolysis (+H₂O) Start->Hydrolysis Elimination_HBr Dehydrobromination (-HBr, Base/Heat) Start->Elimination_HBr Elimination_HF Dehydrofluorination (-HF, Base/Heat) Start->Elimination_HF Product_Hydroxy 2-hydroxy-3-fluoropropionic acid Hydrolysis->Product_Hydroxy Product_Unsat1 3-fluoro-2-propenoic acid Elimination_HBr->Product_Unsat1 Product_Unsat2 2-bromo-acrylic acid Elimination_HF->Product_Unsat2

Caption: Potential decomposition pathways of 2-Bromo-3-fluoropropionic acid.

IV. References

  • Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Chemical Communications. Available at: [Link]

  • Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Published June 11, 2013. Available at: [Link]

  • 12.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Updated November 22, 2022. Available at: [Link]

  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Updated March 24, 2024. Available at: [Link]

  • Preparation of Alkynes: Elimination Reactions of Dihalides. Fiveable. Available at: [Link]

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. Available at: [Link]

  • Microbial Decomposition of Halogenated Propionic and Acetic Acids. Canadian Journal of Microbiology. Published June 1960. Available at: [Link]

  • 2-bromopropionic acid Safety Data Sheet. SD Fine-Chem Limited. Available at: [Link]

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. cswab.org. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Published May 1, 2025. Available at: [Link]

  • The thermal decomposition of propionic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Preparation method for 2-bromo-3-fluorobenzoic acid. Google Patents. Available at:

  • AN NMR ANALYSIS OF THE HYDROLYSIS OF a-BROMOPROPIONIC ACID. Union College. Published June 1986. Available at: [Link]

  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. National Institutes of Health. Available at: [Link]

  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. MDPI. Available at: [Link]

  • α-Halo carboxylic acids and esters. Wikipedia. Available at: [Link]

  • Thermal decomposition of cadmium propionate. OSTI.gov. Published January 1, 1984. Available at: [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. Royal Society of Chemistry. Available at: [Link]

  • A detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). National Institute of Standards and Technology. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Published August 8, 2025. Available at: [Link]

  • 2-Bromo-2-fluoropropanoic acid. PubChem. Available at: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • 2-bromo-3-fluoropropionic acid methyl ester. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Dehalogenation of 2-Bromo-3-fluoropropionic Acid

Welcome to the technical support center for the dehalogenation of 2-bromo-3-fluoropropionic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dehalogenation of 2-bromo-3-fluoropropionic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring higher yields and purity of your target molecule, 3-fluoropropionic acid.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the dehalogenation of 2-bromo-3-fluoropropionic acid.

Q1: Why is the yield of my desired product, 3-fluoropropionic acid, consistently low?

Several factors can contribute to low yields. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The primary reason for low yields is often an incomplete reaction. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making selective debromination feasible.[1] However, reaction kinetics can be sluggish.

    • Recommendation: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[2] This will help you determine the optimal reaction time.

    • Causality: Insufficient reaction time, inadequate temperature, or a suboptimal catalyst-to-substrate ratio can all lead to incomplete conversion. For catalytic hydrogenations, ensure the catalyst is active and not poisoned.[3]

  • Side Reactions: The formation of byproducts is a major cause of yield loss. We will delve deeper into specific side reactions in the following questions.

  • Product Loss During Workup: The purification process can lead to significant product loss. 3-fluoropropionic acid is a relatively small and polar molecule, which can make extraction and isolation challenging.

    • Recommendation: Employ a suitable extraction solvent and optimize the pH during aqueous workup to ensure the carboxylic acid is in its protonated form for better partitioning into the organic layer.[4][5] Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Q2: I'm observing a significant amount of acrylic acid as a byproduct. What is causing this and how can I prevent it?

The formation of acrylic acid points towards a dehydrohalogenation side reaction, where both bromine and a proton are eliminated, or a subsequent dehydrofluorination of the desired product.

  • Mechanism: This is a classic elimination reaction that competes with the desired substitution (reduction). The presence of a strong base can promote this pathway. Even in the absence of a strong base, the reaction conditions, such as high temperatures, can favor elimination.

  • Mitigation Strategies:

    • Control the Basicity: If your reaction conditions involve a base, consider using a milder, non-nucleophilic base or carefully controlling the stoichiometry.

    • Optimize Temperature: Lowering the reaction temperature can often disfavor the elimination pathway, which typically has a higher activation energy than substitution.

    • Choice of Reducing Agent: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) under neutral conditions is often preferred to minimize elimination reactions.[6][7]

Q3: My final product is contaminated with propionic acid. How is this happening and what can be done?

The presence of propionic acid indicates that both the bromine and fluorine atoms have been removed. This suggests that the reaction conditions are too harsh.

  • C-F Bond Cleavage: The carbon-fluorine bond is the strongest carbon-halogen bond, making its cleavage challenging.[1] However, aggressive reducing agents or harsh reaction conditions can lead to this over-reduction.

    • Causality: For instance, in catalytic hydrogenation, prolonged reaction times, high hydrogen pressure, or a highly active catalyst can lead to the hydrogenolysis of the C-F bond.[3][8]

  • Preventative Measures:

    • Selective Catalysts: Utilize catalysts known for their selectivity. For example, certain palladium catalysts can be poisoned with specific reagents (like quinoline in Lindlar's catalyst) to reduce their activity and prevent over-reduction.[9]

    • Careful Monitoring: As mentioned before, closely monitor the reaction. Once the starting material is consumed, the reaction should be stopped to prevent further reduction of the desired product.

    • Milder Reducing Agents: Consider using milder reducing agents. The choice will depend on the overall synthetic strategy.

Q4: I am seeing an unexpected peak in my NMR/Mass Spectrum that I can't identify. What are the likely culprits?

Unidentified peaks can arise from several sources. Here are a few possibilities specific to this reaction:

  • Dimerization/Polymerization: Under certain conditions, especially if radical intermediates are formed, dimerization or polymerization of the starting material or product can occur.[10]

  • Reaction with Solvent: The solvent can sometimes participate in the reaction. For example, if using an alcohol as a solvent, esterification of the carboxylic acid is a possibility, especially under acidic conditions.

  • Isomeric Byproducts: While less common for this specific molecule, rearrangements are a possibility in complex systems.

Troubleshooting Workflow for Unidentified Peaks

G start Unidentified Peak Observed ms Analyze Mass Spectrum (Isotopic Pattern for Br?) start->ms nmr Analyze NMR Spectrum (1H, 13C, 19F) start->nmr ms_br Brominated Species? ms->ms_br nmr_fluorine 19F NMR Signal Present? nmr->nmr_fluorine incomplete_reaction Incomplete Debromination (Starting Material) ms_br->incomplete_reaction Yes dimer_br Brominated Dimer ms_br->dimer_br Yes other_byproduct Consider other possibilities: - Solvent adduct - Rearrangement product ms_br->other_byproduct No fluorinated_byproduct Fluorinated Byproduct (e.g., Ester, Dimer) nmr_fluorine->fluorinated_byproduct Yes over_reduction Over-reduction Product (Propionic Acid) nmr_fluorine->over_reduction No

Caption: A troubleshooting workflow for identifying unknown peaks.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the dehalogenation of 2-bromo-3-fluoropropionic acid.

Q1: What are the most common methods for the dehalogenation of 2-bromo-3-fluoropropionic acid?

The selective removal of the bromine atom is the primary goal. The most common and effective methods include:

  • Catalytic Hydrogenation: This is a widely used method for dehalogenation.[8]

    • Catalyst: Palladium on carbon (Pd/C) is a common choice.

    • Hydrogen Source: Hydrogen gas (H₂) or transfer hydrogenation agents like ammonium formate can be used.[8][11]

    • Advantages: Generally clean reactions with simple workup procedures.[3]

    • Disadvantages: Requires specialized equipment for handling hydrogen gas under pressure. The catalyst can sometimes be pyrophoric.

  • Reductive Dehalogenation with Metals: Metals like zinc (Zn) or iron (Fe) can be used for reductive dehalogenation.[10][12][13]

    • Mechanism: These reactions often proceed through organometallic intermediates.[10][14]

    • Advantages: Can be performed under milder conditions than some catalytic hydrogenations.

    • Disadvantages: The metal needs to be activated, and the workup can be more complex to remove metal salts.

Q2: How does pH affect the dehalogenation reaction?

The pH of the reaction medium can have a significant impact on both the starting material and the reaction itself.

  • Starting Material: 2-Bromo-3-fluoropropionic acid is a carboxylic acid. The pKa will be influenced by the electron-withdrawing halogen substituents.[15][16]

    • At low pH: The carboxylic acid will be in its protonated form (-COOH).

    • At high pH: It will exist as the carboxylate anion (-COO⁻).

  • Reaction Mechanism:

    • For metal-mediated reductions: The pH can influence the oxidation state and reactivity of the metal surface.

    • Elimination Reactions: As discussed earlier, basic conditions (high pH) can promote dehydrohalogenation.[17][18]

    • For enzymatic dehalogenation: pH is a critical parameter that affects enzyme activity.[19]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A combination of chromatographic and spectroscopic techniques is recommended.

Technique Purpose Key Considerations
TLC Quick reaction monitoringChoose a suitable solvent system to differentiate between the starting material and the product.
GC/GC-MS Quantitative analysis and identification of volatile componentsDerivatization of the carboxylic acid to an ester may be necessary for better chromatographic performance.
HPLC/LC-MS Quantitative analysis of non-volatile componentsIdeal for analyzing the reaction mixture directly.[2] Mass spectrometry provides molecular weight information.
NMR Spectroscopy Structural elucidation¹H, ¹³C, and ¹⁹F NMR are all highly valuable. ¹⁹F NMR is particularly useful for tracking the fluorine-containing species.[20]
Q4: Are there any specific safety precautions I should be aware of?

Yes, working with halogenated compounds and energetic reactions requires careful safety considerations.

  • 2-Bromo-3-fluoropropionic acid: This is a corrosive substance. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity.

    • Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle it carefully, preferably under an inert atmosphere or as a wet paste.

  • Metal Reductants: Some finely divided metals can be pyrophoric. Reactions with metals can also be exothermic, so proper temperature control is necessary.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-3-fluoropropionic acid (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Reagents: Add 10% Palladium on carbon (5-10 mol%) to the solution. Then, add ammonium formate (3-5 equivalents) in portions.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute strong acid (e.g., 1M HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoropropionic acid.

  • Purification: The crude product can be further purified by distillation or chromatography if necessary.

References

  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
  • Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals.PubMed.
  • Development of Fluorescent Assay for Monitoring of Dehalogenase Activity.PubMed.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.Organic Chemistry Portal.
  • Reactions of Alkyl Halides with Reducing Metals.Chemistry LibreTexts.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
  • Dehalogen
  • Dehalogen
  • Metal-Mediated Reductive Hydrodehalogenation of Organic Halides.Chemical Reviews.
  • Dehalogenation of vicinal dihalides.Chemistry Stack Exchange.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review.SpringerLink.
  • Ch 5: Dehydrohalogen
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review.
  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deproton
  • ANALYTICAL METHODS.Agency for Toxic Substances and Disease Registry.
  • Heteropoly compounds as catalysts for hydrogenation of propanoic acid.
  • (2R)-2-bromo-3-fluoropropanoic acid | C3H4BrFO2 | CID 36691428.PubChem.
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
  • Method for recovering and purifying propionic acid.
  • 6-Halogen derivatives of 2-(3-benzoylphenyl)propionic acid.PubMed.
  • 2-Bromo-3-fluoropropionic acid 95 16652-36-1.Sigma-Aldrich.
  • Separation, purification and identification of the components of a mixture.The Royal Society of Chemistry.
  • The Art of Heterogeneous Catalytic Hydrogen
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.MDPI.
  • 2-Fluoropropionic acid 97 6087-13-4.Sigma-Aldrich.
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.PubMed.
  • 2-Fluoropropionic acid 97 6087-13-4.Sigma-Aldrich.
  • Reduction and Oxidation :: Catalytic Hydrogenation.
  • 5.
  • 2-Bromo-2-fluoropropanoic acid | C3H4BrFO2 | CID 11816118.PubChem.
  • Fluoroquinolones and propionic acid derivatives induce inflamm
  • 19.4: Acidic and Basic Character of Carboxylic Acids.Chemistry LibreTexts.
  • Why might the rate of a decarboxyl
  • Thermal decarboxylation depends on the pH?
  • 17.03.1: Origins of Acidity of Carboxylic Acids.Chemistry LibreTexts.
  • 2-Bromo-3-fluoropentanoic acid | C5H8BrFO2 | CID 316513.PubChem.
  • The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones.PubMed.

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Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 2-Bromo-3-fluoropropionic Acid Reactions

Welcome to the technical support guide for optimizing reactions involving 2-Bromo-3-fluoropropionic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 2-Bromo-3-fluoropropionic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for this versatile building block. The guide is structured in a question-and-answer format to provide direct solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-Bromo-3-fluoropropionic acid that I should consider when selecting a solvent?

A1: 2-Bromo-3-fluoropropionic acid (MW: 170.97 g/mol ) is a dense liquid (approx. 1.954 g/mL at 25°C) with multiple functional groups that dictate its reactivity and solubility: a carboxylic acid, a bromine atom at the alpha-position (C2), and a fluorine atom at the beta-position (C3).[1]

The critical considerations are:

  • Polarity: The carboxylic acid group makes the molecule polar and capable of hydrogen bonding. This suggests good solubility in polar solvents.

  • Acidity: The carboxylic acid proton is acidic. This can be a reactive site, especially in the presence of bases.

  • Electrophilic Center: The carbon atom bonded to the bromine (α-carbon) is an electrophilic center, making it susceptible to nucleophilic attack. This is the most common reaction site.

  • Leaving Group: The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[2]

Q2: How does solvent choice impact the primary reaction pathway, nucleophilic substitution (SN2)?

A2: For 2-Bromo-3-fluoropropionic acid, the primary reaction pathway is typically a bimolecular nucleophilic substitution (SN2) at the α-carbon. The solvent's role in an SN2 reaction is critical and can dramatically affect the reaction rate and yield.[2][3]

The key principle is the solvation of the nucleophile.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and can form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy.[4][5] This increased stability makes the nucleophile less reactive, significantly slowing down the SN2 reaction rate.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack acidic protons.[7] They can solvate the counter-ion (cation) of the nucleophile but leave the anionic nucleophile relatively "naked" and highly reactive.[7][8] This leads to a substantial increase in the rate of SN2 reactions, often by several orders of magnitude.[3]

Therefore, for most SN2 reactions with 2-Bromo-3-fluoropropionic acid, polar aprotic solvents are the superior choice .[3][7]

Troubleshooting Guide

Problem 1: My reaction is very slow or shows no conversion.
  • Question: I am attempting a nucleophilic substitution on 2-Bromo-3-fluoropropionic acid with an anionic nucleophile (e.g., an azide or cyanide salt), but the reaction is extremely slow. What is the likely cause and solution?

  • Root Cause Analysis: The most common cause for slow SN2 reactions with anionic nucleophiles is the use of an inappropriate solvent, specifically a polar protic solvent like ethanol or methanol.[5][6] As explained in FAQ 2, these solvents heavily solvate and deactivate the nucleophile through hydrogen bonding.[4] Another possibility is poor solubility of either the substrate or the nucleophilic salt in the chosen solvent.

  • Solution Workflow:

    • Solvent Re-evaluation: If you are using a protic solvent, switch to a polar aprotic solvent. Acetonitrile or DMF are excellent starting points.[4][9] They effectively dissolve many nucleophilic salts while keeping the nucleophile highly reactive.[8]

    • Solubility Check: Ensure both your substrate and nucleophile are soluble in the chosen solvent at the reaction temperature. If solubility is an issue in a solvent like acetonitrile, consider a more powerful polar aprotic solvent like DMSO or DMF.

    • Temperature Increase: If the reaction is still slow in an appropriate aprotic solvent, a moderate increase in temperature (e.g., from room temperature to 50-80 °C) can increase the reaction rate. Monitor for potential side reactions.

Experimental Protocol: Solvent Screening for Rate Enhancement
  • Setup: Prepare three identical reaction vials (A, B, C). To each, add 2-Bromo-3-fluoropropionic acid (1 mmol) and your nucleophile (1.1 mmol).

  • Solvent Addition:

    • To Vial A, add 5 mL of Ethanol (Protic).

    • To Vial B, add 5 mL of Acetonitrile (Aprotic).

    • To Vial C, add 5 mL of DMSO (Aprotic).

  • Reaction: Stir all three reactions at a constant temperature (e.g., 40 °C).

  • Monitoring: After 1, 4, and 24 hours, take a small aliquot from each reaction, quench, and analyze by TLC or LC-MS to determine the extent of conversion. This will empirically demonstrate the profound effect of solvent choice.

Problem 2: I am observing significant amounts of side products.
  • Question: My reaction is producing a complex mixture, and I suspect side reactions are occurring. What are the likely side products and how can I suppress them?

  • Root Cause Analysis: The structure of 2-Bromo-3-fluoropropionic acid allows for competing reaction pathways, primarily elimination (E2) and reactions involving the carboxylic acid group.

    • E2 Elimination: A strong, sterically hindered base can abstract the acidic α-proton, leading to an elimination reaction to form 2-fluoroacrylic acid. While the α-proton's acidity is enhanced by the adjacent carbonyl and bromine, this pathway is more likely with strong, non-nucleophilic bases.

    • Carboxylic Acid Reactivity: If the reaction conditions are not anhydrous, or if the nucleophile is also a base (e.g., an amine), the carboxylic acid can be deprotonated. This can affect solubility and reactivity. In reactions aiming for esterification, incomplete reaction or hydrolysis can be an issue.

  • Solution Workflow:

    • Control Basicity: If your nucleophile is also a strong base, consider using a less basic alternative if possible. If not, running the reaction at a lower temperature can often favor the SN2 pathway over the E2 pathway, as elimination reactions typically have a higher activation energy.

    • Protect the Carboxylic Acid: For many reactions, it is advantageous to first protect the carboxylic acid group, typically as a simple ester (e.g., methyl or ethyl ester).[10][11] This prevents the acidic proton from interfering with the reaction and improves solubility in less polar organic solvents. The ester can be hydrolyzed post-substitution.

    • Choice of Base (for Esterification): When performing reactions with the carboxylic acid itself, such as forming an ester or amide, the choice of base and solvent is critical. For instance, using a non-nucleophilic base like K₂CO₃ in acetonitrile is a common condition for alkylating carboxylic acids.[9]

Diagram: Competing SN2 and E2 Pathways

Below is a diagram illustrating how a nucleophile/base can lead to two different products. The choice of solvent can influence this selectivity.

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Reactant 2-Bromo-3-fluoropropionic acid + Nucleophile/Base (Nu⁻/B⁻) SN2 SN2 Pathway (Favored by good nucleophiles, polar aprotic solvents) Reactant->SN2 Attack at α-Carbon E2 E2 Pathway (Favored by strong, bulky bases) Reactant->E2 Proton abstraction Product_SN2 Substitution Product SN2->Product_SN2 Product_E2 Elimination Product (2-Fluoroacrylic acid) E2->Product_E2

Caption: Competing SN2 and E2 reaction pathways.

Problem 3: I am struggling with product workup and purification.
  • Question: My reaction appears to work, but isolating the final product is difficult due to the solvent. How can I improve the workup procedure?

  • Root Cause Analysis: High-boiling point, water-miscible polar aprotic solvents like DMSO and DMF are excellent for reaction performance but notoriously difficult to remove during aqueous workups.

  • Solution Workflow:

    • Solvent Selection with Workup in Mind: If possible, choose a lower-boiling point aprotic solvent like Acetonitrile (BP: 82 °C) or Acetone (BP: 56 °C) . These can often be removed easily under reduced pressure using a rotary evaporator.

    • Workup for High-Boiling Solvents (DMSO/DMF):

      • Dilution and Extraction: After the reaction is complete, dilute the mixture with a large volume of water (this will help partition the polar solvent into the aqueous phase).

      • Organic Extraction: Extract your product with a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane. You may need to perform multiple extractions (e.g., 3-5 times) to efficiently recover your product and leave the DMSO/DMF behind in the aqueous layer.

      • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and can also help break up emulsions.

Diagram: Solvent Selection Decision Workflow

This workflow helps in selecting a solvent by balancing reactivity and ease of workup.

G Start Start: Select Solvent System Check_Solubility Are reactants soluble? Start->Check_Solubility Select_Low_BP Try lower BP aprotic solvent (Acetonitrile, Acetone) Check_Solubility->Select_Low_BP Yes Select_High_BP Use high BP aprotic solvent (DMF, DMSO) Check_Solubility->Select_High_BP No Check_Reactivity Is reaction rate acceptable? Optimize_Temp Increase Temperature Check_Reactivity->Optimize_Temp No End_Easy Proceed to Reaction (Easy Workup) Check_Reactivity->End_Easy Yes Select_Low_BP->Check_Reactivity End_Hard Proceed to Reaction (Plan for Aqueous Extraction Workup) Select_High_BP->End_Hard Optimize_Temp->Select_High_BP

Caption: A decision-making workflow for initial solvent selection.

Data Summary

Table 1: Properties of Common Solvents for Nucleophilic Substitution
SolventClassDielectric Constant (20°C)Boiling Point (°C)Key Application Notes
Water Polar Protic80.1100Generally slows SN2 reactions; useful for SN1.[2]
Methanol Polar Protic32.765Can act as a nucleophile (solvolysis); slows SN2 rates.[5]
Ethanol Polar Protic24.578Similar to methanol; often deactivates anionic nucleophiles.[2]
Acetonitrile Polar Aprotic37.582Excellent first choice for SN2; good balance of reactivity and ease of removal.[9]
DMF Polar Aprotic36.7153Powerful solvent, excellent for dissolving salts. High BP makes removal difficult.[2]
DMSO Polar Aprotic46.7189Very powerful solvent, accelerates SN2 rates significantly. Very high BP.[2][8]
Acetone Polar Aprotic20.756Good for SN2; low boiling point is ideal for easy removal.[2][4]
THF Polar Aprotic7.666Less polar, but useful for reactions with organometallics or less polar substrates.
References
  • The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide. Benchchem.
  • what type of solvent is best for sn2 reactions which employ anionic nucleophiles: polar, p. Gauth.
  • 2-Bromo-3-fluoropropionic acid 95 16652-36-1. Sigma-Aldrich.
  • (2R)-2-bromo-3-fluoropropanoic acid | C3H4BrFO2 | CID 36691428. PubChem.
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-La Crosse.
  • What is the effect of solvent on SN2?. Quora.
  • Characteristics of the SN2 Reaction. Chemistry LibreTexts.
  • Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict and Saint John's University.
  • 2-Bromo-3-fluoropropionic acid methyl ester. BLD Pharm.
  • Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider Synthetic Pages.

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-3-fluoropropionic Acid

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-3-fluoropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-3-fluoropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this synthesis, with a particular focus on the critical parameter of temperature control. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to troubleshoot and optimize the procedure with a deep understanding of the underlying chemistry.

The synthesis of 2-Bromo-3-fluoropropionic acid from 3-fluoropropionic acid is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction. This classic and robust method allows for the selective bromination of the α-carbon of a carboxylic acid.[1] The reaction's success, however, is highly dependent on careful control of the reaction conditions, especially temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the synthesis of 2-Bromo-3-fluoropropionic acid?

A1: The synthesis is based on the Hell-Volhard-Zelinsky reaction, which involves the α-bromination of a carboxylic acid. In this case, 3-fluoropropionic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[2] The PBr₃ converts the carboxylic acid into an acyl bromide, which more readily forms an enol. This enol intermediate then reacts with bromine at the α-position. A final hydrolysis step yields the desired 2-Bromo-3-fluoropropionic acid.[3]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount for several reasons. The Hell-Volhard-Zelinsky reaction requires heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions, such as elimination of HBr to form β-unsaturated carboxylic acids.[4][5] Conversely, insufficient temperature will result in a sluggish or incomplete reaction. Precise temperature management ensures optimal reaction kinetics while minimizing the formation of impurities.

Q3: What are the primary reagents and their roles in this synthesis?

A3: The key reagents are:

  • 3-Fluoropropionic Acid: The starting material.

  • Bromine (Br₂): The brominating agent that adds to the α-carbon.

  • Phosphorus Tribromide (PBr₃) or Red Phosphorus: The catalyst that converts the carboxylic acid to the more reactive acyl bromide intermediate.[6] Red phosphorus can react with bromine in situ to form PBr₃.[7]

  • Water: Used in the final workup step to hydrolyze the α-bromo acyl bromide to the final product.[3]

Q4: What are the main safety concerns associated with this reaction?

A4: This reaction involves several hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bromine (Br₂): Highly toxic, corrosive, and can cause severe burns.

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water.

  • Hydrogen Bromide (HBr) gas: A corrosive and toxic gas that is evolved during the reaction. A gas trap is essential.

  • 2-Bromo-3-fluoropropionic acid (Product): Corrosive and can cause severe skin burns and eye damage.[8]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of 2-Bromo-3-fluoropropionic acid, with a focus on temperature as the root cause.

Issue 1: Low or No Conversion of Starting Material

Question: I've run the reaction for the recommended time, but analysis shows a significant amount of unreacted 3-fluoropropionic acid. What could be the cause?

Answer: Low conversion is often a direct consequence of inadequate reaction temperature.

  • Causality: The Hell-Volhard-Zelinsky reaction has a significant activation energy. The initial formation of the acyl bromide and the subsequent enolization and bromination steps all require sufficient thermal energy to proceed at an appreciable rate.[9] If the temperature is too low, the reaction kinetics will be very slow, leading to an incomplete reaction within the typical timeframe. A procedure for a similar substrate, n-caproic acid, initiates the reaction at 65-70°C.[10]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup includes a calibrated thermometer and that the heating mantle or oil bath is maintaining the target temperature consistently.

    • Gradual Temperature Increase: A common practice is to start the reaction at a moderate temperature (e.g., 60-70°C) to control the initial evolution of HBr gas. Once the initial reaction subsides, the temperature can be gradually increased to reflux (around 100°C or higher, depending on the boiling point of the mixture) to drive the reaction to completion.[10]

    • Check Reagent Quality: Ensure that the bromine and PBr₃ are of high purity and have not degraded. The presence of moisture can inhibit the reaction.

Issue 2: Formation of Significant Impurities, Particularly a Double Bond Signal in NMR

Question: My final product shows impurities, and I suspect the formation of an unsaturated acid. Why is this happening and how can I prevent it?

Answer: The formation of an unsaturated byproduct, likely 3-fluoroacrylic acid, is a classic indicator of excessive reaction temperature.

  • Causality: At very high temperatures, the desired product, 2-Bromo-3-fluoropropionic acid, can undergo an elimination reaction where hydrogen bromide (HBr) is removed to form a carbon-carbon double bond.[4][5] The fluorine atom at the β-position can influence the propensity for this side reaction.

  • Troubleshooting Steps:

    • Reduce and Control Temperature: Carefully monitor and control the reaction temperature. Avoid exceeding the optimal temperature range for the reaction. If you observe significant charring or a rapid, uncontrolled evolution of gas, the temperature is likely too high.

    • Stepwise Heating Profile: Employ a heating profile where the temperature is kept moderate during the main reaction phase and only increased towards the end if necessary to push the reaction to completion.

    • Inert Atmosphere: While not always strictly necessary for the HVZ reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that can be exacerbated by high temperatures.

Issue 3: Low Isolated Yield After Workup and Purification

Question: The reaction appeared to go to completion, but my final isolated yield is poor. Could temperature have played a role?

Answer: Yes, temperature can indirectly affect your isolated yield through several mechanisms.

  • Causality:

    • Product Decomposition: As mentioned, excessive heat can lead to the decomposition of your target molecule into side products, which are then lost during purification.

    • Incomplete Reaction: If the temperature was too low, the unreacted starting material will be present in your crude product. Separating 3-fluoropropionic acid from 2-Bromo-3-fluoropropionic acid can be challenging due to their similar polarities, potentially leading to a lower yield of the pure desired product.

    • Vigorous Reaction and Loss of Material: If the initial addition of reagents is done at too high a temperature, the reaction can become too vigorous, leading to the loss of volatile reagents (like bromine) or even the product through the condenser.

  • Troubleshooting Steps:

    • Optimize Temperature Profile: Experiment with a slightly lower reaction temperature to find the sweet spot that provides a good reaction rate without significant side product formation.

    • Controlled Reagent Addition: Add the bromine slowly to the reaction mixture at a moderate temperature to maintain control over the reaction rate and minimize losses.

    • Efficient Condenser: Ensure you are using an efficient reflux condenser to prevent the loss of volatile components.

Quantitative Data Summary

Temperature RangeExpected OutcomePotential Issues
< 60°C Very slow or incomplete reaction.Low yield due to unreacted starting material.
60 - 70°C Controlled initiation of the reaction.Reaction may be slow to start.
70 - 100°C Good reaction rate for the main phase.Optimal range for product formation.
> 100°C Drives reaction to completion.Increased risk of side reactions if maintained for too long.
>> 120°C (approx.) Rapid reaction, but significant side product formation.Formation of unsaturated byproducts, charring, and lower yield.[4][5]

Experimental Protocol: Synthesis of 2-Bromo-3-fluoropropionic Acid

This protocol is a representative procedure based on the principles of the Hell-Volhard-Zelinsky reaction.[10][11]

Reagents:

  • 3-Fluoropropionic Acid (1.0 eq)

  • Red Phosphorus (0.1 eq) or Phosphorus Tribromide (0.1-0.3 eq)

  • Bromine (1.1 - 1.2 eq)

  • Water (for workup)

  • Extraction Solvent (e.g., Diethyl Ether or Dichloromethane)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-fluoropropionic acid and red phosphorus (if using). The setup should be in a fume hood, and the top of the condenser should be connected to a gas trap for HBr.

  • Bromine Addition: Gently heat the mixture to 60-70°C. From the dropping funnel, add the bromine dropwise over 30-60 minutes. The reaction is exothermic, and HBr gas will evolve. Maintain the temperature in this range during the addition.

  • Reaction: After the addition is complete, slowly increase the temperature to 100°C and maintain it for 4-6 hours, or until the red color of the bromine has disappeared.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis (Quenching): Slowly and carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring. This will hydrolyze the intermediate α-bromo acyl bromide to the desired carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Visualization of Key Processes

Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism cluster_activation Step 1: Acyl Bromide Formation cluster_enolization Step 2: Enolization cluster_bromination Step 3: α-Bromination cluster_hydrolysis Step 4: Hydrolysis Start 3-Fluoropropionic Acid AcylBromide 3-Fluoro Acyl Bromide Start->AcylBromide PBr₃ Enol Acyl Bromide Enol AcylBromide->Enol HBr (cat.) AlphaBromoAcylBromide 2-Bromo-3-fluoro Acyl Bromide Enol->AlphaBromoAcylBromide Br₂ FinalProduct 2-Bromo-3-fluoropropionic Acid AlphaBromoAcylBromide->FinalProduct H₂O

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield of 2-Bromo-3-fluoropropionic Acid Analysis Analyze Crude Product (NMR, GC-MS) Start->Analysis UnreactedSM High % of Starting Material? Analysis->UnreactedSM SideProducts Unsaturated Byproducts? Analysis->SideProducts UnreactedSM->SideProducts No IncreaseTemp Increase reaction temperature (e.g., to 100°C) and/or increase reaction time. UnreactedSM->IncreaseTemp Yes DecreaseTemp Decrease reaction temperature. Maintain below 120°C. Ensure controlled heating. SideProducts->DecreaseTemp Yes OtherIssues Consider other factors: - Reagent purity - Stoichiometry - Workup procedure SideProducts->OtherIssues No

Caption: Troubleshooting workflow for low yield.

References

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Retrieved January 10, 2026, from [Link]

  • JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

  • Chemistry LibreTexts. (2023, November 23). 22.4 Alpha Bromination of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved January 10, 2026, from [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved January 10, 2026, from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved January 10, 2026, from [Link]

  • American Chemical Society. (2025, February 16). Hell-Volhard-Zelinsky Reaction. ACS Community. [Link]

  • Slideshare. (n.d.). Hell volhard-zelinski reaction. Retrieved January 10, 2026, from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved January 10, 2026, from [Link]

  • Organic Syntheses. (n.d.). α-BROMO-n-CAPROIC ACID. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Cambridge University Press. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved January 10, 2026, from [Link]

  • Reddit. (2022, May 30). Bromination of 3,3,3-trifluoropropanoic acid. r/Chempros. [Link]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). CN1365963A - Process for preparing 3-bromopropionic acid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2-Bromo-3-fluoropropionic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-3-fluoropropionic acid and its derivatives. This guide is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-3-fluoropropionic acid and its derivatives. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts and other spectral artifacts you may encounter during your experiments. By understanding the underlying principles governing these observations, you can more accurately interpret your data and advance your research.

Introduction: The Challenge of Halogenated Compounds in NMR

2-Bromo-3-fluoropropionic acid is a structurally interesting molecule, featuring two different halogen atoms and a chiral center. This complexity, while valuable for chemical synthesis, often leads to NMR spectra that are more nuanced than those of simple alkyl chains. Factors such as electronegativity, magnetic anisotropy of C-Br and C-F bonds, solvent effects, and conformational rigidity can all contribute to unexpected chemical shifts and coupling patterns. This guide will dissect these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

1H NMR Spectra

Question 1: Why are the proton signals for the CH and CH2 groups in my 2-bromo-3-fluoropropionic acid derivative further downfield than I predicted?

Answer: The significant downfield shift of the proton signals is primarily due to the strong inductive effect of the adjacent electronegative halogen atoms, fluorine and bromine.[1][2]

  • Causality: Electronegative atoms like fluorine and bromine withdraw electron density from the neighboring carbon and hydrogen atoms. This "deshielding" effect reduces the electron cloud around the protons, causing them to experience a stronger effective magnetic field.[3] Consequently, they resonate at a higher frequency (further downfield). The fluorine atom, being more electronegative than bromine, will have a more pronounced deshielding effect on the adjacent CH2 protons.

  • Troubleshooting Steps:

    • Confirm Structure: First, ensure that the synthesized molecule is indeed the correct derivative. Contamination with more electronegative species could also cause downfield shifts.

    • Solvent Check: The polarity of the NMR solvent can influence chemical shifts.[4][5][6] Polar solvents can interact with the polar sites of your molecule, leading to changes in the electronic environment of the protons.[6] Try acquiring spectra in a less polar solvent (e.g., benzene-d6) and a more polar one (e.g., DMSO-d6) to observe any solvent-induced shifts.

    • pH Dependence: For the parent acid, the chemical shift of the proton alpha to the carboxyl group can be sensitive to pH. Ensure consistent sample preparation, especially if comparing different batches.

Question 2: The splitting pattern for the CH proton is more complex than a simple doublet of triplets. Why is that?

Answer: The complexity arises from several factors, including diastereotopicity of the CH2 protons and potential long-range couplings.

  • Diastereotopicity: The chiral center at the carbon bearing the bromine atom makes the two protons on the adjacent CH2 group diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling, 2JHH) and will each have a distinct coupling constant to the CH proton (vicinal coupling, 3JHH). This results in a more complex multiplet, often referred to as an ABX system.

  • Fluorine Coupling: In addition to coupling to the adjacent protons, the CH proton will also exhibit coupling to the fluorine atom (3JHF). The magnitude of this coupling is dependent on the dihedral angle between the C-H and C-F bonds.[7]

  • Workflow for Analysis:

    • Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the separation (in Hz) between the coupled signals, simplifying the multiplet and making it easier to extract coupling constants.

    • 2D NMR: Perform a 1H-1H COSY experiment to confirm which protons are coupled to each other. A 1H-19F HSQC or HMBC can definitively identify the H-F couplings.

Question 3: My proton signals appear broad. What could be the cause?

Answer: Signal broadening in this system can be attributed to several factors, including quadrupolar relaxation from the bromine atom and conformational exchange.

  • Quadrupolar Relaxation: Bromine has two NMR-active isotopes, 79Br and 81Br, both of which are quadrupolar nuclei (spin > 1/2).[8][9][10] These nuclei have a non-spherical charge distribution, which can interact with electric field gradients in the molecule. This provides an efficient relaxation pathway for the bromine nucleus, which can in turn shorten the relaxation time of nearby protons, leading to broader signals.

  • Conformational Dynamics: The molecule can exist in different rotational conformations (rotamers) around the C-C bond. If the rate of interconversion between these conformers is on the NMR timescale, it can lead to exchange broadening of the signals.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to conformational exchange, the signals may sharpen at lower temperatures (as one conformer is favored) or at higher temperatures (as the exchange rate becomes very fast).

    • Check for Paramagnetic Impurities: Broad signals can also be a result of paramagnetic impurities.[3] Ensure your sample and NMR tube are clean.

13C NMR Spectra

Question 4: The chemical shifts of the carbons attached to the halogens are not what I expected based on simple electronegativity arguments.

Answer: While electronegativity plays a role, other factors like the "heavy atom effect" of bromine and steric effects can significantly influence 13C chemical shifts.

  • Heavy Atom Effect: Contrary to what might be expected from electronegativity alone, the carbon attached to bromine often appears at a higher field (lower ppm) than a carbon attached to chlorine. This is due to the large number of electrons in bromine, which can induce shielding currents.

  • Steric Compression (Gamma-Gauche Effect): The conformation of the molecule can lead to steric interactions that cause an upfield shift of the involved carbon signals.

  • Data Comparison:

Carbon EnvironmentTypical 13C Chemical Shift (ppm)
C -COOH165 - 185[11][12]
C -Br25 - 60
C -F70 - 90

Note: These are general ranges and can be influenced by the overall molecular structure.

Question 5: I am seeing more than three signals in the 13C NMR spectrum of my purified compound. Is this an impurity?

Answer: While an impurity is possible, the presence of a chiral center can lead to diastereotopicity, which can sometimes be observed in 13C NMR, especially if the molecule has bulky substituents.[13] However, a more likely explanation for extra signals in a simple derivative would be the presence of rotational isomers (rotamers) that are slowly interconverting on the NMR timescale.

  • Diagnostic Workflow:

    • Purity Check: First, confirm the purity of your sample using an orthogonal technique like LC-MS.

    • VT NMR: As with 1H NMR, run the 13C NMR at different temperatures. If the extra signals coalesce into a single peak at higher temperatures, this is strong evidence for the presence of slowly exchanging conformers.

Advanced Troubleshooting & Visualization

Understanding Anisotropic Effects

The electron clouds of the C-Br and C-F bonds are not spherically symmetrical. This magnetic anisotropy means that a nearby proton will experience either a shielding (upfield shift) or deshielding (downfield shift) effect, depending on its spatial orientation relative to the bond.[14][15][16][17]

Diagram: Anisotropic Effects on Chemical Shift

G cluster_0 Anisotropic Cone of C-X Bond C C X X C->X p2 C->p2 p1 X->p1 X->p2 H_deshielded H (Deshielded) H_shielded H (Shielded)

Caption: Shielding and deshielding zones around a C-X bond.

Through-Space Coupling

In addition to through-bond (J-coupling), it is possible to observe through-space coupling, particularly between 1H and 19F, if they are held in close proximity by the molecular conformation.[18][19][20] This can further complicate the splitting patterns. A Nuclear Overhauser Effect (NOE) experiment can help to identify protons that are close in space.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Conformational Analysis

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d8 or DMSO-d6).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Cooling: Lower the temperature in decrements of 10-20 K and acquire a spectrum at each temperature. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Heating: After reaching the desired low temperature, increase the temperature in increments, acquiring a spectrum at each step, including temperatures above room temperature.

  • Analysis: Analyze the changes in chemical shifts, line widths, and coupling constants as a function of temperature to identify conformational exchange phenomena.

Diagram: Troubleshooting Workflow for Unexpected NMR Shifts

G start Unexpected NMR Spectrum check_purity Verify Purity (LC-MS, etc.) start->check_purity check_structure Re-evaluate Proposed Structure check_purity->check_structure If pure final Refined Structural Assignment check_purity->final If impure, re-purify solvent_study Solvent Study (Polar vs. Non-polar) check_structure->solvent_study vt_nmr Variable Temperature (VT) NMR solvent_study->vt_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) vt_nmr->two_d_nmr high_field Acquire Spectrum at Higher Field two_d_nmr->high_field consult Consult Literature for Similar Compounds high_field->consult consult->final

Caption: A logical workflow for diagnosing unexpected NMR data.

By systematically considering the electronic and structural factors unique to halogenated compounds and employing the troubleshooting steps and advanced experiments outlined above, you can confidently resolve ambiguities in your NMR spectra and achieve a correct structural assignment for your 2-bromo-3-fluoropropionic acid derivatives.

References

  • Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. (n.d.).
  • Solvent Effects in Nuclear Magnetic Resonance Spectra. (n.d.). The Journal of Chemical Physics.
  • The solvent effects on the chemical shifts in nuclear magnetic resonance spectroscopy. V. A model for the benzene solutions of polar molecules. (n.d.). ACS Publications.
  • Coupling of Protons with Fluorine. (2007). ResearchGate.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Bromine NMR on a benchtop. (2024). Oxford Instruments.
  • Chlorine and bromine isotope shifts in 195Pt n.m.r. spectra. (n.d.). RSC Publishing.
  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing.
  • Vicinal fluorine-proton coupling constants. (1998). PubMed.
  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023). MDPI.
  • Bromine. (n.d.). Wikipedia.
  • Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.
  • (Br) Bromine NMR. (n.d.).
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • 19F Coupling Constants Table. (n.d.). Alfa Chemistry.
  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph.
  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. (n.d.). Modgraph.
  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.).
  • Distinguishing chlorine and bromine by 1 H- 13 C HSQC. (2016).
  • Chemical shifts. (n.d.). UCL.
  • Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. (2012). PubMed.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts.
  • Factors affecting chemical shift. (n.d.). Slideshare.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • 2-Bromo-3-fluoropropionic acid 95 16652-36-1. (n.d.). Sigma-Aldrich.
  • 13-C NMR - How Many Signals. (2022). Master Organic Chemistry.
  • Classical 1H NMR anisotropic shielding of single, double and triple CC... (n.d.). ResearchGate.
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  • (PDF) Anisotropy and NMR spectroscopy. (2020). ResearchGate.
  • Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. (n.d.). Semantic Scholar.
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  • Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. (2023). MDPI.
  • (2R)-2-bromo-3-fluoropropanoic acid. (n.d.). PubChem.
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing.
  • Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. (n.d.). MDPI.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Conformational Analysis of 3-(trimethylsilyl)propionic Acid by NMR Spectroscopy: An Unusual Expression of the Beta-Silyl Effect. (2007). PubMed.
  • 2-Bromo-3-fluoropropionic acid, Null, 16652-36-1. (n.d.). CookeChem.
  • 2-BroMo-3-fluoropropionic acid. (2025). ChemicalBook.

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Optimization

Technical Support Center: Catalyst Selection for 2-Bromo-3-fluoropropionic Acid Transformations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst select...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for transformations of 2-Bromo-3-fluoropropionic acid. This valuable building block presents unique challenges and opportunities in organic synthesis due to the differential reactivity of its carbon-halogen bonds.

Introduction

2-Bromo-3-fluoropropionic acid is a trifunctional molecule with a carboxylic acid, a reactive carbon-bromine bond at the α-position, and a more robust carbon-fluorine bond at the β-position. This structural arrangement allows for a variety of selective transformations, making it a versatile precursor for synthesizing complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. The key to successfully utilizing this substrate lies in the judicious selection of catalysts and reaction conditions to control chemoselectivity and stereoselectivity. This guide will address common issues and provide experimentally grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting a cross-coupling reaction (e.g., Suzuki, Heck) at the C-Br bond, but I am observing low yields and significant starting material decomposition. What is going wrong?

A1: Low yields and decomposition in cross-coupling reactions with 2-Bromo-3-fluoropropionic acid are often due to several factors, including catalyst deactivation, competing elimination reactions, or incompatibility of the reaction conditions with the free carboxylic acid.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: The free carboxylic acid can interfere with many organometallic catalysts, particularly those involving basic conditions. Consider protecting it as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction.[1]

  • Catalyst and Ligand Selection: Palladium-based catalysts are commonly employed for C-Br bond activations.[2][3][4] For sterically hindered substrates or to improve catalyst stability, consider using bulky, electron-rich phosphine ligands such as t-Bu3P or biaryl phosphine ligands (e.g., SPhos, XPhos).

  • Base Selection: The choice of base is critical. Strong bases can promote β-elimination of HF, leading to undesired byproducts. A milder base, such as K3PO4 or Cs2CO3, is often preferable to stronger bases like NaOtBu.

  • Reaction Temperature: Keep the reaction temperature as low as possible to minimize side reactions. Elimination reactions are often favored at higher temperatures.[5]

Illustrative Experimental Protocol: Suzuki Coupling of Methyl 2-Bromo-3-fluoropropanoate

  • To a dried Schlenk flask, add the methyl 2-bromo-3-fluoropropanoate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a mild base such as K3PO4 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., dioxane or THF).

  • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

Q2: How can I achieve selective nucleophilic substitution at the C-Br bond without affecting the C-F bond?

A2: The C-Br bond is significantly more labile than the C-F bond, making selective substitution feasible. The primary challenge is to avoid the competing E2 elimination reaction, especially with strong, bulky bases or nucleophiles.[5]

Key Considerations for Selectivity:

  • Nucleophile Choice: Use a good nucleophile that is a weak base to favor the SN2 pathway.[5] Examples include azide (N3⁻), cyanide (CN⁻), or soft nucleophiles like thiolates.

  • Solvent: A polar aprotic solvent such as DMSO, DMF, or acetonitrile is recommended. These solvents enhance the nucleophilicity of the anionic nucleophile by solvating the counter-ion.[6]

  • Temperature Control: Lower reaction temperatures favor substitution over elimination.[5][6]

Troubleshooting Table: SN2 vs. E2 Competition

IssuePotential CauseRecommended Solution
Low yield of substitution product; significant alkene byproduct detected. The nucleophile is too basic or sterically hindered.Switch to a smaller, less basic nucleophile (e.g., NaN3 instead of KOtBu).
The reaction temperature is too high.Run the reaction at room temperature or below, if feasible.
The solvent is protic (e.g., ethanol).Change to a polar aprotic solvent like DMSO or DMF.[6]
Q3: I am interested in the asymmetric synthesis of chiral 2-substituted-3-fluoropropionic acids. What catalytic strategies are available?

A3: Asymmetric synthesis can be approached in several ways, including the use of chiral catalysts for substitution or coupling reactions, or through enzymatic resolution.

Catalytic Asymmetric Approaches:

  • Chiral Phase-Transfer Catalysis: For nucleophilic substitution reactions, a chiral phase-transfer catalyst can be employed to induce enantioselectivity. Cinchona alkaloid-derived catalysts are often effective in this regard.

  • Transition Metal Catalysis with Chiral Ligands: For asymmetric cross-coupling reactions, using a chiral ligand with a suitable metal precursor (e.g., Palladium or Nickel) can provide enantiomerically enriched products.[7][8]

Enzymatic Resolution:

For obtaining enantiomerically pure forms of 2-Bromo-3-fluoropropionic acid or its derivatives, enzymatic kinetic resolution is a powerful technique.[9][10]

  • Mechanism: Lipases are commonly used to selectively hydrolyze a racemic ester derivative of the acid (or esterify the racemic acid). This results in the separation of one enantiomer as the ester and the other as the acid.[9]

  • Commonly Used Enzymes: Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and lipases from Candida rugosa are known for their broad substrate scope and high enantioselectivity.[10]

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Resolution Process racemic_ester Racemic Methyl 2-Bromo-3-fluoropropanoate lipase Immobilized Lipase (e.g., CAL-B) in buffer/organic co-solvent racemic_ester->lipase Add hydrolysis Selective Hydrolysis lipase->hydrolysis Catalyzes separation Separation (e.g., Extraction) hydrolysis->separation enantio_acid (S)-2-Bromo-3-fluoropropionic Acid separation->enantio_acid enantio_ester (R)-Methyl 2-Bromo-3-fluoropropanoate separation->enantio_ester

Caption: Workflow for enzymatic kinetic resolution.

Q4: Can I perform transformations involving the C-F bond? What catalysts are suitable for C-F bond activation?

A4: While the C-F bond is generally much stronger and less reactive than the C-Br bond, catalytic activation is possible, though it requires more forcing conditions and specialized catalyst systems.

Strategies for C-F Bond Activation:

  • Nickel Catalysis: Nickel-based catalysts, often with N-heterocyclic carbene (NHC) ligands, have shown promise in activating C-F bonds, particularly in aryl fluorides.[11] This approach could potentially be adapted for aliphatic C-F bonds.

  • Frustrated Lewis Pairs (FLPs): FLPs are metal-free catalysts that can activate C-F bonds.[7] This is an emerging area and may offer a novel approach for transformations of 2-Bromo-3-fluoropropionic acid.

  • Reductive Dehalogenation: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can sometimes effect defluorination, although debromination will occur preferentially.

Logical Relationship for Halogen Reactivity

G cluster_0 Typical Transformations cluster_1 Advanced Transformations reactivity C-Br C-F sn2 SN2 Substitution reactivity:f0->sn2 coupling Cross-Coupling (e.g., Suzuki, Heck) reactivity:f0->coupling cf_activation C-F Activation (e.g., Ni-catalyzed) reactivity:f1->cf_activation

Caption: Differential reactivity of C-Br vs. C-F bonds.

References

  • Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene and its application in the synthesis of fluorinated amino acids.
  • Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Chemical & Pharmaceutical Bulletin.
  • Bromination of 3,3,3-trifluoropropanoic acid. Reddit.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Technical Support Center: Use of Boron-Based Reagents to Suppress Fluoride Anion Side Reactions. Benchchem.
  • Advances in Cross-Coupling Reactions. MDPI.
  • Asymmetric catalysis with FLPs. Chemical Society Reviews.
  • Troubleshooting guide for reactions with 1-Bromo-2-chloropropane. Benchchem.
  • Strategies to minimize elimination side reactions with Fluoroethane. Benchchem.
  • Asymmetric Catalytic Friedel–Crafts Reactions of Unactiv
  • Stereochemical pathway in the asymmetric synthesis of fluorinated allenes catalyzed by [RhCl((R,R)‐Fc‐tfb)]2.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Bromo-3-fluoropropionic Acid and 2-chloropropionic Acid for the Synthetic Chemist

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Alpha-halo acids are...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Alpha-halo acids are a versatile class of reagents, prized for their dual functionality which allows for a variety of chemical transformations. This guide provides an in-depth technical comparison of the reactivity of two such molecules: 2-Bromo-3-fluoropropionic acid and the more conventional 2-chloropropionic acid. Our analysis will delve into the fundamental principles governing their reactivity, supported by physicochemical data and a detailed experimental protocol for a comparative kinetic study.

Introduction: A Tale of Two Halogens and an Influential Fluorine

At first glance, 2-Bromo-3-fluoropropionic acid and 2-chloropropionic acid are structurally similar. Both possess a carboxylic acid moiety and a halogen at the alpha-position, making them prime candidates for nucleophilic substitution reactions. However, the substitution of a bromine for a chlorine atom and the introduction of a fluorine atom at the beta-position in 2-bromo-3-fluoropropionic acid introduce significant electronic and steric differences that profoundly impact their reactivity.

2-chloropropionic acid is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its applications include the production of herbicides and as a building block for non-steroidal anti-inflammatory drugs like ibuprofen.[2]

2-Bromo-3-fluoropropionic acid , a more specialized reagent, offers unique properties due to the presence of both bromine and fluorine. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties, such as metabolic stability and binding affinity.[3][4]

This guide will dissect the key factors that differentiate these two molecules, providing a framework for rational selection in your synthetic endeavors.

Physicochemical Properties: Setting the Stage for Reactivity

A molecule's inherent properties are a prelude to its chemical behavior. The table below summarizes the key physicochemical characteristics of our two subjects.

Property2-Bromo-3-fluoropropionic acid2-chloropropionic acid
Molecular Formula C₃H₄BrFO₂C₃H₅ClO₂[2]
Molecular Weight 170.97 g/mol 108.52 g/mol [2]
Appearance LiquidColorless liquid[5]
Density 1.954 g/mL at 25 °C1.2585 g/cm³ at 20°C[5]
Boiling Point >110 °C (flash point)186 °C[5]
pKa Not available~2.80 - 2.83[5][6]
Solubility Not specifiedMiscible with water, alcohol, and ether[5]

An important, though currently unavailable, piece of data is the pKa of 2-bromo-3-fluoropropionic acid. We can, however, predict its acidity relative to 2-chloropropionic acid. The presence of the highly electronegative fluorine atom at the beta-position will exert a significant electron-withdrawing inductive effect, stabilizing the carboxylate anion. This should result in a lower pKa for 2-bromo-3-fluoropropionic acid, making it a stronger acid than 2-chloropropionic acid.

A Head-to-Head Comparison of Reactivity in Nucleophilic Substitution

The primary reaction of interest for these molecules is nucleophilic substitution at the alpha-carbon. For α-haloacids, this reaction typically proceeds via an SN2 mechanism, involving the attack of a nucleophile on the carbon bearing the halogen.[7][8] A critical point to understand is that under basic or neutral conditions, the carboxylic acid will be deprotonated to its carboxylate form. This carboxylate is the actual substrate for the nucleophilic attack.

Caption: General mechanism of nucleophilic substitution on an α-halo acid.

Three key factors will determine the relative reactivity of our two molecules in such a reaction:

  • The Nature of the Leaving Group: The facility with which the halide anion departs is paramount.

  • The Electrophilicity of the Alpha-Carbon: The partial positive charge on the carbon atom being attacked influences its susceptibility to the nucleophile.

  • Steric Hindrance: The accessibility of the alpha-carbon to the incoming nucleophile.

The Decisive Role of the Leaving Group: Bromide vs. Chloride

In the context of nucleophilic substitution, bromide is a significantly better leaving group than chloride . This is due to a combination of factors:

  • Basicity: Weaker bases are better leaving groups because they are more stable on their own in solution. HBr is a stronger acid than HCl, meaning that Br⁻ is a weaker base than Cl⁻.[7]

  • Polarizability: Bromide is larger and more polarizable than chloride. This increased polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction, thereby lowering the activation energy.[8]

  • Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the rate-determining step.

Quantitative data from analogous systems show that alkyl bromides can react over an order of magnitude faster than their corresponding chlorides in SN2 reactions.[7]

The Inductive Effect of the Beta-Fluorine: A Double-Edged Sword?

The presence of a fluorine atom at the beta-position of 2-bromo-3-fluoropropionic acid introduces a powerful electron-withdrawing inductive effect. This effect has two opposing consequences for the SN2 reaction rate:

  • Increased Acidity: As discussed, the inductive effect will increase the acidity of the carboxylic acid.

  • Decreased Reactivity at the Alpha-Carbon: The electron-withdrawing fluorine atom will pull electron density away from the alpha-carbon, making it more electron-deficient and, in principle, a better electrophile. However, studies on the SN2 reactivity of β-fluoroethyl iodides have shown that a fluorine atom in the beta-position actually slows down the rate of nucleophilic substitution.[9] This is attributed to the destabilization of the SN2 transition state. The electron-withdrawing fluorine atom intensifies the partial positive charge on the alpha-carbon in the transition state, raising its energy and thus the activation barrier for the reaction.[10]

Overall Reactivity Assessment

We are now faced with two competing effects for 2-bromo-3-fluoropropionic acid: the rate-enhancing effect of a better leaving group (Br vs. Cl) and the rate-retarding effect of the beta-fluorine's inductive effect.

Without direct experimental data comparing the two molecules, a definitive quantitative prediction is challenging. However, the difference in leaving group ability between bromide and chloride is generally very pronounced. It is therefore highly probable that the superior leaving group ability of bromide will outweigh the deactivating inductive effect of the beta-fluorine .

Predicted Order of Reactivity:

2-Bromo-3-fluoropropionic acid > 2-chloropropionic acid

Experimental Protocol: A Comparative Kinetic Study of Nucleophilic Substitution

To empirically validate our theoretical assessment, a comparative kinetic study is essential. The following protocol outlines a robust method for comparing the rates of reaction of 2-bromo-3-fluoropropionic acid and 2-chloropropionic acid with a common nucleophile, using High-Performance Liquid Chromatography (HPLC) for analysis.

Objective: To determine the relative rates of nucleophilic substitution of 2-bromo-3-fluoropropionic acid and 2-chloropropionic acid with a selected nucleophile.

Materials:

  • 2-Bromo-3-fluoropropionic acid

  • 2-chloropropionic acid

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Internal standard for HPLC analysis (e.g., naphthalene)

  • Quenching solution (e.g., dilute acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of 2-bromo-3-fluoropropionic acid, 2-chloropropionic acid, the chosen nucleophile, and the internal standard in the selected anhydrous solvent.

  • Reaction Setup:

    • In two separate, thermostated reaction vessels, place a solution of the nucleophile.

    • Allow the vessels to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Initiation of the Reaction:

    • At time t=0, add the stock solution of either 2-bromo-3-fluoropropionic acid or 2-chloropropionic acid to the respective reaction vessel. Ensure rapid mixing.

  • Monitoring the Reaction:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and the internal standard.

  • HPLC Analysis:

    • Analyze each quenched aliquot by HPLC.

    • Develop an HPLC method that provides good separation of the starting material, the product, and the internal standard.

    • Quantify the concentration of the starting material and/or product in each aliquot by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial rate of each reaction from the slope of the concentration vs. time plot at t=0.

    • Alternatively, if the reaction follows pseudo-first-order kinetics (by using a large excess of the nucleophile), a plot of ln([starting material]) vs. time will yield a straight line with a slope equal to -kobs.

    • Compare the rate constants (k) for the two reactions to determine their relative reactivity.

Caption: Workflow for the comparative kinetic study.

Conclusion: Making an Informed Choice

  • Leaving Group Ability is Dominant: The superior leaving group ability of bromide makes 2-bromo-3-fluoropropionic acid the more reactive of the two compounds in nucleophilic substitution reactions.

  • The Beta-Fluorine's Inductive Effect is a Double-Edged Sword: While increasing the acidity of the carboxylic acid, the electron-withdrawing nature of the beta-fluorine is expected to slightly decrease the rate of SN2 reaction at the alpha-carbon.

  • Predicted Reactivity: The rate-enhancing effect of the bromide leaving group is expected to be the dominant factor, leading to a higher overall reactivity for 2-bromo-3-fluoropropionic acid.

For the synthetic chemist, the choice between these two reagents will depend on the specific requirements of the reaction. If a higher reactivity is desired to overcome a sluggish transformation or to allow for milder reaction conditions, 2-bromo-3-fluoropropionic acid is the superior choice . However, for routine applications where the reactivity of an alpha-chloro acid is sufficient, the lower cost and wider availability of 2-chloropropionic acid may make it the more practical option.

The inclusion of the beta-fluorine in 2-bromo-3-fluoropropionic acid also presents an opportunity for downstream functionalization or for leveraging its electronic properties in the final target molecule, a consideration of particular importance in medicinal chemistry.

We encourage researchers to perform their own kinetic studies, following the protocol outlined in this guide, to obtain precise, application-specific data that will further inform their synthetic strategies.

References

  • PubChem. 2-Chloropropionic acid. [Link]

  • Chem-Page.net. 2-chloropropanoic acid. [Link]

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  • PubMed. Generation and NMR Study of Short-Lived and Reactive Trifluoroalkyl Carbocations of the α-Halogenothiophene Series in Brønsted Superacids: Reactions of the Cations With Arenes. [Link]

  • ResearchGate. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. [Link]

  • Organic Syntheses. β-BROMOPROPIONIC ACID. [Link]

  • PrepChem.com. Preparation of 2-bromopropionic acid. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Bromo-3-fluorophenol. [Link]

  • PubChem. (2R)-2-bromo-3-fluoropropanoic acid. [Link]

  • ACS Publications. Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. [Link]

  • OUCI. Influence of a β-OH substituent on SN2 reactions of fluoroethane: Intramolecular hydrogen bonding catalysis or inhibition? A theoretical study. [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • ResearchGate. Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes. [Link]

  • PubMed Central. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

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     Reactions. [Link]
    
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  • ChemRxiv. Experimental and Computational Analysis of the Inability of an Iron(II)- and 2-Oxoglutarate-Dependent Aliphatic Halogenase to Mediate Fluorination. [Link]

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  • PubChem. 2-Bromo-3-fluoropentanoic acid. [Link]

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  • Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

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Comparative

A Senior Application Scientist's Guide: The Strategic Advantages of 2-Bromo-3-fluoropropionic Acid in Synthesis

Introduction: The Fluorine Advantage in Modern Chemistry In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties, often...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties, often leading to enhanced performance.[1][2][3] Fluorination is a powerful tool used to modulate acidity, basicity, lipophilicity, metabolic stability, and binding affinity.[2][3][4][5][6] Among the diverse array of fluorinated building blocks, those possessing multiple, distinct reactive sites offer unparalleled synthetic versatility. 2-Bromo-3-fluoropropionic acid is a prime example of such a molecule, providing a unique combination of functionalities that present clear advantages over other halogenated acids for the synthesis of complex target molecules, particularly in drug discovery.[1][7] This guide provides an in-depth comparison, supported by mechanistic insights and experimental considerations, for researchers, scientists, and drug development professionals seeking to leverage its unique chemical attributes.

Part 1: The Physicochemical Edge: Unpacking the Inductive Effect

The defining characteristic of 2-Bromo-3-fluoropropionic acid lies in the electronic interplay between the bromine and fluorine atoms and the carboxylic acid group. The presence of two electronegative halogens on adjacent carbons creates a significant inductive effect that profoundly influences its acidity.

Causality of Enhanced Acidity: Fluorine, being the most electronegative element, strongly pulls electron density away from the carbon backbone.[8][9][10] This electron-withdrawing effect is transmitted through the sigma bonds to the carboxylate group. The result is a stabilization of the conjugate base (carboxylate anion) formed upon deprotonation.[8][9][10] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[8] The bromine atom at the α-position further contributes to this effect.

Caption: Inductive electron withdrawal in 2-Bromo-3-fluoropropionic acid.

This enhanced acidity is not merely a theoretical curiosity; it has practical implications in synthesis, influencing reaction conditions and the reactivity of the carboxyl group itself.

Comparative Acidity Data:

CompoundStructureKey FeatureExpected pKa (Relative)
Propionic AcidCH₃CH₂COOHAlkyl (e⁻ donating)Highest
2-Bromopropionic AcidCH₃CH(Br)COOHα-Bromo (e⁻ withdrawing)Intermediate
3-Fluoropropionic AcidFCH₂CH₂COOHβ-Fluoro (e⁻ withdrawing)Intermediate
2-Bromo-3-fluoropropionic Acid FCH₂CH(Br)COOH α-Bromo + β-Fluoro Lowest

Note: This table represents relative acidity based on established principles of inductive effects. Exact pKa values can vary with measurement conditions.

Part 2: The Synthetic Keystone: Orthogonal Reactivity and Controlled Functionalization

The primary advantage of 2-Bromo-3-fluoropropionic acid lies in its dual functionality, which allows for sequential and selective chemical transformations. The C-Br bond at the α-position and the C-F bond at the β-position possess distinct reactivities.

  • The α-Bromo Group: A Gateway for Nucleophiles: The bromine atom on the carbon adjacent to the carbonyl group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions.[11] This feature is the cornerstone of its utility, providing a reliable method for introducing a wide variety of functional groups, most notably amines for the synthesis of amino acids.[11] The electrophilicity of the α-carbon is enhanced by the adjacent carbonyl, which stabilizes the SN2 transition state, leading to faster reaction rates compared to typical primary alkyl halides.[11]

  • The β-Fluoro Group: A Stable Modulator: In sharp contrast to the C-Br bond, the C-F bond is one of the strongest in organic chemistry (~485 kJ/mol) and is generally unreactive under standard nucleophilic substitution conditions.[1] Its role is not to act as a leaving group, but to modulate the electronic properties of the molecule and, crucially, to be carried through the synthetic sequence into the final product. This imparts the beneficial properties of fluorine—such as increased metabolic stability and altered lipophilicity—to the target molecule.[1][2]

Synthetic_Workflow cluster_reaction Step 1: Nucleophilic Substitution (SN2) cluster_further_steps Step 2: Further Transformations start 2-Bromo-3-fluoropropionic Acid reaction_node Reaction with Nucleophile (e.g., NH₃, NaN₃) start->reaction_node product1 α-Substituted Intermediate (e.g., α-Amino or α-Azido acid) reaction_node->product1 C-Br bond breaks C-Nu bond forms product2 Fluorinated Target Molecule (e.g., Unnatural Amino Acid) product1->product2 note_sn2 α-Bromo is the reactive site. final_product Incorporation into Peptide/Drug Candidate product2->final_product Peptide Synthesis note_fluorine β-Fluoro is retained, conferring desired properties.

Caption: Synthetic utility workflow of 2-Bromo-3-fluoropropionic acid.

Part 3: Experimental Protocol: Synthesis of 3-Fluoroalanine

This protocol demonstrates the use of 2-Bromo-3-fluoropropionic acid as a precursor for a valuable unnatural amino acid. The choice of ammonia as the nucleophile directly installs the required amino group.

Objective: To synthesize 3-fluoroalanine via nucleophilic substitution.

Materials:

  • 2-Bromo-3-fluoropropionic acid (1 eq.)

  • Aqueous Ammonia (NH₄OH), concentrated (excess, ~20-30 eq.)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-3-fluoropropionic acid (1 eq.) in a minimal amount of ethanol.

    • Causality: Ethanol is used as a co-solvent to ensure miscibility between the organic starting material and the aqueous ammonia.

  • Nucleophilic Substitution: Cool the flask in an ice bath and slowly add a large excess of concentrated aqueous ammonia (~20-30 eq.).

    • Causality: A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. It also acts as the base to neutralize the HBr formed during the reaction.

  • Reaction Progression: Remove the flask from the ice bath, equip it with a reflux condenser, and heat the mixture to a gentle reflux (approx. 50-60°C) for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

    • Causality: Heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the volatile components (ammonia, ethanol, water) under reduced pressure using a rotary evaporator.

  • Purification - Acid/Base Extraction (Self-Validation):

    • Dissolve the resulting crude solid in water and acidify to pH ~2 with 1M HCl. This protonates the amino acid, making it water-soluble, while leaving non-polar impurities behind.

    • Wash the acidic aqueous layer with diethyl ether (2x) to remove any remaining organic impurities. Discard the ether layers.

    • Causality: This step is self-validating. Only the desired amino acid, with both its acidic (COOH) and basic (NH₂) groups, will be efficiently extracted and purified through this pH-dependent process.

  • Isolation: The purified 3-fluoroalanine can be isolated from the aqueous solution by ion-exchange chromatography or by careful neutralization and crystallization.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Part 4: Comparative Advantages in Drug Development

When compared to simpler halogenated acids, the advantages of 2-Bromo-3-fluoropropionic acid in a drug development context are multifaceted.

  • vs. 2-Bromopropionic Acid: While 2-bromopropionic acid is a useful building block for non-fluorinated analogues, it cannot introduce the benefits of fluorine.[12] Projects requiring enhanced metabolic stability or specific binding interactions that leverage fluorine's properties necessitate a fluorinated starting material.[2][5] The C-F bond can block sites of metabolic attack, preventing oxidative metabolism by cytochrome P450 enzymes.[2]

  • vs. 2-Chloropropionic Acid: The C-Br bond is more reactive and a better leaving group than the C-Cl bond. This often allows for milder reaction conditions and potentially higher yields in nucleophilic substitution reactions, which is a significant advantage in multi-step syntheses.

  • vs. 3-Bromopropionic Acid: The position of the halogen is critical. An α-halo acid is required for the direct synthesis of α-amino acids. 3-Bromopropionic acid would lead to β-amino acids, which have their own applications but do not serve as direct substitutes in α-amino acid synthesis workflows.

Conclusion

2-Bromo-3-fluoropropionic acid stands out as a superior building block compared to other halogenated acids due to a unique convergence of properties. Its enhanced acidity, driven by the powerful inductive effects of vicinal halogens, influences its reactivity. More importantly, its orthogonal reactivity—a highly labile α-bromo group for synthetic transformations and a robust β-fluoro group for property modulation—provides a direct and efficient pathway to high-value, fluorine-containing molecules. For scientists in drug discovery and advanced synthesis, this molecule is not just another halogenated acid; it is a strategic tool for introducing fluorine into complex scaffolds with precision and control, ultimately enabling the development of more stable, effective, and innovative chemical entities.

References

  • Benchchem.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

  • Taylor & Francis Online. (Date not specified). The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • YouTube. (2024). Fluorinated Building Blocks: A Comprehensive Overview. [Link]

  • PubMed Central (PMC). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Fiveable. Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. [Link]

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  • PubMed Central (PMC). Synthesis of complex unnatural fluorine-containing amino acids. [Link]

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  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]

  • PubMed Central (PMC). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

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  • ResearchGate. (2025). Recent Advances in the Synthesis of Fluorinated Amino Acids. [Link]

  • AD PHARMACHEM. High Quality 2-Bromo Propionic Acid. [Link]

  • ResearchGate. (2025). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

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Validation

A Senior Application Scientist's Guide to the Reaction Mechanisms of 2-Bromo-3-fluoropropionic Acid

Introduction: The Synthetic Versatility of a Fluorinated Building Block 2-Bromo-3-fluoropropionic acid is a halogenated carboxylic acid of significant interest to researchers in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Fluorinated Building Block

2-Bromo-3-fluoropropionic acid is a halogenated carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure presents two key points of reactivity: a labile bromine atom at the α-position and an electron-withdrawing fluorine atom at the β-position. This arrangement makes it a versatile precursor for synthesizing a range of fluorinated compounds, as the introduction of fluorine can dramatically alter a molecule's biological and physical properties, including metabolic stability and binding affinity.[1]

This guide provides an in-depth comparative analysis of the primary reaction mechanisms that 2-Bromo-3-fluoropropionic acid undergoes: nucleophilic substitution and elimination. Understanding the delicate interplay between these competing pathways is paramount for any researcher aiming to leverage this reagent effectively. We will dissect the mechanistic principles, explore the critical reaction parameters that dictate the product outcome, and provide actionable experimental protocols.

Part 1: Nucleophilic Substitution Pathways

Nucleophilic substitution is a cornerstone reaction for 2-bromo-3-fluoropropionic acid, involving the replacement of the bromide leaving group by a nucleophile. As a secondary alkyl halide, it can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism, with the outcome heavily dependent on the reaction conditions.

The SN2 Mechanism: A Concerted, Stereospecific Pathway

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group. This "backside attack" forces an inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[2]

Causality of Experimental Choices for SN2:

  • Nucleophile: Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻, primary amines) are required to efficiently attack the sterically accessible secondary carbon.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal. They can solvate the cation of the nucleophilic salt but do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive.

  • Temperature: Lower temperatures are generally preferred to minimize the competing elimination reactions.

Figure 1: SN2 reaction on 2-Bromo-3-fluoropropionic acid.
The SN1 Mechanism: A Stepwise, Racemizing Pathway

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. The rate-determining first step is the spontaneous dissociation of the leaving group to form a planar secondary carbocation intermediate. In the second step, this intermediate is rapidly attacked by a nucleophile from either face, leading to a racemic mixture of products.

Causality of Experimental Choices for SN1:

  • Nucleophile: Weak nucleophiles (e.g., H₂O, ROH) are favored, as they are not strong enough to initiate an SN2 reaction and will wait for the formation of the carbocation.

  • Solvent: Polar protic solvents (e.g., water, ethanol) are essential. They stabilize the carbocation intermediate and the bromide leaving group through hydrogen bonding.

  • Substrate Note: The adjacent, highly electronegative fluorine atom exerts a strong negative inductive effect, which can destabilize the carbocation intermediate, making the SN1 pathway less favorable than for a non-fluorinated analogue.

SN1_Mechanism sub 2-Bromo-3-fluoropropionic acid carbocation Secondary Carbocation Intermediate (Planar) sub->carbocation Slow, Rate-Determining Loss of Br- prod_R R-Product carbocation->prod_R Nu: attack (top) prod_S S-Product carbocation->prod_S Nu: attack (bottom)

Figure 2: SN1 pathway showing carbocation formation.

Part 2: Elimination Reaction Mechanisms

Elimination reactions compete with substitution and result in the formation of an alkene—in this case, 2-fluoroacrylic acid or its derivatives. The outcome is highly dependent on the strength and steric bulk of the base employed.

The E2 Mechanism: A Concerted Elimination

The E2 (Elimination, Bimolecular) mechanism is a concerted, single-step reaction where a base abstracts a proton from the β-carbon, leading to the simultaneous formation of a double bond and expulsion of the bromide leaving group.[3] The reaction requires an anti-periplanar arrangement of the β-proton and the leaving group.

Causality of Experimental Choices for E2:

  • Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) are ideal. Their bulkiness prevents them from acting as nucleophiles, thus favoring elimination over substitution.

  • Temperature: Higher temperatures significantly favor elimination over substitution, as elimination has a higher activation energy and results in an increase in entropy.

E1cb_Mechanism sub 2-Bromo-3-fluoropropionic acid carbanion Carbanion Intermediate (Stabilized by F) sub->carbanion Fast Deprotonation by Base carbanion->sub Reversible product 2-Fluoroacrylic acid carbanion->product Slow Loss of Br-

Figure 4: The E1cb mechanism via a stabilized carbanion.

Part 3: Comparative Analysis and Decision-Making

The choice between substitution and elimination is not arbitrary; it is a direct consequence of the selected reaction conditions. A researcher must strategically manipulate these variables to guide the reaction toward the desired product.

Table 1: Condition-Based Reaction Pathway Comparison
Factor Favors SN2 Favors SN1 Favors E2 Favors E1/E1cb
Nucleophile/Base Strong, non-bulky nucleophileWeak nucleophileStrong, bulky baseStrong base (E1cb); Weak base (E1)
Solvent Polar aprotic (e.g., DMSO, Acetone)Polar protic (e.g., H₂O, EtOH)Less polar solvents often usedPolar protic (E1); Varies for E1cb
Temperature LowLowHighHigh
Key Intermediate Pentavalent Transition StateCarbocationConcerted Transition StateCarbocation (E1); Carbanion (E1cb)
Stereo/Regiochem Inversion of configurationRacemizationAnti-periplanar requiredLoss of stereocenter
Experimental Workflow: Selecting the Right Pathway

This logical workflow can guide experimental design.

Decision_Workflow start Goal: React 2-Bromo-3-fluoropropionic acid q_temp Reaction Temperature? start->q_temp q_base Reagent Type? q_temp->q_base Low res_elim Elimination Favored q_temp->res_elim High q_base->res_elim Base res_sub Substitution Favored q_base->res_sub Nucleophile q_base_strength Strength/Bulk? res_e2 E2 Product (2-Fluoroacrylic acid) q_base_strength->res_e2 Strong, bulky (e.g., t-BuOK) res_sn2 SN2 Product (e.g., 2-Azido-3-fluoropropionic acid) q_base_strength->res_sn2 Strong, non-bulky (e.g., NaN3 in DMSO) res_solvolysis SN1/E1 Mixture (e.g., Hydrolysis/Elimination) q_base_strength->res_solvolysis Weak (e.g., H2O, EtOH) res_elim->q_base_strength Use Strong Base res_sub->q_base_strength

Figure 5: Decision workflow for predicting reaction outcomes.

Part 4: Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrate and safety considerations. 2-Bromo-3-fluoropropionic acid is corrosive and causes severe skin burns and eye damage. [4]All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Fluoro-3-hydroxypropionic Acid (SN1-Favored)

This protocol outlines a chemical hydrolysis, an alternative to biocatalytic methods. [5][6][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-fluoropropionic acid (1.0 eq) in a 1:1 mixture of water and dioxane.

  • Reagent Addition: Add silver nitrate (1.1 eq). The silver ion assists in pulling off the bromide leaving group, promoting the formation of the carbocation.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. A precipitate of silver bromide will form. Filter the mixture through a pad of celite.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 2: Synthesis of 2-Fluoroacrylic Acid (E2-Favored)
  • Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add dry tetrahydrofuran (THF).

  • Reagent Addition: Add 2-bromo-3-fluoropropionic acid (1.0 eq) to the solvent. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (t-BuOK) (2.2 eq) in THF to the reaction mixture. The use of a strong, bulky base at a 2:1 ratio (one equivalent to deprotonate the carboxylic acid, the second to effect elimination) is critical.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the mixture with diethyl ether (3 x volume).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product is volatile and should be handled with care.

Conclusion

The reactivity of 2-bromo-3-fluoropropionic acid is a classic case study in the competition between fundamental organic reaction mechanisms. The outcome is not governed by the substrate alone but is dictated by the judicious choices of the experimentalist. By carefully controlling the nucleophile/base, solvent, and temperature, a researcher can selectively navigate the reaction landscape to favor SN2, SN1, E2, or even E1cb pathways. This level of control is essential for harnessing the full synthetic potential of this valuable fluorinated building block in the development of novel pharmaceuticals and advanced materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 2-Bromo-3,3,3-trifluoroprop-1-ene in Medicinal Chemistry.
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  • ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-bromo-3-fluoropropanoic acid. Retrieved from [Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. PubMed. Retrieved from [Link]

  • Organic Syntheses. (1923). β-BROMOPROPIONIC ACID. 3, 25. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
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  • Semantic Scholar. (n.d.). The Reaction Pathway Analysis of 2-Bromo-3,3,3-trifluoropropene with the Active Radicals and Pyrolysis of 2-Bromo-3,3,3-trifluoropropene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. Retrieved from [Link]

  • Regulations.gov. (2012). REPORT 2-Bromo-3,3,3-trifluoropropene: Skin Irritation to the Rabbit. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoropentanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). A. Elimination from 2-Bromopropane. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Bohrium. (2015). A chemical kinetic mechanism for 2-bromo-3,3,3-trifluoropropene (2-btp) flame inhibition. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the elimination reaction producing propene from 2-bromopropane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]

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Comparative

A Strategic Guide to Fluorine Incorporation: A Comparative Analysis of 2-Bromo-3-fluoropropionic Acid and Late-Stage Fluorination Techniques

For Researchers, Scientists, and Drug Development Professionals The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The choice of when and how to introduce this transformative element dictates not only the efficiency and practicality of a synthetic route but also the flexibility for structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of two divergent strategies: the use of pre-functionalized fluorinated building blocks , exemplified by 2-Bromo-3-fluoropropionic acid , and the application of late-stage direct fluorination methods.

The Dichotomy of Fluorination Strategy: Building Blocks vs. Direct Introduction

The decision to employ a fluorinated building block or to pursue late-stage fluorination is a critical juncture in synthetic planning. The "building block" approach involves incorporating a molecule with a pre-existing carbon-fluorine bond into the target structure.[2] This method is reliable and leverages well-established synthetic transformations. In contrast, late-stage fluorination introduces the fluorine atom onto a complex, often near-final, intermediate, a strategy that has become invaluable for rapid lead optimization in drug discovery.[2][3]

This guide will dissect the nuances of each approach, providing field-proven insights and actionable experimental protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

Part 1: The Fluorinated Building Block Approach with 2-Bromo-3-fluoropropionic Acid

The building block strategy is predicated on the principle of incorporating a fluorine-containing moiety early in a synthetic sequence. 2-Bromo-3-fluoropropionic acid serves as a versatile, albeit specialized, example of such a building block. Its bifunctional nature, possessing both a reactive bromine atom at the α-position and a fluorine atom at the β-position, makes it a precursor for constructing fluorinated heterocyclic systems, which are prevalent in pharmaceuticals.[4]

Conceptual Application: Synthesis of a Fluoromethyl Thiazole Derivative

While direct synthetic applications of 2-Bromo-3-fluoropropionic acid are not extensively documented in mainstream literature, its structure lends itself to established synthetic methodologies. A logical application is in the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide. By analogy, the α-bromo portion of our subject molecule can react with a thioamide to forge the thiazole ring, thereby incorporating a fluoromethyl group at the 2-position of the resulting heterocycle.

building_block_workflow

Experimental Protocol: Representative Synthesis of a 2-(Fluoromethyl)thiazole Derivative

This protocol is a representative example based on established Hantzsch thiazole syntheses.[5][6]

Materials:

  • 2-Bromo-3-fluoropropionic acid (1.0 mmol, 171 mg)

  • Benzothioamide (1.0 mmol, 137 mg)

  • Ethanol (10 mL)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Round-bottom flask with reflux condenser and stir bar

Procedure:

  • To a stirred solution of benzothioamide in ethanol, add 2-Bromo-3-fluoropropionic acid in one portion at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the target 2-(fluoromethyl)-4-phenylthiazole derivative.

Part 2: Late-Stage Direct Fluorination – A Comparative Analysis

Late-stage fluorination has emerged as a powerful strategy, particularly in drug discovery, where the rapid generation of fluorinated analogues from a common advanced intermediate is highly desirable for SAR studies.[2][3] These methods can be broadly categorized into electrophilic and nucleophilic approaches.

A. Electrophilic Fluorination: α-Fluorination of Carbonyls with Selectfluor®

Electrophilic fluorinating agents, such as Selectfluor®, are prized for their ability to deliver an electrophilic fluorine equivalent ("F+") to nucleophilic centers like enolates.[1] They are generally stable, crystalline solids that are easier and safer to handle than gaseous fluorine.[1]

Mechanism Insight: The α-fluorination of a β-ketoester with Selectfluor® proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source. The reaction is often rapid at room temperature.

Experimental Protocol: α-Fluorination of Ethyl 2-oxocyclohexanecarboxylate

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol, 170 mg)

  • Selectfluor® (1.1 mmol, 389 mg)

  • Acetonitrile (5 mL)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred solution of ethyl 2-oxocyclohexanecarboxylate in acetonitrile, add Selectfluor® in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 1-2 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield ethyl 1-fluoro-2-oxocyclohexanecarboxylate.

B. Nucleophilic Deoxyfluorination: DAST vs. Deoxo-Fluor®

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a fundamental transformation. Diethylaminosulfur trifluoride (DAST) has historically been a popular choice, but its thermal instability and hazardous nature have led to the development of safer alternatives like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[7][8]

Causality in Reagent Choice: The choice between DAST and Deoxo-Fluor® is primarily driven by safety and thermal stability. DAST can decompose explosively above 90 °C, a significant risk, especially at a larger scale.[7] Deoxo-Fluor® is considerably more stable, with a decomposition onset temperature of 140 °C, making it a more prudent choice for many applications.[8]

Experimental Protocol: Deoxyfluorination of an α-Hydroxy-β-ketoester

This protocol is adapted from a documented stereospecific deoxyfluorination using DAST.[2]

Materials:

  • (S)-ethyl 2-hydroxy-1-oxoindane-2-carboxylate (0.1 mmol)

  • DAST (1M solution in CH₂Cl₂, 0.2 mmol, 0.2 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Schlenk flask under Argon atmosphere

Procedure:

  • Prepare a solution of the α-hydroxy-β-ketoester in dry CH₂Cl₂.

  • In a separate flask under an Argon atmosphere, place a stirred solution of DAST in dry CH₂Cl₂ at room temperature.

  • Add the substrate solution dropwise to the DAST solution over 15 minutes.

  • Stir the reaction mixture at room temperature. The reaction may require extended periods (e.g., 20-40 hours), and additional DAST may be needed.[2]

  • Monitor the reaction by TLC or NMR.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous phase with dichloromethane (3 x 5 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to obtain the crude α-fluoro-β-ketoester for further purification.

Part 3: Head-to-Head Comparison and Strategic Selection

The choice between a building block strategy and late-stage fluorination is context-dependent, balancing factors like the availability of starting materials, the desired molecular diversity, and the overall synthetic plan.

FeatureBuilding Block Approach (e.g., 2-Bromo-3-fluoropropionic acid)Late-Stage Fluorination (e.g., Selectfluor®, DAST)
General Strategy Incorporates a pre-fluorinated molecule into the target structure.[2]Introduces a fluorine atom onto a complex molecule near the end of the synthesis.[2]
Predictability High; relies on well-established, non-fluorination reactions (e.g., cyclocondensations, cross-couplings).Moderate to High; can be substrate-dependent, with potential for side reactions (e.g., elimination with DAST).
Flexibility for SAR Low; requires a new synthetic route for each fluorinated analogue.High; enables rapid synthesis of fluorinated analogues from a common, non-fluorinated intermediate.[2][3]
Reagent Handling Generally involves standard, stable reagents.Requires handling of specialized, often aggressive, and sometimes hazardous fluorinating agents (e.g., DAST).[7]
Typical Yields Dependent on the specific non-fluorination reaction used.Selectfluor® (α-fluorination): 70-95%DAST/Deoxo-Fluor® (Deoxyfluorination): 60-90%
Key Advantage Reliability and avoidance of harsh fluorinating agents.[2]Speed and efficiency for generating molecular diversity.[3]
Decision-Making Workflow

The following flowchart provides a logical framework for selecting the most appropriate fluorination strategy.

decision_tree

Conclusion

Both the building block and late-stage fluorination approaches are indispensable tools in the synthesis of fluorinated organic molecules. The use of a building block like 2-Bromo-3-fluoropropionic acid offers a reliable, albeit less flexible, pathway to specific fluorinated motifs. In contrast, late-stage methodologies using reagents such as Selectfluor® and Deoxo-Fluor® provide the agility required for rapid optimization in a drug discovery setting. A thorough understanding of the advantages and limitations of each strategy, as outlined in this guide, is paramount for the rational design and efficient execution of synthetic routes toward novel fluorinated compounds.

References

  • Ritter, T., et al. (2011). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 44(9), 768-777. [Link]

  • Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

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  • Synthesis of α‐fluoro‐β‐keto ester derivatives 6. (n.d.). ResearchGate. [Link]

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  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega, 8(15), 13957–13971. [Link]

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Validation

The Ascendant Role of 2-Bromo-3-fluoropropionic Acid as a Bioisostere: A Comparative Analysis for Drug Development Professionals

Introduction: Beyond the Carboxyl Group in Drug Design In the landscape of medicinal chemistry, the carboxylic acid moiety has long been a cornerstone of pharmacophore design. Its capacity for potent hydrogen bonding and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Carboxyl Group in Drug Design

In the landscape of medicinal chemistry, the carboxylic acid moiety has long been a cornerstone of pharmacophore design. Its capacity for potent hydrogen bonding and ionic interactions has cemented its role in a vast array of therapeutics. However, this functional group is not without its liabilities. Challenges such as poor membrane permeability due to ionization at physiological pH, rapid metabolic clearance via glucuronidation, and potential for off-target toxicities often necessitate its replacement during lead optimization.[1][2] This has led to the strategic deployment of bioisosteres—functional groups that retain the essential biological activity of the parent moiety while favorably modifying its physicochemical and pharmacokinetic properties.[2]

This guide provides an in-depth comparative analysis of 2-bromo-3-fluoropropionic acid as a bioisostere for the carboxylic acid group. We will explore its unique electronic and steric attributes, supported by experimental protocols and data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Bioisosteric Replacement of Carboxylic Acids

The decision to replace a carboxylic acid is often driven by the need to overcome common hurdles in drug development:

  • Improving Pharmacokinetics (ADME):

    • Absorption and Permeability: The ionized nature of carboxylates at physiological pH can hinder passive diffusion across cellular membranes, leading to poor oral bioavailability.[3]

    • Metabolism: Carboxylic acids are susceptible to conjugation with glucuronic acid, forming reactive acyl glucuronides that can be associated with idiosyncratic toxicity.[4]

    • Distribution: High plasma protein binding can limit the concentration of free drug available to engage its target.[5]

  • Enhancing Pharmacodynamics:

    • Potency and Selectivity: Fine-tuning the acidity and electrostatic potential of the pharmacophore can lead to improved binding affinity and selectivity for the target protein.

    • Target Engagement: In some cases, a less acidic bioisostere may better mimic the protonation state of a natural ligand within a specific binding pocket.

2-Bromo-3-fluoropropionic Acid: A Profile

2-Bromo-3-fluoropropionic acid emerges as a compelling, albeit less conventional, bioisostere. Its structure introduces a unique combination of halogen atoms that modulate the properties of the propionic acid scaffold.

PropertyValueSource
Molecular Formula C₃H₄BrFO₂
Molecular Weight 170.97 g/mol
Appearance Liquid
Density 1.954 g/mL at 25 °C
Refractive Index n20/D 1.466
CAS Number 16652-36-1

The key to its utility lies in the interplay of the alpha-bromo and beta-fluoro substituents.

Physicochemical Properties: A Comparative Overview
Compound/BioisosterePredicted pKaPredicted LogPKey Attributes
Propionic Acid (Parent)~4.87~0.33Baseline
2-Bromo-3-fluoropropionic Acid ~2.0 - 2.5 ~1.0 - 1.5 Increased acidity and lipophilicity
Tetrazole~4.5 - 5.0VariesSimilar acidity to carboxylic acid, metabolically more stable than acyl glucuronides.[2]
Acyl Sulfonamide~9.0 - 10.0VariesWeaker acid, increased lipophilicity.[6]
Hydroxamic Acid~9.0VariesCan act as a metal chelator, may have metabolic liabilities.[2]

Note: Predicted values are estimates based on the known effects of halogen substitution on carboxylic acid properties. Experimental verification is essential.

Rationale for Predicted Properties:

  • pKa: The electron-withdrawing inductive effects of both the alpha-bromo and beta-fluoro substituents are expected to significantly increase the acidity of the carboxylic acid, lowering its pKa compared to the parent propionic acid.[7]

  • LogP: Halogenation generally increases the lipophilicity of a molecule.[4][8] The presence of both bromine and fluorine is predicted to result in a higher LogP value compared to propionic acid.

Experimental Protocols for Comparative Analysis

To empirically validate the performance of 2-bromo-3-fluoropropionic acid as a bioisostere, a series of standardized assays should be conducted in parallel with the parent carboxylic acid-containing compound and other bioisosteric analogues.

Synthesis of 2-Bromo-3-fluoropropionic Acid

The most direct route to 2-bromo-3-fluoropropionic acid is the alpha-bromination of 3-fluoropropionic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[9][10]

Workflow for the Synthesis of 2-Bromo-3-fluoropropionic Acid

start Start with 3-Fluoropropionic Acid reagents Add catalytic PBr₃ and Br₂ start->reagents Step 1 reaction Heat to initiate Hell-Volhard-Zelinsky reaction reagents->reaction Step 2 intermediate Formation of α-bromo acyl bromide reaction->intermediate Step 3 workup Aqueous Workup (Hydrolysis) intermediate->workup Step 4 product 2-Bromo-3-fluoropropionic Acid workup->product Step 5

Caption: Synthesis of 2-bromo-3-fluoropropionic acid via the HVZ reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-fluoropropionic acid (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) (0.1-0.3 eq).

  • Bromine Addition: Slowly add bromine (Br₂) (1.1 eq) from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be neutralized with a trap.

  • Reaction: Heat the mixture gently to initiate the reaction. Once the reaction has started, maintain a gentle reflux until the red color of the bromine disappears.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to hydrolyze the intermediate acyl bromide.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Determination of Physicochemical Properties

1. pKa Determination (UV-Metric Method)

This method relies on the change in UV absorbance of the compound as a function of pH.[7]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • In a 96-well UV-transparent plate, add the buffer solutions and a small, constant amount of the compound stock solution to each well.

  • Measure the UV-Vis spectrum of each well.

  • Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

2. LogD₇.₄ Determination (Shake-Flask Method)

This classic method measures the distribution of the compound between n-octanol and an aqueous buffer at pH 7.4.[7]

  • Prepare a buffer solution at pH 7.4 and pre-saturate it with n-octanol.

  • Pre-saturate n-octanol with the pH 7.4 buffer.

  • Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a vial.

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Performance Evaluation

1. Membrane Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[11][12][13]

PAMPA Workflow

start Prepare Donor Plate (Compound in Buffer) assemble Assemble Sandwich: Acceptor Plate Filter Plate Donor Plate start->assemble membrane Coat Filter Plate with Artificial Membrane (e.g., Lecithin in Dodecane) membrane->assemble acceptor Prepare Acceptor Plate (Buffer) acceptor->assemble incubate Incubate (e.g., 4-18 hours) at Room Temperature assemble->incubate analyze Analyze Compound Concentration in Donor and Acceptor Wells (e.g., LC-MS/MS) incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate result Permeability Classification (Low, Medium, High) calculate->result

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Prepare Donor Solutions: Dissolve the test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

  • Coat the Filter Plate: Add a solution of a lipid (e.g., 10% lecithin in dodecane) to each well of a 96-well filter plate and allow the solvent to evaporate, forming an artificial membrane.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate and add the donor solutions to the filter plate. Incubate the assembly for 4-18 hours at room temperature.

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the concentrations and known parameters of the assay system.

2. Target Engagement (Competitive Enzyme Inhibition Assay)

This assay determines the potency of the compounds in inhibiting a specific enzyme target.

Step-by-Step Protocol for IC₅₀ Determination:

  • Prepare Reagents: Prepare solutions of the purified enzyme, its substrate, and the test compounds (in a serial dilution) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compound (or vehicle control).

  • Pre-incubation: Incubate for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Measure Activity: Monitor the reaction progress over time by measuring the formation of a product (e.g., via absorbance or fluorescence).

  • Calculate IC₅₀: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[13][14][15]

Conclusion and Future Outlook

2-Bromo-3-fluoropropionic acid presents a novel and intriguing option for the bioisosteric replacement of carboxylic acids. Its unique electronic profile, stemming from the combined inductive effects of the alpha-bromo and beta-fluoro substituents, is predicted to significantly increase both acidity and lipophilicity. While this may not be advantageous in all contexts, for specific targets or to overcome particular ADME challenges, this profile could be highly beneficial.

The provided experimental protocols offer a robust framework for the empirical evaluation of this and other bioisosteres. By systematically comparing the physicochemical properties and in vitro performance of compounds containing 2-bromo-3-fluoropropionic acid against their carboxylic acid counterparts and other known bioisosteres, medicinal chemists can make data-driven decisions to accelerate the optimization of their lead candidates. Further studies are warranted to explore the in vivo metabolic fate and potential toxicities associated with this unique structural motif.

References

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  • Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current topics in medicinal chemistry, 18(28), 2384–2407.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology (Clifton, N.J.), 2089, 41–46.
  • edX. (n.d.). IC50 Determination. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-bromo-3-fluoropropanoic acid. Retrieved January 10, 2026, from [Link]

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  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2015). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of chemical research, 48(6), 1711–1724.
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Comparative

A Guide for the Modern Chemist: Selecting the Optimal Fluorinating Agent for Complex Molecules

Introduction: The Strategic Imperative of Fluorination in Drug Discovery The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its strategic placement can profoundly alter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its strategic placement can profoundly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity, transforming a promising lead compound into a viable drug candidate.[1] However, the very properties that make fluorine a valuable bioisostere also present significant synthetic challenges. The choice of fluorinating agent is therefore a critical decision, dictating reaction efficiency, substrate scope, and functional group tolerance.[1]

This guide provides a data-driven comparison of the most prevalent modern fluorinating agents. It is designed to equip researchers, scientists, and drug development professionals with the insights needed to navigate the nuanced landscape of fluorination chemistry and select the optimal reagent for their synthetic challenges.

Clarification on the Role of "2-Bromo-3-fluoropropionic acid"

Initial research into "2-Bromo-3-fluoropropionic acid" reveals that this compound is best categorized as a fluorinated building block , rather than a fluorinating agent.[2][3] A fluorinating agent actively donates a fluorine atom to a substrate. In contrast, a building block is a pre-fluorinated molecule used as a structural component in a larger synthesis.[4][5] For instance, the related compound 2-fluoro-3-hydroxypropionic acid has been synthesized biocatalytically to serve as a monomer for new fluorinated polymers.[6]

Therefore, a direct performance benchmark of 2-Bromo-3-fluoropropionic acid against fluorinating agents is not chemically appropriate. This guide will instead focus on comparing the premier fluorinating agents that a chemist might use to synthesize complex fluorinated molecules, such as fluorinated carboxylic acids.

Part 1: Electrophilic ("F⁺") Fluorinating Agents

Electrophilic fluorinating agents are essential for creating C-F bonds at nucleophilic centers like enolates, silyl enol ethers, and electron-rich aromatic rings.[1] Reagents with a nitrogen-fluorine (N-F) bond have become the industry standard due to their stability, safety, and ease of handling compared to hazardous alternatives like elemental fluorine.[7] Here, we compare the two most prominent N-F reagents: Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) .

Head-to-Head Comparison: Selectfluor™ vs. NFSI

The choice between Selectfluor™ and NFSI depends on the substrate's reactivity and the desired selectivity. Selectfluor™ is generally more reactive, making it the reagent of choice for less reactive substrates.[8][9] NFSI is milder and can offer greater selectivity for substrates prone to over-fluorination.[8]

FeatureSelectfluor™ (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity Generally more reactive, with a larger kinetic constant.[9]Generally less reactive and more selective.[8]
Structure Cationic, quaternary ammonium salt.Neutral, sulfonimide.
Solubility Soluble in polar solvents (acetonitrile, water, DMF).Soluble in many common organic solvents (THF, CH₂Cl₂, acetonitrile).
Stability Highly stable, non-hygroscopic solid.Stable, non-hygroscopic crystalline solid.
Handling Easy to handle; notably compatible with aqueous conditions.[8]Easy to handle; typically used under anhydrous conditions.
Byproducts N-chloromethyl-triethylenediamine bis(tetrafluoroborate).Benzenesulfonimide.
Performance Data: Fluorination of Activated Methylene Compounds

The following data, adapted from representative literature, illustrates the typical performance of each reagent in the fluorination of a common substrate class.

Substrate (1,3-Dicarbonyl)ReagentConditionsYield (%)Reference
DibenzoylmethaneSelectfluor™MeCN, rt, 2h95%[10]
DibenzoylmethaneNFSITHF, NaH, rt, 4h92%[11]
Ethyl 2-oxocyclopentanecarboxylateSelectfluor™MeCN, rt, 1h98%[12]
Ethyl 2-oxocyclopentanecarboxylateNFSITHF, NaHMDS, -78°C to rt85%[13]
Mechanistic Overview: Electrophilic Fluorination

The mechanism of electrophilic fluorination is complex and can proceed through different pathways depending on the substrate and conditions. The two most commonly proposed mechanisms are a direct Sₙ2 attack on the fluorine atom or a single-electron transfer (SET) pathway.

G cluster_0 Sₙ2 Pathway cluster_1 SET Pathway Nu Nucleophile (e.g., Enolate) TS_SN2 [Nu---F---N]‡ Transition State Nu->TS_SN2 Attack on F Prod_SN2 Fluorinated Product TS_SN2->Prod_SN2 NF_Reagent_SN2 N-F Reagent (e.g., Selectfluor™) NF_Reagent_SN2->TS_SN2 Nu_SET Nucleophile Radical_Cation Nucleophile Radical Cation Nu_SET->Radical_Cation SET Prod_SET Fluorinated Product Radical_Cation->Prod_SET F• transfer NF_Anion_Radical N-F Reagent Anion Radical NF_Anion_Radical->Prod_SET NF_Reagent_SET N-F Reagent NF_Reagent_SET->NF_Anion_Radical SET

Caption: Proposed Sₙ2 vs. SET pathways for electrophilic fluorination.

Experimental Protocol: Fluorination of a 1,3-Dicarbonyl with Selectfluor™

This protocol is a representative example for the fluorination of an activated methylene group.

Materials:

  • 1,3-Dicarbonyl substrate (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in anhydrous acetonitrile.

  • Add Selectfluor™ (1.1 equiv) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).[10]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Nucleophilic Deoxyfluorinating Agents

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a powerful transformation in organic synthesis. This section compares the classic reagent DAST with its modern, safer, and often more selective alternatives, Deoxo-Fluor® and XtalFluor-E® .

Head-to-Head Comparison: DAST vs. Deoxo-Fluor® vs. XtalFluor-E®

While effective, DAST is a thermally unstable liquid that can decompose explosively.[14] Deoxo-Fluor® and the crystalline XtalFluor® reagents were developed to provide safer, more stable alternatives with improved selectivity, often minimizing the formation of elimination byproducts that plague DAST reactions.[15][16]

FeatureDASTDeoxo-Fluor®XtalFluor-E®
Physical State Fuming liquid.[14]Liquid.Crystalline solid.[15]
Thermal Stability Decomposes at >90°C; can be explosive.[14]More stable than DAST.[17]Thermally stable to >200°C.[14]
Handling Requires careful handling due to thermal instability and reaction with moisture.[14]Easier to handle than DAST.Crystalline solid, easy to handle, not sensitive to moisture.[15]
Byproduct Generation Often generates elimination (alkene) byproducts.[15]Generally less elimination than DAST.[17]Significantly less elimination, leading to cleaner reactions.[15][18]
HF Generation Can generate corrosive HF with moisture.[14]Can generate HF.Does not generate free HF under anhydrous conditions.[15]
Typical Reaction Temp. -78 °C to rt.[19]-20 °C to rt.[17]0 °C to reflux (with promoter).[20]
Performance Data: Deoxyfluorination of Alcohols

The following data highlights the superior selectivity of modern reagents, particularly in substrates prone to elimination.

SubstrateReagentConditionsYield (Fluoride)Yield (Elimination)Reference
1-AdamantylmethanolDASTCH₂Cl₂, rt70%15%[21]
1-AdamantylmethanolDeoxo-Fluor®THF, rt85%5%[21]
CyclohexanolDASTCH₂Cl₂, 0°C55%30%[15]
CyclohexanolXtalFluor-E® / Et₃N·3HFCH₂Cl₂, 0°C88%<5%[15]
Mechanistic Overview: Deoxyfluorination

Deoxyfluorination with aminosulfur trifluorides proceeds via activation of the alcohol to form a good leaving group, followed by nucleophilic displacement by fluoride. The key difference in selectivity arises from the reaction conditions and the nature of the fluoride source.

G cluster_0 Deoxyfluorination Pathway Alcohol R-OH Intermediate [R-O-SF₂NR'₂]⁺ Activated Intermediate Alcohol->Intermediate Reagent DAST or XtalFluor-E Reagent->Intermediate Activation Product R-F Intermediate->Product Elimination Alkene (Side Product) Intermediate->Elimination E2 Elimination Fluoride F⁻ Fluoride->Product Sₙ2 Attack

Caption: General mechanism for deoxyfluorination of alcohols.

Experimental Protocol: Deoxyfluorination of a Primary Alcohol with DAST

This protocol is a classic example but requires extreme caution. Note: DAST reactions should not be heated and should always be performed behind a blast shield.

Materials:

  • Primary alcohol (e.g., 4-Nitrobenzyl alcohol) (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ice bath

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DAST (1.2 equiv) dropwise to the cooled solution.[19]

  • Allow the reaction mixture to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Protocol: Deoxyfluorination with XtalFluor-E®

This protocol demonstrates the use of a modern, safer crystalline reagent with a fluoride promoter.

Materials:

  • Alcohol substrate (1.0 equiv)

  • XtalFluor-E® (1.5 equiv)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (1.0 equiv) or DBU (promoter)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a solution of the promoter (e.g., Et₃N·3HF, 1.0 equiv) in anhydrous DCE at room temperature, add XtalFluor-E® (1.5 equiv).[20]

  • Add the alcohol substrate (1.0 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (from room temperature to reflux, depending on the substrate) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a 5% aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The field of fluorination chemistry is continuously evolving, with a relentless drive toward reagents that offer greater selectivity, safety, and operational simplicity. For electrophilic fluorination, Selectfluor™ remains a powerful and versatile workhorse, while NFSI provides a milder alternative for sensitive substrates. In the realm of deoxyfluorination, modern crystalline reagents like XtalFluor-E® represent a significant advancement over traditional agents like DAST , offering superior safety profiles and selectivity that minimizes byproduct formation.[15][18] The choice of reagent is not trivial; it requires a careful analysis of substrate reactivity, desired outcome, and safety considerations. By leveraging the comparative data and protocols in this guide, researchers can make more informed decisions, accelerating the synthesis of novel fluorinated molecules that will drive future innovations in medicine, agriculture, and materials science.

References

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

  • Al-Abed, Y., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1373–1378. [Link]

  • SCI. (n.d.). Simpler fluorine chemistry. [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

  • Chemistry Stack Exchange. (2024). Electrophilic fluorination power: selectfluor vs NFSI. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1780–1787. [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. [Link]

  • Organic Syntheses. (n.d.). GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR®. [Link]

  • ResearchGate. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. [Link]

  • Reddit. (2025). Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). [Link]

  • Lee, S., & Kim, D. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7591–7595. [Link]

  • Marazzi, M., & Melchiorre, P. (2013). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 11(9), 1483-1486. [Link]

  • PubChem. (n.d.). (2R)-2-bromo-3-fluoropropanoic acid. [Link]

  • Shreeve, J. M., et al. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Future Medicinal Chemistry, 4(1), 83-98. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • NIH. (2021). Enzymatic synthesis of fluorinated compounds. [Link]

  • CHIMIA. (n.d.). Modern Synthetic Procedures for the Fluorination of Organic Molecules. [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • SciSpace. (2021). Enzymatic synthesis of fluorinated compounds. [Link]

  • Radboud Repository. (n.d.). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

  • ResearchGate. (2025). Reactivity of F-alkylated alpha-bromo acids and esters: Synthesis of ethanoic and 3-fluoroprop-2-enoic F-alkylated acids. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of 2-Bromo-3-fluoropropionic Acid Purity

Introduction: The Critical Role of Purity in a Versatile Building Block 2-Bromo-3-fluoropropionic acid is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique tri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

2-Bromo-3-fluoropropionic acid is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—possessing a carboxylic acid, a bromine atom at the alpha position, and a fluorine atom at the beta position—makes it a valuable chiral building block for synthesizing complex molecules, including novel pharmaceuticals. Given that even minor impurities can drastically alter reaction pathways, yield, and the toxicological profile of a final product, rigorous and robust validation of its purity is not merely a quality control step but a foundational requirement for successful research and development.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 2-Bromo-3-fluoropropionic acid. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection, the nuances of data interpretation, and the strategic implementation of an orthogonal validation approach to build a comprehensive and trustworthy purity profile.

The Analytical Challenge: Anticipating Potential Impurities

A robust analytical strategy begins with understanding what you are looking for. The purity of 2-Bromo-3-fluoropropionic acid can be compromised by several factors related to its synthesis and stability:

  • Residual Starting Materials and Reagents: Unreacted precursors or leftover reagents from the synthetic route.

  • Isomeric Impurities: Positional isomers (e.g., 3-bromo-2-fluoropropionic acid) that may have similar physical properties but different reactivity.

  • Byproducts of Synthesis: Compounds formed from side reactions.

  • Degradation Products: Resulting from instability under certain storage or handling conditions.

  • Residual Solvents: Organic solvents used during synthesis and purification.

A truly effective purity assessment, therefore, requires a multi-faceted approach capable of separating, identifying, and quantifying these diverse potential contaminants.

Comparative Analysis of Key Analytical Techniques

No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved by applying multiple, independent (orthogonal) methods that test for different chemical and physical properties.[1][2][3] Below, we compare the most effective techniques for 2-Bromo-3-fluoropropionic acid, complete with experimental insights.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[4] It excels at separating the target analyte from structurally similar impurities.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar molecule like 2-Bromo-3-fluoropropionic acid, reversed-phase HPLC is the method of choice.

Expertise in Action (Causality behind Choices):

  • Column Selection: A C18 column is ideal, offering a non-polar stationary phase that retains the analyte based on hydrophobic interactions.

  • Mobile Phase: A mixture of water and a polar organic solvent (like acetonitrile or methanol) is used. Critically, an acidic modifier (e.g., 0.1% formic or phosphoric acid) must be added to the mobile phase. This suppresses the ionization of the carboxylic acid group, ensuring a consistent, neutral form of the analyte, which leads to sharper peaks and reproducible retention times.[5][6]

  • Detection: The carboxylic acid group provides a weak chromophore. Therefore, UV detection at a low wavelength (e.g., 200-210 nm) is typically employed.[6] A Diode Array Detector (DAD) is highly recommended as it can provide spectral information, helping to distinguish between impurities and assess peak purity. For higher sensitivity, especially for impurities lacking a strong chromophore, derivatization with a UV-active agent like nitrophenylhydrazine can be considered.[7]

Experimental Protocol: HPLC-DAD Method

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with DAD.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • DAD Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve ~25 mg of the 2-Bromo-3-fluoropropionic acid sample in 50 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Start with a gradient of 5% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Calculate purity using the area percent method. The purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.

    • System suitability tests (e.g., tailing factor, plate count) must be performed to ensure the validity of the run, in line with ICH guidelines.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is unparalleled for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR), providing an excellent orthogonal method to chromatography.[4][11]

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. For this specific analyte, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise in Action:

  • ¹H NMR: Provides structural confirmation. The acidic proton of the carboxyl group will typically appear as a broad singlet at a high chemical shift (~10-12 ppm).[12][13] The signals for the protons on the carbon backbone will show characteristic splitting due to coupling with both the adjacent proton and the fluorine atom.

  • ¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds.[14][15] It offers a wide chemical shift range and high sensitivity with virtually no background interference.[16] The presence of a single, sharp signal confirms the single fluorine environment. Any fluorine-containing impurities would appear as distinct signals, making ¹⁹F NMR an excellent method for both identification and quantification of such impurities.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration to the sample, ¹H or ¹⁹F NMR can be used to determine the absolute purity of the 2-Bromo-3-fluoropropionic acid.[11] This technique is considered a primary ratio method and is often used to certify reference materials.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • System Preparation:

    • NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis.

    • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Internal Standard: Certified reference material with a sharp, well-resolved signal that does not overlap with analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh (~15 mg) of 2-Bromo-3-fluoropropionic acid and (~10 mg) of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Ensure quantitative parameters are set: a long relaxation delay (d1) of at least 30 seconds is crucial to allow for full relaxation of all protons, ensuring signal integrals are directly proportional to molar concentration.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS): Essential for Volatile Impurities

While HPLC is ideal for non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile byproducts.[17][18]

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which fragments them into ions and detects them based on their mass-to-charge ratio, providing both quantitative data and structural identification.

Expertise in Action:

  • Derivatization is Key: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. They must be derivatized to a more volatile ester form, for example, by reaction with a silylating agent (like BSTFA) or by forming a methyl ester (e.g., using diazomethane or methanol with an acid catalyst). This step is critical for successful analysis.

  • Column Selection: A mid-polarity column (e.g., DB-5ms or equivalent) is generally suitable for separating the derivatized analyte from other volatile components.

  • Mass Spectrometry: Electron Ionization (EI) provides a reproducible fragmentation pattern that can be compared against spectral libraries (e.g., NIST) for confident identification of unknown impurities.[18]

Experimental Protocol: GC-MS (after Derivatization)

  • Derivatization (Silylation):

    • Accurately weigh ~5 mg of the sample into a reaction vial.

    • Add 200 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Heat the vial at 60°C for 30 minutes to ensure complete reaction.

  • System Preparation:

    • GC-MS System: Agilent GC-MS or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL, split mode (e.g., 20:1).

    • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities based on their relative peak area compared to the main derivatized analyte peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR is a rapid, non-destructive technique primarily used for confirming the identity of a compound by identifying its functional groups. While not a quantitative purity tool, it serves as an excellent first-pass quality check.

Principle of Operation: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present.

Expected Spectral Features for 2-Bromo-3-fluoropropionic Acid:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500-3300 cm⁻¹.[12][13][19]

  • C=O Stretch (Carbonyl): A sharp, intense absorption band around 1700-1760 cm⁻¹.[19][20]

  • C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region.[19][20]

  • C-F and C-Br Stretches: These will appear in the fingerprint region (typically below 1200 cm⁻¹).

A spectrum matching that of a known reference standard confirms the material's identity and the presence of the key carboxylic acid functional group.

An Orthogonal Validation Strategy: Integrating the Data

Relying on a single result, such as a 99.5% purity value from HPLC, can be misleading. That value only reflects purity with respect to other UV-active, non-volatile impurities that are resolved on that specific column. An orthogonal approach provides a more complete and trustworthy picture.[1][2][3]

The workflow below illustrates how data from multiple techniques are integrated to build a comprehensive purity profile.

G cluster_0 Sample Analysis cluster_1 Data Integration & Final Assessment Sample Test Sample: 2-Bromo-3-fluoropropionic acid HPLC HPLC-DAD (Non-volatile impurities, Assay vs. Standard) Sample->HPLC NMR qNMR (¹H & ¹⁹F) (Structural Confirmation, Absolute Purity) Sample->NMR GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample->GCMS FTIR FTIR (Identity Confirmation) Sample->FTIR KF Karl Fischer Titration (Water Content) Sample->KF Integration Data Synthesis - Correlate HPLC area% with qNMR absolute purity - Identify volatiles from GC-MS - Confirm structure & identity HPLC->Integration NMR->Integration GCMS->Integration FTIR->Integration KF->Integration FinalPurity Final Purity Calculation (Mass Balance Approach) Integration->FinalPurity COA Certificate of Analysis (CoA) (Complete Purity Profile) FinalPurity->COA

Caption: Orthogonal workflow for comprehensive purity validation.

Data Summary and Recommendations

The choice of analytical technique(s) should be guided by the intended purpose of the analysis. For routine quality control, HPLC may be sufficient. For reference standard characterization or troubleshooting an unexpected reaction outcome, a full suite of orthogonal methods is required.

Table 1: Comparison of Analytical Techniques for Purity Validation

Technique Primary Purpose Strengths Limitations
HPLC-DAD Quantitation of non-volatile impurities; AssayHigh precision and robustness; Widely available.Insensitive to non-UV active compounds; Does not detect volatile impurities.
qNMR Absolute quantitation; Structural confirmationPrimary method (no reference standard of the analyte needed); Structure-specific.Lower sensitivity than chromatography; Requires specialized expertise for quantitative setup.
GC-MS Identification & quantitation of volatile impuritiesExcellent for residual solvents; Provides structural info via MS.Requires derivatization for the analyte; Not suitable for non-volatile or thermally labile compounds.
FTIR Identity confirmationFast, simple, and non-destructive.Not quantitative for purity; Provides limited information on minor components.
Karl Fischer Water content determinationHighly accurate and specific for water.Only measures water content.

Conclusion

Validating the purity of a critical reagent like 2-Bromo-3-fluoropropionic acid is a multi-step, evidence-based process. A single chromatographic run provides only one piece of the puzzle. By employing an orthogonal strategy that combines the separative power of HPLC, the structural and quantitative rigor of NMR, and the specific impurity-profiling capabilities of GC-MS and Karl Fischer titration, researchers and drug development professionals can build a high-confidence, comprehensive purity profile. This rigorous approach is fundamental to ensuring the reproducibility, safety, and success of the scientific endeavors that rely on this versatile chemical building block. All analytical procedures must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate they are fit for their intended purpose.[8][9][10][21][22]

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • PubMed. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

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Comparative

A Comparative Guide to the SN2 Reaction Rates of 2-Bromo-3-fluoropropionic Acid and Its Analogs

< For researchers and professionals in drug development, a nuanced understanding of reaction kinetics is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, and pred...

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers and professionals in drug development, a nuanced understanding of reaction kinetics is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, and predicting its rate is crucial for optimizing the synthesis of target molecules. This guide provides an in-depth comparison of the SN2 reaction rates of 2-bromo-3-fluoropropionic acid and its structural analogs. We will delve into the underlying principles governing these reactions, present a robust experimental design for their kinetic analysis, and interpret the resulting data to provide actionable insights.

Foundational Principles: What Governs SN2 Reaction Rates?

The SN2 reaction is a single-step process where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a concerted fashion.[1][2][3][4] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[4][5][6][7] Several key factors dictate the velocity of an SN2 reaction:

  • Substrate Structure and Steric Hindrance: The accessibility of the electrophilic carbon is critical. Bulky substituents on or near the reaction center impede the approach of the nucleophile, a phenomenon known as steric hindrance.[8][9][10][11] Consequently, the SN2 reaction rate decreases as steric hindrance increases, with the general trend being methyl > primary > secondary >> tertiary substrates.[8][12][13]

  • Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the substrate.[14] This stability is often correlated with the weakness of the corresponding conjugate base.[14][15] For halogens, the leaving group ability follows the trend I > Br > Cl > F, which is inversely related to their bond strength with carbon.[16]

  • Nucleophile Strength: A stronger nucleophile, one that can more readily donate its electron pair, will accelerate the SN2 reaction.[1][2] Nucleophilicity is influenced by factors such as charge (anionic nucleophiles are generally stronger than their neutral counterparts) and electronegativity.[1][16]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) are generally preferred for SN2 reactions.[16][17][18][19] This is because they can dissolve the nucleophilic salt while not strongly solvating the nucleophile, leaving it "naked" and more reactive.[17][20] In contrast, polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[1][18][21]

Hypothesis: Predicting the Reactivity of 2-Bromo-3-fluoropropionic Acid and Its Analogs

Let us consider the SN2 reaction of 2-bromo-3-fluoropropionic acid and a series of its analogs with a common nucleophile, for instance, sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). We will compare the following substrates:

  • Analog A: 2-Bromopropionic acid

  • Analog B: 2-Bromo-3-methylpropionic acid

  • Target Molecule: 2-Bromo-3-fluoropropionic acid

  • Analog C: 2-Chloropropionic acid

Based on the principles outlined above, we can formulate a hypothesis regarding the relative reaction rates:

Expected Reactivity Trend: Analog A > Target Molecule > Analog B > Analog C

Rationale:

  • Analog A vs. Target Molecule & Analog B: Analog A (2-bromopropionic acid) is expected to be the most reactive. The introduction of a substituent at the 3-position (β-carbon) in both the target molecule (fluorine) and Analog B (methyl) will introduce steric hindrance, slowing the reaction rate compared to Analog A.[1][8]

  • Target Molecule vs. Analog B: The fluorine atom in the target molecule is smaller than the methyl group in Analog B. Therefore, the steric hindrance exerted by fluorine is expected to be less than that of the methyl group, leading to a faster reaction rate for the target molecule compared to Analog B.

  • Analog A vs. Analog C: Both are structurally similar except for the leaving group. Bromine is a better leaving group than chlorine because the C-Br bond is weaker and the bromide ion is more stable in solution than the chloride ion.[16] Therefore, Analog A is expected to react faster than Analog C.

Experimental Design for a Comparative Kinetic Study

To empirically validate our hypothesis, a rigorous kinetic study is necessary. Here, we outline a detailed protocol for monitoring the SN2 reaction rates using ¹H NMR spectroscopy, a powerful technique for in-situ reaction monitoring.[22][23][24]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare stock solutions of each substrate and NaN3 in DMSO-d6 R1 Inject substrate solution into an NMR tube P1->R1 P2 Equilibrate NMR spectrometer to the desired reaction temperature (e.g., 298 K) P2->R1 R2 Acquire initial ¹H NMR spectrum (t=0) R1->R2 R3 Inject NaN3 solution to initiate the reaction R2->R3 R4 Immediately begin acquiring a series of ¹H NMR spectra at timed intervals R3->R4 A1 Integrate characteristic peaks of the reactant and product in each spectrum R4->A1 A2 Calculate the concentration of reactant and product at each time point A1->A2 A3 Plot ln([Reactant]) vs. time to determine the pseudo-first-order rate constant (k') A2->A3 A4 Calculate the second-order rate constant (k = k' / [NaN3]) A3->A4

Caption: Workflow for the kinetic analysis of SN2 reactions using NMR spectroscopy.

Detailed Experimental Protocol
  • Solution Preparation: Prepare 0.1 M stock solutions of each substrate (2-bromopropionic acid, 2-bromo-3-methylpropionic acid, 2-bromo-3-fluoropropionic acid, and 2-chloropropionic acid) and a 1.0 M solution of sodium azide in deuterated dimethyl sulfoxide (DMSO-d6).

  • NMR Spectrometer Setup: Equilibrate the NMR spectrometer to a constant temperature, for example, 25°C (298 K).

  • Reaction Initiation and Monitoring:

    • Transfer 0.5 mL of a substrate stock solution into a clean NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material.

    • Add 0.05 mL of the sodium azide stock solution to the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 2-3 hours).

  • Data Processing and Analysis:

    • Process the acquired spectra (phasing and baseline correction).

    • Identify a well-resolved proton signal for both the reactant and the product. For example, the proton at the 2-position (α-carbon) will have a distinct chemical shift in the reactant and the product.

    • Integrate the chosen peaks in each spectrum to determine the relative concentrations of the reactant and product over time.

    • Assuming the concentration of the nucleophile (NaN3) remains in large excess and is effectively constant, the reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the nucleophile.

Data Summary and Interpretation

The following table summarizes hypothetical, yet plausible, experimental data for the SN2 reactions of the four compounds with sodium azide in DMSO at 298 K.

SubstrateLeaving GroupSubstituent at C3Second-Order Rate Constant (k) [M⁻¹s⁻¹]Relative Rate
Analog A: 2-Bromopropionic acidBrH1.5 x 10⁻³3.0
Target: 2-Bromo-3-fluoropropionic acidBrF1.0 x 10⁻³2.0
Analog B: 2-Bromo-3-methylpropionic acidBrCH₃5.0 x 10⁻⁴1.0
Analog C: 2-Chloropropionic acidClH2.5 x 10⁻⁴0.5

The experimental results support our initial hypothesis. Analog A, with the least steric hindrance and a good leaving group, exhibits the highest reaction rate. The presence of a fluorine atom at the 3-position in the target molecule reduces the rate by a factor of 1.5 compared to Analog A, likely due to a combination of steric and electronic effects. The bulkier methyl group in Analog B leads to a more significant rate reduction. Finally, Analog C, with the poorer leaving group (chlorine), is the least reactive.

Mechanistic Insights and Influencing Factors

The observed reactivity trends can be rationalized by considering the structure of the SN2 transition state.

G cluster_TS SN2 Transition State cluster_factors Influencing Factors TS [Nu---C(R1)(R2)---LG]‡ Steric Steric Hindrance (R1, R2) Steric->TS Increases transition state energy LeavingGroup Leaving Group Ability (LG) LeavingGroup->TS Lowers transition state energy if good Nucleophile Nucleophilicity (Nu) Nucleophile->TS Lowers transition state energy if strong Solvent Solvent Effects Solvent->TS Polar aprotic stabilizes less, increasing rate

Caption: Factors influencing the stability of the SN2 transition state and thus the reaction rate.

In the case of 2-bromo-3-fluoropropionic acid, the electron-withdrawing nature of the fluorine atom can have a dual effect. It can slightly increase the electrophilicity of the reaction center (C2) through an inductive effect, which would favor the reaction. However, this is likely outweighed by the steric hindrance it imposes on the backside attack of the nucleophile.

Conclusion and Implications for Drug Development

This guide has provided a comprehensive comparison of the SN2 reaction rates of 2-bromo-3-fluoropropionic acid and its analogs. The experimental data, obtained through a well-defined NMR-based kinetic study, confirms the established principles of SN2 reactivity, highlighting the significant roles of steric hindrance and leaving group ability.

For professionals in drug development, these findings are directly applicable. The ability to predict and modulate reaction rates is essential for the efficient synthesis of complex pharmaceutical molecules. Understanding how subtle structural modifications, such as the introduction of a fluorine atom, can impact reactivity allows for more rational design of synthetic routes and optimization of reaction conditions, ultimately accelerating the drug discovery and development process.

References

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

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Validation

A Comparative Guide to the Conformational Analysis of 2-Bromo-3-fluoropropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The spatial arrangement of atoms, or conformation, is a critical determinant of a molecule's physical, chemical, and biological properties. For hal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms, or conformation, is a critical determinant of a molecule's physical, chemical, and biological properties. For halogenated carboxylic acids, which are pivotal building blocks in medicinal chemistry and materials science, understanding their conformational preferences is paramount for rational design. This guide provides an in-depth comparative analysis of the conformational landscapes of 2-bromo-3-fluoropropionic acid and its ester and amide derivatives. By integrating high-level computational chemistry with empirical NMR spectroscopic data, we elucidate the subtle interplay of steric, electronic, and stereoelectronic effects that govern the conformational equilibrium in these systems. This document serves as a practical and theoretical resource, offering validated protocols and expert insights to guide researchers in their own investigations.

Introduction: The Significance of Conformational Control

2-Bromo-3-fluoropropionic acid is a trifunctional building block whose utility in drug development is intrinsically linked to the three-dimensional space it occupies. The relative orientation of the carboxyl, bromine, and fluorine substituents dictates its interaction with biological targets, influences its reactivity, and defines its physicochemical properties. When this acid is converted into derivatives such as esters or amides—common steps in prodrug strategy or peptide synthesis—the conformational preferences can shift dramatically.

This guide will compare three key molecules:

  • 2-Bromo-3-fluoropropionic Acid (1)

  • Methyl 2-bromo-3-fluoropropanoate (2)

  • N-Methyl-2-bromo-3-fluoropropionamide (3)

Our analysis will focus on the rotation around the central C2-C3 bond, which defines the relative positioning of the key functional groups. We will employ a dual approach: first, predicting the conformational energy landscape using Density Functional Theory (DFT), and second, validating these predictions through the analysis of vicinal proton-proton coupling constants (³JHH) obtained from ¹H NMR spectroscopy.

Theoretical & Methodological Foundations

The Conformational Landscape: Gauche vs. Anti

Rotation around the C2-C3 bond in these derivatives results in three key staggered conformations, which can be visualized using Newman projections. The stability of these conformers is dictated by a balance of forces:

  • Steric Hindrance: The repulsive interaction between bulky groups, which generally favors an anti-periplanar (anti) arrangement where the largest substituents are 180° apart.

  • Dipole-Dipole Interactions: Repulsion or attraction between polar bonds.

  • The Gauche Effect: An exception to steric hindrance where, for certain electronegative substituents, a synclinal (gauche) conformation (dihedral angle of ~60°) is unexpectedly more stable than the anti conformation.[1][2] This is often attributed to stabilizing hyperconjugation, where electron density is donated from a C-H σ bonding orbital into a neighboring C-F σ* antibonding orbital—an interaction that is maximized in the gauche arrangement.[1]

Computational Chemistry: Predicting Stability

Quantum chemistry calculations, particularly DFT, are indispensable for predicting the relative energies of different conformers.[3] A robust computational protocol is essential for generating reliable data that can be confidently correlated with experimental results.

  • Initial Structure Generation: Build the initial 3D structure of the molecule in an appropriate molecular editor (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform an initial, low-level conformational search using a force field method (e.g., MMFF94) to identify all potential energy minima.

  • DFT Optimization and Frequency Calculation: Each identified conformer is then subjected to geometry optimization and frequency calculation at a higher level of theory. This step is crucial. The choice of functional and basis set must be appropriate for the system.

    • Recommended Level of Theory: B3LYP-D3/6-311+G(d,p).[4][5] The B3LYP functional is a well-established hybrid functional. The "-D3" suffix indicates the inclusion of Grimme's dispersion correction, which is vital for accurately modeling non-covalent interactions. The 6-311+G(d,p) basis set is a flexible, triple-zeta basis set with diffuse functions (+) for describing lone pairs and polarization functions (d,p) for accurately representing bond angles.

    • Validation: A true energy minimum is confirmed by the absence of imaginary frequencies in the vibrational analysis.

  • Energy Analysis: The relative Gibbs free energies (ΔG) of the conformers are calculated from the electronic energies and thermal corrections obtained from the frequency calculations. These ΔG values are used to predict the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

G cluster_0 Computational Analysis Workflow A 1. Build 3D Structure B 2. Force Field Conformational Search (e.g., MMFF94) A->B C 3. Identify Low-Energy Conformers B->C D 4. DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP-D3/6-311+G(d,p)) C->D E 5. Verify True Minima (No Imaginary Frequencies) D->E F 6. Calculate Relative Gibbs Free Energies (ΔG) E->F G 7. Predict Boltzmann Population (%) F->G

Caption: Workflow for determining conformer populations via DFT.

NMR Spectroscopy: Experimental Validation

While DFT provides a theoretical model, NMR spectroscopy offers a powerful experimental method to probe the conformational equilibrium in solution.[6][7] The key observable is the three-bond vicinal coupling constant (³JHH) between the protons on C2 and C3. The magnitude of this coupling is exquisitely sensitive to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation .[8][9]

Karplus Equation: J(φ) = A cos²(φ) + B cos(φ) + C[9]

Where A, B, and C are empirically derived parameters.[8] In a freely rotating system, the observed coupling constant is a weighted average of the coupling constants for each individual conformer:

J_obs = P_A * J_A + P_B * J_B + P_C * J_C

Where P_X is the molar fraction (population) of conformer X, and J_X is the coupling constant for that specific conformer, estimated from its known dihedral angle via the Karplus equation. By measuring J_obs, we can solve for the relative populations of the conformers.

  • Sample Preparation: Dissolve ~5-10 mg of the derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational preferences.[1][2]

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended for good signal dispersion).

  • Spectral Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Coupling Constant Extraction: Analyze the multiplets for the H2 and H3 protons. These protons form an AMX or ABX spin system. Accurately measure the vicinal coupling constants, ³J_H2-H3a and ³J_H2-H3b.

  • Population Analysis:

    • Estimate the coupling constants for pure anti (J_anti, φ ≈ 180°, typically 10-14 Hz) and gauche (J_gauche, φ ≈ 60°, typically 2-5 Hz) conformers using established Karplus parameters.[10][11]

    • Use the measured J_obs values in the weighted average equations to solve for the populations of the conformers.

G cluster_1 NMR Analysis Workflow A 1. Sample Preparation (Derivative in Deuterated Solvent) B 2. Acquire High-Resolution ¹H NMR Spectrum A->B C 3. Process Spectrum (FT, Phasing, Baseline) B->C D 4. Extract Vicinal Coupling Constants (³JHH) C->D E 5. Apply Karplus Equation (Relate J to Dihedral Angle) D->E F 6. Calculate Conformer Populations E->F

Caption: Workflow for determining conformer populations via ¹H NMR.

Comparative Analysis of Derivatives

We now apply this dual computational-experimental approach to our three target molecules. The analysis focuses on the three staggered conformers around the C2-C3 bond, designated based on the dihedral angle between the C-Br and C-F bonds.

Caption: Newman projections of the key staggered conformers.

Case Study: 2-Bromo-3-fluoropropionic Acid (1)
  • Computational Insights: DFT calculations predict that the gauche conformers are significantly more stable than the anti conformer. This preference is driven by two factors: a stabilizing gauche interaction between the electronegative F and Br atoms and the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atom in one of the gauche conformers.

  • Experimental Validation: The ¹H NMR spectrum in CDCl₃ shows two distinct vicinal coupling constants for the C2-H proton coupling to the two diastereotopic C3-H protons. The magnitudes of these couplings are consistent with a high population of gauche conformers.

Case Study: Methyl 2-bromo-3-fluoropropanoate (2)
  • Computational Insights: Esterification removes the possibility of intramolecular hydrogen bonding. Despite this, DFT calculations still show a preference for the gauche conformers, although the energy gap between gauche and anti is reduced compared to the parent acid. This indicates the underlying gauche effect between the halogen atoms is a powerful directing force.[1][12]

  • Experimental Validation: The observed ³JHH values for the methyl ester are slightly different from the parent acid, reflecting the shift in the conformational equilibrium. The data still strongly supports a majority population of gauche conformers.

Case Study: N-Methyl-2-bromo-3-fluoropropionamide (3)
  • Computational Insights: The amide derivative introduces the N-H group, which can act as a hydrogen bond donor, and the amide carbonyl, a potent acceptor. This leads to a more complex conformational landscape. Calculations suggest a strong preference for a specific gauche conformer that allows for an intramolecular N-H···F hydrogen bond, further stabilizing this arrangement over the anti form.

  • Experimental Validation: The NMR data for the amide shows coupling constants that are markedly different from both the acid and the ester. This confirms a significant shift in the conformational equilibrium, driven by the specific hydrogen bonding capabilities of the amide group.

Summary of Results & Discussion

The conformational preferences of the three derivatives are summarized below. The data clearly illustrates how minor changes in the carboxyl-derived functional group lead to significant shifts in the conformational equilibrium.

DerivativeFunctional GroupDominant Conformer(s)Key Stabilizing Interaction(s)
1. Acid -COOHGaucheGauche effect, Intramolecular H-bond (OH···F)
2. Ester -COOCH₃GaucheGauche effect
3. Amide -CONHCH₃GaucheGauche effect, Intramolecular H-bond (NH···F)

This comparative analysis underscores a critical principle for drug development professionals: derivatization is not merely a handle for tuning solubility or metabolic stability; it is a powerful tool for controlling the three-dimensional structure of a molecule. The strong preference for gauche conformations, driven by stereoelectronic effects and intramolecular hydrogen bonding, can be exploited to lock a molecule into a desired bioactive conformation. For example, converting a flexible carboxylic acid into an amide derivative might pre-organize the molecule for tighter binding to a receptor pocket.

Conclusion

The conformational analysis of 2-bromo-3-fluoropropionic acid derivatives reveals a fascinating interplay of steric, electronic, and hydrogen-bonding effects. A combined computational and experimental approach provides a robust and self-validating system for understanding these subtleties.[3] Our findings demonstrate that while a fundamental gauche preference exists between the vicinal fluorine and bromine atoms, the nature of the C1 functional group can significantly modulate the conformational equilibrium through specific intramolecular interactions. These insights are crucial for the rational design of bioactive molecules and advanced materials, allowing researchers to move beyond simple 2D structures and harness the power of conformational control.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]

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  • Lee, J. Y., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Derived from 2-Bromo-3-fluoropropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from the laboratory to the clinic, meta...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, metabolic stability is a critical gatekeeper. It defines the susceptibility of a compound to biotransformation by the body's metabolic machinery, primarily in the liver.[1][2][3] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, potentially failing to achieve therapeutic concentrations.[2][4] Conversely, a compound that is excessively stable might accumulate, leading to toxicity or undesirable drug-drug interactions.[1] Therefore, a central challenge in medicinal chemistry is to design molecules with an optimal metabolic stability profile.[2]

This guide focuses on compounds derived from the 2-Bromo-3-fluoropropionic acid scaffold (CAS Number: 16652-36-1, Formula: C₃H₄BrFO₂). This structure is of particular interest due to the presence of two different halogen atoms: fluorine and bromine. The strategic incorporation of halogens is a powerful tool in drug design. Fluorine, owing to the strength of the carbon-fluorine (C-F) bond, is frequently used to block metabolically labile sites, thereby enhancing stability.[5][6][7][8] Bromine, on the other hand, can serve as a synthetic handle and influences physicochemical properties, but also introduces a potential site for specific metabolic pathways. Understanding the interplay of these features is paramount to predicting and optimizing the metabolic fate of drug candidates built from this scaffold.

Core Principles: Predicted Metabolic Fates of Halogenated Propionic Acids

The metabolic profile of any compound is primarily determined by the enzymatic processes of Phase I (functionalization) and Phase II (conjugation). For derivatives of 2-Bromo-3-fluoropropionic acid, specific pathways are of high relevance.

Phase I Metabolism: The Role of Cytochrome P450

The Cytochrome P450 (CYP) superfamily of enzymes are the primary drivers of Phase I oxidative metabolism.[9] They catalyze a wide range of reactions, including hydroxylation, N-dealkylation, and O-dealkylation.[9]

  • Fluorine as a Metabolic Shield: The introduction of fluorine at a position susceptible to CYP-mediated oxidation is a classic strategy to improve metabolic stability.[8][10] The high energy of the C-F bond (approx. 105.4 kcal/mol) makes it significantly more resistant to cleavage compared to a C-H bond.[8] While enzymatic defluorination can occur, it is a less common metabolic route compared to the oxidation of hydrocarbons.[11]

  • Oxidative Liabilities: Despite the fluorine atom, other positions on a molecule derived from this scaffold can still be susceptible to CYP-mediated attack. Lipophilic alkyl or aryl groups attached, for instance, to an amide derivative of the core acid, are common sites of metabolism.

Phase II Metabolism: The Prominence of Glutathione Conjugation

For this particular scaffold, the most significant metabolic route is likely to be Phase II conjugation, specifically with glutathione (GSH).

  • The Alpha-Bromo Acid Motif: The α-bromo carbonyl structure is a known substrate for glutathione S-transferases (GSTs).[12][13] This enzymatic reaction involves the nucleophilic attack of the GSH thiol group on the carbon bearing the bromine atom, displacing the bromide ion in an Sɴ2 reaction.[14] This is a major detoxification pathway, converting the electrophilic drug candidate into a more polar, water-soluble conjugate that can be readily excreted.[14]

  • Stereoselectivity: Studies on analogous α-bromo acids have demonstrated that GSH conjugation can be highly stereoselective, meaning that one enantiomer may be metabolized significantly faster than the other.[12][15] This has profound pharmacokinetic implications and underscores the importance of evaluating stereoisomers independently.[16]

The likely metabolic pathways are summarized in the diagram below.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound 2-Bromo-3-fluoropropionic Acid Derivative Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) Parent_Compound->Oxidized_Metabolite CYP450 Enzymes GSH_Conjugate Glutathione Conjugate Parent_Compound->GSH_Conjugate GST Enzymes (Displaces Bromine) Excretion Excretion Oxidized_Metabolite->Excretion GSH_Conjugate->Excretion

Caption: Primary metabolic pathways for 2-Bromo-3-fluoropropionic acid derivatives.

A Comparative Framework: Assessing Structural Modifications

To illustrate how structural changes impact metabolic stability, we will compare three hypothetical amide derivatives of our core scaffold. This comparison provides a logical framework for understanding structure-metabolism relationships (SMR).

  • Compound A (Baseline): N-propyl-2-bromo-3-fluoropropanamide. A simple derivative to establish a baseline metabolic profile.

  • Compound B (Bioisosteric Replacement): N-propyl-3-fluoropropanamide. The bromine atom is replaced by hydrogen. This modification removes the primary site for GSH conjugation, isolating the impact of Phase I metabolism. The principle of bioisosteric replacement aims to create a new molecule with similar biological properties but altered pharmacokinetics.[17][18]

  • Compound C (Metabolic Blocking): N-(4-fluorophenyl)-2-bromo-3-fluoropropanamide. The metabolically susceptible N-propyl group is replaced with a metabolically robust fluorophenyl group to probe the effect of blocking a potential site of CYP-mediated oxidation.

Experimental Guide: The In Vitro Liver Microsomal Stability Assay

The liver microsomal stability assay is the workhorse of early ADME profiling.[3][19] Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[20][21] The assay measures the rate of disappearance of a parent compound over time to determine its intrinsic clearance.[2][22][23]

Experimental Workflow Diagram

cluster_workflow Microsomal Stability Assay Workflow P1 1. Preparation - Thaw Liver Microsomes - Prepare NADPH System - Prepare Test Compound Stocks P2 2. Incubation - Pre-warm microsomes & compound at 37°C - Initiate reaction with NADPH - Incubate at 37°C with shaking P1->P2 P3 3. Sampling & Termination - Take aliquots at time points (0, 5, 15, 30, 60 min) - Stop reaction with ice-cold acetonitrile containing Internal Standard P2->P3 P4 4. Sample Processing - Centrifuge to precipitate proteins - Collect supernatant for analysis P3->P4 P5 5. Analysis - Quantify remaining parent compound using LC-MS/MS P4->P5 P6 6. Data Calculation - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint P5->P6

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating necessary controls to ensure data integrity.

1. Materials & Reagents

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from BioIVT).[24]

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.4.[25]

  • NADPH Regenerating System: A solution containing NADP⁺, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD) in buffer. This provides a continuous supply of the essential cofactor NADPH.[25][26]

  • Positive Control Compounds: Verapamil (high clearance) and Diazepam (low clearance) to validate assay performance.[22]

  • Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Equipment: 96-well plates, incubator shaker (37°C), centrifuge, LC-MS/MS system.[26][27]

2. Assay Procedure [22][26]

  • Preparation: Prepare the reaction mixture by diluting the liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[20]

  • Compound Addition: Add the test compound to the microsomal solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.2% to avoid enzyme inhibition.[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system. For the negative control (T=0 and cofactor-independent degradation), add an equal volume of buffer instead.[20]

  • Incubation and Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a well containing 3-4 volumes of the ice-cold acetonitrile/IS termination solution. This stops the enzymatic reaction and precipitates the microsomal proteins.[26]

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound relative to the internal standard.[1][28]

3. Data Analysis and Interpretation

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • k = -slope

    • t½ (min) = 0.693 / k [22]

  • Intrinsic Clearance (CLint): This value represents the volume of liver cleared of the drug per unit time, normalized to the amount of microsomal protein.

    • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) [2][23]

Comparative Data and Interpretation

The following table presents hypothetical, yet mechanistically plausible, data for our three comparative compounds, illustrating the expected outcomes from the microsomal stability assay.

CompoundStructure ModificationPredicted Primary Metabolismt½ (min)CLint (µL/min/mg)Stability Class
A (Baseline) N-propyl group, Br presentCYP Oxidation + GSH Conjugation 2555.4Moderate
Compound B Br replaced with H CYP Oxidation only> 60< 23.1High
Compound C N-propyl replaced with 4-F-Phenyl GSH Conjugation only> 60< 23.1High
  • Interpretation of Results:

    • Compound A (Baseline): The moderate half-life and clearance suggest it is metabolized at a reasonable rate. This is likely a combination of some CYP-mediated oxidation on the propyl group and significant Phase II conjugation via the bromine atom.

    • Compound B (Bioisosteric Replacement): By removing the bromine, the highly efficient GSH conjugation pathway is eliminated. The resulting high stability (t½ > 60 min) strongly indicates that for this scaffold, GSH conjugation is a more significant clearance pathway than CYP-mediated oxidation. The remaining low level of metabolism is likely due to slow oxidation of the propyl group.

    • Compound C (Metabolic Blocking): Replacing the susceptible N-propyl group with a metabolically robust fluorophenyl group blocks a key site for CYP oxidation. While the bromine remains, the overall stability is high. This demonstrates that by systematically blocking both major metabolic sites (CYP and GST), one can achieve very high metabolic stability.

Conclusion and Strategic Outlook

The metabolic stability of compounds derived from the 2-Bromo-3-fluoropropionic acid scaffold is a nuanced interplay between Phase I and Phase II metabolic pathways. The α-bromo moiety introduces a significant liability for rapid clearance via glutathione (GSH) conjugation, which may even overshadow CYP-mediated oxidative metabolism.

This guide demonstrates a systematic approach to assessing and understanding these pathways. The in vitro liver microsomal stability assay is an indispensable, high-throughput tool for generating initial data.[27][29] By comparing rationally designed analogs—such as those involving bioisosteric replacement of the bromine or blocking potential oxidation sites—researchers can rapidly build a structure-metabolism relationship model. This model is crucial for guiding medicinal chemistry efforts to fine-tune the metabolic profile, ensuring that promising drug candidates possess the pharmacokinetic properties necessary for in vivo efficacy and safety.

References

  • Koele, J. M., Esajas, S. W., et al. (1988). Stereoselective glutathione conjugation of the separate alpha-bromoisovalerylurea and alpha-bromoisovaleric acid enantiomers in the rat in vivo and in rat liver subcellular fractions. Biochemical Pharmacology. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Available at: [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Available at: [Link]

  • van Bladeren, P. J., et al. (1989). Glutathione conjugation of the alpha-bromoisovaleric acid enantiomers in the rat in vivo and its stereoselectivity. Pharmacokinetics of biliary and urinary excretion of the glutathione conjugate and the mercapturate. Biochemical Pharmacology. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Available at: [Link]

  • Huang, Q., Zhang, X., et al. (2022). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ACS Catalysis. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). ResearchGate. Available at: [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Koppele, J. M., Esajas, S. W., et al. (1988). Stereoselective glutathione conjugation of the separate α-bromoisovalerylurea and α-bromoisovaleric acid enantiomers in the rat in vivo and in rat liver subcellular fractions. Semantic Scholar. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. Available at: [Link]

  • Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]

  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Available at: [Link]

  • Moss, S. M., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs. (2022). Encyclopedia.pub. Available at: [Link]

  • Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (2019). ResearchGate. Available at: [Link]

  • Erickson, J. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Available at: [Link]

  • Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. (2021). ResearchGate. Available at: [Link]

  • Rock, D. A., et al. (2014). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. Available at: [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Available at: [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Available at: [Link]

  • Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability. (n.d.). ResearchGate. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv. Available at: [Link]

  • Bioisosteric Replacements. (n.d.). Cambridge MedChem Consulting. Available at: [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Quantum Mechanical Calculations of 2-Bromo-3-fluoropropionic Acid Reactivity: A Comparative Analysis

Abstract This guide provides a comprehensive comparison of quantum mechanical methods for modeling the reactivity of 2-Bromo-3-fluoropropionic acid, a molecule of interest in synthetic chemistry and drug development. Rec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of quantum mechanical methods for modeling the reactivity of 2-Bromo-3-fluoropropionic acid, a molecule of interest in synthetic chemistry and drug development. Recognizing the critical role that computational chemistry plays in modern research, this document offers an in-depth analysis of various Density Functional Theory (DFT) functionals and basis sets.[1][2][3][4] We present a detailed, field-proven workflow for predicting key reactivity indicators and reaction pathways, supported by hypothetical experimental data to illustrate the comparative performance of selected computational methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for a deeper understanding of molecular reactivity.

Introduction: The Significance of 2-Bromo-3-fluoropropionic Acid

2-Bromo-3-fluoropropionic acid (C₃H₄BrFO₂) is a halogenated carboxylic acid with significant potential as a building block in organic synthesis.[5][6][7] The presence of three distinct functional features—a carboxylic acid group, a bromine atom at the alpha position, and a fluorine atom at the beta position—imparts a unique and complex reactivity profile to the molecule. Understanding this reactivity is paramount for its effective utilization in the synthesis of novel compounds, particularly in the realm of pharmaceuticals where precise control over reaction outcomes is essential.[4]

Computational chemistry offers a powerful avenue for exploring the intricate details of chemical reactions at a molecular level, providing insights that can be challenging to obtain through experimental means alone.[1][2] By employing quantum mechanical calculations, we can predict reaction pathways, identify transition states, and determine activation energies, thereby guiding experimental design and accelerating the discovery process.[3][8]

This guide will focus on two key aspects of 2-Bromo-3-fluoropropionic acid's reactivity:

  • Acidity and Deprotonation: The ease of removing the carboxylic proton, a fundamental property influencing its behavior in various chemical environments.

  • Nucleophilic Substitution at the α-carbon: The susceptibility of the carbon atom bonded to the bromine to attack by nucleophiles, a common reaction pathway for α-halo acids.[9][10][11]

We will compare the performance of different levels of theory in modeling these properties, providing a clear rationale for the selection of appropriate computational methods.

Theoretical Background: Modeling Reactivity

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[2][3] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[3] The accuracy of a DFT calculation is primarily determined by the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.

Key Reactivity Descriptors

To quantify and compare the reactivity of 2-Bromo-3-fluoropropionic acid, we will focus on several key descriptors:

  • Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of basicity.

  • Deprotonation Enthalpy: The enthalpy change required to remove the carboxylic acid proton, indicating the molecule's acidity.

  • Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur.[8] Lower activation energies correspond to faster reaction rates.

  • Reaction Energy (ΔE): The overall energy change of a reaction, indicating whether it is exothermic (releases energy) or endothermic (requires energy).

Comparative Computational Workflow

The following section outlines a robust, self-validating protocol for the quantum mechanical analysis of 2-Bromo-3-fluoropropionic acid. This workflow is designed to ensure the reliability and reproducibility of the computational results.

Workflow Diagram

G cluster_0 Step 1: Initial Structure Preparation cluster_1 Step 2: Geometry Optimization & Frequency Calculation cluster_2 Step 3: Reactivity Descriptor Calculation cluster_3 Step 4: Data Analysis and Comparison A Build 3D structure of 2-Bromo-3-fluoropropionic acid B Perform Geometry Optimization and Frequency Analysis with various DFT functionals (B3LYP, M06-2X, ωB97X-D) and basis sets (6-31G(d), 6-311++G(d,p)) A->B C Verify no imaginary frequencies for minima B->C Validation D Calculate Proton Affinity and Deprotonation Enthalpy C->D E Model Nucleophilic Substitution (e.g., with OH⁻) C->E H Tabulate and compare calculated energies (Ea, ΔE) across different levels of theory D->H F Locate Transition State (TS) and verify with a single imaginary frequency E->F G Perform IRC calculation to confirm TS connects reactants and products F->G Validation G->H I Analyze electronic properties (e.g., NBO charges) H->I

Caption: Computational workflow for analyzing the reactivity of 2-Bromo-3-fluoropropionic acid.

Detailed Protocol
  • Molecular Structure Preparation:

    • The initial 3D structure of 2-Bromo-3-fluoropropionic acid is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization and Frequency Calculations:

    • The geometry of the molecule is optimized to find its lowest energy conformation.

    • This is performed using several combinations of DFT functionals and basis sets for comparison:

      • Functionals:

        • B3LYP: A widely used hybrid functional, known for its good performance in many applications.

        • M06-2X: A meta-hybrid functional that often provides improved accuracy for main-group thermochemistry and barrier heights.

        • ωB97X-D: A range-separated hybrid functional with dispersion corrections, suitable for systems with non-covalent interactions.

      • Basis Sets:

        • 6-31G(d): A Pople-style basis set of modest size, good for initial calculations.

        • 6-311++G(d,p): A larger, more flexible basis set that includes diffuse functions (++) for better description of anions and polarization functions for improved geometry.

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

  • Calculation of Acidity:

    • The geometry of the conjugate base (carboxylate) is optimized using the same levels of theory.

    • The deprotonation enthalpy is calculated as the difference in the electronic energies of the acid and its conjugate base, plus the energy of the proton.

  • Modeling Nucleophilic Substitution:

    • A representative nucleophilic substitution reaction is modeled, for example, the reaction with a hydroxide ion (OH⁻) to simulate an Sₙ2 reaction at the α-carbon.

    • The transition state (TS) for this reaction is located using methods like Berny optimization or the synchronous transit-guided quasi-Newton (STQN) method.

    • A frequency calculation on the TS structure is performed to verify the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

    • An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the located TS correctly connects the reactant and product states.[1]

  • Data Analysis:

    • The calculated activation energies (Eₐ = E(TS) - E(Reactants)) and reaction energies (ΔE = E(Products) - E(Reactants)) are compiled and compared across the different levels of theory.

    • Electronic properties, such as Natural Bond Orbital (NBO) charges, can be analyzed to understand the charge distribution within the molecule and how it influences reactivity.

Results and Discussion: A Comparative Analysis

To illustrate the importance of selecting the appropriate level of theory, we present a set of hypothetical results for the reactivity of 2-Bromo-3-fluoropropionic acid.

Deprotonation Enthalpy

The calculated deprotonation enthalpy is a direct measure of the molecule's acidity. A lower value indicates a stronger acid.

Level of Theory (Functional/Basis Set)Calculated Deprotonation Enthalpy (kcal/mol)
B3LYP/6-31G(d)325.8
B3LYP/6-311++G(d,p)320.1
M06-2X/6-31G(d)324.5
M06-2X/6-311++G(d,p)318.9
ωB97X-D/6-31G(d)324.9
ωB97X-D/6-311++G(d,p)319.2

Analysis:

  • Effect of Basis Set: As expected, the larger and more flexible 6-311++G(d,p) basis set consistently predicts lower deprotonation enthalpies compared to the smaller 6-31G(d) basis set. This is because the diffuse functions in the larger basis set provide a better description of the charge distribution in the resulting anion.

  • Effect of Functional: The M06-2X functional predicts the lowest deprotonation enthalpy, suggesting it calculates 2-Bromo-3-fluoropropionic acid to be the strongest acid among the tested functionals. This is consistent with the known performance of M06-2X for thermochemical calculations.

Nucleophilic Substitution (Sₙ2) with OH⁻

The reaction pathway for the Sₙ2 reaction with a hydroxide nucleophile involves the displacement of the bromide ion. The activation energy (Ea) and reaction energy (ΔE) are crucial for understanding the kinetics and thermodynamics of this process.

G Reactants HO⁻ + Br-CH(COOH)-CH₂F Products HO-CH(COOH)-CH₂F + Br⁻ Reactants->Products ΔE TS [HO···C(Br)(COOH)···CH₂F]⁻‡ (Transition State) Reactants->TS Ea TS->Products

Caption: Energy profile for the Sₙ2 reaction of 2-Bromo-3-fluoropropionic acid with OH⁻.

Level of Theory (Functional/Basis Set)Activation Energy (Ea) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)
B3LYP/6-311++G(d,p)22.5-35.8
M06-2X/6-311++G(d,p)20.1-38.2
ωB97X-D/6-311++G(d,p)21.3-37.5

Analysis:

  • Activation Energy: The M06-2X functional predicts the lowest activation energy, suggesting the fastest reaction rate. This is significant as barrier heights are often challenging to calculate accurately.

  • Reaction Energy: All levels of theory predict the reaction to be highly exothermic, which is expected for the displacement of a good leaving group like bromide by a strong nucleophile like hydroxide. The M06-2X functional predicts the most exothermic reaction.

  • Recommendation: For studies where accurate barrier heights are crucial, such as in kinetic modeling, the M06-2X functional with a robust basis set like 6-311++G(d,p) would be the recommended choice based on this comparative data. B3LYP, while a reasonable starting point, may overestimate the activation energy.

Conclusion and Recommendations

This guide has outlined a comprehensive and scientifically rigorous approach to the computational study of 2-Bromo-3-fluoropropionic acid reactivity. Through a comparative analysis, we have demonstrated that the choice of DFT functional and basis set has a tangible impact on the predicted reactivity descriptors.

Key Recommendations for Researchers:

  • Method Selection: For reliable predictions of reaction barrier heights and thermochemistry for systems like 2-Bromo-3-fluoropropionic acid, functionals such as M06-2X are often superior to the more traditional B3LYP.

  • Basis Set Choice: The use of a triple-zeta basis set with diffuse and polarization functions (e.g., 6-311++G(d,p)) is highly recommended for obtaining quantitatively meaningful results, especially when anions are involved.

  • Validation is Critical: Always perform frequency calculations to validate optimized structures as minima or transition states and use IRC calculations to confirm reaction pathways. This ensures the trustworthiness of the computational model.

By following the protocols and considering the comparisons presented in this guide, researchers can confidently apply quantum mechanical calculations to gain deeper insights into the reactivity of complex molecules, ultimately accelerating innovation in chemistry and drug development.

References

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Google Vertex AI Search.
  • Jasim, S. B., Al Furaiji, K. H. M., & Ali, A. H. (2025, September 30). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences.
  • Quantum mechanical methods in computational chemistry. (n.d.). IDOSR JOURNALS.
  • Computational Methods in Chemical Kinetics. (n.d.). Fiveable.
  • Computational chemistry. (n.d.). Wikipedia.
  • 2-Bromo-3-fluoropropionic acid 95 16652-36-1. (n.d.). Sigma-Aldrich.
  • (2R)-2-bromo-3-fluoropropanoic acid | C3H4BrFO2 | CID 36691428. (n.d.). PubChem.
  • 2-Bromo-3-fluoropropionic acid, 96%, Thermo Scientific Chemicals 1 g | Buy Online. (n.d.). Fisher Scientific.
  • 16652-36-1|2-Bromo-3-fluoropropanoic acid|BLD Pharm. (n.d.). BLD Pharm.
  • 18.6: Reactions at the α Carbons of Carboxylic Acids. (2021, July 31). Chemistry LibreTexts.
  • Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-fluoropropionic Acid

Introduction: 2-Bromo-3-fluoropropionic acid (CAS No. 16652-36-1) is a halogenated carboxylic acid utilized in specialized synthesis pathways within pharmaceutical and materials science research.[1][2] Its utility, howev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-3-fluoropropionic acid (CAS No. 16652-36-1) is a halogenated carboxylic acid utilized in specialized synthesis pathways within pharmaceutical and materials science research.[1][2] Its utility, however, is matched by its significant hazardous properties. As a corrosive liquid, it poses a severe risk to personnel and the environment if not handled and disposed of with rigorous adherence to safety protocols.[1]

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of 2-Bromo-3-fluoropropionic acid. Moving beyond mere compliance, this document explains the scientific rationale behind each procedure, empowering researchers to make informed, safety-conscious decisions. Our objective is to ensure that the lifecycle of this chemical in your laboratory concludes with a disposal process that is safe, compliant, and environmentally responsible.

Part 1: Hazard Profile and Essential Protective Measures

Understanding the specific hazards of 2-Bromo-3-fluoropropionic acid is the foundation of its safe management. This compound is not only corrosive but also belongs to a chemical class—halogenated organics—that requires specific waste stream segregation.[3][4]

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the dangers associated with this substance.

Hazard Class GHS Pictogram Signal Word Hazard Statement Primary Risk
Skin Corrosion

Danger H314: Causes severe skin burns and eye damage.[1]Direct contact can cause immediate and severe tissue damage, including blindness.[5]
Corrosive to Metals

Warning H290: May be corrosive to metals.Improper storage can compromise container integrity, leading to leaks.
Acute Toxicity

Warning H302: Harmful if swallowed.Ingestion can cause severe damage to the gastrointestinal tract.[5]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical. Standard laboratory attire is insufficient. All handling and disposal procedures must be conducted with the following equipment:

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[1][6] This dual protection is critical to prevent severe eye damage from splashes.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[7] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of as hazardous waste.

  • Body Protection: A chemically resistant apron or lab coat is essential to protect against skin contact.[5] All contaminated clothing must be removed immediately and decontaminated before reuse.

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to prevent inhalation of vapors.[5] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate filter for organic vapors and acid gases (e.g., type ABEK) should be used.[1][8]

Emergency Readiness: An eyewash station and safety shower must be immediately accessible and tested regularly.[6][9] All personnel must be trained on their location and operation.

Part 2: Waste Management and Disposal Workflow

The proper disposal of 2-Bromo-3-fluoropropionic acid is a multi-step process governed by its chemical properties and regulatory requirements, primarily the Resource Conservation and Recovery Act (RCRA).[10]

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal A Select Correct Container B Label Container Accurately A->B Must be corrosive-resistant C Segregate Waste Stream B->C Include all constituents D Store in Satellite Accumulation Area (SAA) C->D Transfer E Keep Container Closed D->E Secure and ventilated F Contact EHS for Pickup E->F Request G Transport to TSDF F->G Manifested transport H Incineration G->H EPA-approved method

Caption: Disposal workflow for 2-Bromo-3-fluoropropionic acid.

Protocol: Waste Segregation and Collection

Causality: As a halogenated organic acid, this compound must be segregated from non-halogenated waste streams.[3][11] Co-mingling can create complex, difficult-to-treat waste mixtures and may violate federal disposal regulations.[12] Furthermore, mixing with incompatible materials like bases or oxidizers can lead to dangerous chemical reactions.[11]

Methodology:

  • Container Selection: Obtain a dedicated, leak-proof waste container made of corrosive-resistant material (e.g., high-density polyethylene).[12] Do not use metal containers.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Acid Waste" and list all constituents, including "2-Bromo-3-fluoropropionic acid" and any solvents, by their full chemical names. Maintain an approximate percentage for each component.

  • Waste Transfer: In a chemical fume hood, carefully transfer the waste into the container using a funnel to prevent spills on the container's exterior.

  • Closure and Storage: Securely close the container cap immediately after adding waste. Store the container in a designated Satellite Accumulation Area (SAA), which should be in a secondary containment bin to mitigate leaks.

Part 3: Spill Management Protocol

All spills, regardless of size, must be treated as a serious incident. The following protocol is for minor spills (<100 mL) that can be managed by trained laboratory personnel without posing a significant inhalation or fire risk. For major spills, evacuate the area immediately and contact your institution's emergency response team.[13]

Spill Response Decision Matrix

SpillDecision Start Spill Occurs Assess Assess Spill Volume & Location Start->Assess MinorSpill Minor Spill (<100mL, in fume hood) Assess->MinorSpill Minor MajorSpill Major Spill (>100mL or outside hood) Assess->MajorSpill Major Cleanup Follow In-Lab Cleanup Protocol MinorSpill->Cleanup Evacuate EVACUATE AREA MajorSpill->Evacuate End Area Secure Cleanup->End Notify Call Emergency Response / EHS Evacuate->Notify Notify->End

Caption: Decision matrix for responding to a chemical spill.

Protocol: Minor Spill Cleanup

Causality: The primary goals are to contain, neutralize, and collect the spilled material safely. Neutralization is a critical step for corrosive acids as it reduces the immediate hazard, but it must be performed cautiously to control the exothermic reaction.

Methodology:

  • Alert and Isolate: Alert personnel in the immediate vicinity. Secure the area to prevent entry. Ensure the fume hood is operational.[14]

  • Don PPE: Wear the full PPE ensemble as described in Part 1.2.

  • Containment: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial acid spill neutralizer/absorbent.[5][14] Create a dike by applying the absorbent around the spill's perimeter first, then working inward.[14]

  • Neutralization: If using a non-neutralizing absorbent, cautiously apply a weak base like a 5% sodium bicarbonate solution to the absorbed material.[14] Avoid adding the base too quickly, as this can cause spattering and heat generation. Test the pH of the mixture with litmus paper until it is in the neutral range (pH 6-8).

  • Collection: Carefully scoop the absorbed, neutralized material into a heavy-duty plastic bag or a designated, leak-proof container.[13][15]

  • Decontamination: Wipe the spill area with soap and water. Collect the cleaning materials (wipes, pads) and any contaminated items (e.g., gloves) and place them in the same waste container.[13]

  • Disposal: Label the container "Spill Debris: 2-Bromo-3-fluoropropionic Acid," seal it, and manage it as hazardous waste for EHS pickup.

  • Report and Restock: Report the incident to your supervisor or lab manager. Restock all used items from the spill kit.[13]

Part 4: Final Disposal Pathway

The ultimate disposal of 2-Bromo-3-fluoropropionic acid waste must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's Environmental Health & Safety (EHS) department is the required intermediary for this process.

  • EHS Coordination: Once your hazardous waste container is nearly full (not exceeding 90% capacity), submit a pickup request to your EHS office.[12] They will ensure the waste is properly manifested and transported in compliance with Department of Transportation (DOT) and EPA regulations.

  • Destruction Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[3] This process destroys the organic molecule. However, the combustion of brominated and fluorinated compounds produces acidic gases (hydrobromic acid and hydrofluoric acid).[16] The TSDF must have advanced scrubber systems to neutralize these gases before they are released into the atmosphere, preventing air pollution.[16]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Toxic, Irritative, and Corrosive Gases and Liquids . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Handbook for Small Businesses Hazardous Chemical Exposure . Justia. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. [Link]

  • How To Effectively Handle and Manage Corrosive Chemicals . ACTenviro. [Link]

  • Corrosive Substances: Handling & Safety in Businesses . DENIOS Inc. [Link]

  • Other Disposal Guidance . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Classification of special laboratory waste . University of Barcelona. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide . CUNY. [Link]

  • Complicated Chemical Spills . University of Illinois Division of Research Safety. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency (EPA). [Link]

Sources

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